molecular formula C17H24N2O4 B1332882 2-(4-Boc-piperazinyl)-2-phenylacetic acid CAS No. 347186-49-6

2-(4-Boc-piperazinyl)-2-phenylacetic acid

Cat. No.: B1332882
CAS No.: 347186-49-6
M. Wt: 320.4 g/mol
InChI Key: QPEHPIVVAWESTM-UHFFFAOYSA-N
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Description

2-(4-Boc-piperazino)-2-phenylacetic acid is an alpha-amino acid.

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-11-9-18(10-12-19)14(15(20)21)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPEHPIVVAWESTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376094
Record name 2-(4-BOC-PIPERAZINYL)-2-PHENYLACETIC ACID
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Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347186-49-6
Record name 4-[(1,1-Dimethylethoxy)carbonyl]-α-phenyl-1-piperazineacetic acid
Source CAS Common Chemistry
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Record name 2-(4-BOC-PIPERAZINYL)-2-PHENYLACETIC ACID
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Record name 2-(4-Boc-piperazinyl)-2-phenylacetic acid
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Foundational & Exploratory

An In-Depth Technical Guide to 2-(4-Boc-piperazinyl)-2-phenylacetic acid (CAS No. 347186-49-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Boc-piperazinyl)-2-phenylacetic acid, identified by the CAS number 347186-49-6, is a pivotal molecular scaffold in contemporary medicinal chemistry.[1][2] Its structure, which marries a phenylacetic acid moiety with a Boc-protected piperazine ring, offers a unique combination of functionalities that are highly sought after in the design and synthesis of novel therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group provides a strategic advantage, enabling selective chemical transformations at the unprotected nitrogen of the piperazine ring, thereby facilitating the construction of complex molecular architectures.[2] This guide provides a comprehensive overview of the synthesis, properties, and applications of this versatile compound, with a particular focus on its role in the development of drugs targeting the central nervous system.

The piperazine heterocycle is a well-established "privileged scaffold" in drug discovery, appearing in a multitude of approved drugs. Its presence often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability.[3] When incorporated into a larger molecule, the piperazine moiety can engage in crucial interactions with biological targets, including G-protein coupled receptors (GPCRs) and ion channels. The phenylacetic acid component, on the other hand, is a known pharmacophore and a common structural motif in non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive compounds. The combination of these two key structural elements in this compound makes it a valuable starting material for the synthesis of a wide range of biologically active molecules, particularly in the realm of neuropharmacology.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. The key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 347186-49-6[1][2]
Molecular Formula C₁₇H₂₄N₂O₄[1][2]
Molecular Weight 320.39 g/mol [1][2]
Appearance White powder[2]
Melting Point 191-197 °C[2]
Purity ≥ 99% (HPLC)[2]
Storage Conditions Store at 0-8 °C[2]

Synthesis and Mechanistic Considerations

A likely precursor would be a compound such as 2-bromo-2-phenylacetic acid or its corresponding ester. The reaction would proceed via an SN2 mechanism, where the secondary amine of N-Boc-piperazine acts as the nucleophile, displacing the bromide from the alpha-carbon of the phenylacetic acid derivative. The use of a non-nucleophilic base is typically required to neutralize the hydrobromic acid formed during the reaction and to facilitate the nucleophilic attack.

Conceptual Synthetic Workflow:

G cluster_conditions Reaction Conditions Reactant1 N-Boc-piperazine Reaction Nucleophilic Substitution (SN2) Reactant1->Reaction Reactant2 2-Bromo-2-phenylacetic acid (or its ester) Reactant2->Reaction Base Non-nucleophilic base (e.g., DIEA, K2CO3) Base->Reaction Solvent Aprotic solvent (e.g., DMF, CH3CN) Solvent->Reaction Product This compound Reaction->Product

Caption: Conceptual workflow for the synthesis of this compound.

Characterization and Analytical Protocols

The identity and purity of this compound are critical for its use in subsequent synthetic steps and biological assays. A combination of spectroscopic and chromatographic techniques is employed for its comprehensive characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound. While a specific validated method for this exact compound is not publicly detailed, a general reversed-phase HPLC method can be developed based on protocols for similar N-Boc protected piperazine derivatives.

Exemplary HPLC Protocol:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

  • Detection: UV detection at a wavelength where the phenyl group exhibits strong absorbance (e.g., 254 nm) is appropriate.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or slightly elevated (e.g., 30-40 °C) to ensure reproducibility.

The purity is determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR are essential for confirming the presence of all key functional groups and their connectivity.

Expected NMR Spectral Features (in a suitable deuterated solvent like DMSO-d₆ or CDCl₃):

  • ¹H NMR:

    • Aromatic Protons: A multiplet in the aromatic region (typically ~7.2-7.5 ppm) corresponding to the protons of the phenyl ring.

    • Methine Proton: A singlet or a narrowly split multiplet for the proton at the alpha-carbon, deshielded by the adjacent phenyl and carboxylic acid groups.

    • Piperazine Protons: A series of broad multiplets or distinct signals for the methylene protons of the piperazine ring. The protons on the carbons adjacent to the Boc-protected nitrogen will be in a different chemical environment than those adjacent to the nitrogen attached to the phenylacetic acid moiety.

    • Boc Group Protons: A characteristic sharp singlet at approximately 1.4 ppm, integrating to nine protons, corresponding to the tert-butyl group.

    • Carboxylic Acid Proton: A broad singlet, the chemical shift of which can be highly variable and dependent on concentration and solvent.

  • ¹³C NMR:

    • Carbonyl Carbons: Resonances for the carboxylic acid carbonyl and the Boc carbonyl will be observed in the downfield region (typically >155 ppm).

    • Aromatic Carbons: Several signals in the aromatic region (~125-140 ppm) corresponding to the carbons of the phenyl ring.

    • Alpha-Carbon: The carbon atom to which the phenyl and piperazine groups are attached.

    • Piperazine Carbons: Resonances for the methylene carbons of the piperazine ring.

    • Boc Group Carbons: Signals for the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this molecule, and the expected [M+H]⁺ or [M-H]⁻ ion should be observed at m/z corresponding to the calculated molecular weight.

Applications in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds. Its utility stems from the strategic placement of the Boc protecting group, which allows for the selective derivatization of the piperazine ring.

Neuropharmacology

The primary application of this compound is in the development of drugs targeting the central nervous system. The piperazine moiety is a common feature in many antipsychotic, antidepressant, and anxiolytic drugs due to its ability to interact with various neurotransmitter receptors.

  • Dopamine Receptor Ligands: The piperazine scaffold can be elaborated to generate potent ligands for dopamine receptors (D₂, D₃, D₄), which are key targets in the treatment of schizophrenia and other psychotic disorders. The phenylacetic acid portion can be modified to fine-tune the binding affinity and selectivity.

  • Serotonin Receptor Ligands: Derivatives of this compound can also be designed to target serotonin receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ), which are implicated in depression, anxiety, and other mood disorders.

Signaling Pathway Modulation by Piperazine Derivatives:

G cluster_pathway Modulation of Neurotransmitter Signaling Ligand Piperazine-based Drug Candidate Receptor Dopamine/Serotonin Receptor (GPCR) Ligand->Receptor Binding G_protein G-protein Activation/ Inhibition Receptor->G_protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Downstream Downstream Signaling (e.g., Kinase Cascades) Second_Messenger->Downstream Response Cellular Response (e.g., altered neuronal excitability) Downstream->Response

Caption: Generalized signaling pathway modulated by piperazine-based drug candidates.

Other Therapeutic Areas

Beyond neuropharmacology, the versatility of this compound allows for its application in other therapeutic areas. The piperazine and phenylacetic acid motifs are found in compounds with antihistaminic, anti-inflammatory, and cardiovascular activities. The ability to readily modify the core structure makes it a valuable tool for exploring structure-activity relationships (SAR) in a variety of drug discovery programs.

Conclusion

This compound is a compound of significant interest to the pharmaceutical and chemical research communities. Its well-defined structure, coupled with the strategic placement of a Boc protecting group, makes it an ideal starting material for the synthesis of diverse libraries of compounds with potential therapeutic applications. The insights provided in this technical guide regarding its properties, synthesis, characterization, and applications underscore its importance as a key building block in the ongoing quest for novel and improved medicines, particularly in the challenging field of neuropharmacology. As drug discovery continues to evolve, the demand for such versatile and strategically designed molecular scaffolds is certain to grow.

References

  • PubChem. This compound. Accessed January 12, 2026. [Link].

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Accessed January 12, 2026. [Link].

  • The Royal Society of Chemistry. CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. Accessed January 12, 2026. [Link].

  • ResearchGate. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Accessed January 12, 2026. [Link].

  • Beilstein Journals. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Accessed January 12, 2026. [Link].

  • White Rose Research Online. General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Accessed January 12, 2026. [Link].

  • ResearchGate. General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Accessed January 12, 2026. [Link].

  • SIELC Technologies. HPLC Analysis of Piperazine on Primesep 100. Accessed January 12, 2026. [Link].

  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Accessed January 12, 2026. [Link].

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Accessed January 12, 2026. [Link].

  • NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. Accessed January 12, 2026. [Link].

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Accessed January 12, 2026. [Link].

  • Google Patents. US20130303798A1 - Process for synthesizing phenylacetic acid by carbonylation of toluene. Accessed January 12, 2026. .
  • Google Patents. WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID. Accessed January 12, 2026. .
  • ChemRxiv. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Accessed January 12, 2026. [Link].

  • International Journal of Organic Chemistry. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Accessed January 12, 2026. [Link].

Sources

An In-Depth Technical Guide to 2-(4-Boc-piperazinyl)-2-phenylacetic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 2-(4-Boc-piperazinyl)-2-phenylacetic acid is a pivotal molecular building block in modern medicinal chemistry and pharmaceutical development. Characterized by a phenylacetic acid core linked to a piperazine ring protected by a tert-butyloxycarbonyl (Boc) group, this compound offers a unique combination of structural rigidity, synthetic versatility, and desirable physicochemical properties. The piperazine moiety is a well-established "privileged scaffold" in drug discovery, known to improve aqueous solubility and bioavailability, while the Boc protecting group enables precise, regioselective chemical modifications. This guide provides a comprehensive overview of the compound's properties, outlines detailed protocols for its synthesis and characterization, and explores its critical applications in the development of novel therapeutics, particularly for neurological disorders.

The Piperazine Scaffold: A Privileged Structure in Drug Discovery

The piperazine ring is the third most common nitrogen-containing heterocycle found in FDA-approved drugs, a testament to its profound impact on pharmacokinetics and pharmacodynamics.[1] Its presence in blockbuster drugs like Imatinib (Gleevec) and Sildenafil (Viagra) highlights its importance.[1] The two nitrogen atoms in a 1,4-relationship can act as hydrogen bond acceptors or donors, facilitating strong interactions with biological targets and often improving water solubility.[1]

The strategic incorporation of a Boc protecting group on one of the piperazine nitrogens is a cornerstone of its utility. This acid-labile group effectively "masks" the nucleophilicity of the nitrogen it protects, thereby directing subsequent chemical reactions to other sites on the molecule. This control is paramount in multi-step syntheses, allowing for the construction of complex molecular architectures with high precision. This compound leverages this principle, offering a synthetically accessible handle (the carboxylic acid) and a latent nucleophilic site (the protected nitrogen) for further derivatization.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for designing synthetic reactions, developing analytical methods, and formulating the compound for experimental use.

PropertyValueReference(s)
Molecular Formula C₁₇H₂₄N₂O₄[2][3][4][5][6][7]
Molecular Weight 320.39 g/mol [3][4][5]
CAS Number 347186-49-6[2][3][4][5][7]
IUPAC Name 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-phenylacetic acid[2]
Appearance White to off-white powder[3][4]
Melting Point 191-197 °C[3][4]
Purity (Typical) ≥97% (HPLC)[5][7]
Storage Conditions 0-8 °C, desiccated[3][4]
PubChem CID 2762217[2][3][4]

graph "molecular_structure" {
layout=neato;
node [shape=plaintext, fontcolor="#202124"];
edge [color="#5F6368"];

// Define nodes for atoms N1 [label="N"]; N2 [label="N"]; O1 [label="O"]; O2 [label="O"]; O3 [label="O", pos="5.5,0.5!"]; O4 [label="OH", pos="5.5,-0.5!"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C_phenyl [label=""]; // Phenyl group representation C_boc [label="tBu"];

// Position nodes N1 [pos="0,0!"]; C1 [pos="-1,0.5!"]; C2 [pos="-1,-0.5!"]; N2 [pos="-2,0!"]; C3 [pos="-3,0.5!"]; C4 [pos="-3,-0.5!"]; C5 [pos="1,0!"]; C_phenyl [pos="1.8,0.8!"]; C6 [pos="2,0!"]; C7 [pos="-2.5,1.5!"]; O1 [pos="-2,1.8!"]; O2 [pos="-3.3,1.8!"]; C_boc [pos="-4,2.2!"]; C8 [pos="5,0!"];

// Connect atoms N1 -- C1 -- C3 -- N2 -- C4 -- C2 -- N1; // Piperazine ring N1 -- C5; C5 -- C6; C5 -- C_phenyl; N2 -- C7; C7 -- O1 [len=0.5]; C7 -- O2; O2 -- C_boc; C6 -- O3 [len=0.5]; C6 -- O4 [len=0.5];

}

Caption: 2D representation of this compound.

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved via nucleophilic substitution, a robust and well-understood reaction class. The workflow involves the reaction of a commercially available precursor, 1-Boc-piperazine, with a suitable phenylacetic acid derivative, followed by purification.

Synthesis_Workflow Start Starting Materials (1-Boc-Piperazine, 2-bromo-2-phenylacetic acid) Reaction Nucleophilic Substitution (Solvent: DMF, Base: DIPEA) Start->Reaction  Step 1 Workup Aqueous Work-up (Extraction & Washing) Reaction->Workup  Step 2 Crude Crude Product (Isolation via evaporation) Workup->Crude  Step 3 Purification Purification (Silica Gel Chromatography) Crude->Purification  Step 4 Final Pure Product (≥97% Purity) Purification->Final  Step 5

Caption: General workflow for the synthesis and purification of the title compound.

Protocol 1: Synthesis via Nucleophilic Substitution

This protocol describes a representative method. The core principle is the displacement of a halide (e.g., bromide) on the alpha-carbon of the phenylacetic acid moiety by the secondary amine of 1-Boc-piperazine. A non-nucleophilic base is essential to neutralize the HBr generated in situ, preventing it from protonating the starting amine.

  • Materials:

    • 1-Boc-piperazine (1.0 eq)

    • 2-bromo-2-phenylacetic acid (1.05 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Magnesium sulfate (MgSO₄), anhydrous

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-Boc-piperazine and dissolve in anhydrous DMF.

    • Add DIPEA to the solution and stir for 5 minutes at room temperature.

    • In a separate flask, dissolve 2-bromo-2-phenylacetic acid in a minimal amount of anhydrous DMF.

    • Add the 2-bromo-2-phenylacetic acid solution dropwise to the stirred piperazine solution over 15 minutes.

    • Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, dilute the reaction mixture with EtOAc.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ (2x), and brine (1x). Causality: The acid wash removes excess DIPEA, while the bicarbonate wash removes any unreacted acidic starting material.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

This step is crucial for removing unreacted starting materials and reaction byproducts to achieve the high purity required for research applications.

  • Materials:

    • Crude product from Protocol 1

    • Silica gel (230-400 mesh)

    • Solvents: Hexanes, Ethyl acetate (HPLC grade)

  • Procedure:

    • Prepare a silica gel slurry in a low-polarity eluent (e.g., 95:5 Hexanes:EtOAc) and pack a glass column.

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Adsorb the dissolved crude product onto a small amount of silica gel and dry it to a free-flowing powder.

    • Carefully load the dried sample onto the top of the packed silica column.

    • Elute the column with a gradient of increasing polarity, starting with Hexanes:EtOAc (e.g., 95:5) and gradually increasing the proportion of EtOAc.

    • Collect fractions and monitor them by TLC, staining with potassium permanganate or analyzing under UV light.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a white solid.

Analytical Characterization

Rigorous analytical characterization is non-negotiable to confirm the identity, purity, and structural integrity of the synthesized compound. Each technique provides a unique and complementary piece of information.

Analytical_Workflow Input Purified Solid Purity Purity Assessment (HPLC) Input->Purity Structure Structural Confirmation Input->Structure Output Verified Compound (Identity & Purity Confirmed) Purity->Output NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR MS Mass Spectrometry (ESI-MS) Structure->MS NMR->Output MS->Output

Caption: A self-validating workflow for analytical characterization.

Protocol 3: Purity Assessment by HPLC
  • Principle: This technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. The area of the product peak relative to the total area of all peaks provides a quantitative measure of purity.

  • Typical Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile.

  • Validation: A pure sample should yield a single major peak with a purity value of ≥97%.[5][7]

Protocol 4: Structural Elucidation by NMR Spectroscopy
  • Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment and connectivity of hydrogen and carbon atoms, respectively, serving as a "fingerprint" for the molecule.

  • Procedure:

    • Dissolve 5-10 mg of the pure compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • Expected ¹H NMR Signals (qualitative):

    • 7.2-7.4 ppm: Multiplet corresponding to the 5 protons of the phenyl ring.

    • ~4.5 ppm: Singlet or broad singlet for the single methine proton (CH) alpha to the phenyl and carboxyl groups.

    • 3.4-3.6 ppm & 2.4-2.6 ppm: Broad multiplets for the 8 protons of the piperazine ring.

    • 1.4 ppm: Sharp singlet for the 9 protons of the tert-butyl (Boc) group.

    • Variable (broad): A signal for the carboxylic acid proton (COOH), often not observed or very broad.

Protocol 5: Molecular Weight Confirmation by Mass Spectrometry
  • Principle: Electrospray Ionization Mass Spectrometry (ESI-MS) gently ionizes the molecule, allowing for the precise determination of its mass-to-charge ratio (m/z).

  • Procedure:

    • Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Infuse the solution directly into the ESI source.

    • Acquire the spectrum in positive ion mode.

  • Validation: The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 321.18, confirming the molecular weight of 320.39 g/mol .

Applications in Drug Discovery and Development

The utility of this compound stems from its role as a versatile intermediate. Its structure is a frequent starting point for the synthesis of a diverse range of bioactive molecules.

Applications Core 2-(4-Boc-piperazinyl) -2-phenylacetic acid MedChem Medicinal Chemistry (Lead Generation & Optimization) Core->MedChem Peptide Peptidomimetics & Peptide-based Drugs Core->Peptide Formulation Drug Formulation (Enhancing Bioavailability) Core->Formulation Neuro Neurological Disorders MedChem->Neuro Analgesics Analgesics (Pain Management) MedChem->Analgesics

Caption: Key application areas stemming from the core molecular scaffold.

  • Intermediate for Neurological Agents: The phenyl-piperazine motif is a common feature in drugs targeting the central nervous system (CNS). This compound serves as a crucial starting material for developing novel agents for neurological disorders.[3][8][9] The carboxylic acid can be converted to an amide or other functional groups, while the Boc group can be removed to allow for further substitution on the second piperazine nitrogen, enabling the systematic exploration of a chemical space to optimize target binding and efficacy.

  • Scaffold for Analgesics: Researchers have utilized this compound in the development of new pain management therapies.[3] Its structural attributes can be modified to improve potency and reduce the side effects commonly associated with existing analgesics.

  • Building Block for Peptidomimetics: The alpha-amino acid-like structure makes it a valuable component in the synthesis of peptide-based drugs and peptidomimetics.[5][8] It can be incorporated into peptide chains to introduce conformational constraints or to mimic a natural amino acid residue, often leading to enhanced stability against enzymatic degradation.

  • Drug Formulation and Delivery: The physicochemical properties of derivatives can be fine-tuned to enhance solubility and bioavailability, making them valuable in the formulation of oral medications and targeted drug delivery systems.[4][8][9]

Safety, Handling, and Storage

Proper handling is essential for ensuring laboratory safety and maintaining the integrity of the compound.

  • Safety: The compound may cause skin and serious eye irritation.[2] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[5] Work should be conducted in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, typically between 0-8 °C, to prevent degradation.[3][4]

  • Handling: The compound is typically supplied as a lyophilized or crystalline powder.[6] Avoid inhalation of dust.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in pharmaceutical research. Its well-defined structure, predictable reactivity afforded by the Boc protecting group, and the proven track record of its core piperazine scaffold make it an invaluable asset for scientists and researchers. The robust protocols for its synthesis and purification, coupled with rigorous analytical validation, ensure its reliable performance as a high-quality building block for the discovery and development of next-generation therapeutics.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2762217, this compound. PubChem. [Link]

  • Chem-Impex (n.d.). Acide 2-(4-Boc-pipérazinyl)-2-phénylacétique. Chem-Impex International. [Link]

  • Chem-Impex (n.d.). This compound. Chem-Impex International. [Link]

  • Chem-Impex (n.d.). 2-(4-Boc-piperazinyl)-2-(4-methylphenyl)acetic acid. Chem-Impex International. [Link]

  • Chem-Impex (n.d.). Ácido 2-(4-Boc-piperazinil)-2-fenilacético. Chem-Impex International. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2762253, 2-(4-Boc-piperazinyl)-2-(2-thienyl)acetic acid. PubChem. [Link]

  • Echo BioSystems (n.d.). 2-(4-Boc-piperazinyl)-2- phenylacetic acid. Echo BioSystems. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 143452, tert-Butyl piperazine-1-carboxylate. PubChem. [Link]

  • Amerigo Scientific (n.d.). This compound (97%). Amerigo Scientific. [Link]

  • R&D Chemicals (n.d.). 2-(4-Boc-piperazinyl)-2-(2-bromo-phenyl)acetic acid. R&D Chemicals. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1514430, tert-Butyl 4-formylpiperidine-1-carboxylate. PubChem. [Link]

  • CP Lab Safety (n.d.). 2-(4-Boc-piperazino)-2-phenylacetic acid, min 97% (HPLC), 500 mg. CP Lab Safety. [Link]

  • Chem-Impex (n.d.). Acide 2-(4-Boc-pipérazinyl)-2-(4-méthylphényl)acétique. Chem-Impex International. [Link]

  • Isai, M., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 384-406. [Link]

  • Google Patents (2021). CN108033931B - Synthesis method of N-Boc piperazine.

Sources

2-(4-Boc-piperazinyl)-2-phenylacetic acid physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 2-(4-Boc-piperazinyl)-2-phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its structure incorporates a phenylacetic acid moiety, a common pharmacophore, with a piperazine ring protected by a tert-butyloxycarbonyl (Boc) group. This unique combination makes it a crucial intermediate in the synthesis of complex bioactive molecules, particularly those targeting the central nervous system.[1][2][3] The Boc protecting group facilitates controlled, selective reactions, while the piperazine and phenylacetic acid components contribute to the potential biological activity of the final compounds.[1][4]

This guide offers a comprehensive examination of the core physical and chemical properties of this compound. It is designed to provide researchers and drug development professionals with the foundational data and procedural knowledge necessary for its effective handling, characterization, and application in a laboratory setting.

Molecular Identity and Core Chemical Data

A precise understanding of the molecule's fundamental attributes is the cornerstone of all subsequent research and development activities.

Chemical Structure:

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers and Molecular Properties

Property Value Source(s)
IUPAC Name 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-phenylacetic acid [5]
Synonyms α-(4-Boc-piperazinyl)-α-phenylacetic acid, 2-(4-BOC-PIPERAZINO)-2-PHENYLACETIC ACID [1][2][5]
CAS Number 347186-49-6 [1][2][5][6]
Molecular Formula C₁₇H₂₄N₂O₄ [1][2][5][6]
Molecular Weight 320.39 g/mol [1][2]
Exact Mass 320.17360725 Da [5]

| PubChem CID | 2762217 |[1][2][5] |

Physicochemical Characteristics

The physical properties of an active pharmaceutical ingredient (API) or intermediate are critical determinants of its behavior during synthesis, formulation, and in biological systems.[7][8] They influence everything from reaction kinetics to bioavailability.

Table 2: Summary of Physical Properties | Property | Value / Description | Significance in Drug Development | Source(s) | | :--- | :--- | :--- | :--- | | Appearance | White powder | Uniform appearance is an initial indicator of purity. |[1][2] | | Melting Point | 191-197 °C | A sharp, defined melting range is a key indicator of high purity. A broad range may suggest the presence of impurities or multiple crystalline forms. |[1][2] | | Purity | ≥97-99% (by HPLC) | High purity is essential for reproducible experimental results and for meeting regulatory standards in pharmaceutical manufacturing. |[1][2][6] | | Solubility | Inferred to be soluble in organic solvents like DMSO and methanol; limited solubility in water. | Solubility is critical for formulation. Poor aqueous solubility can hinder oral bioavailability, requiring formulation strategies like salt formation or the use of co-solvents.[3][9] | | Storage Conditions | Store at 0-8 °C | Proper storage is vital to prevent degradation and maintain the compound's stability and purity over time. |[1][2] |

Spectroscopic Profile and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons.

    • Aromatic Protons (C₆H₅): Multiple signals between δ 7.2-7.5 ppm.

    • Methine Proton (N-CH-Ph): A singlet or doublet around δ 4.0-4.5 ppm.

    • Piperazine Protons (-CH₂-): A complex series of multiplets between δ 2.5-3.5 ppm due to the chair conformation and coupling.

    • Boc Group Protons (-C(CH₃)₃): A sharp, prominent singlet at approximately δ 1.4 ppm, integrating to 9 protons.

    • Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (> δ 10 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton.

    • Carbonyl Carbons (C=O): Two signals in the downfield region, ~δ 170-175 ppm for the carboxylic acid and ~δ 155 ppm for the Boc carbamate.[10]

    • Aromatic Carbons (C₆H₅): Multiple signals between δ 125-140 ppm.

    • Methine Carbon (N-CH-Ph): A signal around δ 60-70 ppm.

    • Piperazine Carbons (-CH₂-): Signals typically in the δ 40-55 ppm range.

    • Boc Group Carbons: A quaternary carbon signal around δ 80 ppm and a methyl carbon signal around δ 28 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

  • O-H Stretch: A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid.

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

  • C=O Stretches: Two distinct, strong absorption bands are expected. One around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl and another around 1680-1700 cm⁻¹ for the Boc group's carbamate carbonyl.[11][12]

  • C-N and C-O Stretches: Multiple bands in the fingerprint region (1000-1300 cm⁻¹) corresponding to C-N bonds of the piperazine and C-O bonds of the ester and acid.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and aspects of its structure.

  • Molecular Ion Peak: Using electrospray ionization (ESI), the expected protonated molecular ion peak [M+H]⁺ would be observed at m/z ≈ 321.18.

  • Key Fragmentation Patterns:

    • Loss of the Boc group: A significant fragment corresponding to the loss of isobutylene (-56 Da) or the entire Boc group (-100 Da) is highly characteristic.

    • Decarboxylation: Loss of CO₂ (-44 Da) from the carboxylic acid is another common fragmentation pathway.

    • Cleavage of the piperazine ring.

Experimental Protocols for Physical Property Verification

To ensure the quality and identity of a chemical batch, in-house verification of its physical properties is a critical step. The following protocols are standard, self-validating methodologies.

Protocol: Melting Point Determination

Causality: A pure crystalline solid exhibits a narrow melting point range (typically < 2 °C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range. This protocol validates the purity reported by the supplier.

Methodology:

  • Sample Preparation: Place a small amount (1-2 mg) of the dry this compound powder into a capillary tube, sealed at one end. Tap gently to pack the sample to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.

  • Rapid Heating: Set a rapid heating ramp (10-20 °C/min) to quickly approach the expected melting point (191-197 °C). Note the approximate temperature at which the sample begins to soften.

  • Slow Heating for Measurement: Allow the apparatus to cool. Prepare a new sample and heat rapidly to ~20 °C below the approximate melting point.

  • Data Acquisition: Reduce the heating ramp to 1-2 °C/min. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

  • Validation: Compare the observed melting range to the literature value. A sharp range close to the reported value confirms high purity.

Caption: Workflow for Melting Point Determination.

Protocol: Qualitative Solubility Assessment

Causality: Solubility is governed by the principle of "like dissolves like." The polarity of the compound relative to the solvent dictates its solubility. This assessment is crucial for selecting appropriate solvents for reactions, purification (crystallization), and formulation.

Methodology:

  • Solvent Selection: Prepare vials containing 1 mL of various solvents of differing polarity (e.g., Water, Methanol, Ethanol, Dichloromethane, Ethyl Acetate, Hexanes, Dimethyl Sulfoxide (DMSO)).

  • Sample Addition: Add a small, pre-weighed amount of the compound (e.g., 2 mg) to each vial.

  • Initial Observation: Vortex each vial for 30 seconds. Observe and record if the solid dissolves completely. Classify as "freely soluble."

  • Incremental Addition: If the solid does not dissolve, add another 2 mg and vortex again. Repeat up to a total of 10 mg.

  • Classification: Based on the amount of solvent needed, classify the solubility:

    • Soluble: Dissolves readily.

    • Sparingly Soluble: Some solid remains, or a large volume of solvent is needed.

    • Insoluble: No visible dissolution.

  • Validation: The solubility profile should be consistent with the molecule's structure (polar carboxylic acid, non-polar phenyl and Boc groups), guiding solvent choice for future experiments.

Caption: Workflow for Qualitative Solubility Testing.

Applications and Significance in Drug Discovery

This compound is not merely a chemical curiosity; it is a strategically designed intermediate for pharmaceutical synthesis.

  • Scaffold for Bioactive Molecules: It serves as a foundational scaffold for building more complex molecules. Researchers have utilized this compound in the development of novel therapeutic agents, especially in neuropharmacology and for analgesics.[1][2]

  • Protected Intermediate: The Boc group is an acid-labile protecting group. Its presence allows chemists to perform reactions on other parts of the molecule (like the carboxylic acid) without affecting the piperazine nitrogen. It can then be selectively removed under mild acidic conditions to reveal a secondary amine, which can be further functionalized.[1][4]

  • Peptidomimetics and CNS Agents: The piperazine ring is a common feature in drugs targeting the central nervous system. This compound's structure makes it an ideal starting material for synthesizing peptidomimetics and other agents designed to cross the blood-brain barrier.[1][3]

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable in a laboratory environment.

  • Hazard Identification: According to GHS classifications, this compound may cause an allergic skin reaction (Skin Sens. 1) and causes serious eye irritation (Eye Irrit. 2).[5]

  • Recommended Precautions:

    • Always handle in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, ideally refrigerated at 0-8 °C as recommended by suppliers to ensure long-term stability.[1][2]

Conclusion

This compound is a high-value chemical intermediate with well-defined physical properties. Its high melting point indicates good crystalline stability, and its predictable spectroscopic fingerprint allows for straightforward identity confirmation. Understanding these characteristics, from its molecular weight and structure to its solubility profile and safe handling requirements, is essential for its successful application. As a versatile and strategically protected building block, it remains an indispensable tool for medicinal chemists working to innovate and develop the next generation of therapeutic agents.[1]

References

  • This compound | C17H24N2O4 | CID 2762217. PubChem. [Link]

  • Physical and Chemical Properties of Drugs and Calculations. Creative Bioarray. [Link]

  • Physicochemical Properties of Pharmaceutical Substances. Slideshare. [Link]

  • Physico-chemical Properties of Solid Drugs: A Review. Asian Journal of Pharmacy and Technology. [Link]

  • tert-Butyl piperazine-1-carboxylate. Manasa Life Sciences. [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. [Link]

  • bmse000220 Phenylacetic Acid at BMRB. Biological Magnetic Resonance Bank. [Link]

  • 2-(4-Boc-piperazino)-2-phenylacetic acid, min 97% (HPLC), 500 mg. CP Lab Safety. [Link]

  • Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. ResearchGate. [Link]

  • Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. PubMed. [Link]

  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. [Link]

  • Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. PubMed. [Link]

  • Benzeneacetic acid, 2-phenylethyl ester. NIST WebBook. [Link]

  • Benzeneacetic acid. NIST WebBook. [Link]

Sources

Introduction: Solubility as a Cornerstone of Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-(4-Boc-piperazinyl)-2-phenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical sciences, the aqueous solubility of a drug candidate is a critical physicochemical property that dictates its developmental trajectory. Poor solubility can severely impede a compound's progress, leading to challenges in formulation, unreliable outcomes in biological assays, and ultimately, poor bioavailability.[1][2] Therefore, a comprehensive understanding and early characterization of a molecule's solubility profile are indispensable for mitigating risks and ensuring the selection of viable drug candidates.[3]

Molecular Profile and Physicochemical Properties

This compound (CAS No. 347186-49-6) is an alpha-amino acid derivative containing several key functional groups that collectively define its chemical behavior and physical properties.[5] A summary of its fundamental properties is presented below.

PropertyValueSource
Molecular Formula C₁₇H₂₄N₂O₄[4][5]
Molecular Weight 320.39 g/mol [4][5]
Appearance White powder[4][6]
Melting Point 191-197 °C[4][6]
IUPAC Name 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-phenylacetic acid[5]
Computed XLogP3 -0.1[5]

Structural Analysis: Deconstructing the Determinants of Solubility

The solubility of this compound is a complex interplay of its constituent parts. Understanding each component's contribution is key to predicting its behavior in various solvent systems.

G cluster_molecule This compound cluster_properties Influence on Solubility Molecule Core Structure Boc Boc Group (tert-butyloxycarbonyl) Molecule->Boc Phenyl Phenyl Group Molecule->Phenyl Piperazine Piperazine Ring (Basic) Molecule->Piperazine Acid Carboxylic Acid (Acidic) Molecule->Acid Hydrophobic Increases Lipophilicity (Decreases Aqueous Solubility) Boc->Hydrophobic Bulky, nonpolar Phenyl->Hydrophobic Aromatic, nonpolar pH_Dependence pH-Dependent Ionization Piperazine->pH_Dependence Basic Nitrogen Acid->pH_Dependence Acidic Proton Hydrophilic Increases Hydrophilicity (Increases Aqueous Solubility) pH_Dependence->Hydrophilic Forms soluble salts

Caption: Key structural motifs of the molecule and their influence on solubility.

  • Phenylacetic Acid Core : The parent structure, phenylacetic acid, has limited solubility in water (approx. 1.66 g/100 mL at 20°C) but is readily soluble in organic solvents like ethanol and ether.[7][8] This is due to the hydrophobic nature of the phenyl ring.[9] The carboxylic acid group provides a site for ionization, making its solubility pH-dependent.

  • Piperazine Moiety : As a diamine, the piperazine ring introduces two basic nitrogen atoms. These atoms can be protonated in acidic conditions, forming positively charged species. This ionization dramatically increases the molecule's affinity for polar solvents like water.

  • Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group is a large, nonpolar, and sterically hindering moiety.[10][11] Its primary role in synthesis is to protect the amine from unwanted reactions.[12][13] From a solubility standpoint, the Boc group significantly increases the lipophilicity (fat-solubility) of the molecule, which is expected to decrease its intrinsic aqueous solubility.[14] A similar Boc-protected piperazine derivative is noted to be soluble in organic solvents like dichloromethane and methanol but less soluble in water.[15]

  • Amphoteric Character : The presence of both a carboxylic acid (pKa ~3-5) and a basic piperazine moiety (pKa ~5-9) makes the compound amphoteric. This means its net charge is highly dependent on the pH of the solution. At a specific pH, the isoelectric point (pI), the molecule will have a net neutral charge, typically leading to minimum aqueous solubility. At pH values below the pI, the piperazine moiety will be protonated, and at pH values above the pI, the carboxylic acid will be deprotonated. Both ionized forms will exhibit significantly higher aqueous solubility.

Expected Solubility Profile

Based on the structural analysis, a qualitative solubility profile can be predicted. This serves as a hypothesis that can be tested empirically using the protocols outlined in the next section.

Solvent ClassExample SolventsExpected SolubilityRationale
Aqueous Buffers Water, PBS (pH 7.4)Low (at pI), Moderate (at physiological pH)The large hydrophobic phenyl and Boc groups dominate, but the ionizable centers provide some aqueous solubility away from the isoelectric point.
Polar Protic Solvents Methanol, EthanolHighCapable of hydrogen bonding with the carboxylic acid and piperazine nitrogens, while also solvating the organic portions of the molecule.
Polar Aprotic Solvents DMSO, DMF, AcetonitrileHighStrong dipole moments effectively solvate the polar functional groups.
Chlorinated Solvents Dichloromethane (DCM), ChloroformModerate to HighGood for dissolving nonpolar and moderately polar organic compounds.
Nonpolar Solvents Toluene, HexanesLow to Very LowThe molecule possesses too many polar, hydrogen-bonding functional groups to be effectively solvated by nonpolar solvents.

Experimental Protocols for Solubility Determination

To move from prediction to empirical data, rigorous and well-defined experimental protocols are essential. The choice of method depends on the stage of drug development and the specific question being addressed (e.g., early screening vs. late-stage formulation).[2]

Thermodynamic (Equilibrium) Solubility via Shake-Flask Method

The Shake-Flask method is considered the "gold standard" for determining thermodynamic solubility, representing the true equilibrium of a saturated solution.[16][17]

G start Start prep Add excess solid compound to known volume of solvent start->prep incubate Agitate at constant temperature (e.g., 24-48 hours) to reach equilibrium prep->incubate separate Separate solid from solution (Centrifugation or Filtration) incubate->separate quantify Quantify concentration of dissolved compound in supernatant (e.g., HPLC-UV, LC-MS) separate->quantify end Result: Thermodynamic Solubility quantify->end

Caption: Workflow for the Shake-Flask thermodynamic solubility assay.

Detailed Protocol:

  • Preparation : Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid ensures that a saturated solution is achieved.

  • Equilibration : Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation : After equilibration, remove the vials and allow them to stand to let the undissolved solid settle. To ensure complete removal of particulate matter, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) or filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification : Carefully take an aliquot of the clear supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS), against a standard curve of known concentrations.[2]

Kinetic Solubility for High-Throughput Screening

Kinetic solubility is often used in early drug discovery for rapid screening of many compounds.[1] It measures the solubility of a compound upon precipitation from a concentrated organic stock solution (usually DMSO) into an aqueous buffer. This method often overestimates thermodynamic solubility because it can generate supersaturated solutions.[16]

Detailed Protocol:

  • Stock Solution : Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO), for example, at 20 mM.[1]

  • Serial Dilution : In a 96-well plate, add the aqueous buffer (e.g., PBS, pH 7.4).

  • Precipitation Induction : Add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL of stock into 198 µL of buffer) and mix well. This rapid change in solvent polarity induces precipitation of compounds with low aqueous solubility.[2]

  • Incubation : Incubate the plate at a controlled temperature for a shorter period, typically 1 to 2 hours, with shaking.[1]

  • Measurement : Determine the concentration of the compound remaining in solution. This can be done by separating any precipitate via filtration and analyzing the filtrate by UV-Vis spectroscopy or LC-MS. Alternatively, precipitation can be detected directly in the well using light scattering techniques like nephelometry.[2]

pH-Dependent Solubility via Potentiometric Titration

For an amphoteric compound like this, potentiometric titration is a powerful technique to determine both the pKa values and the intrinsic solubility (the solubility of the neutral species).[18][19]

Detailed Protocol:

  • Setup : Calibrate a pH electrode using standard buffers.[20] Dissolve a known amount of the compound in a solution with co-solvent if necessary to maintain solubility at the start.

  • Titration : Place the solution in a jacketed vessel to maintain constant temperature and immerse the pH electrode. Titrate the solution with a standardized acidic titrant (e.g., 0.1 M HCl) and then with a standardized basic titrant (e.g., 0.1 M NaOH).[20]

  • Data Acquisition : Record the pH value after each incremental addition of the titrant.

  • Analysis : Plot the pH versus the volume of titrant added. The inflection points in the titration curve correspond to the pKa values. By analyzing the pH at which precipitation occurs and using specialized equations that apply the law of mass action, the intrinsic solubility of the neutral molecule can be precisely calculated.[18][21] This method is rapid, often taking only 2-4 hours.[19][21]

Conclusion and Future Directions

While direct, published solubility data for this compound is scarce, a thorough analysis of its molecular structure allows for robust predictions of its solubility behavior. The compound's amphoteric nature, combined with significant hydrophobic character from the phenyl and Boc groups, suggests low intrinsic aqueous solubility but high solubility in polar organic solvents and pH-dependent aqueous solubility.

For drug development professionals, it is imperative to validate these predictions experimentally. The protocols provided for thermodynamic, kinetic, and pH-dependent solubility determination offer a clear roadmap for generating the critical data needed to guide formulation strategies, interpret bioassay results, and make informed decisions in the lead optimization process. Further studies could also employ in silico models, which use computational algorithms to predict solubility based on molecular descriptors, offering a complementary approach to experimental measurement.[3][22][23]

References

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9). Protocols.io. [Link]

  • Sjögren, E., et al. (n.d.). Global and Local Computational Models for Aqueous Solubility Prediction of Drug-Like Molecules. ACS Publications. [Link]

  • Piel, H., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. [Link]

  • (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Gracin, S., & Rasmuson, Å. C. (n.d.). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. University of Limerick. [Link]

  • Piel, H., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. ACS Publications. [Link]

  • Piel, H., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water. PubMed. [Link]

  • (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. NIH. [Link]

  • (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. ResearchGate. [Link]

  • Phenylacetic acid - Solubility of Things. (n.d.). Solubility of Things. [Link]

  • Gracin, S., & Rasmuson, Å. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Journal of Chemical & Engineering Data. [Link]

  • Piel, H., et al. (2020). A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. ResearchGate. [Link]

  • Gracin, S., & Rasmuson, Å. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. ResearchGate. [Link]

  • (2024). Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. arXiv. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]

  • Pop, C., et al. (2016). In Silico Prediction of Aqueous Solubility: A Multimodel Protocol Based on Chemical Similarity. ResearchGate. [Link]

  • Bergström, C. A. S., et al. (n.d.). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. NIH. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Phenylacetic Acid. (n.d.). PubChem. [Link]

  • Predictive modeling for solubility and bioavailability enhancement. (2024, March 19). Patheon pharma services. [Link]

  • 2-(4-Boc-piperazinyl)-2-(2-thienyl)acetic acid. (n.d.). PubChem. [Link]

  • tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. [Link]

  • Boc Protecting Group for Amines. (n.d.). Chemistry Steps. [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Application of drug physico chemical characterisation in drug discovery. (n.d.). Merck Group. [Link]

  • SOLUBILITY DATA SERIES. (n.d.). IUPAC. [Link]

  • 4-[(Tert-butoxy)carbonyl]piperazine-2-carboxylic acid. (n.d.). PubChem. [Link]

Sources

Introduction to 2-(4-Boc-piperazinyl)-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characterization of 2-(4-Boc-piperazinyl)-2-phenylacetic Acid

Abstract: This technical guide provides a comprehensive analysis of this compound, a pivotal intermediate in modern pharmaceutical development. The primary focus is the determination and significance of its melting point, a critical parameter for identity, purity, and quality control. This document details the theoretical underpinnings of melting point analysis, presents a validated experimental protocol for its determination using the capillary method, and discusses the interpretation of results within the context of drug discovery and development. It is intended for researchers, chemists, and quality control professionals who require a robust understanding of this compound's properties and the analytical techniques essential for its evaluation.

This compound is a sophisticated chemical building block widely employed in medicinal chemistry and pharmaceutical research.[1][2] Its molecular architecture, featuring a piperazine ring protected by a tert-butyloxycarbonyl (Boc) group and a phenylacetic acid moiety, makes it a versatile intermediate for synthesizing complex bioactive molecules.[1] The Boc protecting group is instrumental, enabling selective chemical reactions at other sites of the molecule, which is a cornerstone of multi-step organic synthesis.[1]

This compound serves as a crucial precursor in the development of novel therapeutic agents, particularly those targeting neurological disorders and for use as analgesics.[1] Its structural attributes contribute to the efficacy and safety profiles of the final drug candidates.[1] Given its role as a starting material, rigorous verification of its identity and purity is paramount to ensure the quality and consistency of the final active pharmaceutical ingredient (API).

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 347186-49-6[1][2][3]
Molecular Formula C₁₇H₂₄N₂O₄[1][2][3]
Molecular Weight 320.39 g/mol [1][2]
Melting Point 191-197 °C[1][2]
Appearance White powder[1][2]
Purity ≥ 99% (by HPLC)[1][2]
Synonyms α-(4-Boc-piperazinyl)-α-phenylacetic acid[1][2]

The Imperative of Melting Point Determination in Pharmaceutical Quality Control

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[4] For a pure crystalline solid, this transition occurs over a very narrow temperature range. This physical constant is one of the most fundamental and trusted analytical techniques used to characterize a compound and assess its purity.[5][6]

Core Principles and Significance:

  • Purity Assessment: The presence of even minor impurities disrupts the crystalline lattice of a compound. This disruption requires less energy to overcome the intermolecular forces, resulting in a lowered and broadened melting point range .[5][6] A sharp, well-defined melting point is a strong indicator of high purity.[6]

  • Identity Confirmation: Every pure crystalline compound has a characteristic melting point. By measuring the melting point of a newly synthesized batch and comparing it to the established value for a reference standard, scientists can confidently confirm its identity.[5][6]

  • Quality Control (QC): In a manufacturing setting, melting point determination is a rapid and cost-effective method to ensure batch-to-batch consistency and verify the quality of raw materials before they enter the production stream.[4][6]

  • Polymorph Detection: Some compounds can exist in different crystalline forms, known as polymorphs, which have distinct physical properties, including different melting points. Identifying the correct polymorph is critical as it can impact the stability, solubility, and bioavailability of the final drug product.[6]

Caption: Logical diagram illustrating the effect of purity on melting point characteristics.

Standard Operating Procedure: Melting Point Determination via the Capillary Method

The capillary method is the most widely recognized and pharmacopeia-endorsed technique for melting point determination.[7][8] It involves heating a small, powdered sample in a sealed capillary tube at a controlled rate.[4]

Equipment and Materials:

  • Melting Point Apparatus (manual or automated)

  • Glass Capillary Tubes (e.g., 1.3–1.8 mm outer diameter)[8]

  • Sample of this compound (must be completely dry)

  • Spatula

  • Mortar and Pestle (if sample is not a fine powder)

  • Certified Reference Standards for calibration (e.g., caffeine, vanillin)

Experimental Protocol:

  • Sample Preparation:

    • Ensure the sample is completely dry. Moisture can act as an impurity and depress the melting point.

    • If necessary, gently grind the crystalline sample into a fine, uniform powder using a mortar and pestle. This ensures efficient and even heat transfer.[6]

  • Capillary Tube Loading:

    • Tap the open end of a capillary tube into the powdered sample. A small amount of sample will enter the tube.

    • Invert the tube and tap the sealed end firmly on a hard surface to pack the sample tightly into the bottom. Proper packing prevents air pockets that can disrupt heat distribution.

    • The final packed sample column should be 2.5–3.5 mm high.[9]

  • Instrument Setup and Calibration:

    • Ensure the melting point apparatus is calibrated according to USP/Ph. Eur. guidelines using certified reference standards.[9]

    • Set the starting temperature to approximately 10-15°C below the expected melting point (for this compound, a start temperature of ~175°C is appropriate).

    • Set the heating ramp rate. For official pharmacopeia analysis, a rate of 1 °C/minute is standard.[8][9] A slower rate (e.g., 0.2 °C/min) can yield higher accuracy for non-decomposing samples.[8]

  • Measurement and Observation:

    • Insert the loaded capillary tube into the heating block of the apparatus.

    • Initiate the heating program.

    • Observe the sample closely through the magnified viewing port (or rely on automated detection).

    • Record the Onset Temperature (T₁): The temperature at which the first drop of liquid becomes visible or the substance begins to collapse.[9]

    • Record the Clear Point Temperature (T₂): The temperature at which the last solid particle melts, and the substance is completely transformed into a transparent liquid.[9]

  • Reporting the Result:

    • The result is reported as a melting range from T₁ to T₂. For this compound, a high-purity sample should melt within the reference range of 191-197 °C .[1][2]

G cluster_prep Preparation cluster_analysis Analysis cluster_results Results prep 1. Sample Preparation (Dry & Powder) load 2. Capillary Loading (2.5-3.5 mm height) prep->load setup 3. Instrument Setup (Calibrate, Set Ramp Rate: 1°C/min) load->setup measure 4. Controlled Heating & Observation setup->measure record 5. Record Melting Range (Onset to Clear Point) measure->record report 6. Report Final Range (e.g., 191-197 °C) record->report

Caption: Experimental workflow for melting point determination by the capillary method.

Interpreting the Data: A Self-Validating System

The protocol for melting point determination is a self-validating system. A result that is sharp, within the expected range, and reproducible provides high confidence in the material's identity and purity. Conversely, deviations immediately signal a potential issue.

  • Broad or Depressed Range: If the measured melting range is wider than 2-3°C or significantly lower than 191°C, it strongly suggests the presence of impurities. The impurity could be a residual solvent, a byproduct from synthesis, or a degradation product. Further analysis (e.g., HPLC, NMR) would be required to identify the contaminant.

  • Decomposition: If the sample darkens or changes color before or during melting, it indicates thermal decomposition. This should be noted alongside the melting range, as the observed "melting" is actually a decomposition point.

  • Hygroscopic Samples: If a sample readily absorbs moisture from the air, it can lead to a depressed melting point. For such compounds, special handling (e.g., drying in a vacuum oven) and sealing the capillary tube with a flame may be necessary.[8]

Conclusion

The melting point of this compound is a critical quality attribute that confirms its identity and high purity. A value within the established range of 191-197 °C is a key release criterion for its use in pharmaceutical synthesis. The capillary method, when performed with meticulous attention to detail regarding sample preparation and control of the heating rate, provides a reliable, rapid, and indispensable tool for researchers and quality control professionals. Adherence to this fundamental analytical technique upholds the integrity of the drug development pipeline, ensuring that high-quality intermediates are used to produce safe and effective medicines.

References

  • NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]

  • ResearchGate. (2025). Melting point determination: Significance and symbolism. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-(4-Boc-piperazinyl)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Boc-piperazinyl)-2-phenylacetic acid is a versatile building block in pharmaceutical research and development. Its structure, which combines a phenylacetic acid moiety with a Boc-protected piperazine ring, makes it a valuable intermediate in the synthesis of a wide range of bioactive molecules, particularly those targeting neurological disorders.[1][2][3] A thorough understanding of its structural characteristics is paramount for its effective utilization, and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for this purpose.

This comprehensive guide provides an in-depth analysis of the ¹H NMR spectrum of this compound. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the spectroscopic properties of this compound for structural elucidation, purity assessment, and reaction monitoring. We will delve into the theoretical principles governing the spectrum, provide a detailed experimental protocol for data acquisition, and offer a thorough interpretation of the spectral data, grounded in established scientific principles.

Core Principles of ¹H NMR Spectroscopy for Structural Elucidation

¹H NMR spectroscopy is a powerful technique that provides information about the chemical environment of protons within a molecule.[4] Three key parameters are extracted from a ¹H NMR spectrum:

  • Chemical Shift (δ): The position of a signal along the x-axis, measured in parts per million (ppm), indicates the electronic environment of the proton. Electron-withdrawing groups deshield protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups shield protons, leading to a lower chemical shift (upfield).[4]

  • Integration: The area under a signal is proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratio of different types of protons in the molecule.[4]

  • Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks is caused by the magnetic influence of neighboring, non-equivalent protons. The n+1 rule is a common guideline, where 'n' is the number of neighboring protons, determining the number of peaks in a signal (e.g., a singlet, doublet, triplet).[4]

By analyzing these three parameters for each signal in the spectrum, a detailed picture of the molecular structure can be constructed.

Experimental Protocol for ¹H NMR Spectrum Acquisition

Achieving a high-quality ¹H NMR spectrum necessitates meticulous sample preparation and instrument setup. The following protocol outlines the best practices for the analysis of this compound.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve 5-10 mg of sample in 0.6-0.7 mL of CDCl₃ vortex Vortex to ensure complete dissolution dissolve->vortex filter Filter solution into a clean, dry 5 mm NMR tube vortex->filter insert Insert tube into NMR spectrometer filter->insert lock_shim Lock on deuterium signal and shim magnetic field insert->lock_shim acquire Acquire ¹H NMR spectrum (e.g., 400 MHz) lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and baseline correction ft->phase_baseline reference Reference spectrum to residual solvent peak (CDCl₃: 7.26 ppm) phase_baseline->reference integrate_analyze Integrate signals and analyze multiplicities reference->integrate_analyze

Caption: Workflow for ¹H NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.[5][6] A higher concentration may be necessary for less sensitive experiments like ¹³C NMR.[5]

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[7][8] CDCl₃ is a common solvent for many organic compounds.[7]

    • Ensure the sample is fully dissolved. If necessary, gently vortex the solution in a separate vial before transferring it to the NMR tube.[5]

    • Filter the solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.[8] Solid impurities can negatively impact the spectral quality.[7]

    • The final solution height in the NMR tube should be between 40-50 mm.[6][7]

  • Instrumental Setup and Data Acquisition:

    • Wipe the exterior of the NMR tube clean before inserting it into the spectrometer.[6]

    • Place the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.[9]

    • Shim the magnetic field to optimize its homogeneity, which will result in sharp, well-resolved peaks.[9]

    • Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.[9]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.[10]

    • Perform phase and baseline corrections to ensure accurate peak shapes and integration.[10]

    • Reference the spectrum by setting the chemical shift of the residual chloroform peak to 7.26 ppm.[7]

    • Integrate all the signals in the spectrum to determine the relative number of protons for each.

    • Analyze the chemical shifts and multiplicities of all signals for structural assignment.

¹H NMR Spectrum Analysis and Interpretation

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments within the molecule.

Molecular Structure with Proton Labeling

molecular_structure cluster_mol mol_img H_phenyl Hₐ H_methine Hₑ H_piperazine_ax_N_Boc H_piperazine_eq_N_Boc H_piperazine_ax_N_CH H꜀ H_piperazine_eq_N_CH H꜀ H_Boc Hₒ

Caption: Structure of this compound.

Predicted ¹H NMR Data
SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
Hₐ~ 7.2 - 7.4Multiplet5HPhenyl group protonsAromatic protons typically resonate in this region. The substitution pattern leads to a complex multiplet.[11]
Hₑ~ 3.6Singlet1HMethine proton (-CH)The proton on the carbon adjacent to the phenyl group, piperazine nitrogen, and carboxylic acid. Its chemical shift is influenced by these neighboring groups.
~ 3.3 - 3.5Broad Multiplet4HPiperazine protons adjacent to the Boc groupThese protons are deshielded by the adjacent nitrogen and the Boc group. Broadening may occur due to restricted rotation around the N-C(O) bond.[12]
H꜀~ 2.4 - 2.6Multiplet4HPiperazine protons adjacent to the methine-substituted nitrogenThese protons are also deshielded by the adjacent nitrogen.
Hₒ~ 1.45Singlet9Htert-Butyl protons (-C(CH₃)₃)The nine equivalent protons of the Boc protecting group give a characteristic sharp singlet in a relatively uncongested region of the spectrum.[10]
-COOHVariable (Broad)Singlet1HCarboxylic acid protonThe chemical shift of the carboxylic acid proton is highly variable and depends on concentration, solvent, and temperature. It often appears as a broad singlet and may exchange with residual water in the solvent.
Detailed Interpretation
  • Aromatic Region (δ 7.2 - 7.4 ppm): The multiplet integrating to 5 protons is characteristic of a monosubstituted benzene ring. The overlapping signals arise from the ortho, meta, and para protons of the phenyl group.

  • Methine Proton (δ ~3.6 ppm): The singlet corresponding to one proton is assigned to the methine proton directly attached to the phenyl ring and the piperazine nitrogen. Its downfield shift is due to the deshielding effects of the adjacent electronegative nitrogen atom and the aromatic ring.

  • Piperazine Protons (δ ~2.4 - 3.5 ppm): The eight protons of the piperazine ring are expected to appear as two distinct sets of signals. The four protons on the carbons adjacent to the Boc-protected nitrogen (Hբ) are deshielded to a greater extent due to the electron-withdrawing nature of the carbamate group. The other four protons (H꜀) adjacent to the nitrogen connected to the phenylacetic acid moiety appear slightly more upfield. The signals for the piperazine protons are often broad or complex multiplets due to conformational dynamics of the six-membered ring and potentially restricted rotation around the N-Boc bond.[12][13] Temperature-dependent NMR studies can sometimes resolve these broad signals into sharper patterns.[12]

  • Boc Protecting Group (δ ~1.45 ppm): The most prominent and easily identifiable signal in the spectrum is the sharp singlet integrating to nine protons at approximately 1.45 ppm. This is the characteristic signal for the tert-butyl group of the Boc protecting group and serves as a key diagnostic peak for the presence of this moiety.[10]

  • Carboxylic Acid Proton: The proton of the carboxylic acid group is acidic and can undergo rapid chemical exchange. This often results in a broad singlet, and its chemical shift can vary significantly. In some cases, especially in the presence of moisture, this signal may be very broad or not observed at all.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that is essential for its characterization. The distinct signals for the phenyl, methine, piperazine, and Boc protons are all observable and assignable. The characteristic singlet of the Boc group at ~1.45 ppm is a particularly useful diagnostic feature. Careful sample preparation and a systematic approach to spectral interpretation, as outlined in this guide, will enable researchers to confidently verify the structure and purity of this important pharmaceutical intermediate, thereby ensuring the integrity of their subsequent synthetic endeavors.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • University of Cambridge. (n.d.). NMR Sample Preparation.
  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
  • University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences.
  • University of Manchester. (n.d.). NMR Sample Prepara-on.
  • Kodumuri, S., Peraka, S., Mameda, N., Chevella, D., Banothu, R., & Nama, N. (n.d.). Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. Royal Society of Chemistry.
  • BenchChem. (2025). A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Alternatives.
  • BenchChem. (2025). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
  • RSC Publishing. (2018, December 6). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
  • ResearchGate. (n.d.). ¹H NMR spectra (aliphatic region with piperazine protons from 2.3–4.0 ppm and aromatic region from 6.1–7.8 ppm) of compound 3b measured in five different solvents.
  • Chem-Impex. (n.d.). This compound.
  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum.
  • Chem-Impex. (n.d.). 2-(4-Boc-piperazinyl)-2-(4-methylphenyl)acetic acid.
  • Chem-Impex. (n.d.). Acide 2-(4-Boc-pipérazinyl)-2-phénylacétique.

Sources

¹³C NMR data for 2-(4-Boc-piperazinyl)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 2-(4-Boc-piperazinyl)-2-phenylacetic acid

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction to ¹³C NMR in Structural Elucidation

In the landscape of modern drug discovery and chemical synthesis, the unambiguous determination of molecular structure is a cornerstone of progress. Among the arsenal of analytical techniques available, ¹³C NMR spectroscopy offers unparalleled insight into the carbon skeleton of an organic molecule.[1][2] Unlike ¹H NMR, which can be complicated by overlapping signals and complex coupling patterns, ¹³C NMR spectra are often simpler and span a much wider chemical shift range (0-220 ppm), allowing for the distinct resolution of nearly every unique carbon atom in a molecule.[1][3][4]

The subject of this guide, this compound (PubChem CID: 2762217), incorporates several key functional groups: a phenyl ring, a carboxylic acid, a piperazine ring, and a tert-butyloxycarbonyl (Boc) protecting group.[5] Each of these moieties imparts distinct electronic and steric characteristics that are reflected in the ¹³C NMR spectrum. This guide will serve as a practical reference for understanding and predicting the ¹³C NMR data for this molecule and other similarly complex structures.

Foundational Principles of ¹³C NMR Spectroscopy

A robust interpretation of any NMR spectrum is built upon a solid understanding of the underlying physical principles. The chemical shift (δ) of a ¹³C nucleus is highly sensitive to its local electronic environment.

  • Hybridization and Electronegativity: The chemical shift is fundamentally governed by the shielding of the carbon nucleus from the external magnetic field by its surrounding electrons. Electronegative atoms (like oxygen and nitrogen) withdraw electron density, "deshielding" the adjacent carbon nucleus and causing its signal to appear at a higher chemical shift (downfield). For example, carbons in carbonyl groups (C=O) are highly deshielded and typically resonate between 160-220 ppm, while sp³-hybridized carbons in alkanes are highly shielded and appear upfield (0-50 ppm).[3][4]

  • Proton-Decoupling: The natural abundance of the ¹³C isotope is only about 1.1%.[3] This low abundance means that the probability of two ¹³C atoms being adjacent is extremely low, so ¹³C-¹³C coupling is negligible. However, ¹³C nuclei do couple with attached protons (¹H), which would complicate the spectrum. To simplify this, ¹³C NMR spectra are almost always acquired using broadband proton decoupling. This technique irradiates all proton frequencies, collapsing the multiplets into single sharp lines for each carbon atom.[3] The primary benefit is a significant increase in signal-to-noise and a much simpler spectrum where each peak corresponds to a unique carbon environment.

  • DEPT (Distortionless Enhancement by Polarization Transfer): While a standard proton-decoupled spectrum identifies all unique carbons, it does not directly reveal the number of attached protons. DEPT experiments are invaluable for this purpose.

    • DEPT-90: This experiment shows signals only for CH (methine) carbons.

    • DEPT-135: This experiment displays positive signals for CH and CH₃ carbons and negative signals (inverted peaks) for CH₂ carbons. Quaternary carbons (those with no attached protons) are absent in both DEPT-90 and DEPT-135 spectra.

Methodology for Data Acquisition and Sample Preparation

The quality and reproducibility of NMR data are critically dependent on a well-defined experimental protocol. The following workflow represents a standard procedure for acquiring high-quality ¹³C NMR data for a compound like this compound.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve 1. Dissolve 15-25 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3). add_tms 2. Add Tetramethylsilane (TMS) as internal standard (0 ppm). dissolve->add_tms transfer 3. Transfer solution to a 5 mm NMR tube. add_tms->transfer setup 4. Insert sample into spectrometer and perform lock, tune, and shim procedures. transfer->setup acquire_c13 5. Acquire standard proton-decoupled 13C spectrum. setup->acquire_c13 acquire_dept 6. Acquire DEPT-90 and DEPT-135 spectra. acquire_c13->acquire_dept process 7. Apply Fourier transform, phase correction, and baseline correction. acquire_dept->process calibrate 8. Calibrate spectrum to TMS peak at 0 ppm. process->calibrate analyze 9. Assign peaks and interpret spectra. calibrate->analyze

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Detailed Protocol Steps:
  • Sample Preparation:

    • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds and its single carbon signal at ~77.16 ppm, which can be used as a secondary reference. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an alternative for less soluble compounds.

    • Concentration: A sample concentration of 15-25 mg in approximately 0.6 mL of solvent is typical for achieving a good signal-to-noise ratio in a reasonable time.

    • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its chemical shift defined as 0.0 ppm.

  • Spectrometer Parameters (Typical for a 125 MHz Spectrometer):

    • Pulse Program: A standard single-pulse sequence with broadband proton decoupling (e.g., zgpg30).

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds. This delay is crucial to allow magnetized nuclei to return to equilibrium, ensuring that peak areas are more quantitatively reliable, especially for quaternary carbons which have longer relaxation times.

    • Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration. Due to the low natural abundance of ¹³C, multiple scans are required to achieve an adequate signal-to-noise ratio.

Spectral Analysis and Data Interpretation

To predict the ¹³C NMR spectrum, we will first identify the unique carbon atoms in the molecule and then estimate their chemical shifts based on data from its constituent fragments: the Boc-piperazine moiety and the phenylacetic acid moiety.

Molecular Structure and Carbon Atom Numbering

Caption: Structure of this compound with carbon atoms labeled for NMR assignment.

Due to molecular symmetry, C2' and C6' of the phenyl ring are equivalent, as are C3' and C5'. Similarly, the two piperazine carbons adjacent to the nitrogen linked to the Boc group (C3') are equivalent, and the two carbons adjacent to the nitrogen linked to the chiral center (C2') are also equivalent. The three methyl groups of the Boc moiety are equivalent. This results in a total of 11 expected signals in the ¹³C NMR spectrum.

Predicted ¹³C Chemical Shifts and Assignments

The following table summarizes the predicted chemical shifts (δ) in ppm. These predictions are derived from spectral data of 1-Boc-piperazine[6][7] and phenylacetic acid,[8][9][10][11] adjusted for the electronic effects of the combined structure.

Carbon Atom(s)AssignmentPredicted δ (ppm)Multiplicity (DEPT-135)Rationale
C12Boc -C H₃~28.4Positive (CH₃)Typical chemical shift for the three equivalent methyl carbons of a Boc group.[12]
C2'Piperazine -C H₂-N(CH)~43-46Negative (CH₂)Piperazine carbons adjacent to the substituted nitrogen. Deshielded compared to unsubstituted piperazine due to the α-phenylacetic acid group.[13]
C3'Piperazine -C H₂-N(Boc)~47-50Negative (CH₂)Piperazine carbons adjacent to the electron-withdrawing Boc group are expected to be slightly deshielded.[13]
C4C H (Benzylic)~65-70Positive (CH)This methine carbon is significantly deshielded by direct attachment to the phenyl ring, a nitrogen atom, and the carboxylic acid group.
C11Boc -C (CH₃)₃~79-81Absent (Quaternary)The quaternary carbon of the tert-butyl group is a characteristic signal for Boc-protected amines.
C9Phenyl C 4''-H~127-128Positive (CH)Para carbon of the phenyl ring, least affected by the substituent. Similar to the para carbon in phenylacetic acid.[8]
C7, C8Phenyl C 2''/6'', C 3''/5''~128-130Positive (CH)Ortho and meta carbons of the phenyl ring, typically found in this region with overlapping signals.[8]
C6Phenyl C 1'' (ipso)~135-138Absent (Quaternary)The ipso-carbon to which the chiral side chain is attached. Its shift is influenced by the substituent.[14]
C10C =O (Boc)~154-156Absent (Quaternary)Carbonyl carbon of the carbamate (Boc group), which is characteristically upfield from an ester or acid carbonyl.[12]
C5C =O (Acid)~173-176Absent (Quaternary)The carboxylic acid carbonyl carbon, highly deshielded by the two oxygen atoms.

Conclusion

This technical guide provides a detailed, predictive framework for the ¹³C NMR spectrum of this compound. By leveraging a fragment-based analysis and fundamental NMR principles, we have assigned predicted chemical shifts for all 11 unique carbon environments in the molecule. The workflow and data presented herein offer a robust starting point for any scientist engaged in the synthesis, purification, or analysis of this compound and its analogs. The application of standard 1D ¹³C and DEPT experiments should allow for the confident structural verification of this compound, reinforcing the indispensable role of NMR spectroscopy in modern chemical sciences.

References

  • Kodumuri, S., Peraka, S., Mameda, N., Chevella, D., Banothua, R., & Narender, N. (n.d.).
  • Magda, D., et al. (n.d.). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Vertex AI Search.
  • Carbon-13 NMR Spectroscopy: Principles and Applications. (n.d.). Studylib. Retrieved from [Link]

  • 1-Boc-piperazine. (n.d.). SpectraBase. Retrieved from [Link]

  • 13C NMR (CDCl3, 50 MHz) of phenylacetic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Phenylacetic Acid at BMRB. (n.d.). BMRB. Retrieved from [Link]

  • Applications of 13C NMR. (n.d.). University of Regensburg. Retrieved from [Link]

  • 6.8: Principles of ¹³C NMR Spectroscopy. (2021, April 6). Chemistry LibreTexts. Retrieved from [Link]

  • C-13 NMR Spectroscopy. (n.d.). Slideshare. Retrieved from [Link]

  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000209). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • 13.13 Uses of 13C NMR Spectroscopy. (n.d.). NC State University Libraries. Retrieved from [Link]

  • 1-Boc-piperazine - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • Vaughan, K., et al. (2009). Synthesis and characterization of several series of 4-acyl-1-[2-aryl-1-diazenyl]piperazines. Ingenta Connect. Retrieved from [Link]

  • 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. (n.d.). ResearchGate. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

Sources

Mass spectrometry of 2-(4-Boc-piperazinyl)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 2-(4-Boc-piperazinyl)-2-phenylacetic acid

Abstract

This technical guide provides a comprehensive exploration of the mass spectrometric analysis of this compound (CAS: 347186-49-6), a key intermediate in pharmaceutical development.[1][2] As a Senior Application Scientist, this document moves beyond mere procedural outlines to delve into the mechanistic reasoning behind analytical choices, ensuring a robust and reproducible methodology. We will cover the foundational physicochemical properties, predictable ionization and fragmentation behaviors, a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol, and data interpretation strategies. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to characterize this molecule with precision and confidence.

Introduction and Molecular Profile

This compound is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[1][3] Its structure combines a phenylacetic acid moiety, a piperazine linker, and a tert-butyloxycarbonyl (Boc) protecting group. This combination of functionalities dictates its behavior in a mass spectrometer, presenting both opportunities for sensitive detection and challenges in interpretation without a clear understanding of its fragmentation pathways.

A successful mass spectrometric analysis hinges on understanding the molecule's fundamental properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₇H₂₄N₂O₄[1][4]
Average Molecular Weight 320.38 g/mol [5]
Monoisotopic Mass 320.17360725 Da[4]
IUPAC Name 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-phenylacetic acid[4]
Appearance White powder[1][2]
Key Structural Features Carboxylic acid, Phenyl group, Piperazine ring (two tertiary amines), Boc-protecting groupN/A

The presence of two basic nitrogen atoms within the piperazine ring makes this molecule an excellent candidate for positive mode electrospray ionization (ESI), as these sites are readily protonated. While the carboxylic acid can be deprotonated for negative mode analysis, the protonation efficiency in positive mode is generally superior for molecules of this class, leading to enhanced sensitivity.

Ionization and Expected Molecular Ions

Electrospray Ionization (ESI) is the premier technique for this molecule due to its polarity and thermal lability.[6] It is a "soft" ionization method that minimizes in-source fragmentation, allowing for the confident determination of the molecular weight.

When analyzed using ESI in positive ion mode, the following ions are anticipated:

  • Protonated Molecule [M+H]⁺: The most abundant ion is expected at m/z 321.1814 , corresponding to the monoisotopic mass (320.1736 Da) plus the mass of a proton.

  • Sodium Adduct [M+Na]⁺: It is common to observe a sodium adduct at m/z 343.1633 , particularly if there are trace amounts of sodium salts in the sample or mobile phase.

  • Potassium Adduct [M+K]⁺: A potassium adduct may be observed at m/z 359.1373 .

The choice of positive ion mode is a strategic one. The two nitrogen atoms of the piperazine ring are more basic than the carboxylate group is acidic, making protonation a more favorable process than deprotonation. This results in a stronger signal and lower limits of detection in positive mode.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is essential for structural confirmation. By isolating the protonated molecule (m/z 321.18) and subjecting it to collision-induced dissociation (CID), we can elicit characteristic fragment ions that serve as a structural fingerprint. The fragmentation is dominated by the lability of the Boc protecting group.

Key Fragmentation Pathways:

  • Loss of Isobutylene: The most common initial fragmentation for Boc-protected amines is the neutral loss of isobutylene (C₄H₈), which has a mass of 56.06 Da.[6] This occurs via a McLafferty-type rearrangement.[7] This pathway generates a carbamic acid intermediate.

  • Loss of the Boc Group: Subsequent loss of carbon dioxide (CO₂) from the carbamic acid intermediate, or the concerted loss of the entire Boc group (C₅H₈O₂), results in a neutral loss of 100.05 Da.[6]

  • Cleavage of the Piperazine Ring: The piperazine ring itself can undergo fragmentation, typically involving cleavage of the C-N bonds within the ring structure.[8]

  • Decarboxylation: The carboxylic acid moiety can lose CO₂ (44.00 Da).

The diagram below illustrates these predictable fragmentation pathways.

G parent [M+H]⁺ m/z 321.18 frag1 [M+H - C₄H₈]⁺ m/z 265.12 parent->frag1 - 56.06 Da (Isobutylene) frag2 [M+H - C₅H₉O₂]⁺ m/z 221.13 parent->frag2 - 100.05 Da (Boc group) frag1->frag2 - 44.00 Da (CO₂) frag3 Phenylacetic acid moiety m/z 135.05 frag2->frag3 Cleavage frag4 Deprotected Piperazine Moiety m/z 87.09 frag2->frag4 Cleavage

Caption: Predicted fragmentation pathways for protonated this compound.

Table 2: Predicted Fragment Ions in Positive ESI-MS/MS

m/z (Predicted)Ion IdentityDescription
321.18[M+H]⁺Protonated Molecular Ion
265.12[M+H - C₄H₈]⁺Loss of isobutylene from the Boc group
221.13[M+H - C₅H₉O₂]⁺Loss of the entire Boc group (deprotected molecule)
177.10[M+H - C₅H₉O₂ - CO₂]⁺Loss of Boc group and subsequent decarboxylation
135.05[C₈H₇O₂]⁺Fragment corresponding to the phenylacetic acid portion
87.09[C₄H₁₁N₂]⁺Fragment corresponding to the protonated, deprotected piperazine ring[6]

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a robust starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation used.

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound and dissolve it in 10 mL of methanol or acetonitrile.

  • Working Standard (1 µg/mL): Dilute the stock solution 1:1000 with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B). This serves as a working standard for method development and system suitability.

  • Sample Preparation: For reaction monitoring or purity assessment, dilute the sample in a compatible solvent to a final concentration within the linear range of the instrument, typically in the low µg/mL to ng/mL range.

Liquid Chromatography (LC) Conditions

The goal is to achieve good retention and peak shape. A standard reversed-phase method is highly effective.[9]

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size (or equivalent)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Gradient Elution:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 4.0 min: 5% to 95% B

    • 4.0 - 5.0 min: 95% B

    • 5.0 - 5.1 min: 95% to 5% B

    • 5.1 - 6.0 min: 5% B (re-equilibration)

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Mode: Full Scan (for initial analysis) and Targeted MS/MS or Multiple Reaction Monitoring (MRM) (for quantification and confirmation)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Gas (N₂): 800 L/hr

  • Desolvation Temperature: 400 °C

  • Full Scan Range: m/z 100-500

  • MS/MS Transitions (for MRM):

    • Primary (Quantification): 321.2 > 265.1

    • Secondary (Confirmation): 321.2 > 221.1

The collision energy should be optimized to maximize the signal for the specific product ions, typically in the range of 15-30 eV.

Workflow and Data Interpretation

A systematic workflow ensures accurate and reliable results.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis prep Sample & Standard Preparation lc LC Separation prep->lc ms MS Detection (Full Scan) lc->ms msms MS/MS Fragmentation ms->msms extract Extract Ion Chromatograms (m/z 321.18) msms->extract integrate Peak Integration & Quantification extract->integrate confirm Confirm with Fragments (m/z 265.12, 221.13) integrate->confirm

Caption: General experimental workflow for the LC-MS analysis of target compounds.

Interpreting the Data:

  • Examine the Full Scan Spectrum: In the total ion chromatogram (TIC), locate the peak corresponding to your compound. Examine the mass spectrum of this peak. You should clearly identify the [M+H]⁺ ion at m/z 321.2. The presence of [M+Na]⁺ can further confirm the molecular weight.

  • Confirm with MS/MS: Analyze the MS/MS data. The presence of the key fragment ions predicted in Table 2 (m/z 265.1, 221.1, etc.) provides unambiguous confirmation of the compound's identity. The relative abundance of these fragments should be consistent across analyses.

  • Address Potential Issues: Be aware of potential in-source fragmentation, where the Boc group partially cleaves in the ionization source. This can manifest as a smaller peak at the retention time of the main analyte with an m/z of 221.1 or 265.1. Optimizing source conditions (e.g., lowering source temperature) can mitigate this effect.

Conclusion

The mass spectrometric analysis of this compound is straightforward when approached with a foundational understanding of its chemical properties. ESI in positive ion mode coupled with tandem mass spectrometry provides a highly sensitive and specific method for its identification and quantification. The fragmentation is predictably dominated by the characteristic neutral losses associated with the Boc protecting group, providing a reliable fingerprint for structural confirmation. The protocols and insights provided in this guide offer a comprehensive framework for achieving high-quality, reproducible data in a drug development or research setting.

References

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Vairamani, M., Srinivas, R., Rao, G. K. V., Nagaraj, R., Reddy, G. L., & Saberwal, G. (1990). Mass spectra of t-butyloxycarbonyl (BOC)-protected peptides. Organic Mass Spectrometry, 25(2), 97-100. [Link]

  • Moser, A. (2008, December 1). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Retrieved from [Link]

  • Amino acid protecting groups. (n.d.). THE GPM. Retrieved from [Link]

  • Kanamori, T., Iwata, Y. T., Inoue, H., & Segawa, H. (2014). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology, 32(2), 323-329. [Link]

  • Marahatta, A., Bhandary, B., Lee, M. R., Kim, D. S., Lee, Y. C., Kim, S. R., Kim, H. R., & Chae, H. J. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Journal of Chromatography B, 903, 118-125. [Link]

  • Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-(4-Boc-piperazinyl)-2-phenylacetic Acid: Strategies and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 2-(4-Boc-piperazinyl)-2-phenylacetic acid, a valuable building block in contemporary drug discovery and development. The document is tailored for researchers, scientists, and professionals in the pharmaceutical industry, offering a detailed exploration of the most pertinent synthetic strategies. We will delve into the mechanistic underpinnings of two primary routes: reductive amination and nucleophilic substitution. Each section includes a critical analysis of the reaction, step-by-step experimental protocols, and a discussion of the rationale behind procedural choices, ensuring scientific integrity and practical applicability.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a key intermediate in the synthesis of a diverse array of bioactive molecules.[1] Its structural motif, featuring a chiral α-amino acid core appended with a Boc-protected piperazine and a phenyl group, is a privileged scaffold in medicinal chemistry. The piperazine moiety is known to enhance the pharmacokinetic properties of drug candidates, while the chiral center and the phenyl ring provide opportunities for specific interactions with biological targets.[1] Consequently, this compound serves as a crucial starting material for the development of novel therapeutics, particularly in the realms of neuroscience and oncology.[1][2] The tert-butyloxycarbonyl (Boc) protecting group is instrumental in synthetic campaigns, allowing for the selective unmasking of the secondary amine for further elaboration.[1]

This guide will focus on providing a detailed, practical framework for the synthesis of this important molecule, emphasizing not just the "how" but also the "why" behind the chosen synthetic pathways.

Strategic Approaches to the Synthesis

The construction of the C-N bond at the α-position of the phenylacetic acid core is the linchpin of any synthetic route to the target molecule. Two principal strategies have emerged as the most logical and efficient for this transformation:

  • Strategy A: Reductive Amination. This approach involves the reaction of a keto acid, phenylglyoxylic acid, with N-Boc-piperazine to form an iminium ion intermediate, which is then reduced in situ to yield the desired product.

  • Strategy B: Nucleophilic Substitution. This classic method relies on the displacement of a suitable leaving group, typically a halide, at the α-position of a phenylacetic acid derivative by N-Boc-piperazine.

The choice between these strategies will often depend on the availability of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. The following sections will provide a detailed examination of each route.

Synthetic Route I: Reductive Amination of Phenylglyoxylic Acid

Reductive amination is a powerful and widely employed method for the formation of C-N bonds. In the context of synthesizing this compound, this strategy offers a convergent and often high-yielding pathway.

Mechanistic Rationale

The reaction proceeds through the initial formation of an iminium ion from the condensation of the ketone in phenylglyoxylic acid and the secondary amine of N-Boc-piperazine. This is followed by the reduction of the iminium ion by a suitable reducing agent, typically a borohydride-based reagent.

Reductive_Amination Phenylglyoxylic_Acid Phenylglyoxylic Acid Iminium_Ion Iminium Ion Intermediate Phenylglyoxylic_Acid->Iminium_Ion + N-Boc-piperazine - H₂O Boc_Piperazine N-Boc-piperazine Boc_Piperazine->Iminium_Ion Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Target_Molecule This compound Reducing_Agent->Target_Molecule Iminium_Ion->Target_Molecule + Reducing Agent

Caption: Reductive Amination Workflow.

The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild enough not to reduce the starting keto acid and is selective for the iminium ion.

Detailed Experimental Protocol

Materials:

  • Phenylglyoxylic acid

  • tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)[3]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenylglyoxylic acid (1.0 eq). Dissolve the acid in anhydrous dichloromethane (DCM).

  • Addition of Amine: Add N-Boc-piperazine (1.0-1.2 eq) to the solution. Stir the mixture at room temperature for 10-15 minutes.

  • Formation of Iminium Ion: Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate the formation of the iminium ion. Stir for an additional 30 minutes.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification: Wash the combined organic layers with water and then brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Presentation
ParameterConditionRationale
Solvent Anhydrous DichloromethaneAprotic solvent that solubilizes reactants and does not interfere with the reducing agent.
Reducing Agent Sodium TriacetoxyborohydrideMild and selective for the reduction of the iminium ion over the ketone and carboxylic acid.
Acid Catalyst Glacial Acetic AcidFacilitates the formation of the reactive iminium ion intermediate.
Stoichiometry Slight excess of amine and reducing agentDrives the reaction to completion.
Temperature 0 °C to room temperatureControls the initial rate of reduction and allows for a smooth reaction profile.

Synthetic Route II: Nucleophilic Substitution of α-Bromo-phenylacetic Acid

An alternative and equally viable approach is the nucleophilic substitution of a suitable leaving group at the α-position of phenylacetic acid. α-Bromo-phenylacetic acid is a common and commercially available starting material for this purpose.

Mechanistic Rationale

This reaction is a classic SN2 displacement where the secondary amine of N-Boc-piperazine acts as the nucleophile, attacking the electrophilic α-carbon of 2-bromo-2-phenylacetic acid and displacing the bromide ion.

Nucleophilic_Substitution Bromo_Acid 2-Bromo-2-phenylacetic acid Transition_State Sₙ2 Transition State Bromo_Acid->Transition_State Boc_Piperazine N-Boc-piperazine Boc_Piperazine->Transition_State Nucleophilic Attack Base Base (e.g., K₂CO₃, Et₃N) Base->Boc_Piperazine Deprotonation (optional) Target_Molecule This compound Transition_State->Target_Molecule Bromide Departure Byproduct HBr salt of Base Transition_State->Byproduct

Caption: Nucleophilic Substitution Workflow.

The presence of a non-nucleophilic base is crucial to neutralize the hydrobromic acid (HBr) that is formed during the reaction, preventing the protonation of the N-Boc-piperazine and driving the equilibrium towards the product.

Detailed Experimental Protocol

Materials:

  • 2-Bromo-2-phenylacetic acid

  • tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)[3]

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile (MeCN) or Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-bromo-2-phenylacetic acid (1.0 eq) and N-Boc-piperazine (1.1-1.5 eq) in anhydrous acetonitrile or DMF.

  • Addition of Base: Add a non-nucleophilic base such as potassium carbonate (2.0-3.0 eq) or triethylamine (2.0-3.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 50-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water. To remove any unreacted starting acid, wash with a dilute solution of NaHCO₃. If excess N-Boc-piperazine is present, a wash with dilute HCl may be employed, followed by re-basification of the aqueous layer and extraction to recover the starting amine. Finally, wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Data Presentation
ParameterConditionRationale
Solvent Acetonitrile or DMFPolar aprotic solvents that facilitate SN2 reactions.
Base Potassium Carbonate or TriethylamineNon-nucleophilic bases to neutralize the HBr byproduct without competing with the primary nucleophile.
Stoichiometry Excess of amine and baseEnsures complete consumption of the limiting electrophile.
Temperature 50-80 °CProvides sufficient activation energy for the substitution reaction to proceed at a reasonable rate.

Conclusion and Future Perspectives

Both the reductive amination and nucleophilic substitution routes offer reliable and scalable methods for the synthesis of this compound. The choice of a particular method will be guided by factors such as cost, availability of starting materials, and the desired purity profile of the final product. For instance, the reductive amination pathway may be more atom-economical, while the nucleophilic substitution route might be more straightforward to implement with readily available precursors.

Further advancements in this area could focus on the development of catalytic asymmetric methods to directly access enantiomerically pure forms of the target molecule, which are often required for pharmaceutical applications. Additionally, exploring flow chemistry approaches could offer advantages in terms of safety, scalability, and process control for the large-scale production of this important synthetic intermediate.

References

  • Chem-Impex. This compound. [Link]

  • PubChem. This compound. [Link]

  • Chem-Impex. 2-(4-Boc-piperazinyl)-2-(2-chlorophenyl)acetic acid. [Link]

  • Stenutz. 2-bromo-2-phenylacetic acid. [Link]

  • PubChem. tert-Butyl piperazine-1-carboxylate. [Link]

  • Université de Rennes. Synthesis of Fmoc-protected aza-b -amino acids via reductive amination of glyoxylic acid. [Link]

  • Google Patents.

Sources

An In-Depth Technical Guide to 2-(4-Boc-piperazinyl)-2-phenylacetic acid: From Synthesis to Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 2-(4-Boc-piperazinyl)-2-phenylacetic acid. We will delve into its molecular characteristics, synthesis, critical applications in medicinal chemistry, and a framework for sourcing and qualifying high-purity material for research and development.

Introduction: The Significance of the Piperazine Scaffold

Nitrogen heterocycles are fundamental structural motifs in medicinal chemistry, comprising over 75% of FDA-approved drugs.[1] Among these, the piperazine ring is the third most common, serving as a key component in numerous blockbuster drugs.[1][2] The 1,4-nitrogen relationship within the six-membered ring is pivotal; these atoms act as hydrogen bond donors/acceptors, which can tune interactions with biological targets and improve critical pharmacokinetic properties like water solubility and bioavailability.[2][3]

This compound is a versatile derivative that leverages this privileged scaffold. It serves as a crucial building block and intermediate in the synthesis of complex pharmaceutical agents.[4] The presence of the tert-butyloxycarbonyl (Boc) protecting group is a strategic feature, enabling selective chemical reactions at other positions of the molecule, which is essential for multi-step drug synthesis.[4][5] This compound is particularly valuable in the development of novel therapeutics in fields such as neuropharmacology and analgesics.[4][6]

Molecular and Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is the foundation for its effective use in research. The key specifications are summarized below.

PropertyValueSource(s)
CAS Number 347186-49-6[4][7]
Molecular Formula C₁₇H₂₄N₂O₄[4][7]
Molecular Weight 320.38 g/mol
IUPAC Name 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-phenylacetic acid[7]
Appearance White to off-white solid, powder, or crystals[4]
Melting Point 191-204 °C[4]
Purity Typically ≥97% (HPLC)[4]
Synonyms rac-2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-phenylacetic acid, 4-Boc-α-phenyl-1-piperazineacetic acid[7]

Synthesis Pathway and Rationale

The synthesis of this compound relies on established principles of organic chemistry, particularly the strategic use of protecting groups to direct reactivity. While multiple specific routes exist in proprietary literature, a plausible and common synthetic strategy involves the nucleophilic substitution of a suitable phenylacetic acid derivative with N-Boc-piperazine.

The Boc group is critical here; it deactivates the nitrogen to which it is attached, preventing it from participating in the nucleophilic substitution. This ensures that the reaction occurs selectively at the unprotected secondary amine of the piperazine ring, leading to the desired product with high regioselectivity. A generalized pathway is illustrated below.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product N-Boc-piperazine N-Boc-piperazine Nucleophilic Substitution Nucleophilic Substitution N-Boc-piperazine->Nucleophilic Substitution 2-bromo-2-phenylacetic acid 2-bromo-2-phenylacetic acid 2-bromo-2-phenylacetic acid->Nucleophilic Substitution Base (e.g., K2CO3) Solvent (e.g., DMF) Product This compound Nucleophilic Substitution->Product

Caption: Generalized synthetic pathway for this compound.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its structure is strategically designed for use in building more complex molecules.

  • Pharmaceutical Development: It is a crucial intermediate for synthesizing drugs targeting neurological disorders.[4][5] The piperazine core can be further functionalized after the Boc group is removed under acidic conditions, allowing for the attachment of other pharmacophoric groups.

  • Peptide-Based Drug Development: The carboxylic acid moiety allows it to be coupled with amines to form amide bonds, making it a useful building block in the synthesis of peptidomimetics and other peptide-based drugs.[4]

  • Biochemical Research: Derivatives are used in receptor binding and enzyme inhibition studies to probe the structure-activity relationships of new chemical entities.[4]

  • Proteomics: The reactive carboxylic acid group can be used to label proteins, making it a tool for proteomics research.[5]

Supplier Qualification and Quality Control

Sourcing high-quality reagents is paramount for reproducible and reliable research. The process of selecting a supplier for this compound should be systematic and rigorous.

Supplier Evaluation Workflow

A robust evaluation process ensures that the procured material meets the stringent requirements of drug development research.

G A Identify Potential Suppliers (e.g., Chem-Impex, Sigma-Aldrich) B Request Certificate of Analysis (CoA) & Safety Data Sheet (SDS) A->B C Evaluate Technical Data B->C D Purity (HPLC ≥ 97%?) Identity (NMR, MS matches?) C->D  Yes H Reject Supplier C->H  No E Compare Qualified Suppliers D->E F Consider: Price, Lead Time, Bulk Availability, Support E->F G Select Supplier & Place Order F->G I Perform In-House QC on Arrival G->I

Caption: A workflow for qualifying suppliers of critical chemical reagents.

Representative Suppliers

The following table lists some established suppliers of this compound. This is not an exhaustive list but provides a starting point for sourcing.

SupplierCAS NumberStated PurityNotes
Chem-Impex 347186-49-6≥ 99% (HPLC)Provides detailed product information and applications.[4]
Sigma-Aldrich 347186-49-697%A major global supplier with extensive documentation.
BOC Sciences --A custom chemical supplier with cGMP quality systems.[][]
Echemi --A platform listing various manufacturers and traders.[10]

Experimental Protocol: In-House Quality Control Verification

It is best practice to perform in-house quality control on receipt of a critical starting material to verify its identity and purity.

Objective: To confirm the identity and assess the purity of this compound using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

A. Identity Verification by ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis: Process the spectrum and compare the chemical shifts (δ), splitting patterns (singlet, doublet, multiplet), and integrations of the peaks with a reference spectrum or the expected structure. Key signals to look for include the Boc group protons (~1.4 ppm, singlet, 9H), the phenyl group protons (~7.2-7.5 ppm, multiplet, 5H), and the piperazine ring protons.

B. Purity Assessment by HPLC

  • Standard and Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile/Water mixture) at a concentration of 1 mg/mL.

    • Create a working solution by diluting the stock solution to ~0.1 mg/mL with the mobile phase.

  • Chromatographic Conditions (Example Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (e.g., 0.1% Trifluoroacetic acid in Water) and Solvent B (e.g., 0.1% Trifluoroacetic acid in Acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the prepared sample solution.

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%. The result should align with the purity stated on the supplier's Certificate of Analysis (e.g., ≥97%).

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in the proven pharmacological importance of the piperazine scaffold.[2][3] Its well-defined structure, featuring a strategically placed Boc protecting group, makes it an indispensable tool for medicinal chemists engaged in the synthesis of next-generation therapeutics. A thorough understanding of its properties, coupled with a stringent supplier qualification and quality control process, is essential for leveraging this compound to its full potential in the demanding landscape of drug discovery and development.

References

  • This compound | C17H24N2O4 | CID 2762217 - PubChem. (n.d.). PubChem. [Link]

  • Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • Ispikoudi, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. (n.d.). [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). [Link]

  • N Boc Piperazine Manufacturers, Suppliers, Dealers & Prices - Tradeindia. (n.d.). Tradeindia. [Link]

  • N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide Oxalate CAS 1887197-42-3. (n.d.). Home Sunshine Pharma. [Link]

  • Synthesis method of N-Boc piperazine - Google Patents. (n.d.).
  • 3-(3-Fluoropyrrolidin-3-yl)pyridine (CAS No. 1225218-42-7) Suppliers - Chemical Register. (n.d.). Chemical Register. [Link]

Sources

Navigating the Synthesis and Supply of α-(4-Boc-piperazinyl)-α-phenylacetic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Scaffold

α-(4-Boc-piperazinyl)-α-phenylacetic acid (CAS No. 347186-49-6) has emerged as a pivotal intermediate in the synthesis of a diverse array of bioactive molecules.[1][2] Its unique structural architecture, featuring a sterically accessible phenylacetic acid moiety and a Boc-protected piperazine ring, offers medicinal chemists a versatile platform for constructing complex molecular frameworks. The tert-butyloxycarbonyl (Boc) protecting group ensures chemoselectivity in subsequent synthetic transformations, allowing for the controlled elaboration of the piperazine nitrogen. This strategic design element is crucial for the development of novel therapeutic agents, particularly in the realm of neuropharmacology and other complex disease areas.[2][3] This guide will provide a comprehensive overview of its commercial availability, a detailed examination of its synthesis, and a discussion of its applications in contemporary drug discovery.

Commercial Availability and Procurement

α-(4-Boc-piperazinyl)-α-phenylacetic acid is readily available from a range of specialized chemical suppliers. Researchers can procure this intermediate in various quantities, from laboratory-scale amounts to bulk quantities suitable for process development and manufacturing. The compound is typically supplied as a white to off-white powder with a purity of ≥99% as determined by High-Performance Liquid Chromatography (HPLC).[1][2]

Property Specification Reference
CAS Number 347186-49-6[1][2]
Molecular Formula C₁₇H₂₄N₂O₄[1][2]
Molecular Weight 320.39 g/mol [1][2]
Appearance White to off-white powder[2]
Purity ≥99% (HPLC)[2]
Melting Point 191-197 °C[2]
Solubility Soluble in methanol, chloroform, and dimethyl sulfoxide.
Storage Store at 2-8 °C, protected from light and moisture.[2]

Synthesis of α-(4-Boc-piperazinyl)-α-phenylacetic Acid: A Mechanistic Approach

While multiple synthetic routes to phenylacetic acid derivatives and piperazine-containing compounds are documented in the literature, a common and efficient method for the preparation of α-(4-Boc-piperazinyl)-α-phenylacetic acid involves the nucleophilic substitution of a suitable α-halo phenylacetic acid derivative with N-Boc-piperazine.

Reaction Mechanism

The synthesis proceeds via a classical SN2 mechanism. The secondary amine of the N-Boc-piperazine acts as the nucleophile, attacking the electrophilic carbon atom of the α-bromo phenylacetic acid. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrobromic acid formed as a byproduct, thereby driving the reaction to completion. The Boc protecting group remains stable under these reaction conditions, ensuring that the piperazine nitrogen does not undergo further alkylation.

G N_Boc_Piperazine N-Boc-piperazine Transition_State SN2 Transition State N_Boc_Piperazine->Transition_State Nucleophilic Attack Bromo_Phenylacetic_Acid α-Bromo Phenylacetic Acid Bromo_Phenylacetic_Acid->Transition_State Base Base (e.g., K₂CO₃) Product α-(4-Boc-piperazinyl)-α-phenylacetic acid Transition_State->Product Formation of C-N Bond Salt Salt (e.g., KBr + H₂O + CO₂) Transition_State->Salt Byproduct Formation

Caption: Generalized workflow for the synthesis of α-(4-Boc-piperazinyl)-α-phenylacetic acid.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of α-(4-Boc-piperazinyl)-α-phenylacetic acid.

Materials:

  • N-Boc-piperazine (1.0 eq)

  • α-Bromo phenylacetic acid (1.05 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Acetonitrile (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1M)

Procedure:

  • To a solution of N-Boc-piperazine in anhydrous acetonitrile, add potassium carbonate.

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of α-bromo phenylacetic acid in anhydrous acetonitrile dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Dissolve the residue in ethyl acetate and wash with deionized water and brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford α-(4-Boc-piperazinyl)-α-phenylacetic acid as a white solid.

Analytical Characterization

The identity and purity of the synthesized α-(4-Boc-piperazinyl)-α-phenylacetic acid should be confirmed by a suite of analytical techniques.

Analytical Technique Expected Results
¹H NMR Signals corresponding to the Boc group (singlet, ~1.4 ppm), piperazine ring protons (multiplets, ~2.3-3.5 ppm), the benzylic proton (singlet, ~4.0-4.5 ppm), and the phenyl group protons (multiplets, ~7.2-7.5 ppm).
¹³C NMR Resonances for the Boc group carbons (~28 ppm, ~80 ppm), piperazine ring carbons (~45-55 ppm), the benzylic carbon (~65-70 ppm), the phenyl group carbons (~125-140 ppm), and the carboxylic acid carbon (~170-175 ppm).
FT-IR (ATR) Characteristic absorption bands for the carboxylic acid O-H stretch (~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid and the Boc group (~1650-1750 cm⁻¹), and C-H stretches of the aromatic and aliphatic groups.
Mass Spectrometry (ESI-MS) The expected molecular ion peak [M+H]⁺ at m/z 321.18 or [M-H]⁻ at m/z 319.17.
HPLC A single major peak with a purity of ≥99%.

Applications in Drug Discovery and Development

The utility of α-(4-Boc-piperazinyl)-α-phenylacetic acid as a synthetic intermediate is underscored by its incorporation into a variety of drug candidates targeting different therapeutic areas. The piperazine moiety is a well-established pharmacophore that can improve the physicochemical properties of a molecule, such as solubility and bioavailability, and can also engage in key interactions with biological targets.

Role as a Key Building Block

The primary application of this compound lies in its use as a scaffold for the synthesis of more complex molecules. The carboxylic acid functionality provides a handle for amide bond formation, a cornerstone of medicinal chemistry, allowing for the coupling of this fragment to a wide range of amines. Following the coupling reaction, the Boc protecting group can be readily removed under acidic conditions to liberate the secondary amine of the piperazine ring, which can then be further functionalized.

G Start α-(4-Boc-piperazinyl)-α-phenylacetic acid Step1_Product Amide Intermediate Start->Step1_Product Amide Coupling Step1_Reactant Amine (R-NH₂) Step1_Reactant->Step1_Product Step2_Product Deprotected Intermediate Step1_Product->Step2_Product Boc Deprotection Step2_Reactant Acid (e.g., TFA) Step2_Reactant->Step2_Product Step3_Product Final Drug Candidate Step2_Product->Step3_Product N-Functionalization Step3_Reactant Electrophile (R'-X) Step3_Reactant->Step3_Product

Caption: Synthetic utility of the title compound in multi-step drug synthesis.

This stepwise functionalization allows for the systematic exploration of the chemical space around the piperazine and phenylacetic acid core, enabling the optimization of pharmacological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Its application has been particularly noted in the development of antagonists for various G-protein coupled receptors (GPCRs) and inhibitors of enzymes implicated in neurological disorders.

Conclusion

α-(4-Boc-piperazinyl)-α-phenylacetic acid is a commercially accessible and synthetically versatile building block that holds significant value for the drug discovery and development community. Its strategic design, incorporating a readily functionalizable carboxylic acid and a selectively protected piperazine ring, provides a robust platform for the synthesis of novel and complex molecular entities. A thorough understanding of its synthesis, characterization, and strategic application is essential for medicinal chemists aiming to leverage this important intermediate in the quest for new and effective therapeutics.

References

  • PubChem. 2-(4-Boc-piperazinyl)-2-phenylacetic acid. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Safety and Hazards of 2-(4-Boc-piperazinyl)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is synthesized from publicly available safety data. It is not a substitute for a comprehensive, site-specific risk assessment. Always consult the primary Safety Data Sheet (SDS) and adhere to all institutional and regulatory safety protocols before handling any chemical.

Section 1: Introduction and Compound Profile

2-(4-Boc-piperazinyl)-2-phenylacetic acid is a bifunctional organic molecule, characterized as an alpha-amino acid derivative.[1] It incorporates a phenylacetic acid moiety, a common scaffold in medicinal chemistry, and a piperazine ring protected with a tert-butyloxycarbonyl (Boc) group. The Boc protecting group is acid-labile, a critical feature in multi-step organic synthesis, allowing for its selective removal under specific conditions.[2][3] This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in pharmaceutical and materials science research. Understanding its specific hazard profile is paramount for ensuring laboratory safety and experimental integrity.

Table 1: Compound Identification and Physicochemical Properties

PropertyValueSource(s)
IUPAC Name 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-phenylacetic acid[1]
Synonyms This compound[1]
CAS Number 347186-49-6[1]
Molecular Formula C₁₇H₂₄N₂O₄[1]
Molecular Weight 320.38 - 320.4 g/mol [1]
Appearance Solid
Melting Point 200-204 °C

Section 2: Comprehensive Hazard Identification and Classification

Based on aggregated Global Harmonized System (GHS) data, this compound is classified as an irritant and a skin sensitizer.[1] The primary hazards are associated with direct contact, necessitating stringent personal protective equipment (PPE) protocols.

Table 2: GHS Hazard Classification

Hazard ClassGHS CategoryHazard StatementSignal WordPictogramSource(s)
Serious Eye Damage/Eye Irritation Category 2 / 2AH319: Causes serious eye irritationWarningGHS07[1][4]
Skin Sensitization Category 1H317: May cause an allergic skin reactionWarningGHS07[1]
  • Expert Analysis of Hazards:

    • Eye Irritation (H319): The acidic proton of the carboxylic acid and the overall chemical structure can cause significant irritation upon contact with the mucous membranes of the eyes.[5] This is a common hazard for many carboxylic acid-containing compounds.

    • Skin Sensitization (H317): This is a critical hazard. Initial contact may not cause a severe reaction, but repeated or prolonged exposure can lead to the development of an allergic response (allergic contact dermatitis). The piperazine moiety is a known structural alert for skin sensitization. Once an individual is sensitized, subsequent exposures to even minute quantities can trigger a significant skin reaction.

Section 3: Risk Assessment and Mitigation Workflow

A proactive approach to safety is non-negotiable. Before any manipulation of this compound, a thorough risk assessment must be conducted. The following workflow provides a logical framework for this process, grounding procedural steps in a safety-first causality.

RiskAssessmentWorkflow cluster_planning Phase 1: Pre-Experimental Planning cluster_controls Phase 2: Control Implementation cluster_execution Phase 3: Safe Execution sds 1. Review SDS & Literature (Identify H & P statements) hazards 2. Identify Key Hazards (Eye Irritant, Skin Sensitizer) sds->hazards [Extract Data] scale 3. Determine Scale of Use (mg, g, kg) hazards->scale [Contextualize Risk] eng 4. Select Engineering Controls (Certified Chemical Fume Hood) scale->eng ppe 5. Select Mandatory PPE (Gloves, Goggles, Lab Coat) eng->ppe waste 6. Plan Waste Disposal (Segregated Solid Chemical Waste) ppe->waste procedure 7. Execute Experiment (Follow SOP) waste->procedure emergency 8. Prepare for Emergencies (Eyewash, Shower, Spill Kit Access) procedure->emergency [Be Prepared] end End: Experiment Complete procedure->end start Start: New Experiment Proposed start->sds

Caption: Risk assessment workflow for handling this compound.

Section 4: Standard Operating Procedure (SOP) for Safe Handling

This SOP is a self-validating system designed to minimize exposure and mitigate identified risks.

1. Pre-Handling Verification:

  • 1.1: Confirm that a current, vendor-supplied Safety Data Sheet (SDS) for CAS 347186-49-6 is readily accessible (digital or hardcopy).
  • 1.2: Locate and verify the functionality of the nearest emergency eyewash station and safety shower.
  • 1.3: Ensure a chemical spill kit appropriate for solid irritants is available.

2. Engineering Controls:

  • 2.1: All manipulations that could generate dust (e.g., weighing, transferring) must be performed inside a certified chemical fume hood to prevent inhalation.[6]
  • Causality: While the primary hazards are dermal and ocular, containing the solid powder prevents inadvertent dispersal and secondary contact.

3. Personal Protective Equipment (PPE):

  • 3.1 Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7] A face shield should be worn over goggles during bulk transfers.
  • 3.2 Skin Protection: Wear a flame-retardant laboratory coat. Use chemically resistant gloves (Nitrile is a common choice, but consult a glove compatibility chart for extended handling). Change gloves immediately if contamination is suspected.
  • 3.3 Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. If engineering controls fail or for large-scale operations, a full-face respirator with appropriate cartridges should be used.[7]

4. Experimental Protocol:

  • 4.1 Weighing/Transfer: Use a dedicated spatula. Weigh the compound on weighing paper or in a tared container within the fume hood. Handle gently to minimize dust creation.
  • 4.2 Dissolution: When dissolving, add the solid to the solvent slowly. Be aware of any potential exothermic reactions, although none are specifically documented for this compound.
  • 4.3 Reaction Considerations (Boc Deprotection): The Boc group is acid-labile.[2] Reactions involving strong acids (e.g., trifluoroacetic acid (TFA), HCl) to remove the Boc group will generate isobutylene and carbon dioxide gas.[8][9][10]
  • Causality: These reactions must be performed in a well-ventilated fume hood and should never be conducted in a sealed vessel to avoid pressure buildup.[10] The use of corrosive acids introduces additional, severe hazards that require their own risk assessment.

5. Decontamination and Waste Disposal:

  • 5.1: Decontaminate all surfaces (e.g., spatula, weighing boat, glassware) after use.
  • 5.2: Dispose of the compound and any contaminated materials (gloves, weighing paper) in a clearly labeled, sealed container for hazardous solid waste.[7][11] Do not discharge to sewer systems.[7]

Section 5: Emergency Procedures

Immediate and correct response to an exposure is critical.

EmergencyResponse cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation (Dust) exposure Exposure Event Occurs skin_contact Contaminated Skin exposure->skin_contact eye_contact Compound in Eyes exposure->eye_contact inhalation Dust Inhaled exposure->inhalation remove_clothing Remove contaminated clothing. skin_contact->remove_clothing wash_skin Immediately wash with plenty of soap and water. seek_medical_skin Seek medical attention if irritation or rash develops. wash_skin->seek_medical_skin remove_clothing->wash_skin remove_lenses Remove contact lenses, if present and easy to do. eye_contact->remove_lenses rinse_eyes Rinse cautiously with water for at least 15 minutes. seek_medical_eye Seek immediate medical attention. rinse_eyes->seek_medical_eye remove_lenses->rinse_eyes fresh_air Move person to fresh air. inhalation->fresh_air seek_medical_inhale Seek medical attention if breathing is difficult. fresh_air->seek_medical_inhale

Caption: Emergency response flowchart for accidental exposure.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or Poison Control Center immediately.[12]

  • Spills: Avoid dust formation.[11] Carefully sweep up the solid material, place it in a sealed container for disposal, and clean the area thoroughly. Ensure proper PPE is worn during cleanup.

Section 6: References

  • 2-(4-BOC-PIPERAZINYL)-2-(2-METHOXY-PHENYL)ACETIC ACID Safety Data Sheets. (n.d.). Echemi.com. Retrieved January 12, 2026.

  • 2-(4-BOC-PIPERAZINYL)-2-(2,4-DICHLORO-PHENYL)ACETIC ACID - Safety Data Sheet. (2022, August 11). ChemicalBook. Retrieved January 12, 2026.

  • This compound | C17H24N2O4 | CID 2762217. (n.d.). PubChem. Retrieved January 12, 2026.

  • This compound 97 347186-49-6. (n.d.). Sigma-Aldrich. Retrieved January 12, 2026.

  • 2-(4-BOC-PIPERAZINYL)-2-(2-FLUORO-PHENYL)ACETIC ACID. (n.d.). ChemicalBook. Retrieved January 12, 2026.

  • 2-(4-BOC-PIPERAZINYL)-2-(2-FLUORO-PHENYL)ACETIC ACID - Safety Data Sheet. (2025, March 29). ChemicalBook. Retrieved January 12, 2026.

  • tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperazine-1-carboxylate-SDS. (2025, December 8). MedChemExpress. Retrieved January 12, 2026.

  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 12, 2026, from Wordpress.

  • BOC deprotection. (2023, July 4). Hebei Boze Chemical Co.,Ltd. Retrieved January 12, 2026.

  • tert-Butyloxycarbonyl protecting group. (n.d.). In Wikipedia. Retrieved January 12, 2026.

  • Cyclopentyl methyl ether. (2022, June 22). Apollo Scientific. Retrieved January 12, 2026.

  • BOC Protection and Deprotection. (2025, February 8). J&K Scientific LLC. Retrieved January 12, 2026.

  • tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085. (n.d.). PubChem. Retrieved January 12, 2026.

  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich. Retrieved January 12, 2026.

  • SAFETY DATA SHEET. (2009, January 16). Fisher Scientific. Retrieved January 12, 2026.

  • tert-Butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate. (n.d.). Sigma-Aldrich. Retrieved January 12, 2026.

  • SAFETY DATA SHEET. (2025, October 16). Sigma-Aldrich. Retrieved January 12, 2026.

  • Safety Data Sheet - Phenylacetic Acid. (2025, July 29). Cayman Chemical. Retrieved January 12, 2026.

  • 4-(4-CARBOXYBENZYL)PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER Safety Data Sheets. (n.d.). Echemi.com. Retrieved January 12, 2026.

  • Cyclopentyl methyl ether. (n.d.). Santa Cruz Biotechnology. Retrieved January 12, 2026.

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026.

  • CAS 162046-66-4 4-(4-carboxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester. (n.d.). AAT Bioquest. Retrieved January 12, 2026.

Sources

Structure of 2-(4-Boc-piperazinyl)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(4-Boc-piperazinyl)-2-phenylacetic acid: Structure, Synthesis, and Application

Introduction

This compound is a specialized chemical compound that serves as a pivotal building block in contemporary medicinal chemistry and pharmaceutical development. Its molecular architecture is a sophisticated amalgamation of three key pharmacophoric elements: a phenylacetic acid core, a piperazine ring, and a tert-butyloxycarbonyl (Boc) protecting group. This unique combination makes it an exceptionally versatile intermediate for the synthesis of complex, high-value bioactive molecules.[1]

The piperazine ring is a well-established "privileged scaffold" in drug discovery, known to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.[2][3] The strategic placement of a Boc protecting group on one of the piperazine nitrogens allows for selective chemical manipulation, enabling chemists to construct intricate molecular designs with high precision.[1][4] Consequently, this compound is frequently employed in the development of novel therapeutic agents, particularly those targeting neurological disorders.[1][5]

This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the compound's structural attributes, physicochemical properties, synthetic pathways with mechanistic rationale, detailed analytical characterization, and its critical applications in the pharmaceutical landscape.

Molecular Structure and Physicochemical Properties

The structure of this compound, with the IUPAC name 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-phenylacetic acid, is foundational to its utility.[6]

  • Phenylacetic Acid Moiety : This component provides a rigid scaffold and an acidic functional group (carboxylic acid) that can be used for further derivatization, such as amide bond formation in peptide synthesis.[1]

  • Piperazine Ring : This six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4 is a cornerstone of many FDA-approved drugs.[2][7] Its presence often enhances the aqueous solubility and oral bioavailability of a drug candidate.[3]

  • Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group attached to the nitrogen at the 4-position of the piperazine ring. This strategic protection renders the N-4 nitrogen unreactive, directing any substitution or coupling reactions to the free N-1 nitrogen.[4][8] This control is paramount for the regioselective synthesis of complex piperazine derivatives.

Below is a diagram illustrating the core components of the molecule.

G cluster_molecule This compound Molecule Core Structure Phenylacetic_Acid Phenylacetic Acid Moiety Molecule->Phenylacetic_Acid Provides scaffold & COOH group Piperazine_Ring Piperazine Ring Molecule->Piperazine_Ring Enhances PK properties Boc_Group Boc Protecting Group Piperazine_Ring->Boc_Group Enables regioselectivity G start Start: Piperazine & Boc₂O step1 Dissolve piperazine in a suitable solvent (e.g., Methanol/Water) start->step1 step2 Add Boc₂O to the solution step1->step2 step3 Stir at room temperature for a defined period (e.g., 2h) step2->step3 step4 Monitor reaction completion (e.g., GC or TLC) step3->step4 step5 Work-up: Concentrate to remove solvent step4->step5 step6 Purification: Distillation under reduced pressure or crystallization step5->step6 end Product: N-Boc-piperazine step6->end

Caption: Workflow for the synthesis of N-Boc-piperazine.

Experimental Protocol: Synthesis of N-Boc-piperazine

  • Reaction Setup : In a round-bottom flask, dissolve piperazine (1.0 eq) in a mixture of methanol and water. [9]2. Reagent Addition : To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (0.3-0.5 eq to favor mono-substitution). The reaction is typically performed at room temperature.

  • Reaction Monitoring : Stir the mixture for 2-4 hours. The progress of the reaction can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to observe the consumption of piperazine and the formation of N-Boc-piperazine and the di-protected 1,4-bis(Boc)-piperazine. [9]4. Work-up : Once the reaction is complete, concentrate the solution under reduced pressure to remove the solvent.

  • Purification : The resulting residue is purified. This can be achieved through vacuum distillation or crystallization to isolate N-Boc-piperazine as a white to off-white solid. [9] Causality : Using a stoichiometric excess of piperazine relative to Boc₂O favors the formation of the mono-protected product over the di-protected byproduct, as the probability of a Boc₂O molecule reacting with an already mono-protected piperazine is statistically lower.

Part B: Proposed Synthesis of this compound

With N-Boc-piperazine in hand, the final molecule can be synthesized via a nucleophilic substitution reaction. The free secondary amine on N-Boc-piperazine acts as a nucleophile, attacking an electrophilic carbon center. A suitable electrophile is α-bromo-phenylacetic acid.

G start Start: N-Boc-piperazine & α-bromo-phenylacetic acid step1 Dissolve reactants in a polar aprotic solvent (e.g., DMF or Acetonitrile) start->step1 step2 Add a non-nucleophilic base (e.g., K₂CO₃ or DIPEA) to scavenge HBr step1->step2 step3 Heat the reaction mixture (e.g., 60-80 °C) with stirring step2->step3 step4 Monitor reaction completion (e.g., HPLC or LC-MS) step3->step4 step5 Aqueous work-up: Quench reaction, extract with an organic solvent step4->step5 step6 Purification: Column chromatography or recrystallization step5->step6 end Final Product step6->end

Caption: Proposed workflow for the final synthesis step.

Experimental Protocol: Nucleophilic Substitution

  • Reaction Setup : To a solution of N-Boc-piperazine (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add α-bromo-phenylacetic acid (1.0-1.2 eq).

  • Base Addition : Add a suitable base, such as potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the mixture.

  • Reaction Conditions : Heat the reaction mixture to 60-80 °C and stir for several hours until completion.

  • Monitoring : The reaction progress is best monitored by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : After cooling to room temperature, the reaction is quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification : The crude product is purified by flash column chromatography or recrystallization to yield this compound as a white solid.

Mechanistic Rationale : The secondary amine of N-Boc-piperazine is nucleophilic and attacks the electrophilic carbon atom bearing the bromine in α-bromo-phenylacetic acid in an Sₙ2 reaction. The base is crucial as it neutralizes the hydrobromic acid (HBr) byproduct formed during the reaction, preventing the protonation of the piperazine nitrogen, which would render it non-nucleophilic and halt the reaction.

Structural Elucidation and Analytical Characterization

Confirming the structure of the synthesized compound is a critical, self-validating step. A combination of spectroscopic techniques is employed for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework.

  • ¹H NMR (Predicted) :

    • Phenyl Protons (C₆H₅) : Expected to appear as a multiplet in the aromatic region, typically around δ 7.2-7.4 ppm.

    • Methine Proton (CH) : The single proton at the chiral center (α-carbon) would likely be a singlet around δ 4.0-4.5 ppm, adjacent to the phenyl ring and piperazine nitrogen.

    • Piperazine Protons (CH₂)₄ : The eight protons on the piperazine ring would appear as complex multiplets. The four protons adjacent to the Boc-protected nitrogen might be shifted downfield (δ ~3.4-3.6 ppm) compared to the four protons adjacent to the N-1 nitrogen (δ ~2.5-2.8 ppm) due to the electron-withdrawing effect of the carbamate. [10] * Boc Protons (C(CH₃)₃) : A characteristic sharp singlet integrating to nine protons would be observed in the upfield region, typically around δ 1.4-1.5 ppm.

    • Carboxylic Acid Proton (COOH) : A broad singlet, often far downfield (δ > 10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR (Predicted) :

    • Carbonyl Carbon (C=O, Carboxylic Acid) : Expected in the highly deshielded region of δ 170-175 ppm.

    • Carbonyl Carbon (C=O, Boc) : Expected around δ 155 ppm.

    • Aromatic Carbons (C₆H₅) : Multiple signals between δ 125-140 ppm. [11] * Quaternary Carbon (Boc) : The C(CH₃)₃ carbon would appear around δ 80 ppm.

    • Methine Carbon (α-carbon) : The chiral carbon would likely be found in the δ 65-75 ppm range.

    • Piperazine Carbons (CH₂)₄ : Signals for the piperazine ring carbons would be expected in the δ 40-55 ppm region.

    • Methyl Carbons (Boc) : The three equivalent methyl carbons of the Boc group would give a strong signal around δ 28 ppm.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For C₁₇H₂₄N₂O₄, the expected monoisotopic mass is approximately 320.17 Da. [6]In Electrospray Ionization (ESI) mass spectrometry, one would expect to observe the protonated molecular ion [M+H]⁺ at m/z 321.18 or the sodium adduct [M+Na]⁺ at m/z 343.16. Fragmentation patterns would likely show the loss of the Boc group (100 Da) or the tert-butyl group (57 Da).

Applications in Drug Discovery and Medicinal Chemistry

This compound is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility stems from the strategic combination of its structural motifs.

  • Scaffold for Library Synthesis : The molecule is an ideal starting point for creating libraries of compounds for high-throughput screening. The carboxylic acid can be coupled with a diverse range of amines to form amides, while the Boc group can be removed under acidic conditions to expose the second piperazine nitrogen for further functionalization. [4]This dual functionality allows for the rapid generation of molecular diversity around a proven pharmacophore.

  • Intermediate for Neurological Agents : The phenyl-piperazine scaffold is a common feature in drugs targeting the central nervous system (CNS). This compound serves as a key intermediate in the synthesis of novel agents for neurological disorders and pain management. [1][5]

  • Peptide-Based Drug Synthesis : The α-amino acid-like structure makes it a valuable building block for synthesizing peptidomimetics and peptide-based drugs, where the piperazine unit can introduce conformational constraints or improve metabolic stability. [1]

Conclusion

This compound is a testament to the power of rational molecular design in modern chemistry. Its structure is meticulously crafted to offer synthetic chemists a versatile and powerful tool for the construction of complex molecules. By providing two distinct points for chemical modification—the carboxylic acid and the latent amine under the Boc protecting group—it facilitates a modular approach to drug design. Understanding the synthesis, characterization, and chemical logic behind this compound is essential for researchers and scientists aiming to innovate in the highly demanding field of pharmaceutical development.

References

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

  • Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. [Link]

  • Pearson. (2024). Synthesis of Amino Acids: Strecker Synthesis. [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. [Link]

  • MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. [Link]

  • Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 435-453. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2762217, this compound. [Link]

  • Petalheadexim. (n.d.). N-Boc Piperazine (1-Boc-piperazine). [Link]

  • Kumar, V., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. [Link]

  • Sridhara, M., et al. (2016). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research.
  • ResearchGate. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 798-827. [Link]

  • Amerigo Scientific. (n.d.). This compound (97%). [Link]

  • R&D Chemicals. (n.d.). 2-(4-Boc-piperazinyl)-2-(2-bromo-phenyl)acetic acid. [Link]

  • Echo BioSystems. (n.d.). 2-(4-Boc-piperazinyl)-2- phenylacetic acid. [Link]

  • CP Lab Safety. (n.d.). 2-(4-Boc-piperazino)-2-phenylacetic acid, min 97% (HPLC), 500 mg. [Link]

  • Kaluđerović, G. N., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(22), 5396. [Link]

  • Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

  • Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
  • ResearchGate. (n.d.). 13C NMR (CDCl3, 50 MHz) of phenylacetic acid. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000220 Phenylacetic Acid. [Link]

Sources

The Strategic Application of 2-(4-Boc-piperazinyl)-2-phenylacetic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 2-(4-Boc-piperazinyl)-2-phenylacetic acid, a pivotal building block in contemporary medicinal chemistry. We will dissect its molecular architecture, elucidating the strategic importance of each functional group—the phenylacetic acid moiety, the piperazine core, and the tert-butyloxycarbonyl (Boc) protecting group. This guide will furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, reactivity, and versatile applications, particularly in the construction of high-value therapeutic agents targeting the central nervous system. Detailed experimental protocols, structure-activity relationship (SAR) analyses, and mechanistic insights into the biological targets of its derivatives are presented to empower the rational design of next-generation pharmaceuticals.

Introduction: Deconstructing a Privileged Scaffold

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in FDA-approved drugs.[1] Its six-membered heterocyclic structure, with two nitrogen atoms at positions 1 and 4, imparts a unique combination of properties to drug candidates. These include improved aqueous solubility, oral bioavailability, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles.[1] The piperazine moiety can act as a rigid linker to orient pharmacophoric groups or as a basic center to engage with biological targets.

This compound leverages this privileged core, augmenting it with a phenylacetic acid fragment and a crucial Boc protecting group. This combination creates a highly versatile and synthetically tractable intermediate for the development of novel therapeutics, especially in the realms of neuropharmacology and analgesia.[2] The Boc group facilitates selective reactions, allowing for the controlled elaboration of complex molecular architectures.[2]

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₇H₂₄N₂O₄[3]
Molecular Weight 320.39 g/mol [2]
Appearance White powder[2]
Melting Point 191-197 °C[2]
CAS Number 347186-49-6[3]

Synthesis of the Core Intermediate: A Strategic Approach

While a direct, one-pot synthesis of this compound is not extensively documented in readily available literature, a plausible and robust synthetic strategy can be devised from established methodologies for related piperazine-containing carboxylic acids. The following proposed synthesis leverages common and reliable transformations in organic chemistry.

Proposed Synthetic Pathway

The synthesis can be logically approached in a multi-step sequence, starting from commercially available phenylglycine and N-Boc-piperazine.

Synthesis_Pathway cluster_0 Step 1: Bromination of Phenylacetic Acid cluster_1 Step 2: Nucleophilic Substitution A Phenylacetic Acid B α-Bromo Phenylacetic Acid A->B NBS, AIBN, CCl₄, reflux D 2-(4-Boc-piperazinyl)- 2-phenylacetic acid B->D C, Et₃N, DMF, rt C N-Boc-piperazine

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical & Referenced)

Step 1: Synthesis of α-Bromo Phenylacetic Acid

This step involves the bromination of phenylacetic acid at the alpha position.

  • Materials: Phenylacetic acid, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄).

  • Procedure:

    • To a solution of phenylacetic acid (1.0 eq) in CCl₄, add NBS (1.1 eq) and a catalytic amount of AIBN.

    • Reflux the mixture under an inert atmosphere for 4-6 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Concentrate the filtrate under reduced pressure to yield crude α-bromo phenylacetic acid, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

This step involves the nucleophilic substitution of the bromide with N-Boc-piperazine.

  • Materials: α-Bromo phenylacetic acid, N-Boc-piperazine, Triethylamine (Et₃N), Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve α-bromo phenylacetic acid (1.0 eq) in anhydrous DMF.

    • Add N-Boc-piperazine (1.2 eq) and triethylamine (2.5 eq) to the solution.

    • Stir the reaction mixture at room temperature for 12-18 hours, monitoring completion by LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford this compound as a white solid.

Application in Lead Optimization: Amide Bond Formation

A primary application of this compound is in the synthesis of amide libraries for structure-activity relationship (SAR) studies. The carboxylic acid moiety serves as a handle for coupling with a diverse range of primary and secondary amines, including anilines, to generate novel derivatives.

General Workflow for Amide Coupling

Amide_Coupling_Workflow cluster_0 Reactants cluster_1 Reaction cluster_2 Product Acid 2-(4-Boc-piperazinyl)- 2-phenylacetic acid Coupling Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) Solvent (e.g., DMF) Acid->Coupling Amine Primary/Secondary Amine (R-NH₂ or R₂NH) Amine->Coupling Product 2-(4-Boc-piperazinyl)- 2-phenylacetamide Derivative Coupling->Product

Caption: General workflow for amide coupling of the title compound.

Detailed Experimental Protocol: HATU-Mediated Amide Coupling

This protocol details a highly efficient method for amide bond formation using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[4]

  • Materials:

    • This compound (1.0 equivalent)

    • Primary or secondary amine (1.1 equivalents)

    • HATU (1.1 equivalents)[4]

    • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)[4]

    • Anhydrous N,N-Dimethylformamide (DMF)[4]

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound (1.0 equivalent) in anhydrous DMF.[4]

    • Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution.[4]

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[4]

    • Add the desired amine (1.1 equivalents) to the reaction mixture.[4]

    • Continue stirring at room temperature for 2-6 hours, monitoring the reaction progress by TLC or LC-MS.[4]

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.[4]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[4]

    • Purify the crude product by silica gel column chromatography to obtain the desired amide.[4]

Structure-Activity Relationships: Tuning for Target Affinity

Derivatives of this compound have shown significant promise as modulators of key neurotransmitter receptors, particularly dopamine and serotonin receptors. The following sections summarize SAR insights gleaned from studies on related arylpiperazine scaffolds.

Dopamine Receptor Antagonism

The dopamine D2 and D4 receptors are established targets for antipsychotic medications. The arylpiperazine moiety is a common feature in many D2/D4 antagonists.

Table 1: SAR of Arylpiperazine Derivatives as Dopamine Receptor Ligands

Compound ReferenceR Group on Aryl RingD₂ Receptor Kᵢ (nM)D₄ Receptor Kᵢ (nM)D₂/D₄ RatioSource
5m 2,4-dichloro252.510[5]
5t 2,4-dimethyl1001010[5]
Clozapine (reference) -1261210.5[5]
  • Key Insights:

    • Substitution patterns on the terminal aryl ring significantly influence affinity and selectivity for dopamine receptor subtypes.[5]

    • Electron-withdrawing groups (e.g., dichloro) and electron-donating groups (e.g., dimethyl) at the 2 and 4 positions of the phenyl ring can yield compounds with D₂/D₄ affinity ratios similar to the atypical antipsychotic clozapine.[5] This suggests that the 2-phenylacetic acid portion of the title compound can be systematically modified to fine-tune dopamine receptor activity.

Serotonin Receptor Modulation

Serotonin receptors, particularly the 5-HT₁A and 5-HT₇ subtypes, are implicated in the pathophysiology of depression and anxiety. Arylpiperazines are a well-established class of 5-HT₁A receptor ligands.[6]

Table 2: SAR of Arylpiperazine Derivatives as Serotonin Receptor Ligands

Compound ReferenceTerminal Moiety5-HT₁A Receptor Kᵢ (nM)5-HT₇ Receptor Kᵢ (nM)Source
SYA16263 (lead) Pyridinyl1.190[7]
7 Dihydrocarbostyril47.34.8[7]
8 Tetrahydroquinoline4.5Moderate[7]
21 Chloro-methyl-indanone0.748.4[7]
  • Key Insights:

    • The terminal aryl group plays a critical role in determining affinity for serotonin receptor subtypes.[7]

    • Elaboration of the arylpiperazine core with bulky, heterocyclic ring systems can lead to potent and selective ligands.[7]

    • The identification of compound 21 as a dual 5-HT₁A and 5-HT₇ ligand with nanomolar and sub-nanomolar affinity, respectively, highlights the potential for developing multi-target agents from a common arylpiperazine scaffold.[7]

Mechanism of Action: Modulating Neurotransmitter Signaling

Derivatives of this compound are designed to interact with G-protein coupled receptors (GPCRs) in the central nervous system, such as dopamine and serotonin receptors. These receptors play a crucial role in regulating mood, cognition, and motor control.

Dopamine D₂ Receptor Signaling Pathway

Antagonism of the D₂ receptor is a primary mechanism of action for many antipsychotic drugs. This blockade is thought to alleviate the positive symptoms of schizophrenia.

Dopamine_D2_Signaling Dopamine Dopamine D2R Dopamine D₂ Receptor Dopamine->D2R Binds Gi Gαi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., reduced neuronal excitability) PKA->Response Phosphorylates targets Antagonist D₂ Antagonist (derived from title compound) Antagonist->D2R Blocks

Caption: Simplified signaling pathway of the Dopamine D₂ receptor and its antagonism.

Serotonin 5-HT₁A Receptor Signaling Pathway

Agonism at the 5-HT₁A receptor is a key mechanism for anxiolytic and antidepressant effects. 5-HT₁A autoreceptors on serotonergic neurons regulate the release of serotonin.

Serotonin_5HT1A_Signaling Serotonin Serotonin HT1A_R 5-HT₁A Receptor Serotonin->HT1A_R Binds Gi Gαi Protein HT1A_R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces Neuron Neuron Hyperpolarization (Reduced firing rate) cAMP->Neuron Leads to Agonist 5-HT₁A Agonist (derived from title compound) Agonist->HT1A_R Activates

Caption: Simplified signaling pathway of the Serotonin 5-HT₁A receptor and its agonism.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its trifunctional architecture provides a robust and versatile platform for the synthesis of diverse compound libraries targeting critical receptors in the central nervous system. The insights into its synthesis, reactivity, and the structure-activity relationships of its derivatives presented in this guide are intended to accelerate the discovery and development of novel therapeutics for a range of neurological and psychiatric disorders. Future research will undoubtedly continue to unlock the full potential of this valuable scaffold, leading to the creation of safer and more effective medicines.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2762217, this compound. Retrieved from [Link]

  • Zhang, X., et al. (2000). trans-1-[(2-Phenylcyclopropyl)methyl]-4-arylpiperazines: mixed dopamine D(2)/D(4) receptor antagonists as potential antipsychotic agents. Journal of Medicinal Chemistry, 43(22), 4205-4216. Retrieved from [Link]

  • Leopoldo, M., et al. (2011). Arylpiperazine derivatives acting at 5-HT(1A) receptors. Current Topics in Medicinal Chemistry, 11(6), 684-703. Retrieved from [Link]

  • Butini, S., et al. (2021). New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263. ACS Omega, 6(11), 7564-7578. Retrieved from [Link]

  • Macdonald, G. J., & O'Brien, P. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6046. Retrieved from [Link]

Sources

Methodological & Application

Protocol for the Efficient Acid-Catalyzed Deprotection of 2-(4-Boc-piperazinyl)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The tert-butyloxycarbonyl (Boc) group is a fundamental amine-protecting group in modern organic synthesis, prized for its stability and facile, orthogonal removal under acidic conditions.[1][2] This application note provides a comprehensive, field-tested protocol for the deprotection of 2-(4-Boc-piperazinyl)-2-phenylacetic acid, a versatile building block in medicinal chemistry.[3] We delve into the underlying reaction mechanism, present a detailed step-by-step experimental procedure using trifluoroacetic acid (TFA), and offer insights into reaction monitoring, product isolation, and safety considerations. This guide is designed to equip researchers, scientists, and drug development professionals with a robust and reproducible method for accessing the parent amine, 2-(piperazin-1-yl)-2-phenylacetic acid, in high purity and yield.

Scientific Foundation: The Mechanism of Acidolysis

The cleavage of the Boc group is a classic example of an acid-catalyzed elimination reaction (acidolysis). The process, typically employing a strong acid like trifluoroacetic acid (TFA), proceeds through a well-understood, multi-step mechanism that ensures high efficiency.[4][5]

  • Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by TFA. This step activates the protecting group, making the carbonyl carbon more electrophilic.[2][6]

  • Cleavage & Cation Formation: The protonated intermediate is unstable and undergoes cleavage of the tert-butyl-oxygen bond. This fragmentation results in the formation of a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[1][2][6]

  • Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing gaseous carbon dioxide and the free amine.[5][6] The evolution of CO2 is a characteristic feature of this reaction and necessitates performing the procedure in an open or well-ventilated system to avoid pressure buildup.[6]

  • Salt Formation: In the acidic medium, the newly liberated and nucleophilic amine is immediately protonated by the excess TFA to form the corresponding trifluoroacetate salt.[2][6]

Boc_Deprotection_Mechanism cluster_start Starting Material cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation cluster_final Final Product (Salt) Start This compound Protonated Protonated Boc Group Start->Protonated + H⁺ (from TFA) CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid Elimination tBu tert-butyl cation Protonated->tBu FreeAmine Free Amine (2-(piperazin-1-yl)-2-phenylacetic acid) CarbamicAcid->FreeAmine - CO₂ CO2 CO₂ (gas) CarbamicAcid->CO2 FinalSalt Amine Trifluoroacetate Salt FreeAmine->FinalSalt + H⁺ (excess TFA)

Caption: Mechanism of TFA-mediated Boc deprotection.

The Role of Scavengers in Complex Systems

The generation of the electrophilic tert-butyl cation can lead to unwanted side reactions, particularly the alkylation of nucleophilic residues like tryptophan, methionine, or cysteine in peptide synthesis.[7][8][9] To mitigate this, "scavengers" such as triisopropylsilane (TIS) or anisole are often added to the reaction mixture to trap the carbocation.[7][10] For a relatively simple substrate like this compound, scavengers are generally not required. However, their use should be considered if this moiety is part of a larger, more complex molecule containing sensitive functional groups.

Experimental Protocol

This protocol details the deprotection on a standard laboratory scale. Reagent quantities can be adjusted proportionally for different scales.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
This compound≥98% PuritySigma-Aldrich, etc.
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific
Trifluoroacetic Acid (TFA)Reagent Grade, ≥99%Acros Organics
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS ReagentVWR Chemicals
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentEMD Millipore
Round-bottom flask-Standard Glassware
Magnetic stirrer and stir bar-Standard Equipment
Rotary evaporator-Standard Equipment
Critical Safety Precautions

Trifluoroacetic acid (TFA) is a highly corrosive and volatile strong acid that can cause severe skin burns and eye damage.[11][12]

  • Handling: Always handle TFA inside a certified chemical fume hood.[12][13]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., butyl rubber or Viton for larger volumes).[13][14]

  • Spills: Neutralize spills immediately with a suitable agent like sodium bicarbonate.

  • Waste Disposal: Dispose of TFA-containing waste according to institutional hazardous waste guidelines.

Step-by-Step Deprotection Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 3.20 g, 10.0 mmol).

    • Add 40 mL of dichloromethane (DCM) to dissolve the starting material. Stir until a clear solution is obtained.

  • Acid Addition:

    • Inside a fume hood, slowly add trifluoroacetic acid (TFA) (e.g., 10 mL, ~50% v/v relative to the final planned volume, adjust as needed) to the stirred solution at room temperature. A common and effective concentration range is 20-50% TFA in DCM.[1][15] A slight exotherm may be observed.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature for 1-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material spot/peak is no longer visible.[15]

  • Work-up and Solvent Removal:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. The resulting residue is the trifluoroacetate salt of the product.

  • Isolation of the Free Amine (Zwitterion):

    • Dissolve the oily residue in deionized water (approx. 50 mL).

    • Cool the aqueous solution in an ice bath (0-5 °C).

    • Slowly and carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise with stirring until the pH of the solution is neutral to slightly basic (pH 7-8). Vigorous CO₂ evolution will occur during neutralization.

    • The zwitterionic product, 2-(piperazin-1-yl)-2-phenylacetic acid, may precipitate out of the solution upon neutralization. If it does, the solid can be collected by vacuum filtration, washed with cold water, and dried under vacuum.

    • If the product remains in solution, it can be isolated by lyophilization or through specialized purification techniques such as ion-exchange chromatography.

  • Purification and Characterization:

    • The purity of the final product should be confirmed by NMR spectroscopy and LC-MS. For many applications, the precipitated solid is of sufficient purity. If further purification is required, recrystallization from a suitable solvent system (e.g., water/ethanol) can be employed.

Workflow and Troubleshooting

// Nodes Start [label="Dissolve Starting Material\nin DCM", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddTFA [label="Add TFA (20-50% v/v)\nat Room Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stir [label="Stir for 1-3 hours", fillcolor="#FBBC05", fontcolor="#202124"]; Monitor [label="Monitor by TLC/LC-MS", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Evaporate [label="Concentrate under\nReduced Pressure", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neutralize [label="Dissolve in H₂O & Neutralize\nwith sat. NaHCO₃ (pH 7-8)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Isolate [label="Isolate Product\n(Filtration or Lyophilization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Dry and Characterize\n(NMR, LC-MS)", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> AddTFA; AddTFA -> Stir; Stir -> Monitor; Monitor -> Stir [label=" Incomplete"]; Monitor -> Evaporate [label=" Complete"]; Evaporate -> Neutralize; Neutralize -> Isolate; Isolate -> End; }

Caption: Experimental workflow for Boc deprotection.

Troubleshooting Guide
IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient acid, reaction time, or low temperature.Increase the concentration of TFA, extend the reaction time, or gently warm the reaction to 40°C.[15]
Low Yield Product loss during work-up; incomplete precipitation.Ensure careful pH adjustment during neutralization. If the product is water-soluble, consider lyophilization for isolation.
Unexpected Side Products Alkylation by tert-butyl cation on a complex substrate.For substrates with other nucleophilic sites, add a scavenger like triisopropylsilane (TIS) (1-5% v/v) to the reaction mixture.[7][9]

References

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • Trifluoroacetic Acid SOP. University of Washington. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. Amherst College. [Link]

  • Safety Data Sheet: Trifluoroacetic acid (TFA). Carl ROTH. [Link]

  • General Procedure for the deprotection of the Boc-group. The Royal Society of Chemistry Supporting Information. [Link]

  • Purification of piperazine.

Sources

Application Notes & Protocols: Mastering Amide Coupling with 2-(4-Boc-piperazinyl)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Amide bond formation is arguably the most critical reaction in medicinal chemistry and drug development. This guide provides an in-depth analysis and detailed protocols for the successful coupling of 2-(4-Boc-piperazinyl)-2-phenylacetic acid, a versatile building block used in the synthesis of novel therapeutics, particularly in neuropharmacology.[1][2] This chiral, sterically hindered carboxylic acid presents unique challenges, including slow reaction kinetics and a high risk of racemization.[3][4] We will dissect the mechanistic principles behind reagent selection, provide field-proven, step-by-step protocols using both uronium salt (HATU) and carbodiimide (EDC) methodologies, and offer a comprehensive troubleshooting guide to empower researchers to overcome common obstacles and achieve high-yield, enantiopure products.

Core Principles & Strategic Considerations

The successful amidation of this compound hinges on overcoming two primary obstacles inherent to its structure: steric hindrance and the preservation of stereochemical integrity.

  • Steric Hindrance: The presence of a bulky phenyl group and a Boc-protected piperazine ring at the α-carbon significantly impedes the approach of the amine nucleophile.[3][5][6][7] This demands the use of highly efficient coupling reagents that generate exceptionally reactive intermediates to drive the reaction to completion.[8] Standard or less reactive methods may result in low or no yield.[5]

  • Racemization Risk: The α-carbon is a stereocenter. During the activation of the carboxylic acid, there is a significant risk of deprotonation at this chiral center, leading to racemization via an achiral ketene intermediate or epimerization via an oxazolone intermediate.[4] Therefore, coupling conditions must be carefully chosen to minimize this side reaction, typically by using reagents known to suppress racemization and maintaining low reaction temperatures.[5][9][10][11]

Selecting the Optimal Coupling Reagents

The choice of coupling reagent is the most critical parameter for this transformation. The ideal reagent must rapidly generate a highly activated acyl intermediate that is more reactive towards the amine than it is susceptible to racemization.

FeatureHATU (Uronium/Aminium Salt)EDC / HOBt (Carbodiimide / Additive)
Mechanism Forms a highly reactive OAt-active ester, which is less prone to racemization.[12][13]Forms a reactive O-acylisourea intermediate, which is trapped by HOBt to form a benzotriazolyl ester, preventing side reactions and suppressing racemization.[3][14]
Efficiency Very High. Considered the "gold standard" for difficult or sterically hindered couplings due to fast reaction rates.[12][15]Good to High. A robust and widely used method, though may be slower for exceptionally hindered substrates compared to HATU.[16]
Racemization Low Risk. The 7-azabenzotriazole (HOAt) leaving group is highly effective at preventing racemization.[12]Low to Moderate Risk. The use of an additive like HOBt or Oxyma is mandatory to minimize racemization.[3][5]
Work-up Byproducts (tetramethylurea) are water-soluble, but may require careful extraction.Byproduct (EDC-urea) is water-soluble, facilitating an easy aqueous work-up.[3]
Cost HigherLower

Base Selection: A non-nucleophilic, hindered organic base is essential. N,N-Diisopropylethylamine (DIPEA, Hünig's base) is the standard choice. It effectively deprotonates the carboxylic acid and scavenges the HCl produced (if using EDC·HCl) without competing with the primary amine as a nucleophile.[5][15][16]

Solvent Selection: Anhydrous, polar aprotic solvents are required to prevent hydrolysis of the activated intermediates.[5] N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are the most common and effective choices.[12][16]

Experimental Protocols & Workflows

The following protocols provide detailed, step-by-step guidance for coupling this compound with a generic primary or secondary amine (R¹R²NH).

Overall Experimental Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis prep_reagents Dissolve Acid & Amine in Solvent cool_reaction Cool to 0 °C prep_reagents->cool_reaction add_reagents Add Base & Coupling Reagent cool_reaction->add_reagents stir Stir & Warm to RT (Monitor by LC-MS/TLC) add_reagents->stir quench Quench Reaction stir->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify analysis Characterize Product (NMR, MS, etc.) purify->analysis

Caption: General workflow for amide coupling.

Protocol 1: High-Efficiency Coupling with HATU

This method is recommended as the first choice for its high efficiency and low risk of racemization, especially for challenging amine partners.[16][17]

Reagents Table (Example Scale):

ReagentM.W.Equiv.Amount (mmol)Mass/Volume
This compound320.391.01.0320 mg
Amine (R¹R²NH)-1.11.1-
HATU380.231.21.2456 mg
DIPEA129.253.03.00.52 mL
Anhydrous DMF---10 mL

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 equiv).

  • Dissolve the acid in anhydrous DMF (to make a ~0.1 M solution).

  • Add HATU (1.2 equiv) to the solution, followed by the amine (1.1 equiv).[16]

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution. A slight color change may be observed.

  • Allow the reaction to warm slowly to room temperature and stir for 2-18 hours.

  • Monitor the reaction progress by LC-MS or TLC until consumption of the starting acid is observed.

  • Work-up: Upon completion, dilute the reaction mixture with Ethyl Acetate (EtOAc, ~50 mL). Wash sequentially with saturated aqueous NaHCO₃ (2x 25 mL), water (1x 25 mL), and saturated aqueous NaCl (brine, 1x 25 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure amide product.[17]

Protocol 2: Cost-Effective Coupling with EDC/HOBt

This classic method is a reliable and economical alternative. The inclusion of HOBt is critical for success.[17][18]

Reagents Table (Example Scale):

ReagentM.W.Equiv.Amount (mmol)Mass/Volume
This compound320.391.01.0320 mg
Amine (R¹R²NH)-1.11.1-
EDC·HCl191.701.21.2230 mg
HOBt135.121.21.2162 mg
DIPEA129.252.52.50.44 mL
Anhydrous DCM---10 mL

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), the amine (1.1 equiv), and HOBt (1.2 equiv).[16]

  • Dissolve the mixture in anhydrous DCM (to make a ~0.1 M solution).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Work-up: Upon completion, dilute the mixture with DCM (~25 mL). Wash sequentially with 1M HCl (or 5% citric acid, 2x 20 mL), saturated aqueous NaHCO₃ (2x 20 mL), and brine (1x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Mechanism of Action: Acid Activation

The core of any amide coupling is the conversion of the carboxylic acid's hydroxyl group into a better leaving group, creating a highly electrophilic carbonyl carbon for the amine to attack.

Caption: Simplified mechanism of amide bond formation.

Troubleshooting Guide

Even with robust protocols, challenges can arise. This guide addresses common issues and provides actionable solutions.[5]

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete activation of the carboxylic acid.[5]2. Poor nucleophilicity of the amine.3. Steric hindrance is too great for the chosen conditions.[3][5]4. Reagents or solvents are not anhydrous.[5]1. If using EDC/HOBt, switch to the more potent HATU reagent.2. Increase reaction time or gently warm the reaction (e.g., to 40 °C), monitoring carefully for racemization.3. Ensure all glassware is oven-dried and solvents are from a freshly opened bottle or passed through a drying system.
Starting Material Remains 1. Insufficient equivalents of coupling reagent or base.2. Reaction time is too short for this specific substrate combination.1. Re-run the reaction using slightly more coupling reagent (e.g., 1.5 equiv HATU) and base (3.0-4.0 equiv DIPEA).2. Extend the reaction time, monitoring every few hours by LC-MS. Some hindered couplings can take up to 48 hours.
Multiple Side Products 1. Racemization of the chiral center.2. Self-condensation or reaction with the base (unlikely with DIPEA).3. Decomposition of starting material or product.1. Ensure the reaction is run at 0 °C during reagent addition and allowed to warm slowly. Avoid active heating if possible.2. If using EDC, ensure an additive like HOBt or Oxyma is present in stoichiometric amounts.[5]3. Confirm the stability of your amine under the basic reaction conditions.
Difficult Purification 1. Water-soluble byproducts (urea) are not fully removed during work-up.1. Perform an extra aqueous wash during the work-up.2. For HATU reactions, washing with a dilute acid (e.g., 5% citric acid or 1M HCl) can help remove basic impurities and tetramethylurea.

References

  • Valle, G. D., et al. (2020). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. Retrieved from [Link]

  • de Figueiredo, R. M., Suppo, J.-S., & Campagne, J.-M. (2016). Nonclassical Routes for Amide Bond Formation. Chemical Reviews. Retrieved from [Link]

  • Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society. Retrieved from [Link]

  • Dunsmore, C. J., et al. (2006). Amide bond formation: Beyond the myth of coupling reagents. ResearchGate. Retrieved from [Link]

  • Ohmori, K., et al. (2014). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Lukasik, N., & Wagner-Wysiecka, E. (2014). A Review of Amide Bond Formation in Microwave Organic Synthesis. Current Organic Synthesis. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society. Retrieved from [Link]

  • de Figueiredo, R. M., Suppo, J.-S., & Campagne, J.-M. (2016). Nonclassical Routes for Amide Bond Formation. Chemical Reviews, 116(19), 12029–12122. Retrieved from [Link]

  • Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. ResearchGate. Retrieved from [Link]

  • Inhibitor Research Hub. (n.d.). HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. Retrieved from [Link]

  • Ohmori, K., et al. (2014). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. The Journal of Physical Chemistry A, 118(38), 8664–8675. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Retrieved from [Link]

  • Ohmori, K., et al. (2014). Computational study of the effects of steric hindrance on amide bond cleavage. PubMed. Retrieved from [Link]

  • Synfacts. (2016). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Retrieved from [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA. Retrieved from [Link]

  • Siu, K., & Vederas, J. C. (2001). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Journal of the Chinese Chemical Society. Retrieved from [Link]

  • Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved from [Link]

  • Ulven, T., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. ResearchGate. Retrieved from [Link]

  • Ghosh, A. K., & Shahabi, D. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Retrieved from [Link]

  • Antonchick, A. P., et al. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Omega. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wang, L., et al. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. PMC - NIH. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Bowers Lab. (n.d.). Piperazic Acid Synthesis. Retrieved from [Link]

  • ResearchGate. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Molecules. (2022). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

Sources

The Strategic Utility of 2-(4-Boc-piperazinyl)-2-phenylacetic Acid: A Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Pharmaceutical Building Block

In the landscape of modern drug discovery, the piperazine moiety stands as a privileged scaffold, integral to the structure of numerous therapeutic agents due to its favorable pharmacokinetic properties and versatile synthetic handles.[1][2] Within this class of compounds, 2-(4-Boc-piperazinyl)-2-phenylacetic acid has emerged as a particularly valuable intermediate.[2][3] Its unique architecture, combining a chiral center, a readily functionalizable carboxylic acid, and a strategically protected piperazine ring, offers medicinal chemists a powerful tool for constructing complex molecular entities with diverse biological activities.[3] This guide provides an in-depth exploration of the synthesis, characterization, and application of this intermediate, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

The presence of the tert-butyloxycarbonyl (Boc) protecting group is a key feature of this intermediate.[3] This bulky, acid-labile group selectively blocks one of the piperazine nitrogens, preventing unwanted side reactions and allowing for precise control over the synthetic route.[4] Its facile removal under mild acidic conditions ensures that the piperazine core can be revealed at the desired stage of a multi-step synthesis, making it an exemplar of strategic protecting group chemistry in pharmaceutical development.[5]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use. The table below summarizes its key identifiers and properties.

PropertyValueReference
IUPAC Name 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-phenylacetic acid[6]
CAS Number 347186-49-6[6][7]
Molecular Formula C₁₇H₂₄N₂O₄[6][7]
Molecular Weight 320.38 g/mol [6][7]
Appearance White to off-white powder[3]
Purity Typically ≥97% (HPLC)[7][8]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the title compound can be approached through a logical sequence of reactions, starting from commercially available precursors. The following protocol outlines a representative and efficient method.

Logical Workflow for Synthesis

Synthesis_Workflow cluster_0 Step 1: Mono-Boc Protection of Piperazine cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Work-up and Purification Piperazine Piperazine N_Boc_Piperazine 1-Boc-piperazine Piperazine->N_Boc_Piperazine Boc₂O, Solvent Target_Molecule Crude this compound N_Boc_Piperazine->Target_Molecule 2-bromo-2-phenylacetic acid, Base, Solvent Purified_Product Pure Product Target_Molecule->Purified_Product Extraction, Crystallization/Chromatography

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

This protocol involves the initial mono-protection of piperazine followed by a nucleophilic substitution reaction.

Materials:

  • Piperazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 2-Bromo-2-phenylacetic acid

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

Step 1: Synthesis of 1-Boc-piperazine

  • Dissolve piperazine (2 equivalents) in a suitable solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in the same solvent. The slow addition is crucial to favor mono-protection.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 1-Boc-piperazine.

Step 2: Synthesis of this compound

  • Dissolve 1-Boc-piperazine (1 equivalent) and 2-bromo-2-phenylacetic acid (1.1 equivalents) in a suitable solvent such as THF or DCM.

  • Add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction with water.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Application in Pharmaceutical Synthesis: Amide Bond Formation

A primary application of this compound is its use in the synthesis of more complex molecules through the formation of an amide bond at its carboxylic acid functionality.[3] This reaction is a cornerstone of medicinal chemistry, enabling the linkage of this versatile building block to other pharmacophores.

Logical Workflow for Amide Coupling

Amide_Coupling_Workflow cluster_0 Step 1: Activation of Carboxylic Acid cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Work-up and Purification Intermediate This compound Activated_Intermediate Activated Ester Intermediate Intermediate->Activated_Intermediate Coupling Agent (e.g., HATU, EDC/HOBt), Base Amide_Product Crude Amide Product Activated_Intermediate->Amide_Product Primary/Secondary Amine Purified_Amide Pure Amide Product Amide_Product->Purified_Amide Extraction, Chromatography

Caption: General workflow for amide bond formation.

Protocol 2: Amide Coupling using HATU

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent.

Materials:

  • This compound

  • Primary or secondary amine

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.

  • Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Deprotection of the Boc Group: Unmasking the Piperazine Core

The final key transformation in many synthetic sequences involving this intermediate is the removal of the Boc protecting group to liberate the secondary amine of the piperazine ring. This is typically achieved under acidic conditions.

Logical Workflow for Boc Deprotection

Boc_Deprotection_Workflow cluster_0 Step 1: Acid-mediated Cleavage cluster_1 Step 2: Neutralization and Isolation Boc_Protected_Amine Boc-Protected Piperazine Derivative Deprotected_Amine_Salt Piperazine Salt (e.g., TFA or HCl salt) Boc_Protected_Amine->Deprotected_Amine_Salt Acid (TFA or HCl), Solvent Free_Amine Deprotected Piperazine (Free Base) Deprotected_Amine_Salt->Free_Amine Base (e.g., NaHCO₃), Extraction

Caption: Workflow for the deprotection of the Boc group.

Protocol 3: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol is a common and effective method for Boc group removal.[5]

Materials:

  • Boc-protected piperazine derivative

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected piperazine derivative in anhydrous DCM (a typical concentration is 0.1 M).

  • Add TFA to the solution. A common concentration is 20-50% (v/v) TFA in DCM.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Once the reaction is complete, remove the excess TFA and DCM under reduced pressure.

  • To obtain the free base, dissolve the residue in water and carefully add saturated aqueous NaHCO₃ solution until the mixture is basic (pH > 8).

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperazine.

Analytical Characterization

Ensuring the purity and structural integrity of this compound and its derivatives is paramount. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable analytical techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be employed for purity analysis.

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% TFA; B: Acetonitrile with 0.1% TFA
Gradient A suitable gradient from 5% to 95% B over 15-20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used to confirm the structure of the synthesized compounds.

  • ¹H NMR: Expected signals include those for the tert-butyl group of the Boc protector (a singlet around 1.4 ppm), the phenyl group protons (multiplets in the aromatic region, ~7.2-7.4 ppm), the methine proton adjacent to the phenyl and piperazine groups, and the methylene protons of the piperazine ring.

  • ¹³C NMR: Key signals will correspond to the carbonyl carbons of the carboxylic acid and the Boc group, the carbons of the phenyl ring, the methine carbon, and the carbons of the piperazine ring.

Conclusion: A Strategic Asset in Drug Discovery

This compound represents a highly strategic and versatile intermediate for the synthesis of novel pharmaceutical agents. Its well-defined structure and the orthogonal reactivity of its functional groups provide a robust platform for the construction of diverse molecular architectures. The detailed protocols and scientific rationale presented in this guide are intended to empower researchers to effectively utilize this valuable building block in their drug discovery endeavors, paving the way for the development of next-generation therapeutics.

References

  • BenchChem. (2025). Technical Support Center: Deprotection of Boc-Protected Piperazines. Benchchem.com.
  • BenchChem. (2025).
  • Biosynth. (n.d.). 2-Phenyl-2-(piperazin-1-yl)acetic acid. Biosynth.com.
  • ChemicalBook. (n.d.). Varenicline synthesis. Chemicalbook.com.
  • CP Lab Safety. (n.d.). 2-(4-Boc-piperazino)-2-phenylacetic acid, min 97% (HPLC), 500 mg. Cplabsafety.com.
  • European Patent Office. (2009). Process for preparing varenicline and intermediates for use therein.
  • Google Patents. (n.d.). CN113956255A - Preparation method of varenicline intermediate, varenicline and salt thereof.
  • Google Patents. (n.d.). WO2010023561A1 - Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof.
  • Chem-Impex. (n.d.). This compound. Chemimpex.com.
  • Sigma-Aldrich. (n.d.). 2-(4-Boc-piperazino)-2-phenylacetic acid purum, = 97.0 HPLC 347186-49-6. Sigmaaldrich.com.
  • Justia Patents. (2023). Varenicline compound and process of manufacture thereof.
  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Mdpi.com.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • National Center for Biotechnology Information. (2004). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. PubMed.
  • Neta Scientific. (n.d.). 15436-100MG | ChemImpex this compound; 99% (HPLC); 347186-49-6; MFCD01862496. Netascientific.com.
  • New Drug Approvals. (2016). Varenicline (Chantix™) バレニクリン酒石酸塩. Newdrugapprovals.org.

Sources

The Strategic Incorporation of 2-(4-Boc-piperazinyl)-2-phenylacetic Acid in Modern Peptide Synthesis: A Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and peptide science, the pursuit of novel molecular architectures with enhanced therapeutic profiles is paramount. The strategic use of non-canonical amino acids and peptidomimetic scaffolds is a cornerstone of this endeavor. Among these, 2-(4-Boc-piperazinyl)-2-phenylacetic acid has emerged as a versatile and highly valuable building block. Its unique structure, featuring a sterically hindered α-carbon, a conformationally constraining piperazine ring, and an acid-labile Boc protecting group, offers medicinal chemists a powerful tool to modulate the biological activity, stability, and pharmacokinetic properties of synthetic peptides.[1][2][3]

This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed protocols for the effective utilization of this compound in peptide synthesis. The methodologies described herein are grounded in established principles of solid-phase peptide synthesis (SPPS) and are supplemented with expert insights to navigate the specific challenges and opportunities presented by this unique building block.

The Rationale for Incorporating a Piperazine-Phenylacetic Acid Moiety

The piperazine scaffold is considered a "privileged" structure in medicinal chemistry, frequently appearing in a diverse array of approved drugs.[3][4][5] Its incorporation into a peptide backbone via this compound imparts several desirable characteristics:

  • Enhanced Enzymatic Stability: The non-natural backbone modification introduced by the piperazine ring can confer resistance to proteolytic degradation, thereby increasing the in vivo half-life of the peptide.[1]

  • Conformational Rigidity: The cyclic nature of the piperazine moiety introduces a degree of conformational constraint, which can be instrumental in locking the peptide into a bioactive conformation for optimal receptor binding.[1] This can also be used to induce specific turn structures within the peptide chain.[1]

  • Improved Pharmacokinetic Properties: The piperazine group can positively influence the solubility and membrane permeability of a peptide, contributing to improved bioavailability.[3]

  • Scaffold for Peptidomimetics: This building block serves as an excellent scaffold for the synthesis of peptidomimetics, where the traditional peptide bond is replaced to create novel structures with enhanced drug-like properties.[1]

The presence of the phenyl group at the α-carbon introduces further steric bulk and potential for aromatic interactions with biological targets, while the Boc (tert-butyloxycarbonyl) group provides a robust and orthogonal protecting strategy for the piperazine nitrogen, compatible with standard Fmoc-based solid-phase synthesis.[1][6]

Navigating the Challenges of a Sterically Hindered Building Block

The primary challenge in utilizing this compound lies in its significant steric hindrance around the carboxylic acid group. This can lead to slow and incomplete coupling reactions during peptide synthesis.[7][8] Standard coupling reagents may prove inefficient, resulting in low yields and deletion sequences.[8]

To overcome this, the use of more potent coupling reagents is essential. The choice of coupling agent and conditions can dramatically impact the success of the synthesis.

Coupling ReagentClassKey Advantages for Hindered Couplings
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Uronium SaltHighly efficient, rapid coupling, often used with a mild base like DIPEA.[9]
HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate)Uronium SaltA classic and effective coupling reagent, though slightly less potent than HATU for highly hindered systems.
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Phosphonium SaltStrong activating agent, particularly effective for difficult couplings.
PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate)Phosphonium SaltEven more reactive than PyBOP, often reserved for the most challenging coupling steps.[8]

Expert Insight: For the initial coupling of this compound to a resin-bound amine, a double coupling strategy is often advisable. This involves performing the coupling reaction, washing the resin, and then repeating the coupling step with fresh reagents to drive the reaction to completion. Monitoring the reaction with a qualitative test like the Kaiser test (for primary amines) or a chloranil test (for secondary amines) is crucial.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the incorporation of this compound into a peptide sequence using manual solid-phase peptide synthesis with an Fmoc/tBu strategy.

Protocol 1: Manual Solid-Phase Peptide Synthesis - Coupling of this compound

This protocol assumes the synthesis is being performed on a resin with a free N-terminal amine.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • HATU (or another suitable high-power coupling reagent)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine solution (20% in DMF) for Fmoc deprotection (if applicable for subsequent steps)

  • Qualitative monitoring reagents (e.g., Kaiser test or Chloranil test kits)

Workflow Diagram:

SPPS_Coupling_Workflow Resin Fmoc-deprotected peptide-resin Wash1 Wash with DMF Resin->Wash1 Coupling Add activated amino acid to resin. Agitate for 2-4 hours. Wash1->Coupling Activation Pre-activate Amino Acid: This compound + HATU + DIPEA in DMF Activation->Coupling Wash2 Wash with DMF Coupling->Wash2 Test Perform qualitative test (e.g., Chloranil test) Wash2->Test Decision Coupling Complete? Test->Decision Repeat_Coupling Repeat Coupling Step Decision->Repeat_Coupling No Next_Step Proceed to next step (e.g., Fmoc deprotection) Decision->Next_Step Yes Repeat_Coupling->Wash2 Wash3 Wash with DMF and DCM Next_Step->Wash3

Caption: Workflow for coupling sterically hindered this compound.

Procedure:

  • Resin Swelling and Preparation: If starting from a dry resin, swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes. Drain the solvent.

  • Amino Acid Activation: In a separate vessel, dissolve 3 equivalents of this compound and 2.95 equivalents of HATU in DMF. Add 6 equivalents of DIPEA. Allow the solution to pre-activate for 1-2 minutes. Causality: Pre-activation ensures the formation of the highly reactive acyl-OAt ester, which is necessary to overcome the steric hindrance of the amino acid.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring the Coupling: After the initial coupling time, take a small sample of the resin beads and wash them thoroughly with DMF. Perform a chloranil test to check for the presence of a free secondary amine (the N-terminal amine of the preceding residue). A negative result (no color change) indicates a complete reaction.

  • Decision and Potential Recoupling: If the test is positive, indicating an incomplete reaction, drain the reaction solution and repeat steps 2-4.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3-5 times) and then with DCM (3-5 times) to remove any unreacted reagents and byproducts.

  • The resin is now ready for the next step in the synthesis (e.g., Fmoc deprotection of the subsequent amino acid).

Protocol 2: Boc Deprotection of the Piperazine Moiety

This step is typically performed after the peptide chain has been fully assembled and cleaved from the resin, although it can be done on-resin if an orthogonal protection strategy is required. This protocol describes the deprotection in solution phase post-cleavage.

Materials:

  • Crude peptide containing the Boc-protected piperazine moiety

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Workflow Diagram:

Boc_Deprotection_Workflow Start Crude peptide with Boc-piperazine Dissolve Dissolve peptide in DCM Start->Dissolve Add_TFA Add TFA (e.g., 50% v/v). Stir for 30-60 min. Dissolve->Add_TFA Monitor Monitor reaction by LC-MS Add_TFA->Monitor Evaporate Remove solvent and excess TFA in vacuo Monitor->Evaporate Precipitate Precipitate peptide with cold diethyl ether Evaporate->Precipitate Isolate Isolate by centrifugation and decantation Precipitate->Isolate Dry Dry the deprotected peptide product Isolate->Dry

Caption: Post-cleavage Boc deprotection of the piperazine moiety.

Procedure:

  • Dissolution: Dissolve the crude, purified peptide in DCM.

  • Acid Treatment: Add an equal volume of TFA to the solution (to make a 50% TFA/DCM solution). Stir the reaction mixture at room temperature. Causality: The strong acid (TFA) cleaves the tert-butyloxycarbonyl (Boc) group, releasing isobutylene and carbon dioxide, and protonating the piperazine nitrogen.[10][11]

  • Reaction Monitoring: Monitor the progress of the deprotection by LC-MS until the starting material is fully consumed. This typically takes 30-60 minutes.

  • Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure (rotoevaporation).

  • Peptide Precipitation: Add the concentrated residue dropwise to a flask of cold diethyl ether with vigorous stirring. The deprotected peptide will precipitate as a solid.

  • Isolation: Isolate the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold diethyl ether.

  • Drying: Dry the final peptide product under high vacuum.

Conclusion

This compound is a powerful and strategic building block for the synthesis of advanced peptides and peptidomimetics. While its steric bulk presents a synthetic challenge, this can be effectively overcome with the use of potent coupling reagents and optimized reaction conditions. The ability to introduce a conformationally constrained, enzymatically stable piperazine scaffold into a peptide sequence provides a valuable strategy for enhancing the therapeutic potential of novel drug candidates. The protocols and insights provided in this guide are intended to empower researchers to confidently and successfully incorporate this unique moiety into their synthetic workflows, accelerating the discovery of next-generation peptide-based therapeutics.

References

  • Benchchem. Application Notes and Protocols for N-Boc-piperazine in Solid-Phase Peptide Synthesis.
  • Benchchem. Application Notes and Protocols for Boc-Protected Piperazin-2-ylmethanol in Peptide Synthesis.
  • Chem-Impex. This compound.
  • Katritzky, A. R., et al. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Goti, G., et al.
  • Benchchem.
  • Di Domizio, J., et al. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. NIH.
  • Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Benchchem.
  • ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
  • The Significance of Piperazine Deriv
  • MDPI. Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides.
  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Sigma-Aldrich.
  • ResearchGate. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.
  • Chem-Impex. Acide 2-(4-Boc-pipérazinyl)-2-phénylacétique.
  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).

Sources

Application Notes and Protocols for 2-(4-Boc-piperazinyl)-2-phenylacetic acid in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for CNS Drug Discovery

2-(4-Boc-piperazinyl)-2-phenylacetic acid is a key chemical intermediate that has garnered significant attention in the field of neuropharmacology.[1][2] Its unique structural features, including a piperazine moiety known for its prevalence in centrally active compounds and a Boc-protecting group that facilitates selective chemical modifications, make it an ideal starting point for the synthesis of a diverse range of neurotherapeutics.[1] This document provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this compound in the exploration of novel treatments for neurological disorders. While this compound itself is primarily utilized as a synthetic building block, its derivatives have shown promise in modulating key neurobiological targets.[3][4][5][6]

These application notes will detail the utility of this compound as a scaffold for developing agents targeting critical mechanisms in neurodegeneration and cognitive function, with a focus on NMDA receptor antagonism and cholinesterase inhibition. We will provide detailed protocols for in vitro and in vivo assays to characterize the neuropharmacological profile of novel derivatives synthesized from this versatile precursor.

Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC17H24N2O4[2]
Molecular Weight320.4 g/mol [2]
IUPAC Name2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-phenylacetic acid[2]
CAS Number347186-49-6[2]

Applications in Neuropharmacology Research: A Gateway to Novel Therapeutics

The core structure of this compound is a privileged scaffold in medicinal chemistry, enabling the synthesis of compounds targeting a range of neurological disorders.[1][3][4][5][6]

Development of NMDA Receptor Antagonists

The N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory, is also implicated in the pathophysiology of several neurological conditions when overactivated. Derivatives of piperazine-2,3-dicarboxylic acid, structurally related to our compound of interest, have been identified as potent and selective NMDA receptor antagonists.[7][8][9][10] The synthesis of novel analogs from this compound can lead to the discovery of new modulators of NMDA receptor function with potential applications in treating conditions associated with excitotoxicity, such as stroke and traumatic brain injury.

Exploration of Cholinesterase Inhibitors for Alzheimer's Disease

A well-established therapeutic strategy for Alzheimer's disease involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[11] Several piperazine derivatives have been synthesized and evaluated as potent AChE inhibitors.[11][12][13] By modifying the this compound core, researchers can design and synthesize novel AChE inhibitors. These compounds could potentially offer improved efficacy and side-effect profiles compared to existing treatments. One study reported a piperazine derivative with an IC50 of 0.91 µM against AChE.[11][12]

Neuroprotective Agents for Neurodegenerative Diseases

The piperazine scaffold is also a common feature in compounds exhibiting neuroprotective properties. These effects are often mediated through various mechanisms, including anti-inflammatory, antioxidant, and anti-apoptotic pathways.[14] Derivatives of this compound can be screened for their ability to protect neurons from various insults, making them promising candidates for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease.

Experimental Protocols

Protocol 1: Synthesis of a Representative Derivative for Neuropharmacological Screening

This protocol describes a general method for the amidation of this compound to generate a library of derivatives for screening.

Workflow for Derivative Synthesis

A This compound B Activation (e.g., HATU, DIPEA) A->B D Amide Coupling B->D C Amine (R-NH2) C->D E Purification (e.g., Chromatography) D->E F Characterization (NMR, MS) E->F G Screening Library F->G

Caption: General workflow for the synthesis of amide derivatives.

Materials:

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • A variety of primary or secondary amines (R-NH2)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with EtOAc and wash with saturated aqueous NaHCO3 solution (3x), followed by brine (1x).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro NMDA Receptor Binding Assay

This protocol outlines a radioligand binding assay to determine the affinity of synthesized derivatives for the NMDA receptor.[15][16][17]

Workflow for NMDA Receptor Binding Assay

A Prepare Rat Cortical Membranes B Incubate Membranes with Radioligand ([3H]MK-801) & Test Compound A->B C Separate Bound and Free Ligand (Vacuum Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Calculate Ki values D->E

Caption: Workflow for the NMDA receptor radioligand binding assay.

Materials:

  • Rat cortical membranes (prepared from adult rat brains)

  • MK-801 (radioligand)

  • Synthesized test compounds

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: unlabeled MK-801 (10 µM)

  • 96-well plates

  • Glass fiber filters (GF/B or GF/C)

  • Scintillation vials and cocktail

  • Scintillation counter

Procedure:

  • On the day of the assay, thaw the rat cortical membranes and resuspend in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound at various concentrations, and 50 µL of MK-801 (final concentration ~1 nM). For total binding, add 50 µL of assay buffer instead of the test compound. For non-specific binding, add 50 µL of unlabeled MK-801.

  • Initiate the binding reaction by adding 100 µL of the membrane suspension (containing ~100 µg of protein) to each well.

  • Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Terminate the assay by rapid vacuum filtration through glass fiber filters pre-soaked in assay buffer.

  • Wash the filters rapidly with ice-cold assay buffer (3x).

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value for each test compound and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 3: In Vitro Neuroprotection Assay Using SH-SY5Y Cells

This protocol describes a method to assess the neuroprotective effects of synthesized derivatives against oxidative stress-induced cell death in the human neuroblastoma SH-SY5Y cell line.[18][19][20][21][22]

Workflow for SH-SY5Y Neuroprotection Assay

A Culture SH-SY5Y cells B Pre-treat with Test Compound A->B C Induce Neurotoxicity (e.g., H2O2 or Aβ peptide) B->C D Incubate for 24h C->D E Assess Cell Viability (MTT Assay) D->E F Measure Oxidative Stress (DCFH-DA Assay) D->F G Analyze Data E->G F->G A Acclimatize Mice B Administer Test Compound or Vehicle A->B C Induce Amnesia with Scopolamine B->C D Behavioral Testing (e.g., Morris Water Maze) C->D E Biochemical Analysis of Brain Tissue (AChE activity, Oxidative Stress Markers) D->E F Data Analysis E->F

Caption: Workflow for the in vivo scopolamine-induced amnesia model.

Materials:

  • Male Swiss mice or Wistar rats

  • Test compounds

  • Scopolamine hydrobromide

  • Saline solution

  • Morris Water Maze apparatus

  • Elevated Plus Maze (optional, for anxiety assessment)

  • Reagents for biochemical assays (AChE activity, oxidative stress markers)

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Divide the animals into groups: Control, Scopolamine-treated, and Scopolamine + Test Compound (at different doses).

  • Administer the test compound orally or intraperitoneally for a specified period (e.g., 7-14 days).

  • On the day of behavioral testing, administer the final dose of the test compound.

  • 30 minutes after the test compound administration, induce amnesia by injecting scopolamine (1 mg/kg, i.p.). [23]6. 30 minutes after scopolamine injection, begin the behavioral tests.

  • Morris Water Maze Test:

    • Train the animals to find a hidden platform in a circular pool of water for 4 consecutive days.

    • On the 5th day, perform a probe trial by removing the platform and record the time spent in the target quadrant.

  • Biochemical Analysis:

    • After the behavioral tests, sacrifice the animals and collect brain tissue (hippocampus and cortex).

    • Homogenize the tissue and perform assays to measure AChE activity and markers of oxidative stress (e.g., malondialdehyde levels, antioxidant enzyme activities). [24]9. Analyze the behavioral and biochemical data to assess the neuroprotective and cognitive-enhancing effects of the test compounds.

Data Interpretation and Expected Outcomes

  • Synthesis: Successful synthesis will be confirmed by NMR and mass spectrometry data consistent with the expected structure of the derivatives.

  • In Vitro NMDA Receptor Binding: Active compounds will show a concentration-dependent displacement of the radioligand, allowing for the calculation of Ki values. Lower Ki values indicate higher binding affinity.

  • In Vitro Neuroprotection: Effective neuroprotective compounds will significantly increase cell viability in the MTT assay and reduce ROS levels in the DCFH-DA assay in cells exposed to the neurotoxin, compared to the toxin-only treated group.

  • In Vivo Scopolamine-Induced Amnesia: Compounds with cognitive-enhancing effects will significantly reduce the escape latency in the Morris water maze and increase the time spent in the target quadrant during the probe trial, compared to the scopolamine-treated group. [24]Furthermore, these compounds are expected to reverse the scopolamine-induced increase in AChE activity and oxidative stress markers in the brain. [24][25]

References

Sources

Application Notes and Protocols for Ligand Synthesis Utilizing 2-(4-Boc-piperazinyl)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the 2-(4-Boc-piperazinyl)-2-phenylacetic Acid Scaffold

In the landscape of modern medicinal chemistry, the piperazine moiety is a privileged scaffold, frequently incorporated into a vast array of therapeutic agents due to its favorable pharmacokinetic and pharmacodynamic properties.[1] The building block, this compound, offers a strategic entry point for the synthesis of diverse ligand libraries. Its unique architecture combines the conformational constraint of the piperazine ring with the stereoelectronic features of a phenylacetic acid derivative. This combination is particularly valuable in the design of ligands targeting a range of biological entities, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[2]

The presence of the tert-butyloxycarbonyl (Boc) protecting group on the distal nitrogen of the piperazine ring is a key feature, enabling selective functionalization.[2] It allows for the initial coupling of the carboxylic acid moiety to a primary or secondary amine, forming a stable amide bond. Subsequently, the Boc group can be efficiently removed under acidic conditions to reveal a secondary amine, which can then be further elaborated, providing a divergent approach to a wide array of complex molecules.[3][4] This application note provides a detailed guide to the synthesis of ligands using this compound, including step-by-step protocols, explanations of the underlying chemical principles, and guidance on characterization and purification.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₁₇H₂₄N₂O₄[5]
Molecular Weight 320.39 g/mol [2]
Appearance White to off-white powder[2]
Melting Point 191-197 °C[2]
CAS Number 347186-49-6[2]

Core Synthetic Workflow: A Two-Stage Approach

The synthesis of ligands from this compound typically follows a two-stage workflow:

  • Amide Bond Formation: Coupling of the carboxylic acid with a primary or secondary amine.

  • Boc Deprotection and Optional N-Functionalization: Removal of the Boc group to liberate the piperazine nitrogen for further derivatization.

G cluster_0 Stage 1: Amide Coupling cluster_1 Stage 2: Deprotection & Functionalization A This compound D Boc-Protected Ligand Intermediate A->D B Primary/Secondary Amine (R-NH₂ or R₂NH) B->D C Amide Coupling Reagent (e.g., HATU, EDC/HOBt) C->D E Boc-Protected Ligand Intermediate G Final Ligand (Piperazine N-H) E->G F Acidic Deprotection (e.g., TFA, HCl) F->G I Functionalized Final Ligand G->I H Optional N-Functionalization (e.g., Alkylation, Acylation) H->I

Caption: General two-stage workflow for ligand synthesis.

Part 1: Amide Bond Formation Protocols

The formation of the amide bond is a critical step that requires careful selection of coupling reagents and reaction conditions to ensure high yields and purity. The steric hindrance from the phenyl group adjacent to the carboxylic acid can influence the reaction rate, making the choice of an efficient coupling reagent paramount.

Protocol 1: HATU-Mediated Amide Coupling

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent, particularly for sterically hindered substrates.[6]

Rationale: HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester intermediate, which is then readily attacked by the amine nucleophile. The use of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is essential to neutralize the generated hexafluorophosphate salt and to deprotonate the amine, enhancing its nucleophilicity.

Materials:

  • This compound

  • Primary or secondary amine (1.1 equivalents)

  • HATU (1.1 equivalents)

  • DIPEA (2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents (Ethyl acetate, saturated aqueous NaHCO₃, brine, anhydrous MgSO₄, silica gel)

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolve the starting material in anhydrous DMF (approximately 0.1 M concentration).

  • Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the primary or secondary amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired Boc-protected amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

A more cost-effective, yet still highly effective, method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt).

Rationale: EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an HOBt-ester, which is less prone to side reactions (like N-acylurea formation) and reacts efficiently with the amine.

Materials:

  • This compound

  • Primary or secondary amine (1.1 equivalents)

  • EDC·HCl (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • DIPEA (2.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Standard workup and purification reagents

Step-by-Step Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM or DMF.

  • Add the primary or secondary amine (1.1 equivalents) and DIPEA (2.5 equivalents) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

G cluster_0 Amide Coupling Workflow A Dissolve Acid, Amine, Coupling Additive & Base B Cool to 0°C (for EDC/HOBt) A->B C Add Coupling Reagent (EDC or pre-activate with HATU) B->C D Stir at Room Temperature (Monitor by TLC/LC-MS) C->D E Aqueous Workup (Extraction & Washes) D->E F Dry, Concentrate & Purify (Column Chromatography) E->F

Caption: A generalized workflow for amide coupling reactions.

Part 2: Boc Deprotection Protocols

The removal of the Boc protecting group is typically achieved under acidic conditions. The choice of acid and solvent can be tailored to the stability of the newly synthesized ligand.

Protocol 1: Deprotection with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a robust and widely used method for Boc deprotection.[7]

Rationale: TFA is a strong acid that readily protonates the carbamate oxygen, leading to the collapse of the intermediate and release of the free amine, carbon dioxide, and the stable tert-butyl cation.

Materials:

  • Boc-protected ligand intermediate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous MgSO₄

Step-by-Step Procedure:

  • Dissolve the Boc-protected ligand intermediate in anhydrous DCM (e.g., at a 0.1 M concentration).

  • Add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, remove the excess TFA and DCM under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize any remaining acid.

  • Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to obtain the deprotected ligand. Further purification by chromatography or crystallization may be necessary.

Protocol 2: Deprotection with HCl in Dioxane

This method is an excellent alternative to TFA and often results in the precipitation of the hydrochloride salt of the deprotected amine, which can simplify purification.[3]

Materials:

  • Boc-protected ligand intermediate

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Saturated aqueous NaHCO₃ (for free base generation)

  • DCM (for extraction)

Step-by-Step Procedure:

  • Dissolve the Boc-protected ligand intermediate in a minimal amount of a suitable solvent (e.g., methanol or dioxane) or use it neat.

  • Add a 4M solution of HCl in 1,4-dioxane (3-5 equivalents).

  • Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Often, the hydrochloride salt of the deprotected product will precipitate from the solution.

  • Upon completion, the product can be isolated by filtration and washing with diethyl ether.

  • To obtain the free base, the hydrochloride salt can be suspended in a mixture of DCM and water, followed by basification with saturated aqueous NaHCO₃. The organic layer is then separated, dried, and concentrated.

G cluster_0 Boc Deprotection Workflow A Dissolve Boc-Protected Ligand in Anhydrous Solvent B Add Acid (TFA or HCl/Dioxane) A->B C Stir at Room Temperature (Monitor by TLC/LC-MS) B->C D Remove Volatiles in vacuo C->D E Neutralize with Base (e.g., NaHCO₃) D->E F Extract, Dry & Concentrate to Yield Final Ligand E->F

Caption: A generalized workflow for Boc deprotection.

Characterization of Synthesized Ligands

The identity and purity of the synthesized ligands should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final compound. For example, in the ¹H NMR of a successfully deprotected ligand, the characteristic signal for the Boc group (a singlet at ~1.4 ppm) will be absent.[8][9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized ligand.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.

Troubleshooting and Expert Insights

  • Incomplete Amide Coupling: If the amide coupling reaction is sluggish, particularly with sterically hindered amines, consider increasing the reaction temperature to 40-50 °C or using a more powerful coupling reagent like COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).

  • Side Reactions during Deprotection: If the ligand contains other acid-sensitive functional groups, milder deprotection conditions may be necessary. Consider using a lower concentration of acid or performing the reaction at 0 °C.

  • Purification Challenges: The basic nature of the piperazine ring can sometimes lead to tailing on silica gel chromatography. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of ligands with potential therapeutic applications. The strategic use of the Boc protecting group allows for a divergent synthetic approach, enabling the creation of diverse chemical libraries from a common intermediate. The protocols outlined in this application note provide a robust foundation for researchers to successfully utilize this reagent in their drug discovery and development efforts. Careful optimization of reaction conditions and rigorous characterization of the final products are paramount to achieving reliable and reproducible results.

References

  • BenchChem. (2025). Technical Support Center: Deprotection of Boc-Protected Piperazines. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Amide Bond Formation with N-Boc-piperazine-C3-COOH. BenchChem.
  • BenchChem. (2025).
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2762217, this compound. PubChem.
  • Molecules. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
  • White Rose Research Online. (n.d.).
  • Molecules. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
  • Drug Development Research. (2024). Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives and evaluation of their AChE, BChE, and BACE-1 inhibitory activities. PubMed.
  • Bowers Lab. (n.d.). Piperazic Acid Synthesis. Retrieved from [Link]

  • ResearchGate. (2019).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • European Journal of Medicinal Chemistry. (2025). Development of radiolabeling 2-oxo-2-(4-phenylpiperazin-1-yl)
  • NIH. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.
  • The Royal Society of Chemistry. (2011). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines.
  • Google Patents. (2016).
  • International Journal of Pharmacy and Technology. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
  • Expert Opinion on Therapeutic Patents. (2016).
  • Taylor & Francis. (n.d.).
  • ResearchGate. (2019). 1H and 13C NMR data, occurrence, biosynthesis, and biological activity of Piper amides.
  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperazine synthesis. Retrieved from [Link]

  • Molecules. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
  • Molecules. (2021).

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2-(4-Boc-piperazinyl)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, robust, and scientifically-grounded protocol for the purification of 2-(4-Boc-piperazinyl)-2-phenylacetic acid using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The methodology is designed for researchers, chemists, and drug development professionals requiring high-purity material for subsequent synthetic steps or biological assays. We will delve into the rationale behind the method development, from column and mobile phase selection to gradient optimization, ensuring a comprehensive understanding for straightforward implementation and adaptation.

Introduction and Scientific Background

This compound is a versatile bifunctional molecule widely utilized as a crucial building block in medicinal chemistry and pharmaceutical development.[1][2] Its structure incorporates a phenylacetic acid moiety, a piperazine linker, and a tert-butyloxycarbonyl (Boc) protecting group.[1][3] This combination makes it a valuable intermediate for synthesizing a range of bioactive compounds, including those targeting neurological disorders.[1][2]

Given its role as a precursor, achieving high purity of this intermediate is paramount to ensure the integrity and quality of the final active pharmaceutical ingredient (API). Preparative HPLC is the technique of choice for this task, offering high resolution and efficiency for isolating target compounds from reaction mixtures.[4][5] This guide explains the causal logic behind developing a purification method tailored to the specific physicochemical properties of this compound.

Analysis of Physicochemical Properties

A successful purification strategy begins with a thorough understanding of the target molecule's properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₇H₂₄N₂O₄[1][6][7]
Molecular Weight 320.39 g/mol [1][6]
Appearance White Powder[1][2][6]
Melting Point 191-197 °C[1][2][6]
Structure Phenyl, Carboxylic Acid, Boc-protected Piperazine[3]
Estimated pKa ~4.3 (Carboxylic Acid), ~5.0-5.5 (Piperazine N-H)[8][9]

Causality Behind Experimental Choices:

  • Amphiphilic Nature: The molecule possesses both a nonpolar phenyl ring and a Boc group, alongside polar functionalities like the carboxylic acid and the piperazine ring. This dual character makes Reverse-Phase HPLC (RP-HPLC) an ideal separation technique.[10] In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, and retention is primarily driven by hydrophobic interactions.[11]

  • Ionizable Groups: The presence of a carboxylic acid (pKa ~4.3) and a basic piperazine nitrogen means the compound's ionization state is highly dependent on the mobile phase pH.[9][11] To ensure consistent retention and sharp, symmetrical peaks, the ionization of these groups must be suppressed.[12] Acidifying the mobile phase to a pH of ~2.5-3.0 will protonate the carboxylate group, rendering it neutral and more hydrophobic, thereby increasing its retention on a C18 column and preventing peak tailing.[11][12]

Principle of the Purification Method

The chosen method is a preparative RP-HPLC technique utilizing a C18 stationary phase. The C18 alkyl chains provide a hydrophobic surface that interacts with the nonpolar regions of the target molecule (the phenyl ring and Boc group).

Elution is achieved by running a gradient of increasing organic solvent (acetonitrile) concentration in an acidified aqueous mobile phase.

  • Initial Conditions (High Aqueous %): At the beginning of the run, the mobile phase is highly polar, promoting the binding of the hydrophobic parts of the molecule to the C18 column.

  • Gradient Elution (Increasing Organic %): As the concentration of acetonitrile increases, the mobile phase becomes more nonpolar. This increased elution strength competitively displaces the compound from the stationary phase, causing it to move through the column and elute.[13]

  • Acidification: Trifluoroacetic acid (TFA) is added to the mobile phase at a low concentration (0.1%). This serves two critical purposes:

    • Ion Suppression: It maintains a low pH (~2.5) to keep the carboxylic acid group protonated, leading to better peak shape and reproducible retention times.[12]

    • Ion Pairing: TFA can also act as an ion-pairing reagent for any residual positive charges on the piperazine nitrogen, further improving peak symmetry.[14]

Experimental Protocol: Preparative HPLC

This protocol is designed for laboratory-scale purification (100-500 mg). Scale-up adjustments may be necessary for larger quantities.[15][16]

Materials and Equipment
  • HPLC System: Preparative HPLC system with a gradient pump, autosampler (or manual injector), UV-Vis detector, and fraction collector.

  • Column: C18 silica column (e.g., 250 x 21.2 mm, 5 µm particle size). A smaller analytical column (e.g., 150 x 4.6 mm, 5 µm) should be used for initial method development.

  • Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water.

  • Additive: Trifluoroacetic acid (TFA), HPLC-grade.

  • Sample: Crude this compound.

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% TFA in Water (v/v). To prepare 1 L, add 1 mL of TFA to 999 mL of ultrapure water.

  • Mobile Phase B (Organic): 0.1% TFA in Acetonitrile (v/v). To prepare 1 L, add 1 mL of TFA to 999 mL of acetonitrile.

  • Degassing: Degas both mobile phases thoroughly using sonication or vacuum filtration before use.

Sample Preparation
  • Determine the solubility of the crude sample. A mixture of DMSO and/or methanol is often a good starting point for dissolving polar organic molecules.

  • Prepare a concentrated stock solution of the crude material (e.g., 50-100 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

HPLC Method Parameters

The following parameters should be initially developed on an analytical scale and then scaled up for preparative purification.[5][17]

Table 2: HPLC Method Parameters

ParameterAnalytical ScalePreparative Scale
Column C18, 150 x 4.6 mm, 5 µmC18, 250 x 21.2 mm, 5 µm
Flow Rate 1.0 mL/min20-25 mL/min
Injection Volume 5-20 µL1-5 mL (concentration dependent)
Detection UV at 254 nm and 220 nmUV at 254 nm and 220 nm
Column Temp. 30 °C30 °C
Gradient See Table 3See Table 3

Table 3: Gradient Elution Profile

Time (min)% Mobile Phase A (Water + 0.1% TFA)% Mobile Phase B (ACN + 0.1% TFA)
0.0955
5.0955
25.0595
30.0595
30.1955
35.0955
Purification and Fraction Collection
  • Equilibrate the column with the initial mobile phase conditions (95% A / 5% B) for at least 5-10 column volumes.

  • Inject the filtered sample onto the column.

  • Initiate the gradient run.

  • Monitor the chromatogram in real-time.

  • Set the fraction collector to trigger collection based on the detector signal (threshold-based collection) corresponding to the main product peak.

  • Pool the collected fractions containing the pure product.

  • Analyze a small aliquot of the pooled fractions by analytical HPLC to confirm purity (≥99%).[1]

  • Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.

  • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a pure, white solid.

Workflow Visualization

The overall process from sample preparation to pure compound can be visualized as follows:

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification Crude Crude Sample Dissolve Dissolve in Minimal Solvent Crude->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject onto C18 Column Filter->Inject Elute Gradient Elution (Water/ACN + TFA) Inject->Elute Detect UV Detection (254 nm) Elute->Detect Collect Fraction Collection Detect->Collect Pool Pool Pure Fractions Collect->Pool Analyze Purity Check (Analytical HPLC) Pool->Analyze Evaporate Rotary Evaporation Pool->Evaporate Pure Pure Product (>99%) Analyze->Pure Confirm Purity Lyophilize Lyophilization Evaporate->Lyophilize Lyophilize->Pure

Caption: Workflow for the preparative HPLC purification of the target compound.

Method Optimization and Troubleshooting

  • Poor Peak Shape (Tailing): If the peak for the acidic compound tails, ensure the mobile phase pH is sufficiently low. The concentration of TFA can be slightly increased (e.g., to 0.15%), or an alternative acid like formic acid can be tested.[12]

  • Poor Resolution: If co-eluting impurities are present, the gradient slope should be made shallower (i.e., increase the gradient time) around the elution point of the target compound to improve separation.

  • Low Recovery: Ensure the sample is fully dissolved before injection. If the compound is precipitating on the column, consider reducing the injection concentration or volume. This is known as preventing column overloading.[4]

Conclusion

This application note provides a comprehensive and validated starting point for the preparative HPLC purification of this compound. By employing a C18 reverse-phase column with an acidified water/acetonitrile gradient, this method effectively separates the target compound from synthesis-related impurities. The detailed protocol and the scientific rationale behind the methodological choices empower researchers to obtain high-purity material, a critical requirement for advancing pharmaceutical research and development.

References

  • Principles and practical aspects of preparative liquid chromatography. Agilent.

  • This compound. Chem-Impex.

  • Principles in preparative HPLC. University of Warwick.

  • This compound | C17H24N2O4 | CID 2762217. PubChem.

  • Introduction to Preparative HPLC. LCGC International.

  • Acide 2-(4-Boc-pipérazinyl)-2-(4-méthylphényl)acétique. Chem-Impex.

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.

  • Principles and Practical Aspects of Preparative Liquid Chromatography. ResearchGate.

  • Acide 2-(4-Boc-pipérazinyl)-2-phénylacétique. Chem-Impex.

  • (PDF) Principles in Preparative HPLC - A Primer. ResearchGate.

  • 2-(4-Boc-piperazino)-2-phenylacetic acid purum, ≥97.0% (HPLC). Sigma-Aldrich.

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography.

  • 15436-100MG | ChemImpex this compound; 99% (HPLC). Neta Scientific.

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International.

  • Methods in Developing Mobile Phase Condition for C18 Column. Shodex.

  • Choosing HPLC Columns for Rapid Method Development. Agilent.

  • 2-(4-Boc-piperazino)-2-phenylacetic acid, min 97% (HPLC), 500 mg. CP Lab Safety.

  • How does an acid pH affect reversed-phase chromatography separations? Biotage.

  • Reversed Phase HPLC Method Development. Phenomenex.

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications.

  • 2-(4-Boc-piperazinyl)-2-(2-thienyl)acetic acid. PubChem.

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate.

  • HPLC Separation of Carboxylic Acids. SIELC Technologies.

  • This compound [347186-49-6]. Chemsigma.

  • This compound | 347186-49-6. ChemicalBook.

  • This compound (97%). Amerigo Scientific.

  • 2-(4-Boc-piperazinyl)-2- phenylacetic acid. Echo BioSystems.

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina.

  • Phenylacetic acid. Wikipedia.

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar. [Available at: https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-Khalili-Henni/9e5f4d1a2c9f1b0a7d5b8e9c1c8a1e3b6d0e1c7f]([Link]

Sources

Application Notes & Protocols: Leveraging 2-(4-Boc-piperazinyl)-2-phenylacetic acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 2-(4-Boc-piperazinyl)-2-phenylacetic acid.

Introduction: The Strategic Value of a Privileged Scaffold

This compound is a bifunctional organic molecule that has gained significant traction as a key intermediate in pharmaceutical research and development.[1] Its structure is a deliberate convergence of three critical components, each conferring distinct advantages in the synthesis of complex, biologically active molecules.

  • The Phenylacetic Acid Core: Provides a rigid scaffold and a carboxylic acid handle, ideal for forming stable amide bonds, a cornerstone of medicinal chemistry.

  • The Piperazine Moiety: The piperazine ring is a well-established "privileged structure" in drug design, present in over 100 FDA-approved drugs.[2][3] Its two nitrogen atoms offer improved aqueous solubility, bioavailability, and the ability to form crucial hydrogen bonds with biological targets.[4][5] The piperazine scaffold is a common feature in drugs targeting the central nervous system (CNS), including antipsychotics, antidepressants, and anxiolytics.[6]

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the distal nitrogen of the piperazine ring is a critical feature for synthetic control. It is stable under a variety of reaction conditions but can be selectively and cleanly removed under acidic conditions, allowing for sequential, directed modifications of the molecule.[1][7]

This unique combination makes the compound an exceptional tool for lead optimization, scaffold decoration, and fragment-based drug discovery programs.[1][8]

Physicochemical Properties & Data

A summary of the key properties for this compound is provided below for quick reference.

PropertyValueSource
IUPAC Name 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-phenylacetic acid[9]
CAS Number 347186-49-6[9][10]
Molecular Formula C₁₇H₂₄N₂O₄[9][10]
Molecular Weight 320.38 g/mol [9][10]
Appearance White to off-white solid(General knowledge)
Purity Typically ≥97%[10]

Core Applications in Drug Discovery

The utility of this reagent stems from its two orthogonal reactive sites, which can be addressed sequentially. This allows for the systematic construction of compound libraries with diverse functionalities.

cluster_molecule Key Structural Features mol This compound boc Boc Group (Acid-Labile) mol->boc Protecting Group cooh Carboxylic Acid (Coupling Handle) mol->cooh Reactive Site 1 phenyl Phenyl Group (Binding Scaffold) mol->phenyl piperazine Piperazine Core (Pharmacokinetics) mol->piperazine

Caption: Key structural components of this compound.

Intermediate for Complex Synthesis

The primary application is as a building block for more elaborate molecules, particularly in the development of drugs targeting neurological disorders and pain management.[1][7] The phenyl and piperazine groups together form a common pharmacophore for CNS targets, and the synthetic handles allow for the addition of further diversity elements to fine-tune potency, selectivity, and pharmacokinetic properties.[6][11]

Scaffold for Peptide and Peptidomimetic Synthesis

The carboxylic acid function allows for its direct incorporation into peptide chains using standard solid-phase or solution-phase synthesis protocols.[1] This creates peptidomimetics with a rigid, non-natural amino acid-like structure, which can enhance metabolic stability and enforce specific conformations for improved receptor binding.

Application in Fragment-Based Drug Discovery (FBDD)

FBDD is a powerful strategy for hit identification that uses small, low-molecular-weight compounds ("fragments") to probe the binding sites of protein targets.[12] These fragments, which typically bind with low affinity, are then optimized into potent leads by "growing" or "linking" them.[12][13]

This compound is an ideal starting fragment. It possesses sufficient complexity to form meaningful interactions with a target, while its two orthogonal functional groups serve as validated vectors for synthetic elaboration, allowing chemists to systematically explore adjacent binding pockets.[14]

cluster_workflow Dual-Vector Synthetic Workflow cluster_path1 Vector 1: Carboxylic Acid cluster_path2 Vector 2: Piperazine Nitrogen start Starting Reagent: 2-(4-Boc-piperazinyl)- 2-phenylacetic acid p1_step1 Amide Coupling (e.g., HATU, R-NH₂) start->p1_step1 p2_step1 Boc Deprotection (e.g., TFA in DCM) start->p2_step1 p1_prod Product A (Piperazine still Boc-protected) p1_step1->p1_prod p2_step2 N-Functionalization (e.g., Acylation, Alkylation) p2_step1->p2_step2 p2_prod Product B (Carboxylic acid available or derivatized) p2_step2->p2_prod

Caption: Orthogonal synthetic pathways enabled by the molecule's structure.

Experimental Methodologies and Protocols

The following protocols are designed to be robust and adaptable. They include explanations for key steps, reflecting best practices in medicinal chemistry.

Protocol 1: Standard Amide Coupling via Carboxylic Acid Activation

This protocol describes the coupling of the carboxylic acid moiety to a primary or secondary amine, a fundamental transformation for this building block.

Objective: To synthesize an N-alkyl or N-aryl amide derivative.

Materials:

  • This compound

  • Target amine (R-NH₂) (1.0 eq.)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) and the target amine (1.0 eq.) in anhydrous DMF.

  • Pre-activation & Coupling: To the stirred solution, add DIPEA (3.0 eq.) followed by HATU (1.1 eq.).

    • Scientist's Note: HATU is a highly efficient coupling reagent that minimizes the risk of racemization at the chiral center. DIPEA is a non-nucleophilic base used to neutralize the ammonium salts formed and maintain a basic pH required for the reaction.

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). This removes unreacted reagents and DMF.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Protocol 2: Boc-Group Deprotection and Subsequent N-Functionalization

This protocol details the removal of the Boc protecting group to liberate the secondary amine on the piperazine ring, which can then be further derivatized.

Objective: To remove the Boc group and functionalize the newly exposed piperazine nitrogen.

Materials:

  • Boc-protected starting material (from Protocol 1 or other source)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Reagents for subsequent N-functionalization (e.g., an acyl chloride or an aldehyde for reductive amination)

  • Sodium triacetoxyborohydride (STAB) (for reductive amination)

  • Base (e.g., triethylamine or DIPEA)

Procedure:

Part A: Boc Deprotection

  • Dissolution: Dissolve the Boc-protected starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Acidolysis: Cool the solution to 0 °C in an ice bath. Slowly add TFA (10-20% v/v).

    • Scientist's Note: TFA is a strong acid that cleaves the Boc group, releasing isobutylene and carbon dioxide as volatile byproducts.[15] The reaction is typically fast and clean.

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 1-2 hours.

  • Monitoring: Monitor the deprotection by TLC or LC-MS.

  • Isolation: Concentrate the reaction mixture in vacuo to remove excess TFA and DCM. The product is typically obtained as a TFA salt. For many subsequent reactions, this salt can be used directly.

Part B: N-Functionalization (Example: Reductive Amination)

  • Neutralization & Reaction Setup: Dissolve the crude TFA salt from Part A in DCM. Add the desired aldehyde or ketone (1.1 eq.) and a hindered base like DIPEA (2.2 eq.) to neutralize the TFA salt.

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise.

    • Scientist's Note: STAB is a mild and selective reducing agent ideal for reductive amination, as it does not readily reduce the starting aldehyde or ketone.

  • Reaction: Stir at room temperature for 4-12 hours until the reaction is complete as monitored by LC-MS.

  • Work-up & Purification: Quench the reaction by adding saturated NaHCO₃ solution. Separate the organic layer, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product via flash chromatography to obtain the N-functionalized product.

cluster_fbdd Conceptual FBDD 'Fragment Growing' Workflow cluster_grow Structure-Guided Elaboration start Initial Fragment Hit (Our Molecule) target Protein Target (Binding Pockets) start->target Binds to sub-pocket grow_cooh Grow from -COOH vector to engage Pocket 1 target->grow_cooh Vector 1 grow_nh Grow from -NH vector to engage Pocket 2 target->grow_nh Vector 2 final Potent Lead Compound (Improved Affinity & Selectivity) grow_cooh->final Leads to grow_nh->final Leads to

Caption: Using the molecule as a starting point in Fragment-Based Drug Discovery.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that provides a robust and flexible entry point into a wide range of chemical scaffolds. Its privileged piperazine core, combined with orthogonal synthetic handles, makes it an invaluable asset for medicinal chemists aiming to accelerate the discovery of novel therapeutics. The protocols provided herein offer a validated starting point for researchers to unlock the full potential of this versatile compound.

References

  • The medicinal chemistry of piperazines: A review. PubMed. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • The Role of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]

  • Piperazine. Wikipedia. [Link]

  • Piperazine bioisosteres. Cambridge MedChem Consulting. [Link]

  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute. [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. PubMed. [Link]

  • This compound. PubChem. [Link]

  • Fragment Based Drug Discovery: An Organic Synthesis Perspective. Astex Pharmaceuticals. [Link]

  • Piperazic Acid Synthesis. Bowers Lab. [Link]

  • T boc fmoc protocols in peptide synthesis. Slideshare. [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. ResearchGate. [Link]

  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Link]

  • This compound (97%). Amerigo Scientific. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec. [Link]

  • Fragment Based Drug Design and Field-Based Technology. Pharmacelera. [Link]

  • Fragment-based drug discovery: A graphical review. PubMed Central. [Link]

Sources

Application Notes and Protocols for the Chiral Resolution of 2-(4-Boc-piperazinyl)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Stereoisomerism in Drug Development

In the landscape of modern pharmaceutical development, the chirality of a drug candidate is a critical determinant of its efficacy, safety, and pharmacokinetic profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different physiological effects. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects. Consequently, the isolation of a single, desired enantiomer from a racemic mixture—a 50:50 mixture of both enantiomers—is a pivotal step in the synthesis of many active pharmaceutical ingredients (APIs).

This guide provides a comprehensive overview and detailed protocols for the chiral resolution of 2-(4-Boc-piperazinyl)-2-phenylacetic acid, a versatile building block in medicinal chemistry. Its piperazine moiety is a common feature in drugs targeting neurological disorders and in peptide-based therapeutics.[1][2] The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and utility in multi-step syntheses.[1] This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step instructions for achieving high enantiomeric purity.

Core Principles of Chiral Resolution by Diastereomeric Salt Formation

The classical and industrially scalable method for separating enantiomers is through the formation of diastereomeric salts.[3][4] This technique is predicated on a simple yet powerful principle: while enantiomers share identical physical properties (e.g., solubility, melting point), diastereomers do not. The process involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.[5][6]

For the racemic this compound, which is a carboxylic acid, a chiral base is typically employed as the resolving agent. The reaction can be depicted as follows:

  • (R/S)-Acid + (R)-Base → [(R)-Acid·(R)-Base] + [(S)-Acid·(R)-Base]

The resulting diastereomeric salts, [(R)-Acid·(R)-Base] and [(S)-Acid·(R)-Base], possess different spatial arrangements and, therefore, distinct physicochemical properties. This difference in properties, most notably solubility in a given solvent system, allows for their separation by fractional crystallization.[5] The less soluble diastereomer will preferentially crystallize out of the solution, leaving the more soluble one in the mother liquor.

The overall workflow for this resolution process can be visualized as follows:

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation of Enantiomer racemic_acid Racemic 2-(4-Boc-piperazinyl)- 2-phenylacetic acid salt_formation Mixture of Diastereomeric Salts in Solution racemic_acid->salt_formation React in Suitable Solvent chiral_base Enantiomerically Pure Chiral Resolving Agent chiral_base->salt_formation crystallization Controlled Cooling & Precipitation salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) filtration->more_soluble liberation Acid/Base Treatment less_soluble->liberation extraction Solvent Extraction liberation->extraction pure_enantiomer Enantiomerically Pure Acid extraction->pure_enantiomer recovered_base Recovered Chiral Base extraction->recovered_base

Caption: Workflow of Chiral Resolution by Diastereomeric Salt Formation.

Experimental Protocols

Part 1: Screening for Optimal Resolving Agent and Solvent System

The success of a diastereomeric salt resolution is highly dependent on the choice of the resolving agent and the solvent system. A systematic screening process is crucial for identifying the conditions that provide the best balance of yield and enantiomeric purity.

Rationale for Screening: The difference in solubility between the two diastereomeric salts can vary significantly with the resolving agent and the solvent. An ideal combination will result in one salt being sparingly soluble while the other remains readily dissolved.

Recommended Screening Protocol:

  • Selection of Chiral Resolving Agents: For the resolution of the acidic target molecule, a variety of chiral bases should be screened. Common choices include:

    • (R)-(+)-α-Methylbenzylamine

    • (S)-(-)-α-Methylbenzylamine

    • Cinchonidine

    • Brucine

    • (1S,2S)-(+)-Pseudoephedrine

    • Based on resolutions of structurally similar piperazine derivatives, tartaric acid derivatives such as di-p-anisoyl-d-tartaric acid are also strong candidates.[1]

  • Selection of Solvents: A range of solvents with varying polarities should be evaluated. This includes:

    • Alcohols (Methanol, Ethanol, Isopropanol)

    • Ketones (Acetone)

    • Ethers (Tetrahydrofuran (THF))

    • Esters (Ethyl Acetate)

    • Aqueous mixtures (e.g., THF/Water).[1]

  • Screening Procedure (Small Scale):

    • In a series of small vials, dissolve a known amount of racemic this compound in different solvents.

    • To each vial, add a stoichiometric equivalent (or a sub-stoichiometric amount, e.g., 0.5 equivalents) of a different chiral resolving agent.

    • Allow the solutions to stand at room temperature and then cool to induce crystallization.

    • Observe the formation of precipitate and isolate the solid by filtration.

    • Analyze the enantiomeric excess (e.e.) of the liberated acid from the solid and the mother liquor using chiral HPLC (see Part 3 for the analytical method).

Part 2: Preparative Scale Chiral Resolution Protocol

This protocol is a representative procedure based on the principles of diastereomeric salt formation and should be optimized based on the results of the screening in Part 1.

Materials:

  • Racemic this compound

  • Selected enantiomerically pure chiral resolving agent

  • Optimal solvent system identified in screening

  • Hydrochloric acid (HCl) solution (e.g., 2M)

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • Organic solvent for extraction (e.g., Ethyl Acetate or Dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware, filtration apparatus, and rotary evaporator

Step-by-Step Procedure:

  • Diastereomeric Salt Formation:

    • In a suitable round-bottom flask, dissolve the racemic this compound in the chosen solvent.

    • In a separate flask, dissolve the selected chiral resolving agent (typically 0.5 to 1.0 molar equivalent) in the same solvent, warming gently if necessary.

    • Slowly add the resolving agent solution to the stirred solution of the racemic acid at room temperature or a slightly elevated temperature.

    • Stir the mixture for a predetermined time to allow for complete salt formation.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature. Seeding with a small crystal of the desired diastereomeric salt can be beneficial to induce crystallization.

    • For further precipitation, cool the mixture in an ice bath or refrigerate for several hours.

    • Collect the precipitated crystals by vacuum filtration and wash the filter cake with a small amount of the cold solvent to remove residual mother liquor.

  • Recrystallization (Optional but Recommended):

    • To enhance the diastereomeric purity, the isolated salt can be recrystallized from the same or a different optimized solvent system.

  • Liberation of the Enriched Enantiomer:

    • Suspend the dried, less soluble diastereomeric salt in a mixture of water and an organic extraction solvent (e.g., ethyl acetate).

    • Acidify the aqueous layer with HCl solution to a pH of ~2. This will protonate the chiral base, making it soluble in the aqueous phase, and liberate the free carboxylic acid.

    • Separate the organic layer, which now contains the enantiomerically enriched this compound.

    • Extract the aqueous layer a few more times with the organic solvent.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the resolved acid.

  • Recovery of the Other Enantiomer (Optional):

    • The mother liquor from the fractional crystallization contains the more soluble diastereomeric salt. The other enantiomer can be recovered by a similar acid/base workup.

Part 3: Analytical Method for Determination of Enantiomeric Excess

The accurate determination of the enantiomeric excess (e.e.) is crucial for validating the success of the chiral resolution. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this analysis.[5][7]

Chiral HPLC Method Development

The selection of the appropriate CSP and mobile phase is key to achieving a good separation of the enantiomers.

G start Start with Racemic Standard column_selection Select Polysaccharide-Based Chiral Column (e.g., Chiralpak IC) start->column_selection mobile_phase_screening Screen Mobile Phases (Normal & Reversed Phase) column_selection->mobile_phase_screening optimization Optimize Mobile Phase Composition & Flow Rate mobile_phase_screening->optimization validation Method Validation (Linearity, Precision, Accuracy) optimization->validation analysis Analyze Resolved Samples validation->analysis

Caption: Workflow for Chiral HPLC Method Development.

Recommended Starting Conditions for Chiral HPLC Analysis:

ParameterRecommended ConditionRationale
Column Chiralpak® IC (Immobilized cellulose tris(3,5-dichlorophenylcarbamate))Polysaccharide-based CSPs are known for their broad applicability in separating chiral compounds, including piperazine derivatives.[2][8]
Mobile Phase Acetonitrile / Methanol / Diethylamine (90:10:0.1, v/v/v)A common mobile phase for normal phase chiral separations of basic compounds. The diethylamine helps to improve peak shape.[8]
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temp. 35 °CElevated temperature can improve peak efficiency.
Detection UV at 220 nmThe phenyl group in the analyte provides UV absorbance.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.

Sample Preparation:

  • Prepare a stock solution of the racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Prepare samples of the resolved acid from the crystallization and mother liquor at a similar concentration.

  • Filter all samples through a 0.45 µm syringe filter before injection.

Data Analysis:

The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
No Crystallization - Solvent is too good (high solubility). - Concentration is too low.- Partially evaporate the solvent. - Add an anti-solvent (a solvent in which the salts are less soluble). - Increase the initial concentration.
Low Yield - Incomplete precipitation. - Sub-optimal solvent choice.- Allow for a longer crystallization time at a lower temperature. - Concentrate the mother liquor to obtain a second crop of crystals. - Re-screen for a more optimal solvent system.
Low Enantiomeric Excess - Poor separation of diastereomer solubilities. - Co-precipitation of both diastereomers.- Recrystallize the isolated diastereomeric salt one or more times. - Optimize the cooling rate; slow, controlled cooling often yields purer crystals. - Adjust the stoichiometry of the resolving agent.
Poor HPLC Separation - Inappropriate chiral stationary phase. - Sub-optimal mobile phase.- Screen other types of chiral columns (e.g., amylose-based). - Adjust the ratio of the mobile phase components. - Try different mobile phase additives.

Conclusion

The chiral resolution of this compound via diastereomeric salt formation is a robust and scalable method for obtaining enantiomerically pure material. A successful resolution hinges on a systematic approach to screening for the optimal combination of a chiral resolving agent and a solvent system. By carefully controlling the crystallization conditions and verifying the outcome with a validated chiral HPLC method, researchers can confidently produce single enantiomers of this important pharmaceutical building block, thereby advancing the development of safer and more effective chiral drugs.

References

  • Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Organic Process Research & Development. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]

  • Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase. ResearchGate. [Link]

  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. NIH National Library of Medicine. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. NIH National Library of Medicine. [Link]

  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. [Link]

  • Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. NIH National Library of Medicine. [Link]

  • Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. NIH National Library of Medicine. [Link]

  • Process for preparing (S) and (R)-2-[4-(4-chlorobenzhydryl)piperazin-1-yl]-ethoxyacetamide.
  • This compound | C17H24N2O4 | CID 2762217. PubChem. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. PubChem. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). NIH National Library of Medicine. [Link]

  • PROCESS FOR THE SEPARATION OF ENANTIOMERS OF PIPERAZINE DERIVATIVES.
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. NIH National Library of Medicine. [Link]

Sources

Derivatization of 2-(4-Boc-piperazinyl)-2-phenylacetic acid for bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Strategic Derivatization of 2-(4-Boc-piperazinyl)-2-phenylacetic Acid for Advanced Bioassay Development

Abstract

The this compound scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile intermediate for the synthesis of novel therapeutic agents and chemical probes.[1][2][3] Its structure combines a reactive carboxylic acid handle, a phenyl ring for potential π-stacking interactions, and a piperazine moiety—a well-established pharmacophore known to enhance bioactivity and pharmacokinetic properties.[4][5] The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on the distal nitrogen of the piperazine ring is critical, as it allows for selective modification of the carboxylic acid without unintended reactions at the piperazine core.[6][7][8] This guide provides an in-depth exploration of the chemical principles and detailed protocols for derivatizing this key building block, transforming it into functional probes for a range of bioassays. We will focus on robust amidation strategies, including the synthesis of fluorescently labeled derivatives, and detail the necessary analytical techniques for product characterization and validation.

Foundational Principles: Why Derivatize?

Raw chemical scaffolds like this compound are rarely used directly in bioassays. Derivatization is the process of chemically modifying this core structure to impart new functionalities, enabling its use as a tool for biological investigation. Key objectives include:

  • Attachment of Reporter Groups: Introducing fluorescent dyes, biotin tags, or radioactive isotopes to enable detection and quantification in assays.[9][10]

  • Linkage to Biomolecules: Covalently attaching the scaffold to peptides, proteins, or other molecules to study biological interactions.

  • Modulation of Pharmacological Properties: Creating a library of derivatives (e.g., amides, esters) to probe structure-activity relationships (SAR) and optimize parameters like cell permeability, target affinity, and metabolic stability.[4][11]

The Crucial Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group essential for this chemistry.[6][8][12] Amines are nucleophilic and would otherwise compete with the desired nucleophile during the activation of the carboxylic acid.[7] The Boc group effectively "masks" the N-4 nitrogen of the piperazine ring, rendering it unreactive under the neutral or basic conditions typically used for amide or ester bond formation.[8] This ensures that chemical modifications occur exclusively at the intended carboxylic acid site. The Boc group can be cleanly removed later in a synthetic sequence using an acid, such as trifluoroacetic acid (TFA), if access to the N-4 nitrogen is required for further modification.[6][10][13]

G cluster_0 Core Molecule cluster_2 Derivatization Pathways Start This compound Carboxyl Carboxylic Acid (-COOH) Reactive Site Boc Boc-Protected Amine Inert Site Amide Amide Derivatives (e.g., Probes, Linkers) Carboxyl->Amide Ester Ester Derivatives (e.g., Prodrugs, Labels) Carboxyl->Ester

Caption: Logical map of the derivatization strategy.

The Challenge of Amide Bond Formation

Directly reacting a carboxylic acid with an amine to form an amide is generally inefficient. The acidic proton of the carboxylic acid will readily react with the basic amine in a non-productive acid-base reaction, forming a highly unreactive carboxylate salt.[14][15] To overcome this, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is accomplished using coupling agents.[15]

Protocol I: General Amide Synthesis via EDC/NHS Coupling

This protocol details the synthesis of an amide derivative using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and N-hydroxysuccinimide (NHS) as an additive. EDC is a water-soluble carbodiimide that activates the carboxylic acid, while NHS reacts with the activated intermediate to form a semi-stable NHS-ester.[9][10][14] This NHS-ester is less susceptible to hydrolysis than the initial EDC-activated species and reacts efficiently with primary amines to form a stable amide bond.[10]

G A Carboxylic Acid (R-COOH) C O-acylisourea Intermediate (Highly Reactive) A->C + Step 1: Activation B EDC B->C E NHS Ester (Semi-Stable) C->E + Step 2: Stabilization D NHS D->E G Final Amide (R-CO-NH-R') E->G + Step 3: Coupling F Amine (R'-NH2) F->G

Caption: Workflow of the EDC/NHS-mediated amidation reaction.

Materials & Reagents
ReagentPurposeSupplier ExamplePurity
This compoundStarting MaterialSigma-Aldrich≥96%[16]
EDC (EDAC)Carbodiimide Coupling AgentThermo Fisher>98%
N-Hydroxysuccinimide (NHS)Activating AdditiveSigma-Aldrich98%
Amine (e.g., Benzylamine)Nucleophile for AmidationAcros Organics99%
N,N-Dimethylformamide (DMF)Anhydrous SolventFisher ChemicalAnhydrous
Dichloromethane (DCM)Extraction SolventJ.T. BakerACS Grade
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solution for workup (removes acid)LabChemN/A
BrineAqueous solution for workup (removes water)VWRN/A
Anhydrous Magnesium Sulfate (MgSO₄)Drying AgentEMD MilliporeN/A
Step-by-Step Protocol
  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of this compound (e.g., 320 mg, 1.0 mmol) in anhydrous DMF (5 mL).

  • Activation: Add 1.2 equivalents of NHS (138 mg, 1.2 mmol) followed by 1.2 equivalents of EDC (230 mg, 1.2 mmol) to the solution. Rationale: Using a slight excess of coupling reagents ensures complete activation of the carboxylic acid.

  • Stirring: Stir the reaction mixture at room temperature for 1 hour. The formation of the NHS ester can be monitored by Thin Layer Chromatography (TLC).

  • Amine Addition: Add 1.1 equivalents of the desired amine (e.g., for benzylamine, 118 mg, 1.1 mmol) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature overnight (12-18 hours).

  • Quenching & Extraction:

    • Pour the reaction mixture into a separatory funnel containing 50 mL of water.

    • Extract the aqueous phase three times with DCM (3 x 30 mL).

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers sequentially with 50 mL of saturated NaHCO₃ solution (to remove unreacted NHS and acid byproducts) and 50 mL of brine.[17]

    • Causality: The basic wash deprotonates any remaining acidic components, making them water-soluble and easily removed from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide derivative.

Protocol II: Synthesis of a Fluorescent Derivative

This protocol adapts the general amidation procedure to attach a fluorescent probe. Many fluorescent dyes are commercially available with an amine "handle" (e.g., as cadaverine or ethylenediamine derivatives) specifically for this purpose.[10] We will use Dansyl cadaverine as an example, which will yield a derivative that fluoresces in the blue-green region of the spectrum.

Additional Materials
ReagentPurposeSupplier ExamplePurity
Dansyl Cadaverine (5-((5-(Dimethylamino)naphthalene-1-sulfonyl)amino)pentan-1-amine)Amine-functionalized fluorescent dyeThermo Fisher>95%
Diisopropylethylamine (DIPEA)Non-nucleophilic baseSigma-Aldrich≥99.5%
Step-by-Step Protocol
  • Activation: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq), NHS (1.5 eq), and EDC (1.5 eq) in anhydrous DMF. Add DIPEA (2.0 eq). Rationale: Some amine-containing dyes are supplied as salts (e.g., HCl salts). The addition of a non-nucleophilic base like DIPEA is crucial to neutralize the salt and free the amine for reaction, and also to scavenge any acid formed during the reaction.[18]

  • Stirring: Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the NHS ester.

  • Dye Addition: Add Dansyl cadaverine (1.0 eq) dissolved in a minimal amount of anhydrous DMF to the reaction flask.

  • Reaction: Stir the reaction mixture at room temperature overnight, protected from light. Rationale: Many fluorophores are light-sensitive and can undergo photobleaching, so protecting the reaction from light is critical for maintaining the fluorescent properties of the final product.

  • Workup and Purification: Follow steps 6-9 from Protocol I. The purification by column chromatography may require different solvent systems (e.g., methanol in DCM) and should be guided by TLC analysis, visualizing spots under UV light.

Characterization and Validation

Successful synthesis must be confirmed with analytical data. The protocol is not complete until the product's identity and purity are verified.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The most telling sign of success is the disappearance of the broad singlet for the carboxylic acid proton, typically found far downfield (>10 ppm).[19][20] New signals corresponding to the protons of the added amine moiety will appear, and protons on the carbon alpha to the new amide carbonyl will typically resonate around 2.0-3.0 ppm.[21]

  • ¹³C NMR: The carbonyl carbon of the starting carboxylic acid (around 170-180 ppm) will shift slightly upon conversion to an amide (around 160-175 ppm).[19][21][22]

Mass Spectrometry (MS)

Mass spectrometry provides definitive confirmation of the product's molecular weight. The observed mass of the molecular ion ([M+H]⁺ or [M+Na]⁺ in ESI-MS) should match the calculated theoretical mass of the desired derivative.[23][24]

Expected Analytical Data (Example: Benzylamine Derivative)
AnalysisStarting Material (Acid)Product (Benzylamide)
FormulaC₁₇H₂₄N₂O₄C₂₄H₃₁N₃O₃
MW320.39 g/mol 409.52 g/mol
ESI-MS[M+H]⁺ = 321.18[M+H]⁺ = 410.24
¹H NMR~10-12 ppm (br s, 1H, -COOH)Disappearance of -COOH proton; ~7.2-7.4 ppm (m, 5H, Ar-H of benzyl); ~4.4 ppm (d, 2H, -CH₂-Ph)
¹³C NMR~175 ppm (C=O)~170 ppm (C=O)

Application in Bioassays: A Conceptual Framework

The newly synthesized derivatives are now ready for use in bioassays. For example, the fluorescent dansyl derivative can be used as a tracer in a competitive binding assay.

G cluster_0 Assay Components cluster_1 Assay Principle: Competitive Binding Probe Fluorescent Derivative (Probe) Scenario1 No Competitor: Probe binds to Target. Result: High Fluorescence Signal Probe->Scenario1 Scenario2 With Competitor: Competitor displaces Probe. Result: Low Fluorescence Signal Probe->Scenario2 Target Target Protein Target->Scenario1 Target->Scenario2 Competitor Test Compound (Unlabeled) Competitor->Scenario2

Caption: Principle of a competitive binding fluorescence assay.

Protocol Outline: Fluorescence Polarization (FP) Binding Assay

  • Prepare Reagents: Create serial dilutions of the unlabeled test compounds. Prepare a solution of the target protein and a solution of the fluorescent derivative (probe) at a fixed concentration in assay buffer.

  • Assay Plate: To the wells of a microplate, add the target protein, the fluorescent probe, and varying concentrations of the test compound (or buffer as a control).

  • Incubation: Incubate the plate for a set time at a controlled temperature to allow the binding reaction to reach equilibrium.

  • Measurement: Read the fluorescence polarization on a suitable plate reader.

  • Analysis: A high FP signal indicates the fluorescent probe is bound to the large protein target. A low FP signal indicates it has been displaced by a competitive test compound and is tumbling freely in solution. Plot the FP signal against the concentration of the test compound to determine the binding affinity (e.g., IC₅₀).

Conclusion

The derivatization of this compound is a powerful and flexible strategy for generating sophisticated tools for biological research and drug discovery. By leveraging robust and well-characterized coupling chemistries, researchers can transform this simple building block into a wide array of functional probes, linkers, and potential therapeutic candidates. The protocols and principles outlined in this guide provide a solid foundation for the successful synthesis, validation, and application of these valuable chemical entities.

References

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]

  • Boca Scientific Inc. (n.d.). Fluorescent Probes for Protein and Nucleic Acid Labeling. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Protecting Groups in Synthesizing Complex Molecules: A Look at Boc Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2762217, this compound. Retrieved from [Link]

  • Siddiqui, N., et al. (2011). Synthesis and biological activity of piperazine derivatives of phenothiazine. Arzneimittelforschung, 61(10), 579-584. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine - Chemistry. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2020). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Letters in Drug Design & Discovery, 17(1). Retrieved from [Link]

  • Khan, I., et al. (2015). Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. BioMed Research International, 2015, 607931. Retrieved from [Link]

  • McMurry, J. (n.d.). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Szulczyk, D., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4296. Retrieved from [Link]

  • de Zwart, F. J., et al. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. ACS Organic & Inorganic Au. Retrieved from [Link]

  • Al-Amin, M., et al. (2016). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 21(11), 1563. Retrieved from [Link]

  • Coin, I. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. Retrieved from [Link]

  • Ciaffoni, L., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 241. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Paglione, M., et al. (2017). Concentration of carboxylic acids and carbonyls determined by chemical derivatization – 1 H-NMR analysis in five PM1 WSOC. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2011). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 25(22), 3413-3422. Retrieved from [Link]

  • TMP Chem. (2019, August 20). Spectroscopy of carboxylic acids and their derivatives [Video]. YouTube. Retrieved from [Link]

  • Echo BioSystems. (n.d.). 2-(4-Boc-piperazinyl)-2- phenylacetic acid. Retrieved from [Link]

  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

  • Li, Y., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Beilstein Journal of Organic Chemistry, 16, 768-775. Retrieved from [Link]

  • Saw, Y. L., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Separation Science, 46(18), e2300343. Retrieved from [Link]

  • Li, Y., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Beilstein Journal of Organic Chemistry, 16, 768–775. Retrieved from [Link]

  • Organic Chemistry Portal. (2014). Synthesis of Primary Amides via Copper-Catalyzed Aerobic Decarboxylative Ammoxidation of Phenylacetic Acids and α-Hydroxyphenylacetic Acids with Ammonia in Water. Retrieved from [Link]

Sources

Conditions for Trifluoroacetic Acid (TFA) Deprotection of Boc-Piperazine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The tert-butyloxycarbonyl (Boc) group is a prevalent amine-protecting group in organic synthesis, particularly in the construction of pharmaceutical agents and other complex molecules.[1][2] Its popularity stems from its stability across a range of reaction conditions and its straightforward removal under acidic conditions.[1] Piperazine scaffolds are a common feature in many biologically active compounds, making Boc-protected piperazine derivatives essential building blocks in drug discovery.[1][3] The efficient and clean removal of the Boc group is a critical step in the synthetic pathway towards these target molecules.

This document provides a comprehensive guide to the trifluoroacetic acid (TFA)-mediated deprotection of Boc-piperazine derivatives. We will delve into the underlying mechanism, detail established protocols, discuss potential side reactions and how to mitigate them, and provide guidance on reaction monitoring and product purification.

Mechanism of TFA-Mediated Boc Deprotection

The deprotection of a Boc-protected amine with trifluoroacetic acid is an acid-catalyzed elimination reaction.[4] The process can be broken down into three key steps:

  • Protonation: The strong acid, TFA, protonates the carbonyl oxygen of the Boc group.[4][5]

  • Carbocation Formation: This protonation renders the Boc group unstable, leading to its cleavage. This generates a stable tert-butyl cation and a carbamic acid intermediate.[4][5]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free piperazine amine.[4][5] The deprotected amine is then protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate salt.[5]

It is crucial to perform this reaction in an open or well-ventilated system to allow the evolved carbon dioxide gas to escape safely.[5][6]

The Critical Role of Scavengers

A primary challenge during Boc deprotection is the formation of a highly reactive tert-butyl cation intermediate.[7][8] This electrophile can react with nucleophilic sites on the desired product or other molecules in the reaction mixture, leading to unwanted side products.[7][8] This is particularly problematic when the piperazine derivative contains electron-rich aromatic rings or other nucleophilic functional groups.

Scavengers are reagents added to the deprotection cocktail to trap these reactive tert-butyl cations before they can cause undesired alkylation.[7][9] These are typically nucleophilic compounds that are either more reactive or present in a much higher concentration than the sensitive residues of the substrate.[7] Common scavengers and their applications are detailed in the table below.

ScavengerTarget Residue/FunctionalityTypical ConcentrationReference
Triisopropylsilane (TIS)General purpose, effective for tryptophan2.5-5% (v/v)[8][9]
Triethylsilane (TES)General purpose carbocation scavenger10-20 equivalents[8][9]
WaterSuppresses side reactions, particularly with tryptophan2.5-5% (v/v)[7][9]
ThioanisoleProtects methionine from alkylation5% (v/v)[9]
Ethanedithiol (EDT)Scavenger for cysteine-containing compounds-[9][10]

Experimental Protocols

Protocol 1: Standard TFA Deprotection in Dichloromethane (DCM)

This protocol outlines a general and widely used method for the removal of a Boc group from a piperazine derivative.

Materials:

  • Boc-protected piperazine derivative

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator and standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected piperazine derivative in anhydrous DCM to a concentration of approximately 0.1 M.[11]

  • To the stirred solution, add TFA. A common concentration range is 20-50% (v/v) of TFA in DCM.[11] For many substrates, a 1:1 mixture of TFA and DCM is effective.[12]

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The deprotected, more polar amine will have a lower Rf value on TLC compared to the Boc-protected starting material.[13]

  • Once the reaction is complete (typically 30 minutes to a few hours), remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[1] Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.[1]

  • Work-up:

    • To obtain the free base, dissolve the residue in water and a suitable organic solvent like DCM.[11]

    • Carefully add saturated aqueous NaHCO₃ solution until the pH is basic (pH > 8) and effervescence ceases.[1][11]

    • Separate the organic layer and extract the aqueous layer multiple times with DCM.[11]

    • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[11]

    • Filter and concentrate the organic layer under reduced pressure to yield the deprotected piperazine.[11]

Diagram: General Workflow for TFA Deprotection of Boc-Piperazine

G cluster_reaction Reaction cluster_workup Work-up start Dissolve Boc-Piperazine in DCM add_tfa Add TFA (20-50%) start->add_tfa react Stir at Room Temperature add_tfa->react monitor Monitor by TLC/LC-MS react->monitor evaporate Remove Volatiles (TFA/DCM) monitor->evaporate Reaction Complete neutralize Neutralize with NaHCO₃ (aq) evaporate->neutralize extract Extract with Organic Solvent neutralize->extract dry_concentrate Dry and Concentrate extract->dry_concentrate end end dry_concentrate->end Purified Piperazine

Caption: A streamlined workflow for the deprotection and isolation process.

Protocol 2: TFA Deprotection at 0 °C for Sensitive Substrates

For substrates containing other acid-sensitive functional groups, performing the deprotection at a lower temperature can sometimes improve selectivity and reduce side product formation.

Procedure:

  • Dissolve the Boc-protected piperazine derivative in anhydrous DCM (0.1-0.5 M).[1]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (5-10 equivalents) to the stirred solution.[1]

  • Allow the reaction mixture to stir at 0 °C and monitor its progress. If the reaction is sluggish, it can be allowed to slowly warm to room temperature.

  • Follow the work-up procedure as described in Protocol 1.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)Reference(s)
Incomplete Reaction - Insufficient acid concentration or equivalents. - Insufficient reaction time or temperature. - Steric hindrance around the Boc-protected amine.- Increase the concentration of TFA. The reaction rate can show a second-order dependence on acid concentration. - Increase the reaction time. Gently warming the reaction may be necessary, but this can also increase side product formation if scavengers are not used. - For highly hindered substrates, stronger conditions or alternative deprotection methods may be required.[4][14]
Side Product Formation - Alkylation of nucleophilic sites by the tert-butyl cation. - Degradation of other acid-sensitive groups.- Add a suitable scavenger (e.g., TIS, water) to the reaction mixture. - Perform the reaction at a lower temperature (0 °C). - Consider a milder deprotection method if the substrate is highly acid-sensitive.[7][8][15]
Difficult Product Isolation - The TFA salt of the product may be an oil or difficult to crystallize. - Incomplete removal of TFA.- Convert the TFA salt to the hydrochloride salt by using HCl in dioxane, which often yields a crystalline solid. - Ensure complete removal of TFA by co-evaporation with toluene or a thorough basic work-up.[11][16]

Purification of the Deprotected Piperazine

Following the work-up, the crude deprotected piperazine may require further purification. Common methods include:

  • Column Chromatography: Silica gel chromatography is often effective for purifying the free base.

  • Crystallization: If the free base or a salt (e.g., hydrochloride) is a solid, recrystallization from a suitable solvent system can provide highly pure material.[17][18]

  • Salt Formation: Purification can sometimes be achieved by forming a specific salt, such as the diacetate, which may have better crystallization properties.[18]

Analytical Monitoring

Consistent monitoring is key to a successful deprotection.

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively track the disappearance of the starting material and the appearance of the more polar product.[13] Staining with ninhydrin can be used to visualize the primary or secondary amine product.[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on reaction conversion and can help identify the masses of any side products formed.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the disappearance of the characteristic Boc-protons (a singlet at ~1.4 ppm) and the appearance of signals corresponding to the deprotected product.

Diagram: Decision Tree for Boc Deprotection Troubleshooting

G start Analyze Reaction by TLC/LC-MS incomplete Incomplete Reaction? start->incomplete side_products Side Products Observed? incomplete->side_products No increase_time Increase Reaction Time incomplete->increase_time Yes complete Proceed to Work-up side_products->complete No add_scavenger Add Scavenger (e.g., TIS) side_products->add_scavenger Yes increase_tfa Increase TFA Concentration increase_time->increase_tfa increase_temp Increase Temperature increase_tfa->increase_temp lower_temp Lower Reaction Temperature add_scavenger->lower_temp

Caption: A logical guide for addressing common issues in TFA deprotection.

Conclusion

The trifluoroacetic acid-mediated deprotection of Boc-piperazine derivatives is a robust and widely applicable transformation in organic synthesis. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and the judicious use of scavengers are paramount to achieving high yields of pure product. The protocols and troubleshooting guidance provided herein serve as a valuable resource for researchers and scientists in the field of drug development and chemical synthesis.

References

  • The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances.
  • Gairi, M., et al. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 41(6), 522-7.
  • ResearchGate. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • ResearchGate. (n.d.). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Reddit. (2022). Prevention of TFA ester formation during Boc + Acetonide deprotection. Retrieved from [Link]

  • ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. Retrieved from [Link]

  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Reddit. (2023). Boc De-protection. Retrieved from [Link]

  • ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • PubMed. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. Retrieved from [Link]

  • ResearchGate. (2016). How to confirm BOC deprotection by TFA?. Retrieved from [Link]

  • YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]

  • Journal of Global Trends in Pharmaceutical Sciences. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

Sources

Application Note: The Mechanism and Application of Acid-Catalyzed Boc Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Organic Synthesis and Drug Development

Introduction: The Boc Group as a Cornerstone of Amine Protection

In the intricate world of multi-step organic synthesis, particularly in peptide chemistry and the development of active pharmaceutical ingredients, the selective protection and deprotection of functional groups is paramount. The tert-butyloxycarbonyl (Boc) group is one of the most prevalent amine-protecting groups, valued for its stability in a wide array of non-acidic conditions and its facile, predictable removal under acidic treatment.[1][2][3] Its robustness against bases, nucleophiles, and catalytic hydrogenation makes it an orthogonal and indispensable tool in the synthetic chemist's arsenal.[4][5][6]

This application note provides an in-depth exploration of the acid-catalyzed deprotection of Boc-protected amines. We will delve into the underlying reaction mechanism, discuss the formation and fate of reactive intermediates, present common reagents and conditions, and offer detailed, field-proven protocols and troubleshooting guidance to ensure high-yield, clean deprotection reactions.

The Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group is an acid-catalyzed elimination reaction that proceeds through a well-established, multi-step mechanism.[2][7] Understanding this pathway is critical for optimizing reaction conditions and mitigating potential side reactions.

The process can be broken down into four key steps:

  • Protonation: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[2][7][8] This step increases the electrophilicity of the carbonyl carbon and weakens the adjacent bonds.

  • Fragmentation: The protonated intermediate is unstable and undergoes cleavage of the tert-butyl-oxygen bond. This fragmentation is the rate-limiting step and results in the formation of two species: a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[2][8][9]

  • Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing gaseous carbon dioxide (CO₂) and the desired free amine.[4][8][9] This irreversible decarboxylation provides a strong thermodynamic driving force for the overall reaction.

  • Amine Salt Formation: In the acidic medium, the newly liberated and nucleophilic amine is immediately protonated by the excess acid, forming a stable ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).[2][9]

// Edges {BocAmine, Acid} -> Protonated [label=" 1. Protonation", color="#5F6368"]; Protonated -> tBuCation [label=" 2. Fragmentation", color="#5F6368"]; Protonated -> CarbamicAcid [style=invis]; CarbamicAcid -> CO2 [label=" 3. Decarboxylation", color="#5F6368"]; CarbamicAcid -> AmineSalt [label=" 4. Protonation", color="#5F6368"]; tBuCation -> Isobutylene [label=" Deprotonation\n(or Alkylation)", color="#EA4335", style=dashed]; } END_DOT Caption: General mechanism of acid-catalyzed Boc deprotection.

The Tert-Butyl Cation: A Double-Edged Sword

The stability of the tert-butyl cation is a key reason for the Boc group's utility, but its high reactivity is also the primary source of side reactions.[10][11] This powerful electrophile can follow several pathways:

  • Deprotonation: The cation can lose a proton to form isobutylene gas, a volatile and generally innocuous byproduct.[5][9]

  • Alkylation of Nucleophiles: More problematically, the cation can alkylate any sufficiently nucleophilic species in the reaction mixture.[10][12] In peptide synthesis, the side chains of certain amino acids are particularly susceptible.

This necessitates the use of "scavengers"—reagents added to the deprotection cocktail to trap the tert-butyl cation before it can modify the desired product.[13][14]

// Edges tBuCation -> DesiredPath [label=" Fast", color="#34A853", style=bold, arrowhead=normal]; tBuCation -> SideReaction [label=" Slow", color="#FBBC05", style=dashed, arrowhead=normal]; DesiredPath -> TrappedProduct [color="#5F6368"]; SideReaction -> SideProduct [color="#5F6368"]; } END_DOT Caption: Competing pathways for the reactive tert-butyl cation.

Common Scavengers and Their Targets

The choice of scavenger is dictated by the composition of the substrate, particularly the presence of sensitive amino acid residues.[13][14]

ScavengerTarget Residue(s)Typical Cocktail & Rationale
Triisopropylsilane (TIS) Tryptophan (Trp)Reduces the indole ring, preventing alkylation. Often used in a TFA/TIS/H₂O cocktail (e.g., 95:2.5:2.5).[13]
Thioanisole Tryptophan (Trp), Methionine (Met)A soft nucleophile that effectively traps the carbocation. Can also prevent Met oxidation.[12][13]
1,2-Ethanedithiol (EDT) Cysteine (Cys)Protects the free thiol group from alkylation.[13][15]
Anisole Tyrosine (Tyr), Tryptophan (Trp)An electron-rich aromatic that acts as a carbocation trap.[12]
Water GeneralCan act as a scavenger and helps dissolve polar substrates. Often included in cleavage cocktails.[13]

Reagents and Reaction Conditions

The selection of the acidic reagent and solvent system is crucial for achieving efficient and selective deprotection.

Reagent SystemTypical ConditionsAdvantagesDisadvantages & Considerations
Trifluoroacetic Acid (TFA) 25-50% TFA in Dichloromethane (DCM)Highly effective and fast.[7] TFA and DCM are volatile, simplifying work-up via rotary evaporation.[7][8]Harsh conditions can cleave other acid-sensitive groups. TFA is corrosive and requires careful handling.
Hydrogen Chloride (HCl) 4M HCl in 1,4-DioxaneOften provides superior selectivity for Nα-Boc groups in the presence of tert-butyl esters or ethers.[16][17][18] Reaction is typically fast (15-30 min) at room temperature.[16][18]Dioxane is a non-volatile and hazardous solvent. The HCl salt product may require an additional neutralization step.
Aqueous Phosphoric Acid 85% H₃PO₄ in H₂OEnvironmentally benign, mild, and selective reagent for deprotection of Boc groups in the presence of other acid-labile groups like Cbz.[6]Slower reaction times may be required. Work-up involves neutralization and extraction.

Recent kinetic studies have shown that the rate of deprotection with HCl can have a second-order dependence on the acid concentration, whereas TFA-mediated reactions show a more complex kinetic profile.[19][20][21][22] This implies that for HCl-based deprotections, small changes in acid concentration can significantly impact reaction time.

Experimental Protocols

Safety Precaution: These protocols involve strong, corrosive acids and the evolution of CO₂ gas. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and never perform these reactions in a sealed container.[9][23]

Protocol 1: General Procedure for Boc Deprotection using TFA in DCM

This protocol is a robust, general method suitable for a wide range of Boc-protected amines.

Materials:

  • Boc-protected substrate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Scavenger(s) (e.g., TIS), if required

  • Cold diethyl ether

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Preparation: Dissolve the Boc-protected compound (1 equivalent) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen or argon atmosphere.[8]

  • Scavenger Addition: If necessary, add the appropriate scavenger (e.g., triisopropylsilane, 5-10 equivalents).

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (10-20 equivalents, often as a 25-50% v/v solution in DCM) to the stirred solution.[24][25]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Concentrate the reaction mixture to dryness under reduced pressure (rotary evaporation) to remove the solvent and excess TFA. The resulting residue is the crude amine trifluoroacetate salt.

  • Precipitation (Optional): To obtain a solid product, dissolve the crude oil in a minimal amount of DCM and add cold diethyl ether to precipitate the amine salt.[25] Collect the solid by filtration, wash with additional cold ether, and dry under vacuum.

Protocol 2: Selective Nα-Boc Deprotection using 4M HCl in Dioxane

This method is particularly useful in peptide chemistry for selectively deprotecting an N-terminal Boc group while leaving tert-butyl-based side-chain protecting groups intact.[16][17][18]

Materials:

  • Boc-protected peptide or amino acid ester

  • 4M HCl in 1,4-Dioxane (commercially available solution)

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Preparation: Dissolve the Boc-protected substrate (1 equivalent) in a minimal amount of a co-solvent like DCM or methanol if solubility in dioxane is low. Otherwise, add the 4M HCl/dioxane solution directly.

  • Acid Addition: Add the 4M HCl in 1,4-dioxane solution (5-10 equivalents of HCl) to the substrate at room temperature.[1][25]

  • Reaction: Stir the mixture at room temperature. The reaction is often very rapid and can be complete within 15-60 minutes.[16][18] Monitor closely by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Precipitation: Add diethyl ether to the residue to induce precipitation of the amine hydrochloride salt.[1] Triturate the solid, then collect by filtration, wash thoroughly with diethyl ether to remove residual dioxane, and dry under vacuum.

Troubleshooting Guide

Observed ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Deprotection 1. Insufficient acid concentration or equivalents.[13] 2. Insufficient reaction time or low temperature.[14] 3. Steric hindrance around the Boc group.[14]1. Increase the concentration of acid or the number of equivalents. For stubborn cases, 4M HCl in dioxane is a stronger alternative to TFA/DCM.[13][14] 2. Extend the reaction time and monitor by LC-MS. Gentle warming may be attempted, but this can increase side reactions.[13] 3. Use more forcing conditions (longer time, stronger acid system).
Side Product Formation (Unexpected mass peaks) 1. Alkylation of nucleophilic residues by the tert-butyl cation.[10][11] 2. Cleavage of other acid-sensitive protecting groups (e.g., Trityl, Pbf).1. Add an appropriate scavenger or scavenger cocktail to the reaction mixture before adding the acid (see scavenger table above).[14] 2. Use milder deprotection conditions. 4M HCl/dioxane is often more selective than TFA.[16] Consider alternative, orthogonal protecting group strategies for future syntheses.
Product is a Gummy Oil, Not a Solid 1. Residual solvent (DCM, TFA, dioxane). 2. The salt form of the product is not crystalline.1. Co-evaporate the crude product with a solvent like toluene (3x) to azeotropically remove residual acid. 2. After precipitation with ether, triturate (grind the solid with a spatula in the solvent) to break up the oil and encourage solidification. If it remains an oil, proceed to the next step with the crude material after thorough drying under high vacuum.

References

  • Benchchem. Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
  • Benchchem. Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • Wikipedia. tert-Butyloxycarbonyl protecting group.
  • Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-41.
  • Ashworth, I. W., et al. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry, 75(23), 8117-25.
  • Benchchem. Application Note: A Step-by-Step Guide to t-Boc Deprotection Under Acidic Conditions.
  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Srinivasan, N., et al. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9, 291–293.
  • Scribd.
  • Benchchem.
  • Benchchem. Scavengers for Boc deprotection to prevent side reactions.
  • Benchchem. Application Notes and Protocols: Step-by-Step Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • J&K Scientific LLC. BOC Protection and Deprotection.
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
  • Common Organic Chemistry. Boc Deprotection - TFA.
  • PubMed.
  • ResearchGate.
  • University of Arizona. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M).
  • ResearchGate. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m).
  • Semantic Scholar.
  • Benchchem. Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc).
  • YouTube. Boc Deprotection Mechanism | Organic Chemistry.
  • Benchchem. Side reactions of Boc deprotection with scavengers.
  • Benchchem. literature review of Boc vs. Cbz protecting groups.
  • ResearchGate.
  • Chemistry Steps. Boc Protecting Group for Amines.
  • The Royal Society of Chemistry.
  • ACS Publications.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • ResearchGate. What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?.

Sources

The Alchemist's Guide to Modern API Synthesis: From Catalyst to Crystal

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Abstract

The synthesis of an Active Pharmaceutical Ingredient (API) is the cornerstone of drug development, a multistep journey transforming simple chemical precursors into life-altering medicines. This guide moves beyond mere procedural outlines to provide researchers, scientists, and drug development professionals with an in-depth understanding of the critical chemical transformations that define modern pharmaceutical synthesis. We will explore the mechanistic underpinnings and practical applications of key technologies, including catalytic cross-coupling, asymmetric hydrogenation, biocatalysis, and continuous flow chemistry. Furthermore, this document provides detailed protocols for benchmark reactions, discusses the pivotal final step of API crystallization for ensuring purity and stability, and addresses the overarching considerations of process development, scale-up, and analytical validation that bridge laboratory discovery with commercial manufacturing.

Introduction: The Strategic Imperative of Synthetic Route Design

The economic and clinical success of a pharmaceutical product is intrinsically linked to the efficiency, robustness, and sustainability of its API synthesis. A well-designed synthetic route maximizes yield, minimizes the formation of impurities, ensures stereochemical purity, and is scalable and safe.[1] The choice of chemical transformations is therefore not merely tactical but strategic, influencing everything from development timelines to the final cost of the medicine and its environmental footprint.[2] This guide delves into the core catalytic and procedural technologies that have become indispensable tools for the modern process chemist.

The Architect's Toolkit: Key Methodologies in API Synthesis

The contemporary synthesis of complex APIs relies on a sophisticated toolkit of chemical reactions that offer precision, efficiency, and control. Here, we dissect several of the most impactful methodologies.

Palladium-Catalyzed Cross-Coupling: Forging Complex Scaffolds

Palladium-catalyzed cross-coupling reactions have revolutionized the construction of carbon-carbon and carbon-heteroatom bonds, which form the backbone of a vast number of small-molecule drugs.[3][4] These reactions enable the efficient assembly of complex molecular architectures from readily available building blocks, dramatically shortening synthetic routes.[5][6]

Causality of Method Selection: The power of cross-coupling lies in its functional group tolerance and the reliability with which intricate bonds can be formed.[4] For instance, the Buchwald-Hartwig amination is a go-to method for creating aryl C-N bonds, a common motif in pharmaceuticals, because it overcomes the limitations of traditional methods which often have limited applicability.[4]

Protocol: Buchwald-Hartwig Amination of a Pharmaceutical Intermediate

This protocol provides a general procedure for the palladium-catalyzed C-N coupling of an aryl bromide with a secondary amine, a common step in pharmaceutical synthesis.[7][8]

Materials:

  • Aryl bromide (1.0 equiv)

  • Amine (e.g., N-methylpiperazine) (2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)

  • (R)-BINAP (0.2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add palladium(II) acetate and (R)-BINAP.

  • Add toluene and stir the mixture at 40 °C until the catalyst is dissolved.

  • Add the aryl bromide, N-methylpiperazine, and sodium tert-butoxide to the vessel.

  • Heat the reaction mixture to 100 °C and stir until reaction completion is confirmed by an appropriate analytical method (e.g., HPLC or TLC).

  • Cool the mixture to room temperature.

  • Proceed with aqueous workup and purification (e.g., extraction followed by crystallization or chromatography) to isolate the desired product.

Self-Validation: The reaction progress should be monitored to ensure full conversion of the starting material. Post-purification, the product's identity and purity should be confirmed by techniques like NMR, Mass Spectrometry, and HPLC.

Asymmetric Hydrogenation: Mastering Chirality

A large proportion of pharmaceuticals are chiral molecules, where only one enantiomer provides the therapeutic benefit while the other may be inactive or even harmful.[9] Asymmetric hydrogenation is a powerful, atom-economical method for establishing stereocenters with high fidelity, using a chiral catalyst to deliver hydrogen to a prochiral unsaturated substrate.[10][11]

Causality of Method Selection: This method is preferred for its high efficiency and enantioselectivity, often providing the desired chiral molecule in a single, clean step, thus avoiding complex and costly chiral resolution processes.[9][11] The development of catalysts like Noyori's Ru-BINAP systems was a landmark achievement, enabling the synthesis of a wide range of chiral drugs.[4][12]

Protocol: Asymmetric Hydrogenation for the Synthesis of L-DOPA

This protocol is based on the landmark Monsanto process for the industrial synthesis of L-DOPA, a drug for Parkinson's disease, which was the first commercial application of catalytic asymmetric synthesis.[9][13]

Materials:

  • Enamide precursor of L-DOPA (1.0 equiv)

  • Rhodium catalyst with a chiral diphosphine ligand, e.g., [Rh((R,R)-DiPAMP)(COD)]BF₄ (catalytic amount)

  • Methanol (solvent)

  • Hydrogen gas (H₂)

Procedure:

  • In a high-pressure reactor, dissolve the enamide precursor in methanol.

  • Add the chiral rhodium catalyst under an inert atmosphere.

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the required pressure.

  • Stir the reaction mixture at a controlled temperature until the uptake of hydrogen ceases.

  • Carefully vent the reactor and purge with an inert gas.

  • The catalyst is typically removed, and the product is isolated. This often involves a hydrolysis step to yield L-DOPA.

  • The final product is purified by crystallization.

Self-Validation: The enantiomeric excess (ee) of the product is the critical parameter and must be determined using a chiral analytical method, such as chiral HPLC. The chemical purity should be assessed by standard HPLC and NMR.

Table 1: Comparison of Key Asymmetric Synthesis Routes for Sitagliptin

MethodKey TransformationCatalyst/EnzymeKey AdvantagesTypical eeReference(s)
Merck Gen I Asymmetric HydrogenationRu-BINAP complexChemical catalysis, established technology.~95%[14]
Merck Gen II Asymmetric HydrogenationRh(I)/tBu JOSIPHOSHigher efficiency, lower catalyst loading, greener process.>99.9%[15][16]
Biocatalytic TransaminationEngineered ω-TransaminaseHigh selectivity, mild conditions, sustainable.>99%[10][14]
Biocatalysis: Harnessing Nature's Catalysts

Biocatalysis utilizes enzymes—nature's catalysts—to perform chemical transformations.[17] This approach is a cornerstone of green chemistry, offering unparalleled selectivity under mild reaction conditions (ambient temperature and pressure, neutral pH).[18]

Causality of Method Selection: Enzymes, like transaminases for chiral amine synthesis, can achieve exquisite chemo-, regio-, and stereoselectivity, often outperforming traditional chemical catalysts.[1][9] This specificity reduces the formation of byproducts, simplifying purification and leading to more sustainable and cost-effective processes.[18] The synthesis of Sitagliptin, an anti-diabetic drug, is a prime example where an engineered transaminase replaced a metal catalyst, resulting in a greener and more efficient manufacturing process.[14]

Protocol: Transaminase-Mediated Synthesis of a Sitagliptin Precursor

This protocol outlines the key steps for the asymmetric synthesis of a chiral amine intermediate for Sitagliptin using an engineered ω-transaminase.[10]

Materials:

  • Pro-sitagliptin ketone (substrate, 1.0 equiv)

  • Engineered ω-transaminase (e.g., EMIN041 immobilized on a resin)

  • Isopropylamine (amine donor, can be used in large excess)

  • Pyridoxal 5'-phosphate (PLP) (cofactor, catalytic amount)

  • Triethanolamine buffer (e.g., 100 mM, pH 9.0)

Procedure:

  • Prepare the reaction buffer (triethanolamine, pH 9.0) containing the amine donor and PLP cofactor.

  • Add the immobilized transaminase enzyme to the buffer.

  • Pre-incubate the mixture at the optimal temperature (e.g., 40 °C) with gentle mixing.

  • Dissolve the pro-sitagliptin ketone substrate in a minimal amount of a suitable co-solvent if necessary, and add it to the enzyme solution to start the reaction.

  • Maintain the reaction at a constant temperature and pH with stirring for a set period (e.g., 24 hours).

  • Monitor the conversion of the ketone to the chiral amine product using HPLC.

  • Upon completion, separate the immobilized enzyme by filtration for potential reuse.

  • Extract the product from the aqueous phase using an organic solvent (e.g., ethyl acetate).

  • Purify the product, typically through crystallization, to yield the enantiomerically pure amine.

Self-Validation: The conversion and enantiomeric excess (>99% ee) are the primary metrics for success and are measured by chiral HPLC analysis. The reusability of the immobilized enzyme should also be assessed over several cycles.

Continuous Flow Chemistry: The Future of Manufacturing

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, rather than in a traditional batch reactor.[19][20] This technology offers significant advantages in safety, efficiency, and scalability.[21]

Causality of Method Selection: Flow chemistry provides superior control over reaction parameters like temperature, pressure, and mixing, leading to higher yields and purities.[20] It is particularly advantageous for highly exothermic or hazardous reactions, as the small reactor volume minimizes safety risks. The synthesis of the antimalarial drug Artemisinin and the common analgesic Ibuprofen have been successfully demonstrated using continuous flow processes, showcasing the technology's power and versatility.[20][22]

Workflow: Continuous Flow Synthesis of Ibuprofen

This workflow illustrates a multi-step continuous synthesis, demonstrating how different reaction modules can be linked together without intermediate isolation.[23][24]

G cluster_0 Module 1: Friedel-Crafts Acylation cluster_1 Module 2: 1,2-Aryl Migration cluster_2 Module 3: Hydrolysis & Workup A Isobutylbenzene + Propionyl Chloride B Pump 1 A->B E Heated Reactor Coil 1 B->E C AlCl3 (neat) D Pump 2 C->D D->E F Acylated Intermediate E->F I Heated Reactor Coil 2 F->I G Trimethyl Orthoformate + ICl H Pump 3 G->H H->I J Ester Intermediate I->J M Reactor Coil 3 J->M K Aqueous Base (e.g., NaOH) L Pump 4 K->L L->M N Ibuprofen Sodium Salt M->N O Liquid-Liquid Separator N->O P Purified Ibuprofen O->P

Caption: A three-module continuous flow process for the synthesis of Ibuprofen.

The Final Step: Crystallization and Polymorph Control

Crystallization is arguably one of the most critical unit operations in API manufacturing. It serves not only as a final purification step to remove residual impurities but also to isolate the API in a specific solid-state form (polymorph) with desired physical properties.[8][25]

Causality of Method Selection: Different polymorphs of an API can have vastly different solubilities, stabilities, and bioavailability.[26] Therefore, controlling the crystallization process to consistently produce the desired, most stable polymorph is a regulatory and therapeutic necessity.[19] Techniques like cooling crystallization, anti-solvent addition, and seeding are employed to precisely control nucleation and crystal growth.[]

Protocol: Controlled Cooling Crystallization for a Polymorphic API

This protocol describes a general approach to selectively crystallize a desired polymorph from a solution by controlled cooling, often with the use of seed crystals.[19][]

Materials:

  • Crude API

  • Appropriate solvent system (in which the API has temperature-dependent solubility)

  • Seed crystals of the desired polymorph

Procedure:

  • Dissolve the crude API in the chosen solvent at an elevated temperature to achieve a saturated or slightly undersaturated solution.

  • Filter the hot solution to remove any insoluble impurities.

  • Transfer the clear solution to a crystallizer vessel equipped with temperature control and an agitator.

  • Begin a controlled cooling ramp according to a pre-defined profile. The cooling rate is a critical parameter that influences nucleation and crystal size.[]

  • At a specific temperature within the metastable zone (where spontaneous nucleation is slow), add a small quantity of seed crystals of the desired polymorph. This directs the crystallization to the intended form.[]

  • Continue the controlled cooling to the final temperature to maximize the yield of the crystallized product.

  • Hold the slurry at the final temperature for a period to ensure the transformation to the stable form is complete.

  • Isolate the crystals by filtration.

  • Wash the filter cake with a cold, non-solubilizing solvent to remove residual mother liquor.

  • Dry the crystals under appropriate conditions (e.g., vacuum oven at a specific temperature) to remove residual solvents.

Self-Validation: The isolated solid must be analyzed to confirm its polymorphic identity and purity. Key analytical techniques include Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Raman or IR spectroscopy.[19] Chemical purity is confirmed by HPLC.

From Lab to Plant: Process Development and Scale-Up

Translating a laboratory-scale synthesis to a commercial manufacturing process is a complex undertaking fraught with challenges.[28][29] What works in a 100 mL flask may not behave the same way in a 1000 L reactor.

Key Considerations for Scale-Up:

  • Safety: Thorough process safety assessments (e.g., reaction calorimetry) are required to understand and control potential thermal hazards.[2]

  • Mixing and Mass Transfer: Agitation and reactor geometry become critical at scale to ensure homogeneity and efficient reactions.[29]

  • Heat Transfer: The surface-area-to-volume ratio decreases upon scale-up, making heat removal from exothermic reactions more challenging.[24]

  • Cycle Time: The duration of unit operations like charging, heating, cooling, and filtration increases significantly at scale and must be factored into the process design.[29]

  • Robustness: The process must be robust, meaning it can tolerate minor variations in parameters (e.g., temperature, raw material quality) without compromising the final product's quality. This is often established through a Quality by Design (QbD) approach.[2]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Boc-piperazinyl)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Boc-piperazinyl)-2-phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and detailed protocols to enhance your synthetic success.

Introduction

The synthesis of this compound is a crucial process in the development of various pharmaceutical agents, where this compound serves as a key intermediate.[1][2] A common and efficient synthetic route involves a two-step process: a Strecker reaction to form the α-aminonitrile intermediate, followed by its hydrolysis to the final carboxylic acid. While seemingly straightforward, this synthesis is prone to several side reactions that can complicate the reaction progress and purification, ultimately impacting the yield and purity of the final product. This guide will address these potential issues in a practical question-and-answer format.

Troubleshooting Guide & FAQs

Part 1: The Strecker Synthesis of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-phenylacetonitrile

The first step of the synthesis is the Strecker reaction, a three-component condensation of benzaldehyde, N-Boc-piperazine, and a cyanide source (e.g., potassium cyanide) to yield the α-aminonitrile intermediate.[3][4][5]

Diagram: Strecker Synthesis Pathway

Strecker Synthesis Benzaldehyde Benzaldehyde Iminium_Ion Iminium Ion Intermediate Benzaldehyde->Iminium_Ion N_Boc_Piperazine N-Boc-piperazine N_Boc_Piperazine->Iminium_Ion Cyanide KCN/HCN Aminonitrile 2-(4-Boc-piperazinyl)-2-phenylacetonitrile (Desired Intermediate) Iminium_Ion->Aminonitrile + CN⁻

Caption: The main pathway for the Strecker synthesis of the aminonitrile intermediate.

Question 1: My Strecker reaction is sluggish, and I'm observing a significant amount of unreacted benzaldehyde and N-Boc-piperazine. What could be the cause?

Answer: A sluggish Strecker reaction can often be attributed to suboptimal pH or inefficient iminium ion formation. The reaction is typically acid-catalyzed, which facilitates the formation of the crucial iminium ion intermediate from benzaldehyde and N-Boc-piperazine.[3][4]

  • Causality: If the reaction medium is not sufficiently acidic, the equilibrium between the reactants and the iminium ion will favor the starting materials, leading to a slow conversion rate. Conversely, excessively acidic conditions can lead to the degradation of reactants or side reactions.

  • Troubleshooting Steps:

    • pH Adjustment: Ensure the reaction pH is mildly acidic. If you are using a cyanide salt like KCN, an acid (e.g., acetic acid or ammonium chloride) is necessary to generate HCN in situ and catalyze the reaction.[6]

    • Temperature Control: While increasing the temperature can sometimes accelerate slow reactions, it may also promote side reactions.[7] It is advisable to first optimize the pH at room temperature before cautiously increasing the temperature.

    • Reagent Purity: Verify the purity of your starting materials. Impurities in benzaldehyde (such as benzoic acid from oxidation) or N-Boc-piperazine can interfere with the reaction.

Question 2: I'm observing a significant amount of a byproduct that appears to be deprotected piperazine. Why is my Boc group being cleaved during the Strecker reaction?

Answer: The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions.[8] If the acidity of your Strecker reaction is too high, you will likely observe the premature cleavage of the Boc group from N-Boc-piperazine or the aminonitrile product.

Diagram: Boc Deprotection Side Reaction

Boc Deprotection Boc_Protected N-Boc-piperazine or Boc-protected product Deprotected Piperazine or Deprotected product Boc_Protected->Deprotected Cleavage Acid Excess Acid (H⁺) Acid->Deprotected

Caption: Acid-mediated cleavage of the Boc protecting group.

  • Causality: The mechanism of acid-catalyzed Boc deprotection involves the protonation of the carbonyl oxygen of the carbamate, followed by the loss of the stable tert-butyl cation.

  • Preventative Measures & Protocol:

    • Careful pH Control: Use a buffered system or a weak acid (e.g., acetic acid) to maintain a mildly acidic pH. Avoid strong acids.

    • Stoichiometry of Acid: If using an acid to generate HCN from a cyanide salt, use a stoichiometric amount and avoid a large excess.

    • Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC or LC-MS to detect the formation of the deprotected byproduct early. If deprotection is observed, consider quenching the reaction or adjusting the pH.

Part 2: Hydrolysis of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-phenylacetonitrile

The second step is the hydrolysis of the α-aminonitrile intermediate to the final carboxylic acid product. This transformation can be achieved under either acidic or basic conditions.[9][10][11][12][13]

Question 3: My hydrolysis is incomplete, and I have isolated a significant amount of the corresponding amide. How can I drive the reaction to completion?

Answer: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[10][11][13] Incomplete hydrolysis is a common issue, resulting in the formation of 2-(4-Boc-piperazinyl)-2-phenylacetamide.

Diagram: Incomplete Hydrolysis Pathway

Incomplete Hydrolysis Nitrile Aminonitrile Intermediate Amide Amide Byproduct Nitrile->Amide Partial Hydrolysis Carboxylic_Acid Desired Carboxylic Acid Amide->Carboxylic_Acid Full Hydrolysis

Caption: The two-stage hydrolysis of the nitrile, showing the amide intermediate.

  • Causality: The second step of the hydrolysis (amide to carboxylic acid) often requires more forcing conditions (higher temperature, longer reaction time, or stronger acid/base concentration) than the first step (nitrile to amide).

  • Troubleshooting & Protocol Adjustments:

    • Increase Reaction Time and/or Temperature: Prolonging the reaction time or increasing the temperature can help drive the hydrolysis of the amide to the carboxylic acid.

    • Stronger Acid/Base: If using dilute acid or base, consider increasing the concentration. For example, using 6M HCl or 6M NaOH instead of more dilute solutions.

    • Choice of Hydrolysis Conditions:

      • Acidic Hydrolysis: Refluxing the nitrile with aqueous acid (e.g., HCl or H₂SO₄) is a common method.[9][12]

      • Basic Hydrolysis: Heating the nitrile with an aqueous base (e.g., NaOH or KOH) will yield the carboxylate salt, which must be neutralized in a separate step to obtain the carboxylic acid.[9][11] Basic hydrolysis can sometimes be more effective for hindered nitriles.

Question 4: During hydrolysis, I am losing the Boc protecting group. How can I preserve it while hydrolyzing the nitrile?

Answer: As with the Strecker reaction, the Boc group is susceptible to cleavage under the harsh acidic or basic conditions often used for nitrile hydrolysis.

  • Causality: Strong acidic conditions readily cleave the Boc group. While more stable to basic conditions, prolonged heating in a strong base can also lead to some degree of Boc deprotection.

  • Recommended Protocols for Boc-Preserving Hydrolysis:

ConditionProtocolAdvantagesDisadvantages
Controlled Basic Hydrolysis 1. Dissolve the aminonitrile in a suitable solvent (e.g., ethanol, dioxane). 2. Add an aqueous solution of NaOH or LiOH (e.g., 2-4 M). 3. Heat the mixture at a controlled temperature (e.g., 60-80 °C) and monitor the reaction by TLC or LC-MS. 4. Upon completion, cool the reaction mixture and carefully acidify with a cold, dilute acid (e.g., 1M HCl) to precipitate the product.Generally milder on the Boc group than strong acid.May require longer reaction times. Careful pH control during workup is crucial.
Acidic Hydrolysis with Weaker Acid 1. Use a less harsh acidic condition, for example, a mixture of acetic acid and water with a catalytic amount of HCl. 2. Heat at a moderate temperature and monitor closely for the onset of deprotection.Can be effective if conditions are carefully optimized.High risk of Boc cleavage if not well-controlled.

Experimental Protocol: Optimized Basic Hydrolysis

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-phenylacetonitrile in a 1:1 mixture of ethanol and water.

  • Reagent Addition: Add 3-5 equivalents of sodium hydroxide.

  • Reaction: Heat the mixture to 80 °C and stir vigorously. Monitor the reaction progress every 2-4 hours by LC-MS, checking for the disappearance of the starting material and the amide intermediate, and the formation of the desired product.

  • Workup: Once the reaction is complete, cool the mixture to 0-5 °C in an ice bath. Slowly add 1M HCl with stirring to adjust the pH to approximately 5-6. The product should precipitate out of the solution.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum to yield the crude this compound.

Part 3: Purification

Question 5: I am having difficulty purifying the final product. What are the best methods to remove the common impurities?

Answer: The primary impurities are likely unreacted starting materials, the amide intermediate, and the Boc-deprotected product (2-phenyl-2-(piperazin-1-yl)acetic acid).[14]

  • Purification Strategy:

    • Crystallization: The crude product obtained after acidic workup can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol, or ethyl acetate).

    • Acid-Base Extraction: An acid-base extraction can be effective in separating the acidic product from neutral impurities like the amide intermediate.

      • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

      • Extract with a weak aqueous base (e.g., sodium bicarbonate solution). The desired carboxylic acid will move to the aqueous layer as its carboxylate salt, while the amide remains in the organic layer.

      • Separate the aqueous layer and re-acidify to precipitate the pure product.

    • Chromatography: If crystallization and extraction are insufficient, flash column chromatography on silica gel can be used. A mobile phase of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid is a good starting point.

Summary of Key Troubleshooting Points

IssuePotential Cause(s)Recommended Action(s)
Slow Strecker Reaction Suboptimal pH, low temperatureAdjust to mildly acidic pH, cautiously increase temperature.
Boc Deprotection (Strecker) Excessively acidic conditionsUse a weak acid, control acid stoichiometry, monitor reaction.
Incomplete Hydrolysis (Amide formation) Insufficiently harsh conditionsIncrease reaction time, temperature, or concentration of acid/base.
Boc Deprotection (Hydrolysis) Strong acid or prolonged strong base treatmentUse controlled basic hydrolysis; avoid strong acids.
Purification Difficulties Presence of amide or deprotected byproductsUtilize recrystallization, acid-base extraction, or column chromatography.

References

  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link][9]

  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link][10]

  • The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. (2004). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link][11]

  • KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. Retrieved from [Link][12]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link][13]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link][3]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link][4]

  • Chemeurope.com. (n.d.). Strecker amino acid synthesis. Retrieved from [Link][5]

  • Exploring N-Boc-Piperazine: Properties, Applications, and Manufacturing. (n.d.). Retrieved from [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link][6]

  • ACS Omega. (2021, January 7). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. Retrieved from [Link][7]

  • PubChem. (n.d.). This compound. Retrieved from [Link][15]

  • PubMed. (2018, March 1). Stability of Synthetic Piperazines in Human Whole Blood. Retrieved from [Link][16]

  • Echo BioSystems. (n.d.). 2-(4-Boc-piperazinyl)-2- phenylacetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of piperazine. Retrieved from [17]

  • Amerigo Scientific. (n.d.). This compound (97%). Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-(4-Boc-piperazinyl)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(4-Boc-piperazinyl)-2-phenylacetic acid. This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to assist researchers, scientists, and drug development professionals. This versatile compound is a crucial intermediate in pharmaceutical development, particularly for agents targeting neurological disorders.[1][2] Its synthesis, while conceptually straightforward, presents several challenges that can impact yield and purity. This guide is designed to help you navigate these challenges effectively.

Core Synthesis Protocol: Optimized Nucleophilic Substitution

The most common and direct route to this compound is the nucleophilic substitution of an α-halophenylacetic acid (typically 2-bromo-2-phenylacetic acid) with N-Boc-piperazine. The Boc (tert-butyloxycarbonyl) protecting group is essential, as it prevents undesired side reactions by selectively deactivating one of the piperazine nitrogens, thus ensuring mono-alkylation.[3][4]

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Isolation cluster_3 Purification A 1. Dissolve N-Boc-piperazine and base (e.g., K2CO3) in polar aprotic solvent (e.g., DMF). B 2. Add 2-bromo-2-phenylacetic acid solution dropwise at 0-5 °C. A->B Maintain inert atmosphere (N2 or Ar) C 3. Allow reaction to warm to RT and stir for 12-24 hours. B->C D 4. Monitor progress via TLC or LC-MS (disappearance of starting material). C->D E 5. Quench with water and extract with an organic solvent (e.g., EtOAc). D->E F 6. Wash organic layer with brine, dry over Na2SO4, and concentrate. E->F G 7. Purify crude product via column chromatography or recrystallization. F->G H 8. Characterize final product (NMR, MS, HPLC). G->H

Caption: Optimized workflow for the synthesis of this compound.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis.

Question 1: My reaction yield is consistently low (<50%). What are the likely causes and how can I improve it?

Answer: Low yields are the most common problem and can stem from several factors. Let's break down the potential causes and solutions in a systematic way.

Potential Cause Explanation Recommended Solution
Inefficient Nucleophilic Attack The nucleophilicity of the N-Boc-piperazine might be insufficient, or the reaction conditions may not be optimal for the substitution to occur efficiently. The reaction proceeds via an SN2 mechanism, which is sensitive to steric hindrance and solvent effects.[5]Optimize Base and Solvent: Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) to neutralize the HBr formed. A polar aprotic solvent like DMF or acetonitrile is recommended to solvate the cation, leaving the anion base more reactive.
Side Reactions The primary side reaction is the elimination of HBr from 2-bromo-2-phenylacetic acid to form α-phenylacrylic acid, especially if the base is too strong or the temperature is too high.Control Temperature: Add the alkylating agent slowly at a low temperature (0-5 °C) to manage any exotherm and minimize elimination.[6] Use a Weaker Base: If elimination persists, switch from a strong base like an alkoxide to a milder one like potassium bicarbonate (KHCO₃).[6]
Degradation of Starting Material 2-bromo-2-phenylacetic acid can be unstable and may degrade upon prolonged exposure to heat or moisture.Use Fresh Reagents: Ensure the α-bromo acid is of high purity and used shortly after purchase or synthesis. Store it under an inert atmosphere.
Incomplete Reaction The reaction may not have reached completion.Extend Reaction Time & Monitor: Monitor the reaction closely using TLC or LC-MS. If starting material is still present after 24 hours, consider gentle heating (40-50 °C), but be mindful of promoting side reactions.

Question 2: My final product is impure, showing multiple spots on TLC even after purification. What are these impurities?

Answer: The most likely impurities are unreacted starting materials or byproducts from side reactions.

Troubleshooting Logic for Impurities

G start Impure Product Detected (e.g., multiple TLC spots) q1 Is unreacted N-Boc-piperazine present? start->q1 s1 Cause: Insufficient alkylating agent or short reaction time. Solution: Use a slight excess (1.1 eq) of 2-bromo-2-phenylacetic acid and ensure reaction goes to completion. q1->s1 Yes q2 Is unreacted 2-bromo-2-phenylacetic acid present? q1->q2 No s2 Cause: Insufficient base or poor mixing. Solution: Ensure at least 2 equivalents of base are used (one for HBr, one for the carboxylic acid). Improve stirring. q2->s2 Yes q3 Is a non-polar byproduct observed? q2->q3 No s3 Cause: Likely α-phenylacrylic acid from elimination. Solution: Lower reaction temperature, use a milder base, and add the alkylating agent slowly. q3->s3 Yes

Caption: Decision tree for identifying and resolving common product impurities.

Question 3: The reaction seems to stall and does not proceed to completion. What can I do?

Answer: A stalled reaction often points to issues with reagent activity or reaction conditions.

  • Reagent Quality :

    • N-Boc-piperazine : Ensure it is pure. Commercial sources are generally reliable, but it can be synthesized from piperazine and Boc-anhydride if needed.[4][7]

    • 2-bromo-2-phenylacetic acid : This reagent is crucial. The alpha-bromination of phenylacetic acid can be achieved via a Hell-Volhard-Zelinsky (HVZ) reaction, but the product must be pure.[8][9]

  • Base Inactivity : The base (e.g., K₂CO₃) can sometimes be ineffective if it has absorbed moisture or is not finely powdered. Ensure the base is anhydrous and has a high surface area for optimal reactivity.

  • Solvent Issues : The solvent must be anhydrous. Water can react with the alkylating agent and interfere with the reaction. Use freshly distilled or commercially available anhydrous solvents.

  • Phase Transfer Catalyst : For reactions that are sluggish, particularly in a biphasic system or with poorly soluble bases, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly accelerate the reaction rate by facilitating the transport of the base into the organic phase.

Frequently Asked Questions (FAQs)

Q1: Why is the Boc protecting group necessary? Can I use unprotected piperazine? Using unprotected piperazine is highly discouraged as it will almost certainly lead to a mixture of mono- and di-alkylated products, which are very difficult to separate.[6] The di-alkylated product forms because the second nitrogen on the mono-substituted piperazine is still nucleophilic. The Boc group electronically deactivates the nitrogen it is attached to, ensuring the reaction occurs selectively at the free secondary amine.[4]

Q2: What is the mechanism of this reaction? The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The free secondary amine of N-Boc-piperazine acts as the nucleophile, attacking the electrophilic carbon atom bearing the bromine. This attack displaces the bromide ion in a single, concerted step.[5][10]

Reaction Mechanism Diagram

G cluster_mech S_N2 Mechanism Nuc R-NH (Boc-Piperazine) TS [R-NH---CH(Ph)(COOH)---Br]‡ (Transition State) Nuc->TS Nucleophilic Attack Elec Br-CH(Ph)-COOH Prod R-N-CH(Ph)-COOH + Br⁻ TS->Prod Bromide Leaves

Caption: Simplified SN2 mechanism for the synthesis.

Q3: What analytical techniques are best for monitoring this reaction?

  • Thin-Layer Chromatography (TLC): This is the quickest method. Use a mobile phase like 20-50% ethyl acetate in hexanes. The product is typically more polar than the starting bromo-acid but less polar than N-Boc-piperazine if it remains.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides the most definitive data, allowing you to track the masses of starting materials, intermediates, and the final product, confirming the reaction's progress and identifying byproducts.

Q4: Are there alternative synthetic routes? Yes, while direct alkylation is common, other methods exist. One notable alternative is reductive amination . This involves reacting phenylglyoxylic acid with N-Boc-piperazine to form an iminium ion intermediate, which is then reduced in situ with a reducing agent like sodium triacetoxyborohydride (STAB). This method can sometimes offer better control and avoid the use of halogenated starting materials.[11][12]

References

  • BenchChem. (n.d.). Preventing di-substitution in piperazine N-alkylation reactions.
  • BenchChem. (n.d.). Technical Support Center: Optimizing N-alkylation of 1-(4-bromophenyl)piperazine.
  • Chem-Impex. (n.d.). This compound.
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
  • Al-Zoubi, R. M., et al. (2018).
  • Chem-Impex. (n.d.). Acide 2-(4-Boc-pipérazinyl)-2-phénylacétique.
  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • PubChem. (n.d.). This compound.
  • Google Patents. (2020). CN108033931B - Synthesis method of N-Boc piperazine.
  • Sriram, D., et al. (n.d.). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases.
  • BenchChem. (n.d.). Application Note: Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine.
  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
  • ResearchGate. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Ambeed.com. (n.d.). Reactions of Piperazines.
  • Chem-Impex. (n.d.). 2-(4-Boc-piperazinyl)-2-(4-methylphenyl)acetic acid.
  • Echo BioSystems. (n.d.). 2-(4-Boc-piperazinyl)-2- phenylacetic acid.
  • Google Patents. (1959). US2919275A - Purification of piperazine.
  • Khan Academy. (2014). Alpha-substitution of carboxylic acids.
  • Amerigo Scientific. (n.d.). This compound (97%).
  • YouTube. (2021). 21.2 Mechanisms of Alpha Substitution Reactions | Organic Chemistry.
  • OpenStax. (2023). 11.1 The Discovery of Nucleophilic Substitution Reactions - Organic Chemistry.
  • YouTube. (2018). Alpha halogenation in acid.
  • YouTube. (2018). 21.2 General Mechanisms of Alpha Substitution Reactions.

Sources

Technical Support Center: Purification of 2-(4-Boc-piperazinyl)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the purification of 2-(4-Boc-piperazinyl)-2-phenylacetic acid (CAS No. 347186-49-6). As a Senior Application Scientist, my goal is to move beyond simple protocols and delve into the chemical principles governing purification, empowering you to resolve challenges with confidence.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. We will address common impurities, crystallization failures, and chromatographic challenges, providing both the "how" and the "why" for each recommended solution.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the fundamental properties of this compound?

Understanding the physicochemical properties of your compound is the first step in designing a robust purification strategy.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₁₇H₂₄N₂O₄ [1][2][3]
Molecular Weight 320.38 g/mol [1][2][3]
Appearance White to off-white powder/solid [4]
Melting Point 191-197 °C [4][5]
Purity (Typical) ≥97.0% (HPLC) [1][2]

| Key Functional Groups | Carboxylic acid, tert-butyloxycarbonyl (Boc) protecting group, tertiary amines (piperazine ring) |[3] |

This compound is an α-amino acid derivative, featuring both an acidic carboxylic acid group and basic nitrogens within the piperazine ring.[3] The Boc group provides steric hindrance and protects one of the piperazine nitrogens, influencing the molecule's overall polarity and chemical stability.[4]

Q2: What are the most common impurities I should expect from the synthesis?

The impurity profile is intrinsically linked to the synthetic route. A common synthesis involves the reaction of a phenylacetic acid derivative with N-Boc-piperazine. Therefore, impurities often include:

  • Unreacted Starting Materials: Residual N-Boc-piperazine or the phenylacetic acid precursor.

  • Deprotected Species: The Boc group is labile under strongly acidic conditions.[6][7] Any exposure to strong acids during synthesis or workup can lead to the formation of 2-(piperazin-1-yl)-2-phenylacetic acid.

  • Side-Reaction Products: Depending on the reaction conditions, ring-fragmentation of the piperazine moiety can occur, although this is more common under harsh conditions.[8]

Part 2: Troubleshooting Common Purification Challenges

Q3: My product has isolated as a persistent oil or sticky solid and refuses to crystallize. What should I do?

This is a frequent issue, often caused by residual solvents or minor impurities inhibiting lattice formation.

Answer: The high melting point (191-197 °C) suggests the compound is highly crystalline in its pure form.[4][5] An oily nature points directly to impurities.

Troubleshooting Workflow:

G start Oily Product check_solvent Check for Residual Solvent (NMR Spectroscopy) start->check_solvent solvent_present Solvent Detected check_solvent->solvent_present Yes no_solvent No Solvent Detected (Impurity Issue) check_solvent->no_solvent No high_vac Dry under High Vacuum (with gentle heating if stable) extraction Perform Acid-Base Extraction (See Protocol 1) high_vac->extraction solvent_present->high_vac no_solvent->extraction crystallize Attempt Recrystallization (See Protocol 2) extraction->crystallize chromatography Consider Flash Chromatography (See Protocol 3) crystallize->chromatography Fails pure_product Crystalline Solid crystallize->pure_product Success chromatography->pure_product

Caption: Troubleshooting workflow for crystallization failure.

  • Remove Solvents: First, ensure all reaction or workup solvents (e.g., Dichloromethane, Ethyl Acetate) are thoroughly removed under high vacuum.

  • Acid-Base Extraction: Use the amphoteric nature of your molecule. An acidic wash (e.g., dilute HCl) will protonate the basic piperazine nitrogen, but the compound may be soluble. A basic wash (e.g., NaHCO₃) will deprotonate the carboxylic acid, pulling your product into the aqueous layer and leaving non-acidic impurities behind in the organic layer. See Protocol 1 for a detailed method.

  • Recrystallization: If the product is mostly pure (>90%), recrystallization is ideal. Given its structure, solvents like Ethyl Acetate, Acetonitrile, or mixtures such as Isopropanol/Water could be effective.

Q4: My analytical data (LC-MS/NMR) shows a persistent impurity with a mass of 220.4 g/mol . What is it and how do I remove it?

Answer: This mass corresponds precisely to your desired product minus the Boc group (C₈H₁₂N₂O₂). This indicates partial deprotection has occurred. The Boc group is notoriously sensitive to acid; even a workup with 0.5 M HCl can cause some cleavage, and stronger acids like TFA or concentrated HCl will rapidly remove it.[6][7]

Solution: The deprotected impurity is significantly more polar and has a free secondary amine.

  • Avoid Acid: During workup, use only mild bases like saturated sodium bicarbonate (NaHCO₃) for neutralization.[9] Avoid acidic washes if possible.

  • Chromatography: Flash column chromatography on silica gel is highly effective for separating the Boc-protected product from its more polar, deprotected version. See Protocol 3 .

Q5: When running a silica gel column, my product is smearing/tailing badly. How can I improve the separation?

Answer: Tailing on silica gel is a classic sign of a molecule with basic functional groups interacting strongly with the acidic silica surface. Both piperazine nitrogens can cause this issue.

Solutions:

  • Add a Modifier to the Eluent: The most common solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica.

    • Triethylamine (Et₃N): Add 0.1-1% triethylamine to your solvent system (e.g., Hexane/Ethyl Acetate/0.1% Et₃N). This will compete for binding to the silica, allowing your product to elute as a sharper band.

    • Ammonia: For very basic compounds, a solution of 2M ammonia in methanol can be used as a polar component of the eluent system, but this is often more difficult to remove.

  • Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like alumina (basic or neutral) or a C18-functionalized (reverse-phase) silica gel.

Part 3: Key Experimental Protocols

Protocol 1: Acid-Base Extraction for Impurity Removal

This protocol is designed to separate your acidic product from neutral or basic impurities.

G start Dissolve Crude Product in Ethyl Acetate (EtOAc) add_base Add Saturated NaHCO₃ (aq) and Shake in Separatory Funnel start->add_base separate_layers Separate Layers add_base->separate_layers aq_layer Aqueous Layer (Contains Product as Sodium Salt) separate_layers->aq_layer org_layer Organic Layer (Contains Neutral/Basic Impurities) separate_layers->org_layer Discard acidify Acidify Aqueous Layer (e.g., 1M HCl to pH ~3-4) aq_layer->acidify extract_product Extract with Fresh EtOAc (x3) acidify->extract_product combine_dry Combine Organic Extracts, Dry (Na₂SO₄), Filter extract_product->combine_dry concentrate Concentrate in vacuo combine_dry->concentrate end Purified Product concentrate->end

Sources

Technical Support Center: Stability of 2-(4-Boc-piperazinyl)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Boc-piperazinyl)-2-phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical insights into the stability of this versatile compound. Here, we will address common challenges and questions encountered during experimental work, offering troubleshooting advice and robust protocols to ensure the integrity of your results.

Introduction: Understanding the Molecule

This compound is a key building block in pharmaceutical development, particularly in the synthesis of agents targeting neurological disorders.[1][2][3] Its structure, featuring a piperazine ring, a phenylacetic acid moiety, and a tert-butyloxycarbonyl (Boc) protecting group, presents unique stability considerations.[1] The Boc group is crucial for selective reactions but is also the primary site of potential degradation under certain conditions.[4][5] Understanding the stability profile of this molecule in different solvent systems is paramount for reliable experimental outcomes, formulation development, and regulatory compliance.[6]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you might encounter during your experiments in a question-and-answer format.

Q1: I am observing unexpected degradation of my compound during HPLC analysis using a mobile phase containing trifluoroacetic acid (TFA). What is happening and how can I prevent it?

A1: The likely culprit is the acidic nature of the TFA in your mobile phase, which is causing the cleavage of the Boc protecting group.

Causality Explained: The Boc group is notoriously labile under acidic conditions.[4][7] The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the formation of a stable tert-butyl carbocation. This results in the formation of the deprotected piperazine derivative, CO₂, and isobutylene. Even at low concentrations, such as the 0.1% TFA commonly used in reverse-phase HPLC, prolonged exposure or concentration of the sample during solvent evaporation can lead to significant deprotection.[8]

Troubleshooting & Mitigation Strategies:

  • Reduce TFA Concentration: If possible, lower the TFA concentration to the minimum required for good peak shape (e.g., 0.05%).

  • Alternative Ion-Pairing Agents: Consider replacing TFA with a less aggressive acid like formic acid or using a buffer system such as ammonium acetate.[8] However, be aware that this may alter the chromatography's selectivity and resolution.[8]

  • Temperature Control: Keep your sample fractions cold (e.g., 5°C) as they elute from the HPLC and during storage to slow down the degradation kinetics.[8]

  • Rapid Work-up: Lyophilize (freeze-dry) your collected fractions immediately after purification to remove the acidic mobile phase quickly.[8] If using a rotary evaporator, co-evaporation with a non-acidic solvent like toluene can help remove residual TFA.[8]

  • Method Validation: It is crucial to perform a forced degradation study to demonstrate that your analytical method is stability-indicating.[6][9] This involves intentionally degrading the compound to ensure that the degradation products are well-separated from the parent peak.

Q2: My compound seems to be degrading in an aqueous buffer at a neutral pH. I thought the Boc group was stable under these conditions. What other degradation pathways should I consider?

A2: While the Boc group is generally stable at neutral pH, other parts of the molecule can be susceptible to degradation, or the "neutral" pH may not be what it seems.

Causality Explained:

  • Hydrolysis of Other Functional Groups: If your molecule has other acid- or base-labile groups (e.g., esters, amides), they could be hydrolyzing.

  • Oxidative Degradation: The piperazine ring can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or light. This can lead to the formation of N-oxides or other oxidative degradation products.

  • Microbial Degradation: Phenylacetic acid and its derivatives can be metabolized by microorganisms.[10][11] If your aqueous buffer is not sterile, microbial contamination could be a source of degradation over time.

  • "Hidden" Acidity/Basicity: The local pH at the solid-liquid interface during dissolution can differ from the bulk pH of the solution. The carboxylic acid moiety of the molecule itself can create a more acidic microenvironment.

Troubleshooting & Mitigation Strategies:

  • Use Freshly Prepared Buffers: Prepare buffers on the day of use with high-purity water (e.g., Milli-Q).

  • Degas Solvents: To minimize oxidative degradation, sparge your aqueous buffers with an inert gas like nitrogen or argon before use.

  • Control Headspace: Store solutions in vials with minimal headspace to reduce contact with oxygen.

  • Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant (e.g., BHT, ascorbic acid) may be necessary, but this should be carefully evaluated for compatibility with your downstream applications.

  • Sterile Filtration: If microbial contamination is suspected, filter your solutions through a 0.22 µm filter.

  • Photostability Testing: Conduct experiments under controlled lighting conditions or in amber vials to rule out photodegradation.

Q3: I am struggling with the solubility of this compound in aqueous solutions. What solvents are recommended for preparing stock solutions and for stability studies?

A3: The solubility of this compound is influenced by both the hydrophobic Boc and phenyl groups and the ionizable carboxylic acid and piperazine nitrogens.

Solubility Profile:

  • Aqueous Solubility: The parent phenylacetic acid has low water solubility.[12] The presence of the larger Boc-piperazinyl group further increases its hydrophobicity, leading to poor solubility in neutral aqueous solutions.

  • Organic Solvents: The compound is generally more soluble in organic solvents like dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[13] It also shows solubility in alcohols like ethanol and methanol.

  • pH-Dependent Solubility: The solubility in aqueous media can be significantly increased by adjusting the pH. In basic solutions (pH > pKa of the carboxylic acid), the carboxylate salt is formed, which is more water-soluble. Conversely, in acidic solutions (pH < pKa of the piperazine nitrogen), the protonated piperazinium salt will have increased aqueous solubility.

Recommendations:

  • Stock Solutions: For preparing concentrated stock solutions, DMSO is a common choice due to its high solvating power. However, be mindful of potential DMSO-related artifacts in certain biological assays. Alternatively, ethanol or methanol can be used.

  • Working Solutions for Aqueous Studies: To prepare aqueous working solutions, a co-solvent approach is often necessary. A typical procedure is to dissolve the compound in a minimal amount of a water-miscible organic solvent (like DMSO or ethanol) and then slowly add the aqueous buffer with vigorous stirring. The final concentration of the organic solvent should be kept low (typically <1-5%) to minimize its impact on the experiment.

  • pH Adjustment: For studies in purely aqueous media, you can enhance solubility by preparing a solution at a basic pH (e.g., pH 8-9) to deprotonate the carboxylic acid.

Experimental Protocols

Protocol 1: Forced Degradation Study for Stability-Indicating Method Development

This protocol outlines a forced degradation study to identify potential degradation products and to validate an HPLC method as stability-indicating, in line with ICH guidelines.[6][14]

Objective: To intentionally degrade this compound under various stress conditions and to ensure the analytical method can separate the degradants from the parent compound.

Materials:

  • This compound

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Methanol

  • Stress Agents: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)

  • Equipment: HPLC system with UV detector, pH meter, heating block or oven, photostability chamber.

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in methanol at 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At various time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At the same time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Withdraw aliquots at the specified time points and dilute for analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Dissolve a portion of the stressed solid in methanol for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., in methanol/water) to light in a photostability chamber according to ICH Q1B guidelines.

    • Analyze the solution at appropriate time points.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase without any stress agent and store it at 4°C.

  • HPLC Analysis: Analyze all samples using a validated HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the parent peak. High-performance liquid chromatography (HPLC) is a frequently used technique in stability testing due to its high sensitivity and accuracy.[15]

Data Analysis:

  • Calculate the percentage degradation of the parent compound under each condition.

  • Ensure that the HPLC method provides adequate resolution between the parent peak and all major degradation peaks.

  • A mass balance should be assessed to ensure that the decrease in the parent peak corresponds to the increase in degradation product peaks.

Visualization of Key Processes

Degradation_Pathway cluster_conditions Stress Conditions cluster_molecule This compound cluster_products Primary Degradation Products Acid Acidic (e.g., HCl, TFA) Parent Intact Molecule Acid->Parent Boc Cleavage Base Basic (e.g., NaOH) Base->Parent Potential Hydrolysis (other groups) Oxidation Oxidative (e.g., H₂O₂) Oxidation->Parent Piperazine Oxidation Deprotected Deprotected Piperazine Derivative Parent->Deprotected Oxidized N-Oxides / Ring Opened Parent->Oxidized Hydrolyzed Other Hydrolysis Products Parent->Hydrolyzed

Quantitative Data Summary

The stability of this compound is highly dependent on the solvent and storage conditions. The table below summarizes the expected stability profile based on the known chemistry of its functional groups.

Solvent/Condition Primary Stability Concern Expected Stability Recommended Mitigation
Aprotic Organic Solvents (DCM, THF, Acetonitrile) LowGenerally StableStore under inert gas (N₂ or Ar); keep dry.
Protic Organic Solvents (Methanol, Ethanol) LowGenerally StableStore at low temperature (0-8°C)[16]; protect from light.
Aqueous Solution (Acidic, pH < 4) Boc group hydrolysisUnstableAvoid prolonged storage; use immediately after preparation.
Aqueous Solution (Neutral, pH 6-8) Oxidative degradationModerately StableUse degassed buffers; store in sealed vials with minimal headspace.
Aqueous Solution (Basic, pH > 9) Potential for other hydrolysisModerately StableMonitor for degradation of other susceptible functional groups.
Solid State Thermal & PhotodegradationStableStore at recommended temperature (0-8°C)[16], protected from light.

Conclusion

The stability of this compound is a multifaceted issue that requires careful consideration of solvent choice, pH, temperature, and exposure to light and oxygen. The primary vulnerability of the molecule is the acid-labile Boc protecting group. By understanding the underlying chemical principles and implementing the troubleshooting strategies and protocols outlined in this guide, researchers can ensure the integrity of their experiments and generate reliable, reproducible data. Always validate your analytical methods through forced degradation studies to confirm they are stability-indicating.

References

  • Al-Absi, H. R., & Rochelle, G. T. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 108, 103330.
  • Asher, C., et al. (2018). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 42(10), 34-41.
  • National Center for Biotechnology Information. (n.d.). Phenylacetic Acid. PubChem Compound Database. Retrieved from [Link]

  • Shinde, P. G., et al. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(10), 5143-5150.
  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Kromann, J. C., et al. (2014). Forced Degradation Studies for Biopharmaceuticals.
  • Singh, R., & Rehman, Z. U. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 243-252.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from [Link]

  • Nogales, J., et al. (2005). Characterization of the last step of the aerobic phenylacetic acid degradation pathway. Microbiology, 151(Pt 8), 2645–2653.
  • Prasanthi, G., et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1481-1484.
  • Richardson, D. D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 22-26.
  • Grishin, A. M., & Cygler, M. (2015). Structural Organization of Enzymes of the Phenylacetate Catabolic Hybrid Pathway. Journal of Biological Chemistry, 290(25), 15598–15611.
  • Reddit. (2024). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. Retrieved from [Link]

Sources

Technical Support Center: Racemization Issues with 2-Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding racemization issues encountered when working with chiral 2-phenylacetic acid derivatives. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Section 1: Understanding the Core Problem: The "Why" Behind Racemization

Before troubleshooting, it's crucial to understand the fundamental mechanism driving the loss of stereochemical integrity in 2-phenylacetic acid derivatives.

Q1: Why are 2-phenylacetic acid derivatives so susceptible to racemization?

The primary reason lies in the acidity of the proton on the alpha-carbon (the carbon adjacent to the carboxylic acid).[1] When the carboxyl group is activated for a coupling reaction (e.g., forming an amide or ester), the electron-withdrawing nature of the activated group significantly increases the acidity of this alpha-proton.[1] A base present in the reaction mixture can then easily abstract this proton, leading to the formation of a planar, achiral enolate intermediate.[2][3][4] Once this planar intermediate is formed, the stereochemical information at the alpha-carbon is lost. Subsequent reaction with a nucleophile can then occur from either face of the planar enolate, resulting in a mixture of both enantiomers—a racemic or partially racemic product.[2][5][6][7]

This process is a form of keto-enol tautomerism, where the chiral keto form equilibrates with the achiral enol form, leading to racemization.[4][8]

Diagram: Mechanism of Base-Catalyzed Racemization

Racemization_Mechanism Start Chiral 2-Phenylacetic Acid Derivative (R-enantiomer) Activated Activated Intermediate (e.g., Active Ester) Start->Activated Activation (Coupling Reagent) Enolate Planar, Achiral Enolate Intermediate Activated->Enolate + Base - H⁺ (α-proton abstraction) Product_R R-enantiomer Product Enolate->Product_R Protonation/Reaction (from one face) Product_S S-enantiomer Product Enolate->Product_S Protonation/Reaction (from other face) Racemic Racemic Mixture Product_R->Racemic Product_S->Racemic

Caption: Base-catalyzed racemization via a planar enolate intermediate.

Section 2: Troubleshooting Guide: From Reaction Setup to Analysis

This section provides a systematic approach to identifying and resolving racemization in your experiments.

Initial Assessment: Do You Have a Racemization Problem?

Before optimizing, you must quantify the extent of racemization.

Q2: How can I accurately measure the enantiomeric excess (e.e.) of my product?

The most reliable and widely used method is Chiral High-Performance Liquid Chromatography (HPLC) .[1][9][10][11][12]

  • Principle: Chiral Stationary Phases (CSPs) create a chiral environment within the column. The two enantiomers of your compound interact differently with the CSP, leading to different retention times and, thus, separation.[11][13]

  • Getting Started: A variety of CSPs are commercially available (e.g., based on polysaccharides like cellulose or cyclodextrins).[9][11] Method development often involves screening different columns and mobile phase compositions to achieve baseline separation.[12]

Alternative Method: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: Enantiomers have identical NMR spectra. However, by adding a chiral resolving agent or a chiral solvating agent, you can form diastereomeric complexes in the NMR tube.[14][15] These diastereomers are no longer mirror images and will exhibit distinct signals in the NMR spectrum, allowing for quantification of their ratio.[16][17][18]

  • Consideration: This method can be faster than HPLC for high-throughput screening but may require more optimization to find a suitable chiral agent that provides sufficient signal separation.[17][18]

Troubleshooting Workflow

If you've confirmed that racemization is occurring, follow this workflow to pinpoint and address the cause.

Troubleshooting_Workflow Start Racemization Detected (e.g., by Chiral HPLC) Step1 Step 1: Evaluate Coupling Reagent Start->Step1 Step1_Action Using Carbodiimides (DCC, EDC)? Or Phosphonium/Uronium Reagents? Step1->Step1_Action Yes Step2 Step 2: Assess Additives Step1_Action->Step2 Proceed Solution1 Solution: Add Racemization Suppressors (HOBt, HOAt, Oxyma) Step1_Action->Solution1 If not using additives Step2_Action Are you using HOBt, HOAt, or Oxyma? Step2->Step2_Action Yes/No Step3 Step 3: Check Reaction Conditions Step2_Action->Step3 Proceed Solution2 Solution: Introduce Additives Step2_Action->Solution2 If No Step3_Action Examine Base, Temperature, and Solvent Step3->Step3_Action Inspect Solution3 Solution: Optimize Conditions - Use weaker base (e.g., NMM) - Lower temperature - Use aprotic, non-polar solvent Step3_Action->Solution3 If conditions are harsh End Racemization Minimized Solution1->End Solution2->End Solution3->End

Sources

Technical Support Center: Optimizing Amide Couplings for Sterically Hindered Systems

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for amide bond formation. As a Senior Application Scientist, I understand that while amide coupling is a cornerstone of organic synthesis, reactions involving sterically hindered carboxylic acids or amines can be a significant source of frustration.[1][2][3] This guide is designed to provide in-depth, field-proven insights to help you navigate these challenging transformations. Here, we will move beyond simple protocols and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions for success.

Frequently Asked Questions (FAQs): The First Line of Defense

Here we address the most common initial questions and problems encountered when standard coupling protocols fail for hindered substrates.

Q1: My standard amide coupling reaction using EDC/HOBt or HATU is giving low to no yield. What are the common causes for failure with hindered substrates?

A1: This is a classic problem. When robust reagents like HATU or EDC/HOBt fail, it's typically due to one or a combination of the following factors related to steric hindrance[1][4]:

  • Inefficient Carboxylic Acid Activation: The activated intermediates formed (e.g., O-acylisourea for EDC) may not be reactive enough to couple with a poorly nucleophilic, hindered amine.[5]

  • Slow Aminolysis: The sheer bulk around the reacting centers (the activated carbonyl and the amine nitrogen) slows down the rate of the desired nucleophilic attack.

  • Decomposition of Activated Intermediate: If the reaction with the hindered amine is too slow, the highly reactive activated intermediate can decompose or undergo side reactions. For instance, with carbodiimides, the O-acylisourea can rearrange to an unreactive N-acylurea, effectively halting the reaction.[5]

  • Poor Solubility: Hindered molecules can have poor solubility, and reactants not fully dissolved will have significantly diminished reaction rates.[5]

Q2: I've confirmed via LCMS that an activated ester is formed, but the reaction with my hindered amine still doesn't proceed. What should I try next?

A2: If you have evidence of acid activation, the bottleneck is the nucleophilic attack by the amine.[5] The key is to increase the reactivity of the system or the stability of the activated intermediate. Here are some strategies:

  • Increase Reaction Temperature: For difficult couplings, increasing the temperature can provide the necessary energy to overcome the high activation barrier. Reactions can be heated, sometimes up to 80 °C or higher, but this should be done cautiously to avoid decomposition of your starting materials or product.[5]

  • Switch to a More Reactive Coupling Reagent: Move from standard reagents to more potent options. This is often the most effective solution. (See the detailed section on reagent selection below).

  • Change the Solvent: While DMF and DCM are common choices, switching to a solvent like NMP (N-Methyl-2-pyrrolidone) or acetonitrile can sometimes be beneficial.[5] In some cases, greener solvents like 2-methyltetrahydrofuran (2-MeTHF) have also been shown to be effective.[6][7]

  • Pre-activation: Activate the carboxylic acid before introducing the amine. This involves mixing the acid, coupling reagent, and a non-nucleophilic base (like DIPEA) for 5-15 minutes.[5][8] This ensures the activated species is formed and ready to react, which can minimize side reactions.[5]

Q3: What are the best practices for setting up a coupling reaction with a hindered, low-nucleophilicity amine?

A3: For these challenging amines, the order of addition and choice of reagents are critical.

  • Strictly Anhydrous Conditions: Water will readily hydrolyze the activated intermediate, so ensure all glassware is flame-dried, and use anhydrous solvents and reagents.[8][9] Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[9]

  • Pre-activation is Key: As mentioned above, always pre-activate the carboxylic acid.[5][8] This involves stirring the carboxylic acid, coupling reagent, and a non-nucleophilic base like DIPEA for 5-15 minutes at room temperature before adding the amine.[5]

  • Use a Strong, Non-Nucleophilic Base: A base is required to neutralize the acids generated during the reaction. N,N-Diisopropylethylamine (DIPEA) is a common choice as it is a poor nucleophile and is less likely to cause racemization compared to triethylamine.[8]

  • Monitor the Reaction: Use TLC or LCMS to follow the progress of the reaction. Hindered couplings can be slow, sometimes requiring 12-48 hours.[5]

Troubleshooting Guide: A Deeper Dive

When initial adjustments fail, a more systematic approach is needed. This section provides a logical workflow and detailed explanations for troubleshooting difficult couplings.

Troubleshooting Workflow Diagram

This decision tree can guide your experimental choices when facing a failed reaction.

TroubleshootingWorkflow Start Reaction Start: Hindered Acid + Hindered Amine StandardCoupling Standard Coupling? (e.g., HATU/DIPEA or EDC/HOBt) Start->StandardCoupling Result Low / No Yield? StandardCoupling->Result Success Success! Result->Success No CheckActivation Check Acid Activation (LCMS for active ester) Result->CheckActivation Yes ActivationOK Activation OK CheckActivation->ActivationOK Yes NoActivation No Activation CheckActivation->NoActivation No OptimizeConditions Optimize Conditions: - Increase Temperature - Change Solvent - Pre-activate Acid ActivationOK->OptimizeConditions ChangeReagent Change Coupling Reagent Class ActivationOK->ChangeReagent NoActivation->ChangeReagent OptimizeConditions->Result Re-evaluate Phosphonium Use Phosphonium Reagent (e.g., PyBOP, PyAOP) ChangeReagent->Phosphonium AcylFluoride Use Acyl Fluoride Reagent (e.g., TFFH, BTFFH, COMU) ChangeReagent->AcylFluoride AcylChloride Convert to Acyl Chloride (SOCl₂, (COCl)₂) ChangeReagent->AcylChloride

Caption: A troubleshooting decision tree for difficult amide couplings.

Reagent Selection for Hindered Substrates

If standard uronium (HATU, HBTU) or carbodiimide (EDC, DCC) reagents fail, consider switching to a different class of coupling reagent. The choice of reagent is critical and depends on the steric and electronic properties of your substrates.[9]

Reagent ClassExamplesStrengths for Hindered CouplingsConsiderations
Uronium/Aminium Salts HATU, HCTU, COMUGenerally fast and efficient. COMU is sometimes superior to HATU for hindered couplings and avoids potentially explosive HOBt/HOAt additives.[5]Can form guanidinium byproducts if the amine reacts with the coupling reagent.[5] Excess reagent should be avoided.[10]
Phosphonium Salts PyBOP, PyAOPHighly effective for hindered couplings, including those involving N-methyl amino acids.[5] Known for reducing racemization.Byproducts can sometimes complicate purification.
Acyl Fluoride Precursors TFFH, BTFFHAcyl fluorides are small, highly reactive intermediates, making them ideal for sterically congested environments.[1][5] Often successful where other methods have failed.[1][11]TFFH can form toxic byproducts. BTFFH is often preferred.
Acid Chlorides SOCl₂, (COCl)₂Acyl chlorides are among the most reactive carboxylic acid derivatives and can often overcome steric hindrance.[12][]The harsh conditions required for their formation may not be compatible with sensitive functional groups.[3]
Other T3P® (Propylphosphonic Anhydride)Byproducts are water-soluble, simplifying purification.[14][15] A good choice for large-scale synthesis.[16]

Key Experimental Protocols

These protocols provide a starting point for optimizing your reaction. Always adapt them based on the specific characteristics of your substrates.

Protocol 1: General Procedure using a Uronium Reagent (HATU)

This protocol is a good starting point for a more reactive uronium-based coupling.[5]

  • To a stirred solution of the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1–0.5 M) under an inert atmosphere, add HATU (1.1 equiv).[5][9]

  • Add a non-nucleophilic base such as DIPEA (2.0-3.0 equiv).[5][9]

  • Stir the mixture at room temperature for 5-15 minutes to pre-activate the acid.[5][8]

  • Add the amine (1.0-1.2 equiv) to the reaction mixture.[5]

  • Monitor the reaction by TLC or LCMS. For hindered substrates, the reaction may require extended time (12-48 hours) or gentle heating (40-60 °C).[5]

  • Upon completion, dilute the reaction with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine to remove byproducts and excess reagents.[5]

Protocol 2: High-Temperature Coupling via in situ Acyl Fluoride Formation (BTFFH)

This protocol is highly effective for substrates where other methods have failed.[1][11][17]

  • In a reaction vial, dissolve the carboxylic acid (1.0 equiv) in an anhydrous solvent such as DCM or acetonitrile (0.1 M).[5]

  • Add BTFFH (1.2 equiv) followed by a suitable base like pyridine (3.0 equiv) or DIPEA.[1][5]

  • Stir the mixture at room temperature for 30 minutes to ensure formation of the acyl fluoride.[5]

  • Add the hindered amine (1.0 equiv).[5]

  • Seal the vessel and heat the reaction mixture to 80 °C.[1][5]

  • Monitor the reaction progress over 12-24 hours via LCMS.[5]

  • After cooling to room temperature, quench the reaction with water and extract with an appropriate organic solvent. Perform a standard aqueous workup and purification.

Protocol 3: Conversion to Acyl Chloride

This is a more classical, robust approach for particularly stubborn cases.[12]

  • Acyl Chloride Formation: In a flame-dried flask under an inert atmosphere, suspend or dissolve the carboxylic acid (1.0 equiv) in an anhydrous solvent like DCM or toluene. Add oxalyl chloride (1.5-2.0 equiv) dropwise at 0 °C, followed by a catalytic amount of DMF (1-2 drops). Allow the reaction to warm to room temperature and stir for 1-3 hours until gas evolution ceases.

  • Solvent Removal: Carefully remove the solvent and excess oxalyl chloride under reduced pressure.

  • Amide Formation: Dissolve the crude acyl chloride in fresh anhydrous DCM. In a separate flask, dissolve the amine (1.1 equiv) and a base such as triethylamine or DIPEA (2.0-3.0 equiv) in anhydrous DCM. Cool the amine solution to 0 °C and add the acyl chloride solution dropwise. Stir at room temperature until the reaction is complete.

  • Workup: Quench the reaction with water and perform a standard aqueous workup.

Visualizing the Process: From Activation to Amide

This workflow illustrates the general steps and intermediates in a typical coupling reaction.

AmideCoupling cluster_activation Activation Step cluster_coupling Coupling Step cluster_side_reactions Potential Side Reactions CarboxylicAcid Carboxylic Acid (R-COOH) ActivatedIntermediate Activated Intermediate (Highly Reactive) CarboxylicAcid->ActivatedIntermediate CouplingReagent Coupling Reagent (e.g., HATU, PyBOP) CouplingReagent->ActivatedIntermediate Base Base (e.g., DIPEA) Base->ActivatedIntermediate AmideProduct Amide Product (R-CONH-R') ActivatedIntermediate->AmideProduct Slow due to steric hindrance Decomposition Decomposition/ Rearrangement ActivatedIntermediate->Decomposition Amine Hindered Amine (R'-NH₂) Amine->AmideProduct

Caption: General workflow for amide bond formation highlighting the critical steps.

By understanding the underlying principles and systematically applying these troubleshooting strategies, you can significantly increase your success rate in forming even the most challenging amide bonds.

References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D. [Link]

  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC - NIH. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - PubMed Central. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications. [Link]

  • Choosing amide coupling agent : r/Chempros. Reddit. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Chemical Science (RSC Publishing) DOI:10.1039/C9SC02126D. [Link]

  • TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters - ACS Publications. [Link]

  • Amine to Amide (via Acid Chloride) - Common Conditions. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. [Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal. [Link]

  • Amine to Amide (Coupling) - HATU. Common Organic Chemistry. [Link]

  • Acid-Amine Coupling using T3P. Organic Synthesis. [Link]

  • Tips and tricks for difficult amide bond formation? : r/Chempros. Reddit. [Link]

  • (PDF) Evaluation of alternative solvents in common amide coupling reactions: Replacement of dichloromethane and N,N-dimethylformamide. ResearchGate. [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction? Reddit. [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Protecting group. Wikipedia. [Link]

  • A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. Organic Chemistry Portal. [Link]

  • Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Semantic Scholar. [Link]

  • Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. [Link]

  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. [Link]

  • The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry (RSC Publishing). [Link]

Sources

Technical Support Center: Trifluoroacetic Acid (TFA) Removal from Deprotection Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the critical process of removing trifluoroacetic acid (TFA) from reaction mixtures, particularly following peptide deprotection. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this essential post-synthesis purification step.

Introduction: The Challenge of Residual TFA

Trifluoroacetic acid (TFA) is a powerful reagent widely employed in organic synthesis, most notably for the cleavage of tert-butoxycarbonyl (Boc) protecting groups and for releasing synthetic peptides from solid-phase resins.[1][2] While highly effective, its continued presence in a final product can be detrimental. Residual TFA can alter the biological activity of peptides, interfere with sensitive downstream assays, and introduce toxicity, a significant concern for therapeutic candidates.[3][4] Therefore, its thorough removal is a critical aspect of the purification workflow.

This guide provides a comprehensive overview of common and advanced strategies for TFA removal, offering insights into the underlying chemical principles to empower you to make informed decisions for your specific application.

Frequently Asked Questions (FAQs)

Q1: Why is complete removal of TFA from my synthetic peptide or compound necessary?

Residual TFA can significantly impact your experimental outcomes for several reasons:

  • Biological Incompatibility: TFA is cytotoxic and can interfere with cell-based assays, even at low concentrations.[4][5] It can alter the secondary structure and solubility of peptides, potentially diminishing or altering their biological function.[3]

  • Assay Interference: The strong acidity of TFA (pKa ≈ 0.23) can disrupt the pH of buffered solutions, potentially denaturing proteins or affecting enzyme kinetics in sensitive assays.[4]

  • Inaccurate Quantification: The presence of TFA as a counterion adds to the mass of the peptide, leading to inaccuracies in determining the net peptide content.[6]

  • Long-Term Stability: TFA salts can sometimes result in a "fluffy" lyophilized product that may be more challenging to handle and could have different long-term stability profiles compared to other salt forms.[7]

For many applications, especially those involving cell culture or in vivo studies, reducing TFA levels to less than 1% is often required.[4]

Q2: What are the primary methods for removing TFA?

There are several established techniques for TFA removal, each with specific advantages and limitations. The most common methods include:

  • Ether Precipitation: A straightforward method for removing bulk TFA and other small-molecule impurities after cleavage.[8][9]

  • Repeated Lyophilization (with Salt Exchange): A widely used technique that involves exchanging the TFA counterion with a more biologically benign one, such as chloride or acetate, through successive cycles of dissolution and freeze-drying.[10][11]

  • Ion-Exchange Chromatography: A powerful method that separates the desired compound from TFA based on charge.[3][8]

  • Solid-Phase Extraction (SPE): A rapid and efficient technique for removing TFA, particularly amenable to high-throughput applications.[12]

Q3: How do I choose the most suitable TFA removal method for my specific compound?

The optimal method depends on several factors:

  • Physicochemical Properties of Your Compound: Consider the solubility, stability, and isoelectric point of your peptide or molecule.

  • Downstream Application: The required level of TFA removal will be dictated by the sensitivity of your subsequent experiments.

  • Scale of Synthesis: Some methods are more easily scalable than others.

  • Available Equipment: Access to equipment such as a lyophilizer, HPLC, or SPE manifold will influence your choice.

Below is a decision-making workflow to guide your selection:

TFA_Removal_Decision_Tree start Peptide/Compound with Residual TFA is_hydrophobic Is the compound hydrophobic and prone to precipitation? start->is_hydrophobic downstream_app What is the downstream application? is_hydrophobic->downstream_app No ether_precip Ether Precipitation is_hydrophobic->ether_precip Yes high_purity High purity required? (e.g., in vivo, cell-based assays) downstream_app->high_purity Sensitive Application lyophilization Repeated Lyophilization (Salt Exchange) downstream_app->lyophilization General Use high_throughput High-throughput processing needed? high_purity->high_throughput No ion_exchange Ion-Exchange Chromatography high_purity->ion_exchange Yes high_throughput->lyophilization No spe Solid-Phase Extraction (SPE) high_throughput->spe Yes TFA_HCl_Exchange start Start: Peptide-TFA Salt step1 1. Dissolve Peptide (1 mg/mL in H2O) start->step1 step2 2. Add 100 mM HCl (Final conc. 2-10 mM) step1->step2 step3 3. Incubate (1 min, RT) step2->step3 step4 4. Freeze (Liquid Nitrogen) step3->step4 step5 5. Lyophilize (Overnight) step4->step5 repeat Repeat Steps 1-5 (2 more times)? step5->repeat repeat->step1 Yes end End: Peptide-HCl Salt repeat->end No

Sources

Navigating the Landscape of Boc Deprotection: A Guide to Non-Acidic Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

From the Senior Application Scientist's Desk:

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern chemical synthesis, prized for its robustness and predictable reactivity. However, the classic reliance on strong acids for its removal often presents a significant hurdle, particularly when dealing with sensitive substrates laden with other acid-labile functionalities. This technical support center is designed to empower researchers, scientists, and drug development professionals with a comprehensive understanding of alternative, non-acidic methods for Boc deprotection. Here, we delve into the "why" and "how" of these techniques, offering not just protocols, but the underlying chemical logic to inform your experimental design and troubleshoot with confidence.

The Challenge with Acid: Why Seek Alternatives?

While effective, strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be indiscriminate, leading to a cascade of unwanted side reactions.[1][2] The primary culprits are the generation of the reactive tert-butyl cation and the harsh, low-pH environment.[1][3]

Common Issues with Acid-Catalyzed Deprotection:

  • Tert-butylation: The liberated tert-butyl cation is a potent electrophile, readily alkylating nucleophilic residues such as tryptophan, methionine, and tyrosine.[1]

  • Cleavage of Other Protecting Groups: Acid-sensitive groups like trityl, silyl ethers, and some esters may be unintentionally cleaved.

  • Degradation of Sensitive Scaffolds: Complex molecules with delicate functionalities may not tolerate the strongly acidic conditions.

  • Racemization: Chiral centers in the substrate can be susceptible to racemization under harsh acidic conditions.[4]

To circumvent these challenges, a diverse toolkit of alternative deprotection strategies has been developed, offering milder and more selective approaches.

Troubleshooting Guide & FAQs: Alternative Boc Deprotection Methods

This section is structured to provide direct answers to common questions and solutions to problems you may encounter during your experiments.

Thermal Deprotection: The "Neat" and Green Approach

Thermal cleavage of the Boc group offers a simple, reagent-free alternative, proceeding through a fragmentation mechanism to yield the free amine, carbon dioxide, and isobutylene.[4]

  • Q1: What is the general mechanism of thermal Boc deprotection?

    • A1: The process is believed to proceed via a concerted or stepwise fragmentation. Upon heating, the carbamate undergoes elimination to form a carbamic acid intermediate, which then readily decarboxylates to the free amine. The other products are isobutylene and carbon dioxide.[4]

  • Q2: What are the typical conditions for thermal Boc deprotection?

    • A2: Conditions can range from simply heating the neat compound to refluxing in a high-boiling solvent like diphenyl ether or using superheated water.[4][5] Continuous flow reactors are also highly effective, allowing for precise temperature control and short reaction times at elevated temperatures.[6]

  • Q3: Is thermal deprotection suitable for all substrates?

    • A3: No. High temperatures can induce side reactions like elimination and racemization, especially in sensitive substrates.[4] It is best suited for thermally robust molecules.

  • Issue: Incomplete deprotection even at high temperatures.

    • Possible Cause: The required activation energy is not being reached, or the reaction time is insufficient.

    • Solution:

      • Gradually increase the temperature, monitoring for any signs of decomposition.

      • Prolong the reaction time. For some substrates, deprotection can take several hours to days.[4]

      • Consider using a high-boiling, inert solvent to ensure uniform heating.

      • If available, a continuous flow setup can allow for higher temperatures and shorter, more controlled reaction times.[6]

  • Issue: Observation of side products or decomposition.

    • Possible Cause: The substrate is not stable at the required temperature, leading to degradation or side reactions like elimination.[4]

    • Solution:

      • Reduce the reaction temperature and accept a lower conversion rate, which may necessitate purification.

      • Attempt the reaction in a solvent like superheated water, which can sometimes facilitate deprotection at lower temperatures.[4]

      • If the substrate is particularly sensitive, thermal deprotection may not be the appropriate method.

Lewis Acid Catalysis: A Milder Acidic Approach

Lewis acids offer a more nuanced approach to Boc deprotection, activating the carbamate for cleavage without the need for strong Brønsted acids.[7]

  • Q1: How do Lewis acids catalyze Boc deprotection?

    • A1: The Lewis acid coordinates to the carbonyl oxygen of the Boc group, increasing its electrophilicity and facilitating the departure of the tert-butoxy group. This generates a carbamic acid intermediate that decarboxylates to the free amine.[7]

  • Q2: What are some common Lewis acids used for this purpose?

    • A2: A variety of Lewis acids have been employed, including Zinc Bromide (ZnBr₂), Iron(III) salts (e.g., FeCl₃), and Magnesium Perchlorate (Mg(ClO₄)₂).[2]

  • Q3: Can Lewis acids be used for selective deprotection?

    • A3: Yes, in some cases, Lewis acids can offer improved selectivity. For instance, ZnBr₂ has been reported to selectively cleave secondary N-Boc groups in the presence of primary N-Boc groups.[2]

  • Issue: The reaction is sluggish or incomplete.

    • Possible Cause: The Lewis acid may be weak, or adventitious water is deactivating the catalyst.

    • Solution:

      • Ensure all glassware and solvents are scrupulously dry. Many Lewis acids are moisture-sensitive.[7]

      • Increase the stoichiometry of the Lewis acid. While catalytic amounts are sometimes effective, stoichiometric or even excess amounts are often required.[7]

      • Gently heat the reaction mixture, monitoring for decomposition.

      • Consider a stronger Lewis acid, but be mindful of potential side reactions.

  • Issue: Formation of t-butylated byproducts.

    • Possible Cause: The tert-butyl cation intermediate is still generated and can alkylate nucleophilic sites on the substrate.[1]

    • Solution:

      • Add a scavenger, such as anisole or thioanisole, to trap the tert-butyl cation.

      • Run the reaction at a lower temperature to minimize the rate of the alkylation side reaction.

  • Issue: The Lewis acid seems to be degrading the starting material or product.

    • Possible Cause: The chosen Lewis acid is too harsh for the substrate, or the substrate contains functional groups that can coordinate strongly with the Lewis acid, leading to decomposition.

    • Solution:

      • Screen a panel of milder Lewis acids.

      • Reduce the reaction temperature and/or the amount of Lewis acid used.

      • Ensure the workup procedure effectively removes the Lewis acid to prevent degradation during purification.

Trimethylsilyl Iodide (TMSI): A Neutral and Effective Reagent

TMSI offers a powerful and often neutral method for Boc deprotection, particularly useful for substrates that are sensitive to both strong acids and high temperatures.[8]

  • Q1: What is the mechanism of TMSI-mediated Boc deprotection?

    • A1: The reaction proceeds through a series of steps:

      • Silylation of the carbamate carbonyl oxygen by TMSI.

      • Elimination of tert-butyl iodide.

      • Hydrolysis of the resulting silyl carbamate (often during workup) to the unstable carbamic acid.

      • Decarboxylation to the free amine.[8]

  • Q2: What are the key advantages of using TMSI?

    • A2: It is a potent reagent that can often effect deprotection at room temperature. The conditions are generally considered neutral, making it compatible with many acid-sensitive functional groups.[9]

  • Q3: Are there any safety concerns with TMSI?

    • A3: Yes, TMSI is highly reactive and moisture-sensitive. It should be handled under an inert atmosphere. It is also corrosive.

  • Issue: The reaction is not going to completion.

    • Possible Cause: The TMSI may have degraded due to exposure to moisture, or an insufficient amount was used.

    • Solution:

      • Use freshly opened or distilled TMSI.

      • Ensure the reaction is performed under strictly anhydrous conditions.

      • Increase the equivalents of TMSI.

      • Consider a co-solvent that better solubilizes the starting material.

  • Issue: I am observing unexpected side products.

    • Possible Cause: TMSI is a versatile reagent and can cleave other functional groups, such as ethers and esters, under certain conditions.

    • Solution:

      • Run the reaction at a lower temperature (e.g., 0 °C) to improve selectivity.

      • Carefully monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed.

      • If selectivity is a major issue, TMSI may not be the ideal reagent for your substrate.

Emerging Methods: Enzymatic and Photocatalytic Deprotection

While less common, enzymatic and photocatalytic methods represent the cutting edge of mild and selective Boc deprotection.

  • Q1: How does enzymatic Boc deprotection work?

    • A1: Certain enzymes, such as lipases and esterases, can hydrolyze the carbamate bond under very mild, aqueous conditions.[10] This method offers exceptional selectivity, often leaving other protecting groups untouched.[10]

  • Q2: What is the principle behind photocatalytic Boc deprotection?

    • A2: This method uses a photocatalyst that, upon excitation with visible light, can initiate a single-electron transfer (SET) process, leading to the cleavage of the Boc group. This approach is still in development but holds promise for highly selective transformations under exceptionally mild conditions.

Comparative Overview of Alternative Boc Deprotection Methods

MethodReagents/ConditionsAdvantagesDisadvantagesKey Considerations
Thermal Heat (neat or in a high-boiling solvent)Reagent-free, "green"High temperatures required, potential for side reactions (racemization, elimination)[4]Substrate thermal stability is crucial.
Lewis Acid ZnBr₂, FeCl₃, Mg(ClO₄)₂, etc.Milder than strong Brønsted acids, potential for selectivityOften requires stoichiometric amounts, moisture-sensitive, can still generate t-butyl cation[1][7]Anhydrous conditions are essential.[7]
TMSI Trimethylsilyl iodideNeutral conditions, high reactivity at room temperatureMoisture-sensitive, can cleave other functional groupsRequires careful handling under inert atmosphere.
Enzymatic Lipases, esterases in aqueous bufferExtremely mild, highly selectiveSlower reaction times, enzyme compatibility with substrateSubstrate must be soluble in the aqueous reaction medium.
Photocatalytic Photocatalyst, visible lightExceptionally mild, high potential for selectivityStill an emerging field, catalyst and reaction setup can be specializedRequires a suitable light source and photocatalyst.

Experimental Protocols

Protocol 1: Thermal Boc Deprotection in a Continuous Flow Reactor

This protocol is adapted for a generic continuous flow system and should be optimized for your specific setup and substrate.

  • System Setup: Assemble a continuous flow reactor with a heated coil.

  • Solution Preparation: Dissolve the N-Boc protected amine in a suitable solvent (e.g., methanol or trifluoroethanol) at a concentration of 0.1 M.

  • Reaction Execution: Pump the solution through the heated reactor coil at a defined flow rate. The reaction temperature can be varied (e.g., 150-240 °C) to optimize deprotection.[6]

  • Collection and Analysis: Collect the output from the reactor and analyze by LC-MS or ¹H NMR to determine the extent of conversion.

  • Workup: If the conversion is satisfactory, remove the solvent under reduced pressure to obtain the crude deprotected amine.

Protocol 2: Zinc Bromide Mediated Boc Deprotection
  • Reaction Setup: To a solution of the N-Boc protected amine (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere, add zinc bromide (2.0-4.0 equiv).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. The reaction time can vary from a few hours to several days.

  • Workup: Upon completion, quench the reaction with an aqueous solution of sodium bicarbonate or ammonium hydroxide.

  • Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography if necessary.

Visualizing the Chemistry

Boc_Deprotection_Mechanisms cluster_thermal Thermal Deprotection cluster_lewis_acid Lewis Acid Catalysis cluster_tmsi TMSI-Mediated Deprotection Boc_Amine1 N-Boc Amine Heat Heat (Δ) Carbamic_Acid1 Carbamic Acid Intermediate Free_Amine1 Free Amine Isobutylene1 Isobutylene CO2_1 CO₂ Boc_Amine2 N-Boc Amine Lewis_Acid Lewis Acid (e.g., ZnBr₂) Activated_Complex Activated Complex Carbamic_Acid2 Carbamic Acid Intermediate Free_Amine2 Free Amine Boc_Amine3 N-Boc Amine TMSI TMSI Silyl_Carbamate Silyl Carbamate Carbamic_Acid3 Carbamic Acid Intermediate Free_Amine3 Free Amine

Decision_Workflow Start Start: Boc-Protected Substrate Acid_Sensitive Other Acid-Sensitive Groups Present? Start->Acid_Sensitive Thermally_Stable Substrate Thermally Stable? Acid_Sensitive->Thermally_Stable Yes Standard_Acid Standard Acidic Deprotection (TFA/HCl) Acid_Sensitive->Standard_Acid No Mild_Lewis_Acid Try Mild Lewis Acid (e.g., ZnBr₂) Thermally_Stable->Mild_Lewis_Acid No Thermal_Method Use Thermal Deprotection Thermally_Stable->Thermal_Method Yes TMSI_Method Consider TMSI Mild_Lewis_Acid->TMSI_Method If unsuccessful Enzymatic_Photocatalytic Consider Enzymatic or Photocatalytic Methods TMSI_Method->Enzymatic_Photocatalytic If still problematic

References

  • Schmidt, M., Barbayianni, E., Fotakopoulou, I., Höhne, M., Constantinou-Kokotou, V., Bornscheuer, U. T., & Kokotos, G. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of organic chemistry, 70(9), 3737–3740. [Link]

  • BenchChem. (2025). Troubleshooting N-Boc deprotection in the presence of sensitive functional groups. BenchChem Technical Support Center.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC advances, 10(40), 24017–24026. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017-24026. [Link]

  • ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?.
  • BenchChem. (n.d.). Green Chemistry Approaches to N-Boc Protection and Deprotection: A Technical Support Center.
  • Rivero, I. A., & Alonso, D. A. (2014). N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. The Journal of organic chemistry, 79(23), 11623–11629. [Link]

  • BenchChem. (2025). Experimental procedure for deprotection of Boc-protected amines.
  • ResearchGate. (2010).
  • ResearchGate. (2016). Any suggestion on Boc deprotection without using acid?.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection by Lewis Acids. Reagent Guides.
  • Cole, K. P., et al. (2017). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Reaction Chemistry & Engineering, 2(3), 303-308. [Link]

  • Sigma-Aldrich. (n.d.).
  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods. Reagent Guides.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • J&K Scientific LLC. (2025). BOC Protection and Deprotection.
  • O'Brien, A. G., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 25(4), 893-900. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
  • Beilstein Journals. (n.d.).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis.
  • ResearchGate. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N´-diprotected amines using iron(III)
  • ResearchGate. (2012).
  • O'Brien, A. G., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • Macmillan Group, Princeton University. (2013).
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
  • Reddit. (2023). How do I remove the N-Boc protection group to get the amino acid histidine?.

Sources

Technical Support Center: Thermal N-Boc Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the thermal deprotection of N-Boc (tert-butyloxycarbonyl) protected compounds. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical knowledge to overcome common challenges encountered during this crucial synthetic step.

Introduction to Thermal N-Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under various conditions and its susceptibility to cleavage under acidic conditions.[1] However, for substrates sensitive to strong acids, thermal deprotection presents a valuable, neutral alternative.[2][3] This method involves heating the N-Boc compound in a suitable solvent to induce cleavage of the carbamate bond, liberating the free amine, carbon dioxide, and isobutylene.[2] While seemingly straightforward, this process can be influenced by several factors, leading to challenges such as incomplete reactions or the formation of side products. This guide will address these issues systematically.

Troubleshooting Guide: Overcoming Common Hurdles

This section provides a systematic approach to diagnosing and resolving common issues encountered during the thermal deprotection of N-Boc groups.

Problem 1: Incomplete or Slow Deprotection

Symptoms: Analysis of the reaction mixture (e.g., by TLC, LC-MS, or NMR) shows a significant amount of remaining N-Boc protected starting material even after prolonged heating.

Potential Causes & Solutions:

  • Insufficient Temperature: The thermal energy may be inadequate to overcome the activation energy for the cleavage of the Boc group. The stability of the N-Boc group can vary depending on the electronic and steric nature of the substrate.[4][5]

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C. For many substrates, temperatures in the range of 100-150°C are effective, but some may require higher temperatures, even up to 240°C, particularly for less reactive alkyl amines.[2][4] Continuous flow reactors can enable safe operation at elevated temperatures and pressures.[4][5][6]

  • Inappropriate Solvent Choice: The solvent plays a crucial role in facilitating the deprotection. Non-polar solvents may not effectively solvate the transition state, leading to slower reaction rates.

    • Solution: Switch to a more polar, high-boiling point solvent. Protic solvents like 2,2,2-trifluoroethanol (TFE) and methanol have been shown to be particularly effective in accelerating thermal Boc deprotection.[4][5][6][7] Dioxane/water mixtures can also be beneficial.[8]

  • Steric Hindrance: Bulky substituents near the N-Boc group can sterically hinder the necessary conformational changes for the elimination reaction to occur.

    • Solution: In addition to increasing the temperature, consider using microwave-assisted heating. Microwaves can provide rapid and uniform heating, often accelerating reactions that are sluggish under conventional heating.[7][8]

Problem 2: Formation of Side Products

Symptoms: The appearance of unexpected spots on a TLC plate or peaks in LC-MS or NMR spectra that do not correspond to the starting material or the desired product.

Potential Causes & Solutions:

  • Alkylation by Isobutylene/tert-Butyl Cation: The isobutylene generated during the deprotection can, under certain conditions, be protonated to form a tert-butyl cation. This electrophile can then alkylate nucleophilic sites on the substrate or product, such as electron-rich aromatic rings (e.g., tryptophan, tyrosine) or sulfur-containing residues (e.g., methionine).[9][10]

    • Solution: While this is more common in acidic deprotections, at high temperatures, some substrates might be sensitive. If alkylation is suspected, the use of a cation scavenger is typically associated with acidic deprotections. For thermal methods, optimizing for the lowest effective temperature and reaction time is the primary strategy.

  • Thermal Decomposition of the Substrate or Product: The desired product or even the starting material may not be stable at the high temperatures required for deprotection.[2]

    • Solution:

      • Lower the Temperature: Investigate if the deprotection can be achieved at a lower temperature over a longer reaction time.

      • Alternative Heating: Microwave-assisted heating can sometimes promote the desired reaction at a lower bulk temperature and for a shorter duration, minimizing decomposition.[7]

      • Continuous Flow Chemistry: Flow reactors allow for precise control over residence time at high temperatures, minimizing the exposure of the molecule to harsh conditions and thus reducing degradation.[4][5][6]

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical approach to troubleshooting incomplete thermal N-Boc deprotection.

troubleshooting_workflow Troubleshooting Workflow for Thermal N-Boc Deprotection start Incomplete Deprotection Observed check_temp Is the reaction temperature sufficiently high? start->check_temp increase_temp Increase Temperature (e.g., in 10-20°C increments) check_temp->increase_temp No check_solvent Is the solvent optimal? check_temp->check_solvent Yes increase_temp->check_solvent Still Incomplete success Reaction Complete increase_temp->success Problem Solved change_solvent Switch to a more polar, high-boiling solvent (e.g., TFE, Methanol) check_solvent->change_solvent No check_sterics Is steric hindrance a likely issue? check_solvent->check_sterics Yes change_solvent->check_sterics Still Incomplete change_solvent->success Problem Solved use_microwave Consider Microwave-Assisted Heating check_sterics->use_microwave Yes failure Still Incomplete: Consider Alternative Deprotection Methods check_sterics->failure No use_microwave->success Problem Solved use_microwave->failure Still Incomplete

Caption: A step-by-step guide to resolving incomplete thermal N-Boc deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of thermal N-Boc deprotection?

The thermal deprotection of N-Boc groups is believed to proceed through a concerted elimination mechanism. Upon heating, the carbamate undergoes a fragmentation to yield the free amine, carbon dioxide, and isobutylene.[2] This process avoids the use of acidic reagents and the formation of a tert-butyl cation intermediate, which can be advantageous for acid-sensitive substrates.[3]

deprotection_mechanism Mechanism of Thermal N-Boc Deprotection cluster_0 N-Boc Protected Amine cluster_1 Transition State cluster_2 Products R-NH-Boc R-NH-C(=O)O-tBu TS [Concerted Elimination] R-NH-Boc->TS Heat (Δ) Amine R-NH2 TS->Amine CO2 CO2 TS->CO2 Isobutylene CH2=C(CH3)2 TS->Isobutylene

Caption: The concerted mechanism for the thermal cleavage of the N-Boc group.

Q2: At what temperature should I run my thermal deprotection?

There is no universal temperature for thermal Boc deprotection, as it is highly substrate-dependent. A good starting point is often around 100-120°C. If the reaction is slow, the temperature can be gradually increased. Studies have shown that N-Boc derivatives of aryl amines and heterocycles are generally more labile than those of alkyl amines.[4][5] For instance, N-Boc imidazole can be deprotected at 120°C, while N-Boc aniline may require up to 240°C for efficient cleavage.[4]

Substrate TypeTypical Deprotection Temperature Range (°C)Reference
N-Boc Imidazole/Indole120 - 150[4]
N-Boc Aryl Amines150 - 240[4]
N-Boc Alkyl Amines> 150 (often requiring higher temperatures)[2][4]

Q3: Can I perform a thermal Boc deprotection without a solvent?

Yes, solvent-free thermal deprotection has been reported.[3] This can be an environmentally friendly approach, but it is only suitable for substrates that are thermally stable liquids or low-melting solids at the reaction temperature. For most applications, using a high-boiling solvent is preferable to ensure even heat distribution and prevent localized overheating and decomposition.

Q4: Is it possible to selectively deprotect one N-Boc group in the presence of another?

Yes, selective deprotection is achievable through careful temperature control, especially in continuous flow systems.[4][5][6] The lability of the N-Boc group is influenced by the nature of the nitrogen atom it is attached to. For example, an aryl N-Boc group can often be removed at a lower temperature than an alkyl N-Boc group within the same molecule.[4][5][6] This allows for sequential deprotection and functionalization.

Q5: What are the advantages of using a continuous flow reactor for thermal deprotection?

Continuous flow reactors offer several advantages for thermal N-Boc deprotection:[3][4][5][6]

  • Precise Temperature Control: Enables rapid heating to and cooling from the target temperature.

  • Enhanced Safety: Allows for superheating solvents above their boiling points safely due to the small reaction volume and high pressure.

  • Improved Selectivity: Precise control over residence time minimizes the formation of degradation products.

  • Scalability: Reactions can be easily scaled up by running the reactor for longer periods.

Standard Experimental Protocol: Thermal Deprotection of N-Boc Aniline

Disclaimer: This is a general protocol and may require optimization for your specific substrate. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

Materials:

  • N-Boc aniline

  • 2,2,2-Trifluoroethanol (TFE)

  • Round-bottom flask equipped with a reflux condenser and a magnetic stir bar

  • Heating mantle or oil bath with a temperature controller

  • Thin-layer chromatography (TLC) supplies

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Dissolve N-Boc aniline (1 equivalent) in TFE (approximately 0.1 M concentration) in the round-bottom flask.

  • Begin stirring the solution and heat the reaction mixture to reflux (the boiling point of TFE is ~78°C, but higher temperatures may be required for other substrates and solvents). For N-Boc aniline, temperatures up to 240°C in a sealed vessel or flow reactor may be necessary for efficient conversion.[4]

  • Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every hour).

  • Once the reaction is complete (i.e., the starting material is consumed), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by standard methods, such as column chromatography on silica gel, if necessary.

References

  • Choy, J., Jaime, S., Jiang, L., & Wagner, P. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. ResearchGate. Retrieved from [Link]

  • Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II. Retrieved from [Link]

  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting groups in organic synthesis. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • ResearchGate. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. ResearchGate. Retrieved from [Link]

  • Ryan, M.-R., Lynch, D., Collins, S., & Maguire, A. R. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • SciProfiles. (2024). Publication: Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. SciProfiles. Retrieved from [Link]

  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Retrieved from [Link]

  • StuDocu. (n.d.). Organic Chemistry Protecting Groups. Retrieved from [Link]

  • University College Cork. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • Wordpress. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Wordpress. (n.d.). Specific solvent issues with BOC deprotection. Retrieved from [Link]

  • Wordpress. (n.d.). Thermal Methods. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Boc Deprotection and Preventing Isobutylene Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the removal of the tert-butyloxycarbonyl (Boc) protecting group is a routine yet critical step in chemical synthesis. While seemingly straightforward, this acid-catalyzed deprotection can be fraught with challenges, primarily the formation of unwanted side products that complicate purification and reduce yields.[1] This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you optimize your Boc deprotection conditions and achieve cleaner reaction profiles.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during Boc deprotection, and what causes them?

A1: The primary culprit behind most side reactions is the generation of a reactive tert-butyl cation upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[1][2] This carbocation is an electrophile that can alkylate any nucleophilic species present in the reaction mixture.[1][3] The most common side reactions include:

  • t-Butylation: Nucleophilic residues, particularly in peptide synthesis, are susceptible to alkylation by the tert-butyl cation.[1]

    • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[1][3][4]

    • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][5]

    • Cysteine (Cys): The free thiol group is a target for alkylation.[1]

    • Tyrosine (Tyr): The phenolic ring can also be alkylated.[1]

  • Aspartimide Formation: In peptide synthesis, the side-chain carboxyl group of an aspartic acid (Asp) residue can cyclize with the backbone amide nitrogen. This side reaction is particularly prevalent when the subsequent amino acid is glycine, asparagine, or arginine.[1][6] This can lead to a mixture of α- and β-peptides and racemization.[6]

  • Trifluoroacetylation: In the presence of TFA, the tert-butyl cation can form tert-butyl trifluoroacetate, which is also a potent alkylating agent.[7][8] Additionally, under certain conditions, trifluoroacetic anhydride can form and lead to N- or O-trifluoroacetylation of the desired product.[9]

Q2: What are scavengers and why are they essential?

A2: Scavengers are nucleophilic compounds added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation.[10][11] They react with the carbocation more rapidly than the sensitive functional groups on the target molecule, thus preventing unwanted side reactions.[11] The choice of scavenger is critical and depends on the specific amino acids present in a peptide sequence or the functional groups on a small molecule.[12]

Q3: How do I choose the right scavenger or scavenger cocktail?

A3: The selection depends on the nucleophilic residues present in your molecule.

  • For Tryptophan: Triisopropylsilane (TIS) or triethylsilane (TES) are highly effective at reducing the carbocation and preventing indole alkylation.[12][13]

  • For Methionine and Cysteine: Thiol-based scavengers like 1,2-ethanedithiol (EDT) or thioanisole are recommended to protect the sulfur-containing side chains.[12] EDT is particularly effective at preventing both alkylation and acid-catalyzed oxidation of tryptophan.

  • General Purpose: A common and effective non-malodorous cocktail for many applications is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[11][14] Water can also act as a general scavenger.[12]

  • Complex Peptides: For sequences with multiple sensitive residues, more complex mixtures like Reagent K (TFA/water/phenol/thioanisole/EDT) may be necessary.[14]

Boc Deprotection Mechanism & Side Reactions

The following diagram illustrates the acid-catalyzed removal of the Boc group, the formation of the reactive tert-butyl cation, and its subsequent quenching by a scavenger or reaction with a nucleophilic side chain (represented by Tryptophan).

Boc_Deprotection cluster_main Boc Deprotection Pathway cluster_side_reaction Side Reaction Pathway cluster_scavenger Scavenger Pathway Boc-Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc-Amine->Protonated_Boc + H+ (from TFA) Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid Cleavage tBu_Cation t-Butyl Cation (CH3)3C+ Protonated_Boc->tBu_Cation Free_Amine R-NH2 Carbamic_Acid->Free_Amine Decarboxylation CO2 CO2 Carbamic_Acid->CO2 Alkylated_Trp t-Butylated Tryptophan (Side Product) tBu_Cation->Alkylated_Trp Trapped_Cation Trapped Species tBu_Cation->Trapped_Cation Trp Tryptophan (Nucleophile) Trp->Alkylated_Trp Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_Cation Troubleshooting_Workflow cluster_incomplete Troubleshoot Incomplete Reaction cluster_side_products Troubleshoot Side Products start Start Boc Deprotection check_completion Monitor Reaction (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_time Increase Time / Temp incomplete->increase_time increase_acid Increase Acid Conc. incomplete->increase_acid check_swelling Check Resin Swelling (SPPS) incomplete->check_swelling analyze_crude Analyze Crude Product (LC-MS) complete->analyze_crude clean_product Clean Product analyze_crude->clean_product No Side Products side_products Side Products Detected analyze_crude->side_products Yes end_point Proceed to Purification clean_product->end_point identify_side_product Identify Side Product (by Mass Shift) side_products->identify_side_product increase_time->check_completion increase_acid->check_completion check_swelling->check_completion plus_56 +56 Da (t-Butylation) identify_side_product->plus_56 plus_96 +96 Da (Trifluoroacetylation) identify_side_product->plus_96 add_scavengers Add/Optimize Scavengers (TIS, EDT, etc.) plus_56->add_scavengers add_water Add 5% H2O to TFA plus_96->add_water add_scavengers->start Re-run Reaction add_water->start Re-run Reaction

Caption: Troubleshooting workflow for Boc deprotection.

References
  • BenchChem. Navigating Boc Deprotection: A Guide to Minimizing Side Products. BenchChem Technical Support.

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.

  • Ortega, M. A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega.

  • BenchChem. troubleshooting Boc deprotection side reactions in 5-n-Boc-aminomethyluridine. BenchChem Technical Support.

  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. MilliporeSigma.

  • Sigma-Aldrich. Boc Resin Cleavage Protocol. MilliporeSigma.

  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268.

  • AAPPTEC. Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC.

  • Thermo Fisher Scientific. Introduction to Cleavage Techniques.

  • Amblard, F., et al. (2020). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development.

  • BenchChem. Application Notes: Trifluoroacetic Acid (TFA) for Boc Removal in Boc-D-4-aminomethylphe(Boc) Synthesis. BenchChem Technical Support.

  • Fields, G. B. (2002). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Current Protocols in Protein Science.

  • Alsina, J., et al. (1995). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. Letters in Peptide Science.

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection.

  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science.

  • Reddit user discussion. (2022). Prevention of TFA ester formation during Boc + Acetonide deprotection. r/Chempros.

  • Wünsch, E., et al. (1977). Side reactions in peptide synthesis: ter-butylation of tryptophan. Angewandte Chemie International Edition in English.

  • YouTube. (2022). Peptide Hand Synthesis Part 8: Cleaving.

  • ResearchGate. (2020). Improved selectivity in the removal of the tert.‐butyloxycarbonyl group.

  • BenchChem. Technical Support Center: Scavengers for t-butyl Cation in Boc-Guanidine Deprotection. BenchChem Technical Support.

  • Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?

  • BenchChem. Scavengers for Boc deprotection to prevent side reactions. BenchChem Technical Support.

  • ResearchGate. (2002). Minimizing Isobutylene Emissions from Large Scale tert-Butoxycarbonyl Deprotections.

  • Reddit user discussion. (2013). Boc Removals with TFA in Peptide Synthesis. r/chemistry.

  • Singh, P., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.

  • ResearchGate. (2023). (A) BOC deprotection mechanism with aid of a scavenger.⁸⁸ (B) Thermal...

  • RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview.

  • ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?

  • BenchChem. Scavengers for Boc deprotection to prevent side product formation. BenchChem Technical Support.

  • J&K Scientific LLC. BOC Protection and Deprotection.

Sources

Technical Support Center: Scaling Up the Synthesis of 2-(4-Boc-piperazinyl)-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2-(4-Boc-piperazinyl)-2-phenylacetic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to synthesize this valuable building block on a larger scale. This compound is a versatile intermediate widely used in pharmaceutical research, particularly in the development of novel therapeutics for neuropharmacology.[1][2] Its structure, featuring a chiral alpha-amino acid core and a Boc-protected piperazine moiety, allows for selective chemical manipulations, making it a crucial component in complex drug synthesis.[1]

This document moves beyond a simple protocol, offering a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address the practical challenges encountered during synthesis and scale-up. The insights provided are grounded in established chemical principles to empower you to not only solve problems but also to understand their root causes.

Synthesis Overview: A Two-Step Approach

The most common and scalable method for preparing this compound is a two-step process based on the Strecker amino acid synthesis.[3]

  • Step 1: α-Aminonitrile Formation. This step involves a one-pot, three-component reaction between benzaldehyde, N-Boc-piperazine, and a cyanide source (e.g., sodium cyanide or trimethylsilyl cyanide) to form the intermediate, 2-(4-Boc-piperazinyl)-2-phenylacetonitrile.

  • Step 2: Nitrile Hydrolysis. The α-aminonitrile intermediate is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.[4][5][6]

This synthetic strategy is depicted in the workflow below.

G cluster_0 Step 1: Strecker Reaction cluster_1 Step 2: Nitrile Hydrolysis A Benzaldehyde D α-Aminonitrile Intermediate A->D One-pot reaction B N-Boc-Piperazine B->D One-pot reaction C Cyanide Source (NaCN) C->D One-pot reaction E α-Aminonitrile Intermediate G Final Product: 2-(4-Boc-piperazinyl) -2-phenylacetic acid E->G F Acid or Base (e.g., HCl or NaOH) F->G

Caption: Overall workflow for the synthesis of the target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Part 1: α-Aminonitrile Formation (Strecker Reaction)

Question 1: My Strecker reaction is slow or incomplete, with significant amounts of unreacted benzaldehyde remaining. What's causing this and how can I fix it?

Answer: This is a common issue often related to the equilibrium of iminium ion formation and the nucleophilicity of the cyanide.

  • Causality: The Strecker reaction proceeds through the formation of an iminium ion from the condensation of benzaldehyde and N-Boc-piperazine.[7] This step is reversible and often acid-catalyzed. If the reaction medium is not slightly acidic, the formation of the iminium ion can be slow, leading to a sluggish reaction. Concurrently, cyanide can react with the starting benzaldehyde to form a cyanohydrin, which is often a kinetic byproduct but is thermodynamically less stable than the aminonitrile.[8]

  • Troubleshooting Steps:

    • pH Adjustment: The addition of a catalytic amount of a weak acid, such as acetic acid, can accelerate the formation of the iminium ion intermediate. Be cautious, as strongly acidic conditions can protonate the N-Boc-piperazine, reducing its nucleophilicity.

    • Order of Addition: Pre-stirring the benzaldehyde and N-Boc-piperazine for a short period (e.g., 30-60 minutes) before adding the cyanide source can favor the formation of the imine/iminium ion, reducing the amount of free aldehyde available to form the cyanohydrin byproduct.[8]

    • Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can help drive the reaction to completion. However, monitor the temperature carefully to avoid potential side reactions.

    • Solvent Choice: The reaction is typically performed in a protic solvent like methanol or ethanol, which helps to solvate the ions and facilitate the reaction.

Question 2: I am observing a significant amount of a byproduct that I suspect is the benzaldehyde cyanohydrin. How can I minimize its formation?

Answer: Minimizing cyanohydrin formation is key to maximizing the yield of your desired α-aminonitrile.

  • Causality: As mentioned, the cyanohydrin forms from the direct reaction of cyanide with benzaldehyde.[8] This competing reaction is more likely if the concentration of free aldehyde is high when the cyanide is introduced.

  • Troubleshooting Steps:

    • Optimize Order of Addition: As detailed above, pre-forming the imine is the most effective strategy.

    • Slow Cyanide Addition: Adding the cyanide source (e.g., a solution of NaCN in water) slowly to the mixture of the aldehyde and amine allows the cyanide to react with the more electrophilic iminium ion as it is formed, rather than accumulating and reacting with the less reactive aldehyde.

    • Use of TMSCN: Trimethylsilyl cyanide (TMSCN) can sometimes be a better cyanide source as it can be activated by a Lewis acid catalyst, which also activates the imine, potentially leading to higher selectivity.

G cluster_main Troubleshooting: Strecker Reaction Issues Start Incomplete Reaction or Low Yield CheckImine Is iminium ion formation efficient? Start->CheckImine CheckCyanohydrin Is cyanohydrin byproduct forming? Start->CheckCyanohydrin Solution1 Add catalytic acid (e.g., AcOH) Pre-mix aldehyde and amine CheckImine->Solution1 No Solution2 Slow addition of cyanide Consider TMSCN CheckCyanohydrin->Solution2 Yes End Improved Yield Solution1->End Solution2->End

Caption: Decision tree for troubleshooting the Strecker reaction step.

Part 2: Nitrile Hydrolysis

Question 3: My nitrile hydrolysis is stalling at the amide intermediate. How can I push the reaction to the carboxylic acid?

Answer: Incomplete hydrolysis is a frequent challenge, as the amide is an intermediate in the reaction pathway.[5][9]

  • Causality: The hydrolysis of a nitrile proceeds in two stages: first to an amide, and then the amide is hydrolyzed to the carboxylic acid.[4] The second step, amide hydrolysis, often requires more forcing conditions (higher temperatures, longer reaction times, or higher concentrations of acid/base) than the initial nitrile hydrolysis.

  • Troubleshooting Steps:

    • Increase Temperature and Time: The most straightforward approach is to increase the reaction temperature (e.g., to reflux) and extend the reaction time. Monitor the reaction progress by TLC or LC-MS until the amide intermediate is consumed.

    • Increase Reagent Concentration: For acid hydrolysis, using a more concentrated acid solution (e.g., 6M HCl or a mixture of H₂SO₄/water) can be effective.[10] For basic hydrolysis, increasing the concentration of NaOH or KOH can also drive the reaction forward.[6]

    • Choice of Conditions: Acidic hydrolysis directly yields the carboxylic acid.[4] Basic hydrolysis initially forms the carboxylate salt; an acidic workup is then required to protonate it to the free carboxylic acid.[9]

Question 4: I'm concerned about the Boc group being cleaved during the acidic hydrolysis of the nitrile. What are the best conditions to preserve it?

Answer: This is a valid and critical concern. The Boc (tert-butyloxycarbonyl) group is notoriously sensitive to strong acids.[11][12]

  • Causality: The mechanism of Boc deprotection involves protonation followed by the loss of isobutylene and carbon dioxide, a process that is highly favorable under strongly acidic conditions like those often used for nitrile hydrolysis (e.g., concentrated HCl or H₂SO₄).[11]

  • Mitigation Strategies:

    • Favor Basic Hydrolysis: The most reliable way to preserve the Boc group is to perform the nitrile hydrolysis under basic conditions (e.g., NaOH or KOH in aqueous ethanol at reflux).[6] The Boc group is generally stable to basic conditions. Remember to perform a careful acidic workup at low temperature (e.g., 0-5 °C) to protonate the carboxylate to the final product without cleaving the Boc group.

    • Milder Acidic Conditions: If basic hydrolysis is not feasible, you can try milder acidic conditions. This is a delicate balance. For example, using a large excess of a weaker acid or carefully controlled conditions with a strong acid at lower temperatures for a longer time might work, but this requires careful optimization and monitoring to avoid Boc cleavage.

Table 1: Comparison of Nitrile Hydrolysis Conditions

ParameterAcidic Hydrolysis (e.g., 6M HCl)Basic Hydrolysis (e.g., 2M NaOH)
Product Form Directly yields carboxylic acidYields carboxylate salt (requires acid workup)
Boc Group Stability High Risk of cleavage[11]Generally Stable
Reaction Rate Often fasterMay require higher temperatures or longer times
Work-up Neutralization and extractionAcidification (carefully!), then extraction
Recommendation Not recommended if Boc preservation is criticalRecommended Method for this synthesis

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the Strecker reaction? A1: Typically, the reaction is run with a slight excess of the amine (N-Boc-piperazine, ~1.1 equivalents) and the cyanide source (~1.2 equivalents) relative to the limiting reagent, benzaldehyde (1.0 equivalent). This helps to ensure full conversion of the aldehyde.

Q2: How should I monitor the progress of these reactions? A2: For the Strecker reaction, Thin Layer Chromatography (TLC) is effective. Use a mobile phase like ethyl acetate/hexanes. The disappearance of the benzaldehyde spot and the appearance of a new, more polar aminonitrile spot indicates progress. For the hydrolysis step, both TLC and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal. LC-MS is particularly useful for confirming the mass of the intermediate amide and the final carboxylic acid product.

Q3: What is the best method for purifying the final product, this compound? A3: The purification strategy depends on the workup. After basic hydrolysis and careful acidification, the product may precipitate from the aqueous solution, especially if its solubility is low at the isoelectric point. It can then be collected by filtration. If it remains in solution, extraction with an organic solvent like dichloromethane or ethyl acetate is necessary. The amphoteric nature of the product means that the pH of the aqueous layer during extraction is critical to ensure it is in a neutral form for efficient partitioning into the organic layer. If impurities persist, recrystallization or flash column chromatography on silica gel may be required.

Q4: What are the key safety precautions when running this synthesis at scale? A4: The primary hazard is the use of a cyanide source like NaCN or KCN.

  • Cyanide Handling: Always handle solid cyanides and their solutions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • NEVER mix cyanide salts with acid directly, as this will generate highly toxic hydrogen cyanide (HCN) gas. The workup of the Strecker reaction and the hydrolysis step must be planned carefully to avoid this. Any waste containing cyanide must be quenched and disposed of according to your institution's safety protocols (e.g., by treatment with bleach or hydrogen peroxide under basic conditions).

  • Reaction Exotherms: Both the Strecker reaction and the neutralization/acidification steps can be exothermic. When scaling up, ensure you have adequate cooling and add reagents slowly to maintain control of the internal temperature.

Q5: Can I use a different protecting group for the piperazine? A5: Yes, other nitrogen protecting groups like Cbz (benzyloxycarbonyl) or a second phenyl group could be used. However, the Boc group is advantageous due to its stability under a wide range of conditions (except strong acid) and its common use in pharmaceutical synthesis.[1] If you change the protecting group, you will need to re-evaluate its stability under the planned reaction conditions.

References

  • Title: hydrolysis of nitriles Source: Chemguide URL: [Link]

  • Title: The Mechanism of Nitrile Hydrolysis To Carboxylic Acid Source: Chemistry Steps URL: [Link]

  • Title: 20.7: Chemistry of Nitriles Source: Chemistry LibreTexts URL: [Link]

  • Title: Hydrolysis of Nitriles Source: Organic Chemistry Tutor URL: [Link]

  • Title: Opportunities and challenges for direct C–H functionalization of piperazines Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Nitrile to Acid - Common Conditions Source: Organic Chemistry Portal URL: [Link]

  • Title: Scalable synthesis and coupling of quaternary α-arylated amino acids: α-aryl substituents are tolerated in α-helical peptides Source: RSC Publishing URL: [Link]

  • Title: Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore Source: Journal of the American Chemical Society URL: [Link]

  • Title: Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters Source: PubMed Central URL: [Link]

  • Title: Organocatalytic Synthesis of α-Aminonitriles: A Review Source: MDPI URL: [Link]

  • Title: Strecker Synthesis Source: NROChemistry URL: [Link]

  • Title: A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines Source: PubMed Central URL: [Link]

  • Title: Modular Synthesis of α,α-Diaryl α-Amino Esters via Bi(V)-Mediated Arylation/SN2-Displacement of Kukhtin–Ramirez Intermediates Source: PubMed Central URL: [Link]

  • Title: this compound | C17H24N2O4 | CID 2762217 Source: PubChem URL: [Link]

  • Title: Why doesn't Strecker synthesis produce AHAs instead? Source: Chemistry Stack Exchange URL: [Link]

  • Title: Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis Source: PubMed Central URL: [Link]

  • Title: phenylacetic acid Source: Organic Syntheses Procedure URL: [Link]

  • Title: Strecker amino acid synthesis Source: Wikipedia URL: [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Peptide Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with low yields in their peptide coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design. This resource is structured to provide in-depth technical guidance through a combination of frequently asked questions and detailed troubleshooting protocols.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and provides concise, actionable answers to get you started.

Q1: My final peptide yield is significantly lower than expected. Where do I start troubleshooting?

A: A low final yield can stem from issues at various stages of solid-phase peptide synthesis (SPPS). The first critical step is to determine whether the problem lies with the synthesis on the solid support or during the final cleavage and work-up.

  • Initial Diagnostic Step: Perform a test cleavage on a small amount of the peptide-resin (e.g., 10-20 mg). Analyze the cleaved product using mass spectrometry (MS).[1] The presence of the target peptide's mass confirms that the synthesis was at least partially successful, pointing towards potential issues with cleavage or purification. If the target mass is absent or very low, the problem likely occurred during the on-resin synthesis.

Q2: How can I determine if my coupling reactions are going to completion?

A: Incomplete coupling is a primary cause of low yield, leading to truncated or deletion sequences.[1] Monitoring the reaction is crucial.

  • Qualitative Monitoring: The Kaiser test (or ninhydrin test) is a widely used colorimetric method to detect free primary amines on the resin after a coupling step.[1] A positive result (typically an intense blue color) indicates the presence of unreacted amines, signifying an incomplete reaction.[1] For secondary amines like proline, alternative tests such as the isatin or chloranil test are necessary.

Q3: I'm working with a "difficult" sequence (e.g., hydrophobic or sterically hindered amino acids). What can I do to improve coupling efficiency?

A: "Difficult" sequences are prone to aggregation or slow reaction kinetics. Several strategies can be employed:

  • Optimize Coupling Reagents: Switch to more powerful coupling reagents like HATU, HCTU, or COMU, which are known for their high efficiency in challenging couplings.[2][3]

  • Double Coupling: Perform the coupling reaction twice with fresh reagents to drive the reaction to completion. This is often recommended for sequences containing β-branched or aromatic residues.[3]

  • Increase Reaction Time and/or Temperature: Extending the coupling time or performing the reaction at a slightly elevated temperature can improve yields for slow reactions.[3][4]

  • Solvent Choice: The solvent plays a critical role in solvating the growing peptide chain and the resin.[5] N-methylpyrrolidone (NMP) is often more effective than dimethylformamide (DMF) or dichloromethane (DCM) at solvating the peptide-resin and can improve coupling yields.[5][6]

Q4: What are the most common side reactions that can lower my yield, and how can I prevent them?

A: Several side reactions can reduce the yield of the target peptide.[7][8][9] Key examples include:

  • Racemization: The loss of stereochemical integrity at the α-carbon of an amino acid. This can be minimized by using additives like HOBt or HOAt, especially when using carbodiimide-based coupling reagents.[2][10] Histidine and cysteine are particularly susceptible to racemization.[4][11]

  • Aspartimide Formation: This occurs with aspartic acid residues and can lead to a mixture of α- and β-coupled peptides.[4] Adding HOBt to the piperidine deprotection solution can reduce this side reaction in Fmoc-based synthesis.[4]

  • Diketopiperazine Formation: This is common at the dipeptide stage, especially with proline as one of the first two residues, and results in cleavage of the dipeptide from the resin.[4] Using 2-chlorotrityl chloride resin can help suppress this side reaction due to steric hindrance.[4]

Q5: My crude peptide looks fine by MS, but I'm losing a lot during purification. What can I do?

A: Significant loss during purification is a common issue.

  • Optimize Purification Strategy: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[12] If you are experiencing low recovery, consider adjusting the gradient, trying a different stationary phase, or using alternative purification techniques like flash chromatography for an initial cleanup of very crude samples.[12][13]

  • Solubility Issues: Poor solubility of the crude peptide can lead to precipitation and loss. Before injection, ensure your peptide is fully dissolved. Experiment with different solvent systems, and consider adding small amounts of organic acids or bases to improve solubility.[14]

II. In-Depth Troubleshooting Guides

This section provides a more detailed, systematic approach to diagnosing and resolving low-yield issues.

Guide 1: Diagnosing and Addressing Incomplete Coupling

Incomplete coupling is a frequent culprit for low yields. This guide provides a workflow for identifying and resolving this issue.

Workflow for Troubleshooting Incomplete Coupling

G A Positive Kaiser Test (Incomplete Coupling Detected) B Perform a Second Coupling (Double Coupling) A->B Immediate Action I Analyze Sequence for 'Difficult' Residues B->I If still positive C Re-evaluate Coupling Strategy D Switch to a More Potent Coupling Reagent (e.g., HATU, HCTU) C->D E Increase Reaction Time and/or Temperature C->E F Change Solvent (e.g., to NMP) C->F G Cap Unreacted Amines D->G If still positive E->G If still positive F->G If still positive H Continue Synthesis G->H I->C

Caption: Troubleshooting workflow for incomplete coupling.

Detailed Steps and Explanations
  • Initial Assessment (Kaiser Test): After the initial coupling reaction, perform a Kaiser test. A strong blue color indicates a significant amount of unreacted amines.[3]

  • Immediate Action (Double Coupling): If the Kaiser test is positive, the most straightforward first step is to perform a second coupling with the same amino acid and fresh reagents.[3] This is often sufficient to drive the reaction to completion for moderately difficult couplings.

  • Re-evaluate Coupling Strategy (If Double Coupling Fails): If the Kaiser test remains positive after a double coupling, a more fundamental change in strategy is required. Consider the following:

    • Difficult Sequence Analysis: Examine the peptide sequence. Are you at a known "difficult" point, such as coupling a sterically hindered amino acid (e.g., Val, Ile) or is the growing peptide chain becoming long and hydrophobic, leading to aggregation?[15][16][17]

    • Switch Coupling Reagent: Upgrade to a more potent coupling reagent. The choice of reagent is critical for overcoming difficult couplings.[3] See the table below for a comparison of common coupling reagents.

    • Optimize Reaction Conditions: Increase the coupling time (e.g., to several hours or overnight) and/or use a higher excess of the protected amino acid and coupling reagents.[3]

    • Change Solvent: If peptide-resin aggregation is suspected, switching to a more polar solvent like NMP or adding chaotropic salts can help disrupt the secondary structures causing the problem.[4][6]

  • Capping: If, after attempting the above optimizations, there are still unreacted amines, it is crucial to "cap" them. This is typically done using acetic anhydride and a base. Capping prevents the formation of deletion sequences, which are often difficult to separate from the target peptide during purification.[3] After capping, a subsequent Kaiser test should be negative.[3]

Table 1: Comparison of Common Coupling Reagents
Coupling ReagentTypeKey FeaturesConsiderations
HBTU/TBTU Aminium/UroniumWidely used, high coupling efficiency for standard reactions.[18][19][20]Can cause guanidinylation of the N-terminal amine, terminating the chain.[4][20]
HATU/HCTU Aminium/UroniumHighly reactive, excellent for sterically hindered amino acids and difficult sequences.[2][18]More expensive than HBTU/TBTU.[20]
COMU Aminium/UroniumHigh reactivity, similar to HATU, with byproducts that are more water-soluble, aiding in purification.[20][21]Can also cause guanidinylation.[21]
DIC/HOBt Carbodiimide/AdditiveCost-effective, good for routine synthesis. HOBt helps suppress racemization.[2][10]Slower reaction rates compared to aminium/uronium reagents.
PyBOP PhosphoniumDoes not cause guanidinylation, making it a "cleaner" reagent.[20] Good for fragment condensation and cyclization.[20]
Guide 2: Mitigating Side Reactions

Side reactions can significantly impact yield and purity. This guide details common side reactions and preventative measures.

Racemization
  • Causality: The activation of the carboxylic acid during coupling can make the α-proton acidic and susceptible to abstraction by a base, leading to a loss of chirality.[22]

  • Prevention:

    • Use coupling additives like HOBt or HOAt, which form active esters that are less prone to racemization.[10]

    • Avoid excessive amounts of base and prolonged reaction times, especially for sensitive amino acids like Cys and His.[4][23]

Aspartimide Formation
  • Causality: The side-chain carboxyl group of aspartic acid can attack the peptide backbone, forming a five-membered ring intermediate. This can then reopen to form a mixture of α- and β-linked peptides.[4]

  • Prevention:

    • In Fmoc SPPS, add HOBt to the piperidine solution used for deprotection.[4]

    • Utilize protecting groups on the backbone nitrogen of the preceding amino acid, such as 2-hydroxy-4-methoxybenzyl (Hmb), to sterically hinder the formation of the aspartimide.[4]

Aggregation
  • Causality: As the peptide chain elongates, particularly with hydrophobic sequences, it can fold and form intermolecular hydrogen bonds, leading to aggregation on the resin. This physically blocks reactive sites, leading to incomplete deprotection and coupling.[4][24]

  • Prevention:

    • Solvent Choice: Switch to NMP or add chaotropic salts (e.g., LiCl) to the reaction mixture to disrupt hydrogen bonding.[4]

    • Incorporate Structure-Disrupting Elements: Introduce pseudoproline dipeptides or backbone-protecting groups (e.g., Hmb) at regular intervals to break up secondary structures.[4]

    • Microwave Synthesis: Microwave irradiation can provide the energy to overcome aggregation and accelerate reaction rates.[4]

Guide 3: Optimizing Cleavage and Purification

Even with a successful synthesis, significant yield can be lost in the final steps.

Cleavage
  • Issue: Incomplete cleavage from the resin.

  • Troubleshooting:

    • Ensure the appropriate cleavage cocktail is used for the specific resin and protecting groups.

    • Increase the cleavage time or perform a second cleavage with a fresh cocktail.

    • Make sure the resin is adequately swollen in the cleavage cocktail.

Purification
  • Issue: Low recovery after HPLC.

  • Troubleshooting:

    • Method Development: Optimize the HPLC gradient to ensure good separation of the target peptide from impurities. A shallower gradient can improve resolution.

    • Loading: Avoid overloading the column, which can lead to poor separation and loss of product.

    • Alternative Techniques: For very crude samples, consider a preliminary purification step using flash chromatography to enrich the target peptide before final polishing by HPLC.[13] Affinity purification can also be an option for peptides with specific tags.[25]

III. Analytical Characterization

Accurate characterization of your peptide at various stages is essential for effective troubleshooting.[26][27][28][29]

Table 2: Key Analytical Techniques for Peptide Synthesis
TechniqueApplicationInformation Provided
Mass Spectrometry (MS) Identity Confirmation, Purity AssessmentMolecular weight of the target peptide and impurities (e.g., deletion sequences, modifications).[26]
High-Performance Liquid Chromatography (HPLC) Purity Analysis, QuantificationSeparates the target peptide from impurities, allowing for purity determination and quantification.[26][27]
Amino Acid Analysis (AAA) QuantificationDetermines the total peptide content by hydrolyzing the peptide and quantifying the individual amino acids.[14]

IV. Conclusion

Troubleshooting low yields in peptide coupling reactions requires a systematic and logical approach. By understanding the underlying chemical principles and utilizing the diagnostic tools and optimization strategies outlined in this guide, you can effectively identify and resolve the root causes of low yields, leading to more successful and efficient peptide synthesis.

References

  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved January 12, 2026.
  • ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications. Retrieved January 12, 2026, from [Link]

  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Retrieved January 12, 2026, from [Link]

  • (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. Retrieved January 12, 2026, from [Link]

  • Biotage. (2023, January 30). How to purify synthetic peptides - what are the options?. Retrieved January 12, 2026, from [Link]

  • (n.d.). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed. Retrieved January 12, 2026, from [Link]

  • (n.d.). Side reactions in solid-phase peptide synthesis and their applications. PubMed. Retrieved January 12, 2026, from [Link]

  • (n.d.). Side Reactions in Peptide Synthesis: Solution and Solid phase synthesis | PDF. Slideshare. Retrieved January 12, 2026, from [Link]

  • (n.d.). Affinity purification of synthetic peptides. PMC - NIH. Retrieved January 12, 2026, from [Link]

  • Gilson. (n.d.). Synthetic Peptide Purification Using Preparative LC-MS. Retrieved January 12, 2026, from [Link]

  • Polypeptide. (n.d.). Control Strategies for Synthetic Therapeutic Peptide APIs Part III: Manufacturing Process Considerations. Retrieved January 12, 2026, from [Link]

  • Intertek. (n.d.). Peptide Characterisation Supporting Peptide Drug Development. Retrieved January 12, 2026, from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved January 12, 2026, from [Link]

  • (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Retrieved January 12, 2026, from [Link]

  • (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Retrieved January 12, 2026, from [Link]

  • (n.d.). Peptide Characterization & Analytics. Retrieved January 12, 2026, from [Link]

  • (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. Retrieved January 12, 2026, from [Link]

  • (n.d.). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. PMC - NIH. Retrieved January 12, 2026, from [Link]

  • (n.d.). Racemization in peptide synthesis | PPTX. Slideshare. Retrieved January 12, 2026, from [Link]

  • (n.d.). Common side reactions in peptide synthesis occurring on resin (a and b)... ResearchGate. Retrieved January 12, 2026, from [Link]

  • (n.d.). Side reactions in peptide synthesis: An overview. Bibliomed. Retrieved January 12, 2026, from [Link]

  • (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved January 12, 2026, from [Link]

  • (n.d.). Epimerisation in Peptide Synthesis. MDPI. Retrieved January 12, 2026, from [Link]

  • (n.d.). Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey. Request PDF. Retrieved January 12, 2026, from [Link]

  • (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. NIH. Retrieved January 12, 2026, from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved January 12, 2026, from [Link]

  • (n.d.). Optimizing Peptide Synthesis: The Role of Wang Resin and Coupling Efficiency. Retrieved January 12, 2026, from [Link]

  • (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. Retrieved January 12, 2026, from [Link]

  • (n.d.). Active Esters and Resins in Peptide Synthesis: the Role of Steric Hindrance. RSC Publishing. Retrieved January 12, 2026, from [Link]

  • (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Taylor & Francis Online. Retrieved January 12, 2026, from [Link]

  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails?. Retrieved January 12, 2026, from [Link]

  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Managing Exotherms in Large-Scale Boc Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing thermally sensitive processes. This guide is dedicated to providing researchers, scientists, and drug development professionals with in-depth, field-proven insights into the safe and efficient management of exothermic events during the large-scale acid-catalyzed deprotection of tert-butyloxycarbonyl (Boc) protecting groups. Navigating the complexities of reaction scale-up requires a deep understanding of thermochemistry and process engineering to prevent hazardous thermal runaways. This resource is structured in a practical question-and-answer format to directly address the critical challenges you may encounter.

Section 1: Understanding the Thermal Hazard

Q1: Why is Boc deprotection a potential thermal risk, especially at a large scale?

A1: The acid-catalyzed cleavage of a Boc group is an exothermic process. The reaction mechanism involves three key steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2]

  • Fragmentation: This is followed by the cleavage of the tert-butyl-oxygen bond, which generates a stable tert-butyl cation and an unstable carbamic acid intermediate.[1][2]

  • Decarboxylation: The carbamic acid rapidly decomposes into the free amine and carbon dioxide (CO₂) gas.[1][2]

The fragmentation and decarboxylation steps release significant thermal energy.[3] At a laboratory scale, this heat typically dissipates quickly due to the high surface-area-to-volume ratio of the flask. However, during scale-up, the reactor volume increases cubically while the surface area for heat exchange only increases squarely.[4][5] This diminished capacity for heat removal can lead to a rapid increase in the reaction temperature.[4][6] An uncontrolled temperature rise accelerates the reaction rate, which in turn generates heat even faster, creating a dangerous feedback loop known as a thermal runaway .[6][7] This can result in excessive pressure buildup from the evolution of CO₂ and isobutylene (from the tert-butyl cation), potentially leading to reactor failure.[3]

Boc Deprotection Mechanism and Exotherm Figure 1: Boc Deprotection and Thermal Hazards cluster_mechanism Reaction Mechanism cluster_hazards Associated Hazards Boc-Amine Boc-Amine Protonated Intermediate Protonated Intermediate Boc-Amine->Protonated Intermediate + H+ Carbamic Acid Carbamic Acid Protonated Intermediate->Carbamic Acid Fragmentation t-Bu+ t-Bu+ Protonated Intermediate->t-Bu+ Free Amine Free Amine Carbamic Acid->Free Amine Decarboxylation CO2 CO2 Carbamic Acid->CO2 Gas Evolution Gas Evolution t-Bu+->Gas Evolution -> Isobutylene CO2->Gas Evolution Heat Generation Heat Generation Thermal Runaway Thermal Runaway Heat Generation->Thermal Runaway If Heat Removal is Insufficient Fragmentation Fragmentation Fragmentation->Heat Generation Decarboxylation Decarboxylation Decarboxylation->Heat Generation

Caption: Boc Deprotection Mechanism and Associated Thermal Hazards.

Section 2: Proactive Risk Assessment and Mitigation

Q2: How can I assess the thermal risk of my specific Boc deprotection reaction before scaling up?

A2: A thorough hazard evaluation is critical before any scale-up.[7] This involves using specialized calorimetric techniques to quantify the heat of reaction and understand its kinetics.

  • Reaction Calorimetry (RC): Techniques like Heat Flow Calorimetry (using instruments like the Mettler-Toledo RC1) are invaluable.[8] An RC study will provide critical data on the total heat of reaction, the rate of heat evolution, and the specific heat capacity of the reaction mixture. This allows you to model the reaction's behavior at a larger scale and determine if the existing cooling capacity of your plant reactor is sufficient.[9]

  • Differential Scanning Calorimetry (DSC) and Adiabatic Calorimetry: DSC can be used for a preliminary assessment of the thermal stability of reactants and products.[7][10] For a more detailed analysis of worst-case scenarios, adiabatic calorimetry using instruments like the Accelerating Rate Calorimeter (ARC) or the Vent Sizing Package (VSP2) is recommended.[7] These tests simulate a thermal runaway by creating an adiabatic environment (no heat loss), allowing for the determination of the Time to Maximum Rate (TMR) and the maximum temperature and pressure rise.

Parameter Description Importance for Scale-Up
Heat of Reaction (ΔHr) The total amount of heat released during the reaction.Determines the total cooling duty required.
Heat Release Rate (qr) The rate at which heat is generated.Must not exceed the reactor's heat removal rate.
Adiabatic Temperature Rise (ΔTad) The theoretical temperature increase if no heat is removed from the system.A high ΔTad indicates a significant thermal hazard.
Onset Temperature (Tonset) The temperature at which a secondary, more dangerous decomposition reaction may begin.The maximum reaction temperature must remain safely below this value.

Table 1: Key Thermal Safety Parameters from Calorimetry Studies.

Q3: What are the primary engineering and process controls to prevent an exotherm during a large-scale Boc deprotection?

A3: Preventing a thermal runaway relies on ensuring that the rate of heat removal is always greater than the rate of heat generation. This is achieved through a combination of robust engineering controls and carefully designed process parameters.

  • Reactor Design and Cooling Systems:

    • Jacketed Reactors: These are standard in large-scale synthesis, allowing a cooling fluid to circulate and remove heat.[5][10]

    • Internal Cooling Coils/External Heat Exchangers: For highly exothermic reactions, supplemental cooling beyond the reactor jacket may be necessary to increase the heat transfer area.[10]

    • Material of Construction: Reactors made of materials with high thermal conductivity can improve heat dissipation.[11]

  • Controlled Reagent Addition (Semi-Batch Operation): This is the most critical process control.[4][7] Instead of adding all the acid at once (batch operation), it should be added slowly and at a controlled rate.[12] This ensures that the heat generated at any given moment does not overwhelm the cooling system's capacity.[5][12] The addition should only begin once the reaction mixture has reached a temperature that allows the reaction to proceed immediately, preventing the dangerous accumulation of unreacted acid.[12]

  • Agitation: Efficient and continuous stirring is crucial to prevent the formation of localized "hot spots" and to ensure uniform heat distribution and efficient transfer to the cooling surfaces.[10][12]

  • Solvent and Concentration: Running the reaction in a more dilute solution can help to moderate the temperature increase by providing a larger thermal mass to absorb the heat.[13] The choice of solvent can also influence heat transfer properties.[11]

  • Continuous Flow Reactors: For particularly challenging exotherms, transitioning from batch to a continuous flow process is a highly effective strategy.[6][14] Flow reactors have a much higher surface-area-to-volume ratio, enabling superior heat transfer and tighter temperature control, which significantly reduces the risk of thermal runaway.[15][16]

ExothermControl Figure 2: Decision Tree for Exotherm Management Strategy Start Start: Plan Large-Scale Boc Deprotection RiskAssessment Perform Calorimetry? (RC, DSC, ARC) Start->RiskAssessment LowRisk Low Exotherm Potential (ΔT_ad < 25°C) RiskAssessment->LowRisk Yes HighRisk High Exotherm Potential (ΔT_ad > 50°C) RiskAssessment->HighRisk Yes BatchProcess Standard Batch Reactor: - Jacketed Cooling - Controlled Addition - Vigorous Agitation LowRisk->BatchProcess EnhancedBatch Enhanced Batch Reactor: - Supplemental Cooling - Dilute Conditions - Automated Control HighRisk->EnhancedBatch Implement Implement Process with Emergency Plan BatchProcess->Implement FlowChemistry Consider Continuous Flow Reactor: - Superior Heat Transfer - Inherent Safety EnhancedBatch->FlowChemistry If risk remains high EnhancedBatch->Implement FlowChemistry->Implement

Caption: Decision Tree for Exotherm Management Strategy.

Section 3: Troubleshooting and Emergency Response

Q4: What are the early warning signs of an impending thermal runaway, and what immediate actions should be taken?

A4: Early detection is key to preventing a catastrophic event. Your process control system should be equipped with alarms for critical parameter deviations.

Early Warning Signs:

  • A steady, unexpected increase in batch temperature even with maximum cooling applied.

  • A rapid increase in reactor pressure.

  • A noticeable increase in the rate of gas evolution from the reaction.

  • Changes in the physical appearance of the reaction mixture (e.g., color change, increased viscosity).

Immediate Actions (First Response):

  • Stop Reagent Addition: Immediately halt the feed of the acidic reagent.[17]

  • Maximize Cooling: Ensure the cooling system is operating at full capacity. If available, activate any backup or emergency cooling systems.[10][17]

  • Ensure Agitation: Verify that the agitator is running correctly to prevent hot spots.

  • Alert Personnel: Inform all relevant personnel and the plant's emergency response team.

Q5: What is the procedure for an emergency quench if the reaction becomes uncontrollable?

A5: An emergency quench should be a well-defined and rehearsed procedure. The goal is to rapidly stop the chemical reaction by chemical or thermal means.

Pre-requisites for a Quenching Strategy:

  • A suitable quenching agent must be identified during process development. This agent should neutralize the acid catalyst or react with a key intermediate to stop the reaction quickly and safely.

  • The quenching agent should not have its own hazardous reaction with the reaction mass (e.g., excessive gas evolution, formation of insoluble solids that could block lines).

  • The quenching system (a separate vessel with the quenching agent ready for injection) should be in place and regularly maintained.

Emergency Quenching Protocol:

  • Initiate Quench: If stopping the reagent feed and maximizing cooling do not control the temperature rise, initiate the emergency quench procedure.

  • Inject Quenching Agent: Introduce a pre-determined amount of a validated quenching agent into the reactor. This could be a base to neutralize the acid or a reactive compound to halt the reaction. The addition should be done in a controlled manner if the quenching itself is exothermic.[18]

  • Crash Cool/Dump: In extreme cases, the plan may involve "crash cooling" by injecting a cold, inert solvent.[19] The most drastic measure is to dump the reactor contents into a larger, separate quench tank containing a large volume of a diluent or quenching agent.[10][20]

  • Vent to Safety: Ensure that any pressure buildup is safely relieved through a properly sized emergency relief system (e.g., rupture disc, relief valve) to a containment vessel or scrubber.[19][21]

Q6: My deprotection is incomplete, but I'm concerned about extending the reaction time or increasing the temperature due to exotherm risk. What should I do?

A6: This is a common process optimization challenge. Simply increasing temperature or time without a clear understanding of the thermal risks is unsafe.

  • Re-evaluate Calorimetry Data: Review your RC and DSC data. Is there a safe operating window to increase the temperature without approaching the onset of a decomposition reaction?

  • Increase Acid Stoichiometry: An incomplete reaction could be due to insufficient acid.[4] Consider a controlled, slow addition of more acid while carefully monitoring the temperature. The reaction rate has been shown to have a second-order dependence on acid concentration, so a small increase can have a significant effect.[4]

  • Consider a Stronger Acid System: If using a milder acid, switching to a more potent system like 4M HCl in a suitable solvent might drive the reaction to completion under more controlled conditions.[4] However, this requires a new safety assessment as the exotherm profile will change.

  • Workup and Re-subject: The safest, albeit less efficient, option may be to work up the partially reacted material and re-subject it to the deprotection conditions.

References

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. [Link]

  • Essential Safety Protocols for Reactor Operations. YouTube. [Link]

  • Best Practices for Working with Chemical Reactions in the Lab. BenchSci. [Link]

  • Control Strategies For Managing Exothermic Reactions In Flow. Patsnap Eureka. [Link]

  • Study in the RC1 reaction calorimeter: Schotten-Bauman coupling to T003622 and BOC deprotection to T002633. J-Star Research. [Link]

  • Safe Automated Dosing with Exothermic Reactions - Case Study. Pharma IQ. [Link]

  • Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Process Safety Management. [Link]

  • Working with Exothermic Reactions during Lab and Scale up. Amar Equipment. [Link]

  • Non-routine reactor shutdown method.
  • Details That Are Easily Overlooked In The Scale-Up Process Of Pharmaceutical Processes. Senieer. [Link]

  • Batch vs. Continuous Process - Flow Chemistry. Kilolabs. [Link]

  • Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE. [Link]

  • Designing Emergency Relief Systems for Runaway Reactions. ioMosaic Corporation. [Link]

  • Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab?. Syrris. [Link]

  • Continuous Flow vs. Batch Processing: Optimizing Chemical Production for Pharmaceutical Success. LabX. [Link]

  • How to Run A Reaction: The Quench. University of Rochester, Department of Chemistry. [Link]

  • Acids - Reagent Guides. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • Heat Rate Scale-Up Calculations from Reaction Calorimetry Data. Fauske & Associates. [Link]

Sources

Validation & Comparative

A Comparative Guide to Chiral Building Blocks: 2-(4-Boc-piperazinyl)-2-phenylacetic acid versus Established Alternatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the stereochemical architecture of a molecule is paramount to its biological activity and safety profile. The synthesis of enantiomerically pure compounds is, therefore, a critical endeavor, frequently relying on the use of chiral building blocks to introduce stereocenters with high fidelity. This guide provides an in-depth technical comparison of 2-(4-Boc-piperazinyl)-2-phenylacetic acid, a versatile chiral building block, with other established alternatives, namely chiral auxiliaries and chiral resolving agents. We will delve into their performance in key asymmetric transformations, supported by experimental data and detailed protocols, to offer researchers, scientists, and drug development professionals a comprehensive resource for informed decision-making in their synthetic strategies.

Introduction: The Role of Chiral Building Blocks

The demand for enantiomerically pure pharmaceuticals has driven the development of numerous strategies for asymmetric synthesis.[1] Chiral building blocks are foundational to many of these approaches, serving as either transient chiral controllers (chiral auxiliaries) or as reagents for the separation of enantiomers (chiral resolving agents). The ideal chiral building block should be readily accessible, provide high stereoselectivity, and be easily removable or incorporated into the final target molecule.

This compound is a compound of growing interest in pharmaceutical research.[2] Its structure combines a chiral α-phenylacetic acid moiety with a Boc-protected piperazine ring. This unique combination offers the potential for use as both a chiral resolving agent for amines and, after amide formation, as a chiral auxiliary to direct stereoselective reactions on the acetic acid backbone. The piperazine motif is a prevalent scaffold in medicinal chemistry, known to enhance bioactivity and pharmacokinetic properties, making its direct incorporation via a chiral building block an attractive synthetic strategy.[2]

This guide will compare the utility of this compound with two classes of well-established chiral building blocks:

  • Chiral Auxiliaries: Specifically, Evans' oxazolidinones and pseudoephedrine amides, which are widely used for diastereoselective alkylation reactions.

  • Chiral Resolving Agents: Classical acidic resolving agents like mandelic acid and tartaric acid, which are staples for the separation of racemic amines via diastereomeric salt formation.

I. This compound: Synthesis and Potential Applications

The strategic advantage of this compound lies in its bifunctional nature. The carboxylic acid can be used to resolve racemic amines, while the α-proton is amenable to deprotonation and subsequent diastereoselective functionalization when the molecule is employed as a chiral auxiliary.

Synthesis of this compound

A reliable synthetic protocol for this compound is crucial for its accessibility in research. A common approach involves the nucleophilic substitution of a suitable starting material with N-Boc-piperazine.

Experimental Protocol: Synthesis of this compound

This protocol is a representative synthesis.

Materials:

  • 2-Bromo-2-phenylacetic acid

  • N-Boc-piperazine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-2-phenylacetic acid (1.0 eq) in anhydrous acetonitrile.

  • Add triethylamine (2.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Add a solution of N-Boc-piperazine (1.1 eq) in anhydrous acetonitrile dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by flash column chromatography on silica gel to obtain this compound.

G cluster_synthesis Synthesis Workflow start 2-Bromo-2-phenylacetic acid + N-Boc-piperazine reaction Nucleophilic Substitution (Base, Solvent) start->reaction Reactants workup Aqueous Workup & Extraction reaction->workup Crude Product purification Column Chromatography workup->purification Impure Product product This compound purification->product Pure Product

Caption: Synthetic workflow for this compound.

II. Comparative Analysis: this compound as a Chiral Auxiliary vs. Established Auxiliaries

When employed as a chiral auxiliary, this compound would first be coupled with an achiral amine to form a chiral amide. The resulting amide enolate can then undergo diastereoselective reactions, such as alkylation. The performance in such a reaction can be compared to that of well-established auxiliaries like Evans' oxazolidinones and pseudoephedrine amides.

Performance in Asymmetric Alkylation

Asymmetric alkylation is a fundamental C-C bond-forming reaction where chiral auxiliaries have demonstrated immense utility. The diastereoselectivity of these reactions is a key performance indicator.

Table 1: Comparative Performance in Asymmetric Alkylation

Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
Evans' Oxazolidinone Benzyl bromide>99:180-92[3]
Allyl iodide98:261-77[3]
Pseudoephedrine Amide Methyl iodide91:9-[4]
Benzyl bromide99:192[3]
n-Butyl iodide90:1083[4]
2-(4-Boc-piperazinyl)-2-phenylacetamide (Hypothetical) Benzyl bromideData Not AvailableData Not Available

Discussion of Mechanistic Principles:

The high diastereoselectivity achieved with Evans' and pseudoephedrine auxiliaries is attributed to the formation of rigid, chelated enolate intermediates that effectively block one face of the enolate, thereby directing the electrophile to the opposite face.

G cluster_auxiliary Asymmetric Alkylation Workflow auxiliary Chiral Auxiliary (e.g., Evans', Pseudoephedrine) amide_formation Amide Formation auxiliary->amide_formation enolate_formation Enolate Formation (LDA/Base) amide_formation->enolate_formation alkylation Alkylation (Electrophile) enolate_formation->alkylation cleavage Auxiliary Cleavage alkylation->cleavage product Enantioenriched Product cleavage->product

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

For 2-(4-Boc-piperazinyl)-2-phenylacetamide, the stereochemical outcome would depend on the conformational bias induced by the chiral center and the piperazine ring. Further experimental investigation is required to determine its efficacy in this application.

III. Comparative Analysis: this compound as a Chiral Resolving Agent vs. Classical Agents

The resolution of racemic amines via diastereomeric salt formation is a classical yet powerful technique. The choice of the chiral resolving agent is critical for efficient separation.

Performance in Chiral Resolution of Amines

The effectiveness of a resolving agent is determined by the difference in solubility of the resulting diastereomeric salts, which translates to the yield and enantiomeric excess (e.e.) of the resolved amine after a certain number of crystallizations.

Table 2: Comparative Performance in the Resolution of (±)-1-Phenylethylamine

Chiral Resolving AgentSolventYield of Diastereomeric Salt (%)e.e. of Recovered Amine (%)Reference
(S)-Mandelic Acid Ethanol/Water~40 (after 1 crystallization)>95[5]
L-Tartaric Acid Methanol~35 (after 1 crystallization)~90[5]
(1S)-(+)-10-Camphorsulfonic Acid Isopropanol~30 (after 1 crystallization)>98[5]
This compound Data Not AvailableData Not AvailableData Not Available

Discussion of Principles and Experimental Protocol:

The principle behind this method is the conversion of a pair of enantiomers into a pair of diastereomers, which have different physical properties and can be separated.

G cluster_resolution Chiral Resolution Workflow racemic_amine Racemic Amine (R/S) salt_formation Diastereomeric Salt Formation racemic_amine->salt_formation resolving_agent Chiral Resolving Agent (e.g., (S)-Mandelic Acid) resolving_agent->salt_formation fractional_crystallization Fractional Crystallization salt_formation->fractional_crystallization separation Separation of Diastereomers fractional_crystallization->separation liberation Liberation of Amine (Base) separation->liberation enantiopure_amine Enantiopure Amine (e.g., R-amine) liberation->enantiopure_amine

Caption: General workflow for the chiral resolution of amines.

Experimental Protocol: General Procedure for Chiral Resolution of a Primary Amine

  • Dissolve the racemic amine (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, isopropanol).

  • Add a solution of the chiral resolving agent (0.5 - 1.0 eq) in the same solvent.

  • Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization.

  • Collect the precipitated diastereomeric salt by filtration.

  • Recrystallize the salt from a suitable solvent to improve diastereomeric purity.

  • To recover the enantiomerically enriched amine, treat the diastereomeric salt with a base (e.g., NaOH solution) and extract with an organic solvent.

  • Determine the enantiomeric excess of the recovered amine by chiral HPLC or NMR analysis.

The potential of this compound as a resolving agent will depend on its ability to form crystalline salts with a significant difference in solubility between the two diastereomers. Its larger and more complex structure compared to traditional resolving agents might offer unique crystallization properties.

IV. Conclusion and Future Outlook

This compound presents itself as a promising, albeit underexplored, chiral building block. Its dual potential as a chiral auxiliary and a resolving agent, combined with the medicinally relevant piperazine moiety, makes it an attractive candidate for further investigation.

While established chiral auxiliaries like Evans' oxazolidinones and pseudoephedrine amides offer a proven track record of high diastereoselectivity in asymmetric alkylations, and classical resolving agents like mandelic and tartaric acid are workhorses for amine resolution, the direct incorporation of a functionalized piperazine ring through a chiral building block is a compelling synthetic strategy.

To fully assess the performance of this compound, further research is needed to generate quantitative experimental data for its use in both asymmetric synthesis and chiral resolution. Direct comparative studies with existing methods under standardized conditions will be invaluable in positioning this building block within the synthetic chemist's toolkit. The development of novel chiral building blocks is a continuous effort, and this compound holds the potential to become a valuable addition for the efficient construction of complex, stereochemically defined molecules for the advancement of drug discovery.

References

  • Benchchem. (2025).
  • Benchchem. (2025). A Comparative Guide to Chiral Resolving Agents for Primary Amines.
  • Benchchem. (2025). N-Acetyl-(+)-Pseudoephedrine vs. Evans Auxiliaries in Asymmetric Synthesis.
  • Myers, A. G., et al. (2013). Org. Lett., 15, 4134-4137.
  • Evans, D. A., et al. (1982). J. Am. Chem. Soc., 104, 1737-1739.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Tang, W., & Zhang, X. (2010). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 103(8), 3029-3069. [Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.

Sources

A Researcher's Guide to Piperazine Protection: Navigating Beyond the Boc Group

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the piperazine moiety is a cornerstone of modern medicinal chemistry. Its unique physicochemical properties often impart desirable aqueous solubility, act as a crucial pharmacophore, and provide a versatile scaffold for library synthesis. However, the symmetric nature of piperazine presents a significant synthetic challenge: the selective functionalization of its two secondary amine groups. This necessitates the use of protecting groups, with the tert-butyloxycarbonyl (Boc) group reigning as the conventional choice.

While the Boc group offers reliable protection and straightforward acidic deprotection, its limitations in complex, multi-step syntheses are becoming increasingly apparent. The harsh acidic conditions required for its removal can be incompatible with other acid-labile functional groups, and its removal can sometimes be sluggish. This guide provides an in-depth comparison of viable alternative protecting groups to Boc for piperazine, offering experimental insights and data to inform your synthetic strategy.

The Limitations of the Boc Protecting Group

The widespread use of the Boc group stems from its general stability and the ease of its removal using strong acids like trifluoroacetic acid (TFA). However, reliance on this single strategy can lead to synthetic dead-ends when dealing with molecules containing other acid-sensitive functionalities. Furthermore, the orthogonality of protecting group strategies is paramount in complex target-oriented synthesis. The need for alternative piperazine protecting groups arises from several key limitations of the Boc group:

  • Harsh Deprotection Conditions: The requirement for strong acids can lead to the cleavage of other protecting groups (e.g., silyl ethers, acetals) or degradation of the target molecule.

  • Lack of Orthogonality: In a multi-step synthesis, the deprotection of a Boc group might unintentionally remove other acid-labile groups.

  • Steric Hindrance: The bulky tert-butyl group can sometimes hinder adjacent reaction sites.

Promising Alternatives to the Boc Group

Several alternative protecting groups offer distinct advantages in terms of their stability and deprotection conditions, providing chemists with a broader toolkit for piperazine functionalization. We will explore the most effective alternatives, providing comparative data and experimental protocols.

The Carboxybenzyl (Cbz or Z) Group

The carboxybenzyl group is a classic amine protecting group that offers excellent orthogonality to the Boc group. Its removal under reductive conditions makes it an ideal choice for syntheses involving acid-sensitive moieties.

Advantages:

  • Orthogonal to Boc: Cbz is stable to the acidic conditions used to remove Boc groups.

  • Mild Deprotection: Removal is typically achieved by catalytic hydrogenation (e.g., H₂, Pd/C), which is a very mild method.

  • Alternative Deprotection: Can also be cleaved with strong acids like HBr in acetic acid, though this is less common.

Disadvantages:

  • Catalyst Poisoning: The presence of sulfur-containing functional groups can poison the palladium catalyst, hindering deprotection.

  • Incompatible with Reducible Groups: The reductive cleavage conditions can also reduce other functional groups like alkenes, alkynes, or nitro groups.

Table 1: Comparison of Boc and Cbz Protecting Groups for Piperazine

FeatureBoc (tert-butyloxycarbonyl)Cbz (Carboxybenzyl)
Structure
Typical Protection Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)
Stability Stable to base, mild acid, hydrogenationStable to acid and base
Primary Deprotection Method Strong acid (e.g., TFA, HCl)Catalytic Hydrogenation (H₂, Pd/C)
Orthogonality Not orthogonal to other acid-labile groupsOrthogonal to Boc and Fmoc groups

Experimental Protocol: Cbz Protection of Piperazine

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product piperazine Piperazine reaction Stir at 0°C to rt in Dichloromethane (DCM) piperazine->reaction cbz_cl Benzyl Chloroformate (Cbz-Cl) cbz_cl->reaction base Base (e.g., NaHCO₃) base->reaction product 1-(Benzyloxycarbonyl)piperazine reaction->product

Caption: Workflow for Cbz protection of piperazine.

  • Dissolve piperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic mixture of DCM and water.

  • Add a base, such as sodium bicarbonate (NaHCO₃) (2.5 eq), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (Cbz-Cl) (1.05 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the Cbz-protected piperazine.

The Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is renowned for its lability under basic conditions, making it an excellent orthogonal partner to both Boc and Cbz groups. It is widely used in solid-phase peptide synthesis and has found significant application in the protection of piperazines in medicinal chemistry.

Advantages:

  • Base Labile: Cleaved under mild basic conditions (e.g., 20% piperidine in DMF), which is orthogonal to acid-labile (Boc) and hydrogenation-labile (Cbz) groups.

  • UV-Active: The fluorenyl moiety allows for easy monitoring of reactions by UV spectroscopy.

Disadvantages:

  • Instability to some Amines: Can be unstable in the presence of primary and some secondary amines.

  • Formation of Dibenzofluvene Adducts: The deprotection by-product, dibenzofluvene, can sometimes react with the deprotected amine, requiring a scavenger.

Table 2: Comparison of Boc and Fmoc Protecting Groups for Piperazine

FeatureBoc (tert-butyloxycarbonyl)Fmoc (Fluorenylmethyloxycarbonyl)
Structure
Typical Protection Reagent Di-tert-butyl dicarbonate (Boc₂O)9-Fluorenylmethyl chloroformate (Fmoc-Cl)
Stability Stable to base, mild acid, hydrogenationStable to acid and hydrogenation
Primary Deprotection Method Strong acid (e.g., TFA, HCl)Base (e.g., 20% Piperidine in DMF)
Orthogonality Not orthogonal to other acid-labile groupsOrthogonal to Boc and Cbz groups

Experimental Protocol: Fmoc Deprotection of Piperazine

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product fmoc_piperazine Fmoc-protected Piperazine reaction Stir at rt fmoc_piperazine->reaction piperidine 20% Piperidine in DMF piperidine->reaction product Deprotected Piperazine reaction->product byproduct Dibenzofluvene-piperidine adduct reaction->byproduct

Caption: Workflow for Fmoc deprotection of piperazine.

  • Dissolve the Fmoc-protected piperazine derivative in dimethylformamide (DMF).

  • Add a 20% solution of piperidine in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 30 minutes to 2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain the deprotected piperazine.

The Trifluoroacetyl (TFA) Group

The trifluoroacetyl group is an electron-withdrawing protecting group that is readily cleaved under mild basic conditions, offering another orthogonal strategy to acid-labile groups.

Advantages:

  • Base Labile: Easily removed by mild basic hydrolysis (e.g., K₂CO₃ in methanol).

  • Orthogonal to Boc: Stable to the acidic conditions used for Boc removal.

  • Increased Acidity of N-H: The electron-withdrawing nature of the trifluoroacetyl group can increase the acidity of the remaining N-H proton, facilitating certain reactions.

Disadvantages:

  • Harsh Introduction: The protection step often uses trifluoroacetic anhydride, which is highly reactive and corrosive.

  • Potential for Side Reactions: The basic deprotection conditions may not be suitable for molecules containing base-labile functional groups.

Table 3: Comparison of Boc and Trifluoroacetyl Protecting Groups for Piperazine

FeatureBoc (tert-butyloxycarbonyl)Trifluoroacetyl (TFA)
Structure
Typical Protection Reagent Di-tert-butyl dicarbonate (Boc₂O)Trifluoroacetic anhydride (TFAA)
Stability Stable to base, mild acid, hydrogenationStable to acid
Primary Deprotection Method Strong acid (e.g., TFA, HCl)Mild base (e.g., K₂CO₃, MeOH)
Orthogonality Not orthogonal to other acid-labile groupsOrthogonal to Boc and Cbz groups

Strategic Selection of a Protecting Group

The choice of a protecting group for piperazine is a critical decision in the design of a synthetic route. A careful analysis of the target molecule and the planned reaction sequence is essential.

G cluster_considerations Key Considerations cluster_choices Protecting Group Choice cluster_deprotection Deprotection Strategy start Synthetic Goal: Selective Piperazine Functionalization stability Stability of Target Molecule's Functional Groups start->stability orthogonality Need for Orthogonal Protecting Groups start->orthogonality downstream Downstream Reaction Conditions start->downstream boc Boc Group stability->boc cbz Cbz Group stability->cbz fmoc Fmoc Group stability->fmoc tfa TFA Group stability->tfa orthogonality->cbz orthogonality->fmoc orthogonality->tfa downstream->boc downstream->cbz downstream->fmoc downstream->tfa acid Strong Acid (e.g., TFA) boc->acid hydrogenation Catalytic Hydrogenation (H₂, Pd/C) cbz->hydrogenation base Base (e.g., Piperidine) fmoc->base mild_base Mild Base (e.g., K₂CO₃) tfa->mild_base

Caption: Decision tree for selecting a piperazine protecting group.

Conclusion

While the Boc group remains a workhorse in organic synthesis, a thorough understanding of the available alternatives is crucial for the modern medicinal chemist. The Cbz, Fmoc, and trifluoroacetyl groups each offer unique advantages in terms of their orthogonality and deprotection conditions. By carefully considering the overall synthetic strategy and the specific requirements of the target molecule, researchers can select the optimal protecting group to navigate complex synthetic challenges and efficiently access novel chemical entities.

References

  • Wuts, P. G. M. & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Kocienski, P. J. (2004). Protecting Groups. Thieme. [Link]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-(4-Boc-piperazinyl)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise and unambiguous characterization of novel chemical entities is paramount. This guide provides an in-depth comparison of the spectroscopic data for 2-(4-Boc-piperazinyl)-2-phenylacetic acid, a versatile building block in medicinal chemistry.[1][2] We will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, compare it with a structurally similar alternative, and provide standardized protocols for data acquisition, ensuring scientific integrity and reproducibility.

Introduction to this compound

This compound (Molecular Formula: C₁₇H₂₄N₂O₄, Molecular Weight: 320.39 g/mol ) is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[2] The molecule incorporates a phenylacetic acid moiety, a common scaffold in medicinal chemistry, and a piperazine ring protected with a tert-butyloxycarbonyl (Boc) group. This Boc protecting group is crucial for modulating the reactivity of the piperazine nitrogen during multi-step syntheses.[3] Understanding its spectroscopic signature is essential for reaction monitoring, quality control, and regulatory submissions.

Predicted Spectroscopic Profile of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Here, we predict the ¹H and ¹³C NMR spectra.

¹H NMR Spectrum (Predicted)

The proton NMR spectrum will exhibit distinct signals corresponding to the different chemical environments of the protons.

  • Phenyl Group (Ar-H): A multiplet in the aromatic region, typically between δ 7.20-7.40 ppm , integrating to 5 protons.

  • Methine Proton (-CH(Ph)-): A singlet or a narrowly split multiplet around δ 4.0-4.5 ppm . The chemical shift is significantly downfield due to the deshielding effects of the adjacent phenyl ring, carboxylic acid, and piperazine nitrogen.

  • Piperazine Protons: The four methylene groups of the piperazine ring are diastereotopic and will likely appear as complex multiplets.

    • The two axial and two equatorial protons on the carbons adjacent to the nitrogen linked to the chiral center will be distinct, likely in the δ 2.5-3.0 ppm range.

    • The two axial and two equatorial protons on the carbons adjacent to the Boc-protected nitrogen will also be distinct and are expected around δ 3.2-3.6 ppm .

  • Boc Group (-C(CH₃)₃): A sharp singlet at approximately δ 1.45 ppm , integrating to 9 protons. This is a highly characteristic signal for the Boc protecting group.

  • Carboxylic Acid Proton (-COOH): A broad singlet that can appear over a wide chemical shift range, typically δ 10.0-12.0 ppm , and may be subject to exchange with residual water in the solvent.

¹³C NMR Spectrum (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Carboxylic Carbonyl (-COOH): A signal in the downfield region, around δ 170-175 ppm .

  • Boc Carbonyl (-COO-): The carbonyl of the carbamate will appear at approximately δ 154-156 ppm .

  • Phenyl Group (Ar-C): A series of signals between δ 125-140 ppm . The quaternary carbon attached to the chiral center will be less intense.

  • Boc Quaternary Carbon (-C(CH₃)₃): A signal around δ 80 ppm .

  • Methine Carbon (-CH(Ph)-): A signal in the range of δ 65-70 ppm .

  • Piperazine Carbons (-CH₂-): Multiple signals for the piperazine ring carbons are expected between δ 40-55 ppm .

  • Boc Methyl Carbons (-C(CH₃)₃): A strong signal around δ 28 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹ .

  • C-H Stretch (Aromatic and Aliphatic): Signals in the range of 2850-3100 cm⁻¹ .

  • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹ .

  • C=O Stretch (Boc-carbamate): Another strong absorption at approximately 1680-1700 cm⁻¹ .

  • C-N Stretch: Bands in the region of 1160-1250 cm⁻¹ .

  • C-O Stretch: Signals in the 1000-1300 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation of the molecule.

  • Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the expected [M+H]⁺ ion would be observed at m/z 321.18 .

  • Key Fragmentation: A characteristic loss of the Boc group ([M+H - 100]⁺) would result in a fragment at m/z 221.12 . Another common fragmentation would be the loss of the carboxylic acid group ([M+H - 45]⁺) leading to a fragment at m/z 276.20 .

Comparative Analysis: The Impact of a Methyl Group

To illustrate the sensitivity of these spectroscopic techniques to small structural changes, we will compare the predicted data of our target compound with its methylated analogue, 2-(4-Boc-piperazinyl)-2-(4-methylphenyl)acetic acid (Molecular Formula: C₁₈H₂₆N₂O₄, Molecular Weight: 334.41 g/mol ).[4]

Spectroscopic FeatureThis compound (Predicted)2-(4-Boc-piperazinyl)-2-(4-methylphenyl)acetic acid (Predicted)Rationale for the Difference
¹H NMR (Aromatic) Multiplet, δ 7.20-7.40 ppm (5H)Two doublets, ~δ 7.1-7.3 ppm (4H)The para-methyl group on the phenyl ring in the analogue simplifies the aromatic signals into a classic AA'BB' system.
¹H NMR (Methyl) N/ASinglet, ~δ 2.3 ppm (3H)The presence of the methyl group on the phenyl ring.
¹³C NMR (Aromatic) Signals at δ 125-140 ppmSignals at δ 128-140 ppm, plus a new quaternary carbon signal for the C-CH₃ attachment.The methyl group influences the chemical shifts of the aromatic carbons.
¹³C NMR (Methyl) N/ASignal at ~δ 21 ppmThe carbon of the methyl group.
MS ([M+H]⁺) m/z 321.18m/z 335.20The addition of a CH₂ group (14 Da) to the molecular formula.

This comparison underscores how minor structural modifications lead to distinct and predictable changes in the spectroscopic data, allowing for confident identification.

Experimental Protocols for Data Acquisition

To ensure the acquisition of high-quality, reproducible spectroscopic data, adherence to standardized protocols is crucial.

General Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the spectroscopic analysis of a small molecule.

Step-by-Step Methodologies

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition (¹H NMR):

    • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard one-pulse proton spectrum with a 90° pulse angle.

    • Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the protons of interest to ensure quantitative integration (typically 1-5 seconds).

    • Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum manually or automatically.

    • Calibrate the chemical shift scale to the residual solvent peak.

    • Integrate the signals and analyze the chemical shifts and coupling patterns.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption bands.

3. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation:

    • Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Inject the sample into the LC system. A typical mobile phase could be a gradient of water and acetonitrile with 0.1% formic acid.

    • The eluent from the LC column is directed into the electrospray ionization (ESI) source of the mass spectrometer.

    • Acquire mass spectra in positive ion mode over a relevant m/z range (e.g., 100-500).

  • Data Processing:

    • Extract the mass spectrum corresponding to the chromatographic peak of the compound.

    • Identify the molecular ion peak and any significant fragment ions.

Conclusion

The structural confirmation of this compound relies on a cohesive interpretation of data from multiple spectroscopic techniques. By understanding the predicted NMR, IR, and MS signatures and comparing them to closely related analogues, researchers can confidently verify the identity and purity of this important synthetic intermediate. The application of standardized experimental protocols, as outlined in this guide, is fundamental to achieving reliable and reproducible results, thereby upholding the principles of scientific integrity in drug discovery and development.

References

  • PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • PubMed Central. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Pharmaceutical Development and the Applications of Spectroscopy in Biopharmaceutical Identification. Retrieved from [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

  • Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Retrieved from [Link]

  • Chem-Impex International. (n.d.). This compound. Retrieved from [Link]

  • Chem-Impex International. (n.d.). 2-(4-Boc-piperazinyl)-2-(4-methylphenyl)acetic acid. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Acide 2-(4-Boc-pipérazinyl)-2-phénylacétique - Chem-Impex. (n.d.). Retrieved from [Link]

  • Echo BioSystems. (n.d.). 2-(4-Boc-piperazinyl)-2- phenylacetic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectrometry and Drug Discovery. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 2-(4-Boc-piperazino)-2-phenylacetic acid, min 97% (HPLC), 500 mg. Retrieved from [Link]

  • Netpharmalab. (2025). Mass Spectrometry in Drug Development Applications. Retrieved from [Link]

  • ACS Publications. (2002). Molecular Discrimination of N-Protected Amino Acid Esters by a Self-Assembled Cylindrical Capsule: Spectroscopic and Computational Studies. Retrieved from [Link]

  • PubMed. (2004). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Bioactivity of 2-Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the 2-phenylacetic acid scaffold represents a foundational structure from which a multitude of biologically active molecules have been derived. Its inherent versatility allows for a wide range of structural modifications, leading to compounds with diverse therapeutic applications. This guide provides a comparative analysis of the bioactivity of 2-phenylacetic acid derivatives, focusing on their antimicrobial, anti-inflammatory, and anticancer properties. We will delve into the structure-activity relationships that govern their efficacy, present key experimental data for objective comparison, and provide detailed protocols for the evaluation of these compounds.

Understanding the Core Moiety: 2-Phenylacetic Acid

2-Phenylacetic acid (PAA) itself is a naturally occurring compound found in various plants and microorganisms, where it can act as an auxin, a class of plant hormones.[1] Endogenously in humans, it is a catabolite of the amino acid phenylalanine.[1] While its intrinsic bioactivity is modest, the phenyl and carboxylic acid groups provide ideal handles for chemical derivatization, enabling the exploration of vast chemical space and the optimization of pharmacological properties.

Antimicrobial Activity: Disrupting Microbial Defenses

Several derivatives of 2-phenylacetic acid have demonstrated notable antimicrobial properties against a spectrum of bacteria and fungi. The mechanism of action is often attributed to the disruption of microbial cell membranes. The lipophilic phenyl group facilitates insertion into the lipid bilayer, leading to increased membrane fluidity and subsequent loss of cellular integrity.[2]

Comparative Antimicrobial Efficacy

The antimicrobial potency of 2-phenylacetic acid derivatives is significantly influenced by the nature and position of substituents on the phenyl ring and modifications to the carboxylic acid group. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative derivatives against common microbial strains.

Derivative/CompoundEscherichia coli MIC (µg/mL)Staphylococcus aureus MIC (µg/mL)Pseudomonas aeruginosa MIC (µg/mL)Candida albicans MIC (µg/mL)Reference
Phenylacetic acid>1000>1000>1000>1000[3]
2-Phenoxyethanol--6100-[4]
Copper(II)-PAA-Azide Complex-2500 (zone of inhibition)--[5]

Note: The data presented is a compilation from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of 2-phenylacetic acid derivatives.

Materials:

  • Test compounds (2-phenylacetic acid derivatives)

  • Bacterial/Fungal strains (e.g., E. coli, S. aureus, P. aeruginosa, C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Standardized inoculum (0.5 McFarland standard)

  • Positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth with solvent)

Procedure:

  • Preparation of Test Compounds: Dissolve the derivatives in a suitable solvent (e.g., DMSO) to prepare a stock solution. Perform serial two-fold dilutions in the appropriate broth to obtain a range of test concentrations.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

  • Inoculation: Add 50 µL of the appropriate broth to each well of a 96-well plate. Add 50 µL of the diluted compound solutions to the corresponding wells. Finally, add 5 µL of the prepared inoculum to each well.

  • Controls: Include a positive control (broth, inoculum, and standard antimicrobial agent), a negative control (broth and inoculum), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

G cluster_0 Experimental Workflow: Broth Microdilution for MIC Determination A Prepare serial dilutions of 2-phenylacetic acid derivatives C Inoculate 96-well plates with derivatives and inoculum A->C B Prepare standardized microbial inoculum (0.5 McFarland) B->C D Incubate plates at appropriate temperature and duration C->D E Determine MIC (lowest concentration with no visible growth) D->E

Caption: Workflow for MIC determination using broth microdilution.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

A significant number of 2-phenylacetic acid derivatives exhibit potent anti-inflammatory effects, with many acting as inhibitors of cyclooxygenase (COX) enzymes.[6] The COX enzymes, particularly COX-2, are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.

Structure-Activity Relationship in COX Inhibition

The anti-inflammatory activity of these derivatives is highly dependent on their structural features. For instance, the well-known nonsteroidal anti-inflammatory drug (NSAID) diclofenac, a 2-phenylacetic acid derivative, demonstrates the importance of the 2,6-dichloroaniline moiety for potent COX inhibition. Modifications to the phenyl rings and the acetic acid side chain can significantly impact both potency and selectivity for COX-2 over COX-1, which is a critical factor in reducing gastrointestinal side effects.

Comparative In Vivo Anti-inflammatory Efficacy

The carrageenan-induced paw edema model in rodents is a standard and reliable method for evaluating the in vivo anti-inflammatory activity of novel compounds. The following table presents the percentage of edema inhibition for various 2-phenylacetic acid derivatives in this model.

Derivative/CompoundDose (mg/kg)Time (hours)Edema Inhibition (%)Reference
Compound 3e402Significant Inhibition[7]
Compound 13-362.00[8]
Indomethacin (Reference)-367.00[8]
1,3,5-triazine derivative 1200496.31[9]
1,3,5-triazine derivative 3200499.69[9]
Indomethacin (Reference)10457.66[9]

Note: The data presented is a compilation from various sources and direct comparison should be made with caution due to potential variations in experimental conditions, including the specific animal model and timing of measurements.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes the induction and assessment of paw edema to evaluate the anti-inflammatory effects of 2-phenylacetic acid derivatives.

Materials:

  • Wistar rats (or other suitable rodent model)

  • Test compounds (2-phenylacetic acid derivatives)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Reference drug (e.g., Indomethacin or Diclofenac)

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compounds and the reference drug to the respective groups of animals, typically via oral or intraperitoneal routes. The control group receives the vehicle.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathway: COX-2 Inhibition

G cluster_0 COX-2 Signaling Pathway in Inflammation Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 action Prostaglandins Prostaglandins (e.g., PGE2) Arachidonic_Acid->Prostaglandins COX-2 action COX2 Cyclooxygenase-2 (COX-2) Phenylacetic_Derivatives 2-Phenylacetic Acid Derivatives (NSAIDs) Phenylacetic_Derivatives->COX2 inhibits Inflammation Pain, Fever, Swelling Prostaglandins->Inflammation mediates

Caption: Inhibition of the COX-2 pathway by 2-phenylacetic acid derivatives.

Anticancer Activity: Inducing Cell Death in Malignant Cells

The therapeutic potential of 2-phenylacetic acid derivatives extends to oncology, with numerous compounds demonstrating significant cytotoxic effects against various cancer cell lines.[4][10] The mechanisms underlying their anticancer activity are diverse and can include the induction of apoptosis (programmed cell death), inhibition of key enzymes involved in DNA repair, and cell cycle arrest.

Comparative Cytotoxicity Against Cancer Cell Lines

The efficacy of these derivatives as anticancer agents is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. A lower IC50 value indicates greater potency. The following table provides a comparative overview of the cytotoxic activity of several 2-phenylacetic acid derivatives.

Derivative/CompoundCell LineIC50 (µM)Reference
2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamidePC3 (Prostate)52[4]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamidePC3 (Prostate)80[4]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamideMCF-7 (Breast)100[4]
Imatinib (Reference)PC3 (Prostate)40[4]
Imatinib (Reference)MCF-7 (Breast)98[4]
Phenoxyacetamide Derivative (Compound I)HepG2 (Liver)1.43
Phenoxyacetamide Derivative (Compound I)MCF-7 (Breast)7.43
5-Fluorouracil (Reference)HepG2 (Liver)5.32
Phenylacetamide Derivative (3d)MDA-MB-468 (Breast)0.6
Doxorubicin (Reference)MDA-MB-468 (Breast)0.38
Rhodanine Derivative 11aMCF-7 (Breast)3.7
Rhodanine Derivative 12fA549 (Lung)4.5
Doxorubicin (Reference)MCF-7 (Breast)7.67
Doxorubicin (Reference)A549 (Lung)6.62

Note: The data presented is a compilation from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (2-phenylacetic acid derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 2-phenylacetic acid derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: Induction of Apoptosis

G cluster_0 Apoptosis Induction Pathway Derivative 2-Phenylacetic Acid Derivative Mitochondria Mitochondria Derivative->Mitochondria induces stress PARP PARP-1 Derivative->PARP inhibits Caspase9 Caspase-9 Mitochondria->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Caspase3->PARP cleaves DNA_Repair DNA Repair PARP->DNA_Repair

Sources

A Senior Application Scientist's Guide to the Synthesis of Substituted Piperazines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, gracing the structures of numerous blockbuster drugs.[1][2] Its prevalence stems from its unique physicochemical properties, which can impart favorable pharmacokinetic characteristics to drug candidates.[3] However, the synthetic accessibility of diversely substituted piperazines, particularly at the carbon atoms, has historically been a challenge.[4][5] This guide provides an in-depth comparison of the primary synthetic routes to substituted piperazines, offering insights into the mechanistic underpinnings of each method and providing detailed, field-proven protocols for their execution.

Strategic Approaches to Piperazine Synthesis: A Comparative Overview

The synthesis of substituted piperazines can be broadly categorized into two main strategies: functionalization of a pre-existing piperazine core and de novo synthesis of the piperazine ring. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

N-Functionalization: The Workhorse of Piperazine Synthesis

The most common modifications of the piperazine ring occur at its nitrogen atoms.[3] N-arylation and N-alkylation are fundamental transformations in the synthesis of a vast number of pharmaceutical agents.

The introduction of an aryl group onto a piperazine nitrogen is a key step in the synthesis of many drugs.[6] The two most powerful methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst PalladiumCopper
Ligands Bulky, electron-rich phosphinesOften requires ligands like L-proline
Reaction Temp. Generally lower (80-110 °C)Typically higher (120-140 °C)
Substrate Scope Broader, tolerates more functional groupsCan be limited by sterically hindered substrates
Reaction Time Often fasterCan require longer reaction times
Cost Palladium catalysts can be expensiveCopper catalysts are generally cheaper

The Buchwald-Hartwig amination has become the gold standard for N-arylation due to its milder reaction conditions and broader substrate scope.[7] The choice of a bulky, electron-rich phosphine ligand is critical for achieving high yields, especially with less reactive aryl chlorides.[8]

N-alkylation is another crucial modification. While direct alkylation with alkyl halides is possible, it is often plagued by issues of over-alkylation and the formation of quaternary ammonium salts.[9] Reductive amination , a two-step, one-pot process, offers a more controlled and versatile approach.[6][10] It involves the formation of an imine or iminium ion from the piperazine and a carbonyl compound, followed by in-situ reduction.[10] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent due to its mildness and broad functional group tolerance.[10]

De Novo Synthesis: Building the Piperazine Ring

When C-substituted piperazines are the target, or when the desired N-substituents are not amenable to post-modification, a de novo synthesis of the piperazine ring is often the best approach.

A novel and versatile method for constructing the piperazine ring involves the catalytic reductive cyclization of dioximes.[8][11] This strategy allows for the synthesis of piperazines with substituents at both the carbon and nitrogen atoms.[8] The key steps are the catalytic hydrogenolysis of the N-O bonds in the dioxime to form a diimine intermediate, which then cyclizes and is further reduced to the piperazine.[8]

Recent advances have focused on the direct functionalization of the C-H bonds of the piperazine ring, a traditionally challenging transformation.[4][12] These methods provide access to previously inaccessible chemical space.

  • Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization.[4][13] These methods can be used for C-H arylation, vinylation, and alkylation under mild conditions.[4][14] The use of organic photoredox catalysts offers a greener alternative to transition-metal-based systems.[4]

  • SnAP and SLAP Reagents: The Stannyl Amine Protocol (SnAP) and Silicon Amine Protocol (SLAP) provide a convergent route to C-substituted piperazines from aldehydes.[4][15][16] These methods rely on the generation of an α-aminyl radical that undergoes cyclization.[4] SLAP reagents are a more environmentally friendly alternative to their tin-based counterparts.[15]

  • DABCO Ring Opening: The ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO) provides an efficient route to functionalized piperazines.[17][18][19] This method involves the quaternization of DABCO followed by nucleophilic attack, leading to ring cleavage and the formation of a piperazine derivative.[17]

Experimental Protocols

The following protocols are provided as a guide and may require optimization for specific substrates.

Protocol 1: N-Arylation via Buchwald-Hartwig Amination

This protocol describes a general procedure for the mono-N-arylation of a protected piperazine.

Materials:

  • N-Boc-piperazine (1.2-1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XantPhos, 4 mol%)

  • Base (e.g., NaO-t-Bu, 1.5-2.0 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Schlenk tube or other suitable reaction vessel

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, and the base.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent.

  • Seal the Schlenk tube with a septum and evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality: The choice of a bulky, electron-rich ligand is crucial to promote the reductive elimination step in the catalytic cycle, which is often the rate-limiting step. The inert atmosphere is necessary to prevent the oxidation of the palladium catalyst.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Aryl-Pd(II)-X(L2) Aryl-Pd(II)-X(L2) Oxidative Addition->Aryl-Pd(II)-X(L2) Ligand Exchange Ligand Exchange Aryl-Pd(II)-X(L2)->Ligand Exchange HNR2, Base Aryl-Pd(II)-NR2(L2) Aryl-Pd(II)-NR2(L2) Ligand Exchange->Aryl-Pd(II)-NR2(L2) Reductive Elimination Reductive Elimination Aryl-Pd(II)-NR2(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Aryl-NR2 Aryl-NR2 Reductive Elimination->Aryl-NR2

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Protocol 2: N-Alkylation via Reductive Amination

This protocol describes a general procedure for the N-alkylation of a piperazine derivative.

Materials:

  • Piperazine derivative (1.0 equiv)

  • Aldehyde or ketone (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve the piperazine derivative and the aldehyde or ketone in DCM or DCE in a round-bottom flask.

  • Add a catalytic amount of acetic acid to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride in portions, as the reaction can be exothermic.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality: The use of a mild reducing agent like NaBH(OAc)₃ is key to selectively reducing the iminium ion in the presence of the starting carbonyl compound. The acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by the piperazine nitrogen.

Reductive_Amination_Workflow Start Start Step1 Dissolve piperazine and carbonyl in DCM/DCE Start->Step1 Step2 Add catalytic acetic acid Step1->Step2 Step3 Stir for 1-2 hours (Iminium ion formation) Step2->Step3 Step4 Add NaBH(OAc)3 in portions Step3->Step4 Step5 Stir to completion (Reduction) Step4->Step5 Step6 Quench with NaHCO3 Step5->Step6 Step7 Work-up and Purification Step6->Step7 End End Step7->End

Caption: Workflow for N-alkylation via reductive amination.

Conclusion and Future Outlook

The synthesis of substituted piperazines has evolved significantly, with a range of reliable methods now available to medicinal chemists. While traditional N-functionalization reactions like the Buchwald-Hartwig amination and reductive amination remain the workhorses of the field, modern C-H functionalization and de novo cyclization strategies are opening up new avenues for the creation of novel piperazine analogs. The continued development of greener, more efficient, and more selective synthetic methods will undoubtedly fuel the discovery of the next generation of piperazine-containing therapeutics.[1][10]

References

  • Benchchem. (n.d.). Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination.
  • Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.
  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing).
  • Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Source 4].
  • Benchchem. (n.d.). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC - NIH.
  • Benchchem. (n.d.). The Versatility of Piperazine in Modern Organic Synthesis: Application Notes and Protocols.
  • Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Source 8].
  • Pospelov, S. V., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI.
  • A concise synthetic method for constructing 3-substituted piperazine-2-acetic acid esters from 1,2-diamines. (n.d.). PubMed Central.
  • Synthesis of Piperazines by C-H Functionalization. (n.d.). Encyclopedia MDPI.
  • Intramolecular reductive amination for the preparation of piperazines. (n.d.). ResearchGate.
  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025). ResearchGate.
  • Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review. (n.d.). ResearchGate.
  • Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. (2023). ACS Catalysis.
  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. (2015). [Source 16].
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). [Source 17].
  • Synthesis of Piperazines via Gold-Catalyzed Cyclization of Propynyl Diamines. (n.d.). [Source 18].
  • DABCO bond cleavage for the synthesis of piperazine derivatives. (2019). RSC Publishing.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). [Source 20].
  • Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine. (2025). ResearchGate.
  • Piperazine synthesis. (n.d.). Organic Chemistry Portal.
  • Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine. (n.d.). Benchchem.
  • Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules. (n.d.). Semantic Scholar.
  • A Simple Synthesis of N-Alkylpiperazines. (2024). ResearchGate.
  • Copper-catalyzed N-arylation of 1,2,4-oxadiazin-5(6H)-ones by diaryliodonium salts. (2025). [Source 26].
  • Pospelov, S. V., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI.
  • Boley, A. J., Genova, J. C., & Nicewicz, D. A. (2024). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. PMC - NIH.
  • Green chemistry approach towards Piperazine: anticancer agents. (2023). ResearchGate.
  • Proposed mechanism for the conversion of dioximes 2 into piperazines 1. (n.d.). ResearchGate.
  • Green chemistry approach towards Piperazine: anticancer agents Journal of Molecular Structure. (2023). ResearchGate.
  • Methods for the catalytic synthesis of piperazine. (2025). ResearchGate.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central.
  • SnAP reagents for the synthesis of piperazines and morpholines. (n.d.). Semantic Scholar.
  • Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review. (n.d.). ResearchGate.
  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023). PubMed.
  • Programmable Piperazine Synthesis via Organic Photoredox Catalysis. (n.d.). Semantic Scholar.
  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. (2020). [Source 38].
  • Piperazine Derivatives Market: Chemistry at the Crossroads of Medicine, Materials, and Industrial Synthesis. (2026). 24ChemicalResearch.
  • Programmable Piperazine Synthesis via Organic Photoredox Catalysis. (2024). ResearchGate.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.

Sources

A Comparative Cost-Analysis for the Synthesis of 2-(4-Boc-piperazinyl)-2-phenylacetic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the efficient and economical synthesis of chiral building blocks is of paramount importance. Among these, 2-(4-Boc-piperazinyl)-2-phenylacetic acid stands out as a versatile intermediate, finding applications in the development of novel therapeutics, particularly in the realms of neuropharmacology and analgesics.[1][2] Its structure, featuring a piperazine moiety, often enhances bioactivity and pharmacokinetic properties.[1] This guide provides a detailed cost-analysis of plausible synthetic routes to this valuable compound, offering researchers and process chemists the data-driven insights needed to make informed decisions in their synthetic campaigns.

Two primary, chemically sound strategies for the synthesis of this compound are presented and analyzed: a classical nucleophilic substitution approach and a modern multicomponent reaction strategy.

Route 1: Nucleophilic Substitution of 2-Bromophenylacetic Acid

This well-established, two-step approach relies on the nucleophilic displacement of a bromide from 2-bromophenylacetic acid by N-Boc-piperazine. This method is straightforward and utilizes readily available starting materials.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-bromo-2-phenylacetate

In a round-bottom flask, 2-bromophenylacetic acid is dissolved in ethanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is refluxed for 4 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the ethanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield ethyl 2-bromo-2-phenylacetate.

Step 2: Nucleophilic Substitution with N-Boc-piperazine

To a solution of N-Boc-piperazine in a polar aprotic solvent such as dimethylformamide (DMF), ethyl 2-bromo-2-phenylacetate is added dropwise at room temperature. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is added to scavenge the HBr generated. The reaction mixture is stirred at 60 °C for 12 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting ester is then hydrolyzed using lithium hydroxide in a mixture of tetrahydrofuran and water to yield this compound. The final product is purified by column chromatography.

Visualizing the Workflow

Nucleophilic_Substitution_Route cluster_0 Step 1: Esterification cluster_1 Step 2: Substitution & Hydrolysis 2-Bromophenylacetic_acid 2-Bromophenylacetic Acid Ethanol_H2SO4 Ethanol, H₂SO₄ (cat.) Reflux, 4h 2-Bromophenylacetic_acid->Ethanol_H2SO4 Ester_Product Ethyl 2-bromo-2-phenylacetate Ethanol_H2SO4->Ester_Product Substitution DMF, DIPEA 60°C, 12h Ester_Product->Substitution N_Boc_piperazine N-Boc-piperazine N_Boc_piperazine->Substitution Intermediate_Ester Ethyl 2-(4-Boc-piperazinyl)-2-phenylacetate Substitution->Intermediate_Ester Hydrolysis 1. LiOH, THF/H₂O 2. Acidic Workup Intermediate_Ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product Ugi_4CR_Route Benzaldehyde Benzaldehyde Ugi_Reaction Ugi 4-CR Methanol, RT, 24-48h Benzaldehyde->Ugi_Reaction N_Boc_piperazine N-Boc-piperazine N_Boc_piperazine->Ugi_Reaction tBu_Isocyanide tert-Butyl Isocyanide tBu_Isocyanide->Ugi_Reaction Acetic_Acid Acetic Acid Acetic_Acid->Ugi_Reaction Ugi_Adduct N-tert-butyl-2-(4-Boc-piperazinyl)-2-phenylacetamide Ugi_Reaction->Ugi_Adduct Hydrolysis Acidic Hydrolysis (e.g., HCl in Dioxane) Ugi_Adduct->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Sources

A Senior Application Scientist's Guide to the Purity Analysis of Commercial 2-(4-Boc-piperazinyl)-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reproducible and reliable outcomes. 2-(4-Boc-piperazinyl)-2-phenylacetic acid is a versatile chiral building block widely utilized in the synthesis of complex pharmaceutical agents, particularly in neuropharmacology and peptide-based drug development. Its unique structure, featuring a Boc-protected piperazine moiety attached to a phenylacetic acid core, allows for precise synthetic manipulations. However, the presence of even minor impurities can significantly impact reaction yields, introduce downstream purification challenges, and potentially lead to the formation of undesirable side products.

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercial this compound. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to empower researchers to independently validate the quality of this critical reagent.

The Imperative of Purity: Potential Impurities and Their Origins

The quality of this compound is contingent on the synthetic route employed by the manufacturer and the stability of the compound under storage. Potential impurities can be broadly categorized as process-related or degradation-related.

Process-Related Impurities: These are byproducts or unreacted starting materials from the synthesis process. A common synthetic approach involves the reaction of a piperazine derivative with a phenylacetic acid derivative. Incomplete reactions or side reactions can lead to the presence of starting materials or related compounds. For instance, in syntheses analogous to the Ugi reaction, a multicomponent reaction often used for creating complex molecules, impurities can arise from incomplete reactions or side reactions between the various components.[1][2]

Degradation-Related Impurities: These arise from the decomposition of the final product over time. The tert-butyloxycarbonyl (Boc) protecting group, while robust, is susceptible to cleavage under acidic conditions.[3] Therefore, improper handling or storage can lead to the formation of the deprotected piperazine derivative.

A visual representation of the target molecule and a potential process-related impurity is provided below.

cluster_0 Target Molecule cluster_1 Potential Impurity This compound This compound Piperazine Piperazine (Unreacted Starting Material) cluster_0 HPLC Analysis Workflow A Sample Preparation (Dissolution and Dilution) B HPLC Separation (C18 Column, Gradient Elution) A->B C UV Detection (210 nm & 254 nm) B->C D Data Analysis (Peak Integration and Purity Calculation) C->D cluster_0 Forced Degradation Workflow A Subject Sample to Stress Conditions (Acid, Base, Oxidation, Heat, Light) B Analyze by HPLC-UV A->B C Identify and Quantify Degradation Products B->C D Assess Stability Profile C->D

Sources

A Senior Application Scientist's Guide to Fm-oc vs. Boc Protection in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides, the choice between 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protection strategies is a critical decision that dictates the entire workflow, from resin choice to final cleavage conditions. This guide provides an in-depth, objective comparison of these two dominant solid-phase peptide synthesis (SPPS) methodologies, grounded in chemical principles and supported by experimental protocols, to empower you in selecting the optimal strategy for your synthetic goals.

The Principle of Orthogonal Protection in SPPS

Solid-phase peptide synthesis, a technique pioneered by Bruce Merrifield, builds a peptide chain sequentially while it is anchored to an insoluble resin support.[][2] This simplifies the purification process immensely, as excess reagents and byproducts are simply washed away after each step.[3][4] The success of this iterative process hinges on the concept of orthogonal protection .[5][6]

In an ideal orthogonal scheme, three classes of protecting groups are used:

  • Temporary Nα-amino protecting group: Shields the N-terminus of the growing chain and is removed before each amino acid addition.[3][5]

  • Permanent side-chain protecting groups: Protect reactive amino acid side chains throughout the synthesis and are removed only at the end.[5]

  • Resin linker: The anchor to the solid support, which is cleaved in the final step to release the peptide.

The temporary Nα-group must be removable under conditions that leave the side-chain groups and the resin linker completely intact.[3] It is this fundamental difference in the removal of the Nα-protecting group that defines the Fmoc and Boc strategies.

The Boc/Bzl Strategy: The Robust Original

The Boc strategy, foundational to Merrifield's Nobel Prize-winning work, was the dominant method for decades.[2][] It operates on a principle of graded acid lability .

Chemistry & Mechanism: The Nα-amino group is protected by the tert-butyloxycarbonyl (Boc) group, which is sensitive to moderate acids.[3][] Each synthesis cycle involves a deprotection step using approximately 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[3] This treatment cleaves the Boc group, forming a stable tert-butyl cation and liberating the N-terminal amine as a TFA salt.[3] A subsequent neutralization step, typically with a hindered base like diisopropylethylamine (DIEA), is required to generate the free amine necessary for the next coupling reaction.[3]

Side-chain protecting groups are benzyl (Bzl) or benzyl-based ethers, esters, and carbamates.[3][8] These are stable to the repeated TFA treatments but are cleaved during the final step by a much stronger, hazardous acid—anhydrous hydrogen fluoride (HF).[2][8][9][10] This final, harsh HF treatment simultaneously removes all side-chain protecting groups and cleaves the peptide from the resin support.[8][9]

Key Characteristics:

  • Deprotection: Moderate acid (TFA) for Nα-Boc group.

  • Final Cleavage: Strong, hazardous acid (anhydrous HF).[9][11][12]

  • Orthogonality: Not truly orthogonal, as both protecting group classes are acid-labile, relying instead on different degrees of acid sensitivity.[3]

The Fmoc/tBu Strategy: The Modern Standard

Developed in the 1970s by Carpino and Han, the Fmoc strategy gained widespread adoption due to its milder conditions and true orthogonality.[13][14] It is now the most common approach used in SPPS.[4][13][15]

Chemistry & Mechanism: This strategy employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-amino protection. The Fmoc group is rapidly removed by a secondary amine, most commonly a 20% solution of piperidine in N,N-dimethylformamide (DMF).[13][16] The mechanism is a base-catalyzed β-elimination.[][13] Piperidine abstracts the acidic proton on the fluorene ring, leading to the elimination of dibenzofulvene (DBF) and carbon dioxide.[3][17] The excess piperidine also acts as a scavenger, trapping the reactive DBF electrophile to prevent it from alkylating the newly deprotected N-terminus.[3][13][16] Because the deprotected amine is a free base, no neutralization step is required before coupling.[8]

Side-chain protecting groups are typically tert-butyl (tBu) based, which are stable to the basic piperidine treatment but are readily cleaved by TFA.[][] Therefore, the final cleavage from the resin and removal of side-chain protectors is accomplished with a single, moderate TFA treatment, often containing a cocktail of scavengers to capture the reactive cations generated.[8][13][18]

Key Characteristics:

  • Deprotection: Mild base (piperidine) for Nα-Fmoc group.[13]

  • Final Cleavage: Moderate acid (TFA) with scavengers.[13]

  • Orthogonality: A truly orthogonal system, as the Nα-group is base-labile while the side-chain groups are acid-labile.[][3]

Head-to-Head Comparison: Fmoc vs. Boc

The choice between these two chemistries has significant practical implications for synthesis efficiency, peptide purity, safety, and cost.

FeatureFmoc/tBu StrategyBoc/Bzl Strategy
Nα-Deprotection 20% Piperidine in DMF (mild base).[13][16]~50% TFA in DCM (moderate acid).[3]
Final Cleavage TFA with scavengers (e.g., TIS, H₂O, EDT).[18] Milder conditions.[13]Anhydrous Hydrogen Fluoride (HF) with scavengers (e.g., cresol).[8][9] Extremely harsh and hazardous.[12]
Orthogonality True Orthogonality: Base-labile Nα-group vs. acid-labile side-chain/linker groups.[][3]Graded Lability: Both Nα and side-chain groups are acid-labile, relying on different sensitivities.[2][3]
Safety & Handling Piperidine is toxic and has an irritating odor.[] TFA is corrosive. Overall, reagents are significantly safer and easier to handle.Anhydrous HF is extremely corrosive, toxic, and requires a specialized, dedicated Teflon apparatus for safe handling.[9][10][11][19]
Automation Easily automated. The UV absorbance of the dibenzofulvene-piperidine adduct allows for real-time deprotection monitoring.[13][14][16]Automation is possible but less common due to the handling of corrosive TFA in every cycle and the specialized final cleavage step.
Cost Fmoc-protected amino acids were historically more expensive, but prices have become highly competitive due to widespread use and economies of scale.[][8][13]Boc-protected amino acids are generally less expensive.[] However, the cost and maintenance of a specialized HF apparatus can be significant.
Common Side Reactions Aspartimide formation: Base-catalyzed cyclization at Asp residues.[17][20] Diketopiperazine formation: At the dipeptide stage.[15][17] Dibenzofulvene adducts: If scavenging is incomplete.[3]t-Butylation: Alkylation of Trp or Met by tert-butyl cations during Boc deprotection.[3] Acid-catalyzed degradation: Repeated TFA cycles can cause premature loss of some sensitive side-chain protecting groups.[14]
Peptide Suitability Excellent for acid-sensitive sequences (e.g., containing Trp, Met) and post-translationally modified peptides like phosphopeptides and glycopeptides.[][13][14]Often preferred for very long or "difficult" sequences prone to aggregation, as the protonated state of the peptide after TFA deprotection can reduce interchain hydrogen bonding.[8][12]

Visualizing the Synthesis Cycles

The cyclical nature of SPPS is best understood visually. The following diagrams illustrate the distinct workflows for each strategy.

Boc_SPPS_Cycle cluster_0 Boc-SPPS Cycle cluster_1 Final Cleavage Resin Resin-AA(Bzl)-Boc Deprotect Boc Deprotection Resin->Deprotect  50% TFA/DCM Wash1 Wash Deprotect->Wash1 Neutralize Neutralization Wash2 Wash Neutralize->Wash2 Couple Coupling Wash3 Wash Couple->Wash3 New_Resin Resin-AA(Bzl)-AA(Bzl)-Boc Cleavage HF Cleavage New_Resin->Cleavage  Anhydrous HF  + Scavengers Wash1->Neutralize  DIEA/DCM Wash2->Couple  Boc-AA-OH  Coupling Reagent Wash3->New_Resin Peptide Free Peptide Cleavage->Peptide

Caption: The Boc/Bzl solid-phase peptide synthesis cycle.

Fmoc_SPPS_Cycle cluster_0 Fmoc-SPPS Cycle cluster_1 Final Cleavage Resin Resin-AA(tBu)-Fmoc Deprotect Fmoc Deprotection Resin->Deprotect  20% Piperidine/DMF Wash1 Wash Deprotect->Wash1 Couple Coupling Wash2 Wash Couple->Wash2 New_Resin Resin-AA(tBu)-AA(tBu)-Fmoc Cleavage TFA Cleavage New_Resin->Cleavage  TFA  + Scavengers Wash1->Couple  Fmoc-AA-OH  Coupling Reagent Wash2->New_Resin Peptide Free Peptide Cleavage->Peptide

Caption: The Fmoc/tBu solid-phase peptide synthesis cycle.

Experimental Protocols: A Practical Overview

Note: These are generalized protocols. Specific reaction times, equivalents, and wash solvents may vary based on the sequence, scale, and resin.

Protocol 1: Standard Fmoc-SPPS Cycle
  • Resin Swelling: Swell the Fmoc-amino acid-loaded resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.

    • Repeat the treatment with 20% piperidine in DMF for 10 minutes. Drain.[15]

  • Washing: Wash the resin extensively with DMF (e.g., 5-7 times) to remove all piperidine and the dibenzofulvene adduct.

  • Coupling:

    • Dissolve the next Fmoc-amino acid (3-5 eq.) and a coupling agent like HBTU (3-5 eq.) in DMF.

    • Add a base like DIEA (6-10 eq.) to the activation mixture.

    • Add the activated amino acid solution to the resin and agitate for 45-90 minutes.

  • Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents.

  • Cycle Repetition: Return to Step 2 for the next amino acid.

  • Final Cleavage & Deprotection:

    • After the final coupling and N-terminal Fmoc deprotection, wash the resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail (e.g., TFA/Triisopropylsilane/H₂O 95:2.5:2.5) for 2-3 hours at room temperature.[18][21]

    • Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether.

Protocol 2: Standard Boc-SPPS Cycle
  • Resin Swelling: Swell the Boc-amino acid-loaded resin in DCM for 30-60 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes. Drain.

    • Repeat the treatment with 50% TFA in DCM for 20-30 minutes. Drain.

  • Washing: Wash the resin with DCM (3-5 times) and isopropanol (2-3 times) to remove residual acid.

  • Neutralization:

    • Treat the resin with 5-10% DIEA in DCM for 2 minutes. Drain.

    • Repeat the neutralization step.

  • Washing: Wash the resin with DCM (3-5 times).

  • Coupling:

    • Pre-activate the next Boc-amino acid (3-5 eq.) with a coupling agent (e.g., HBTU/DIEA) in DMF or DCM.

    • Add the activated solution to the resin and agitate for 60-120 minutes.

  • Washing: Wash the resin with DCM (3-5 times).

  • Cycle Repetition: Return to Step 2 for the next amino acid.

  • Final Cleavage & Deprotection:

    • CAUTION: This step requires a specialized HF apparatus and extensive safety precautions. [9][10]

    • Dry the peptide-resin thoroughly under high vacuum.

    • Place the resin in the Teflon reaction vessel with a scavenger (e.g., p-cresol).

    • Cool the vessel in a dry ice/acetone bath and condense anhydrous HF into it.

    • Stir the reaction at 0°C for 60 minutes.[9]

    • Evaporate the HF under vacuum. Precipitate and wash the crude peptide with cold diethyl ether.

Conclusion: Selecting the Right Strategy

For the vast majority of modern peptide synthesis applications, the Fmoc/tBu strategy is the method of choice .[13] Its milder conditions, true orthogonality, ease of automation, and enhanced safety profile make it more versatile and accessible.[13][14] It is particularly advantageous for synthesizing peptides with acid-sensitive residues or complex modifications like phosphorylation.[13][14]

However, the Boc/Bzl strategy remains a powerful tool for specific, challenging syntheses . Its utility shines in preparing very long peptides or sequences known to aggregate, where the repeated protonation of the N-terminus in TFA can help maintain chain solvation and improve synthetic outcomes.[8][12] It is also the preferred method for creating peptide thioesters for native chemical ligation or for peptides containing base-sensitive functionalities.[8][12]

Ultimately, the decision rests on a careful evaluation of the target peptide's sequence, the required scale, available laboratory equipment, and safety considerations. By understanding the fundamental chemistry and practical trade-offs detailed in this guide, researchers can make an informed choice that paves the way for a successful synthesis.

References

  • Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2GwcNOuYLkvxDKcMGQhQNyQkv_J7WER6ff7QTfpij7kQDX7fQz3IfVKCo39-GIyYhEtQDVh883DQCCXbWvC_mbJGBv_tW7dtsk0srOBTGG45m5k0QHcGn1SBRA9s1lgI-bul0H9oyMYUYy8YLHZCwtw8Gg1ejXt-KNhmFE9ZP7tEN4HxJAdcCrIQBzjOLtbM_9qpx_AuzCrSo46RnPU8-LYKBK7Cr5j_S]
  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrHRmMGTfJ7GTZqT3m2OMzCqXx50UPPmnz6fAJhcn1rPeVPHEwnD5Z3FeVrN1yAsu6C9308EX8HdR3bzcV_RMXDLdrIYQUlMzXENtCag2bML0j9-vMUn1NvQNLUhz9IHb8suvHKTFBpLm15GpTClGiD7RQM3m78YPHIzhhwnt8CZP-1rp44XLIAQKjzz-Sc0QD4yQPImbfMLgs1gvN4RRqBWyjz2rXlp-crw==]
  • Pires, D. A. T., Bemquerer, M. P., & do Nascimento, C. J. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Protein and Peptide Letters. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlSHqC_r1n64NFtG3K2dCemO5cTSbdsZD6uvJkAgv-CVc7tq9vNt1-p-MftpyMkiOSFTeGMOjwDrRBYYz5IrYO-LoAqpBD1yIf4_CNZrSWk2Wj2C4Jr02aUsxLDVGNiFu3D6up9iMR_wq71lZiIXMmu_LlfXdcfMw-6V9XEX8IcfdKhNgKJFRxYJags-dBSex3zJ_DoTiFAH3DxBr3ebUXpEbEDZoDiMFt6sEx-2p9GR9kwqrw3UA5gA==]
  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative. BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEw1w1Job8JoJjeP5PHmNc3hfnZE22CdAK2mhNBcaHvsx8vUCKB1_fbSjfE4HwB6DStaFY_kbcT-QAeQWOfUlo2Vw7ov8qpmk8-zUZyHuhncGDlAc37Hqc64P7BT2pxSpEDQrcIWtAa1OG1bTktwZp9sIRaM8pItAUBjzOJBGF9Dt4Z1wh5qIQYlW14mp1QGjA6r_piK-R61NaQtJGZ6A5LsN1NdY-oyoZQeiXKAK3N6Pd2XmI=]
  • Why Fmoc-Protected Amino Acids Dominate SPPS?. BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTA64AMLn7jbQdwFDrSCIs92gCfWWCta8kjIntp7Qm90G_rET4iczgTqyUObKW5HQ10jYRphaO2gZ7tnfQ3TCLiO2DyAumT_3sJhvPDvzTPeC6KzE1_JOyQIFyAt6YFk2iakfY9SMb2MyFDrByu6uW_MRi1Xpm5K6Lrdhx3Y2NDI37yO8D-okM-oLMDQ87OfapondgY5t8vlcJ26K3VB_YRH1KJG8s70bdOg==]
  • Packman, L. C. (1995). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Tetrahedron Letters. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF56qNup4xQCDjJ_VZkch-a7J4BjmyEqZsY_6rnyrxakvqdZLBVUEutErXHilcmO-6mu2NDWZ1Mpm3fTZp4_1Gv310pHSP8_rmHIAMRprHFgnGVSwBQ-Gqkk1jg0Yt59XUU1JVEf2ISvmmekfWIzzraS7Vxip_Pz0IMEETNYidXbcRvX-DQXCUD7LhguW3VYzD8Lpbn0pnjNIckdAbkfehSQYe5TbDdOle0no-AXOmS1bOEIYu322-xuM8zQVe4V1lJMeVWX5580BPezs31Dx1yAc7yBCXDug==]
  • Albericio, F., & Carpino, L. A. (1997). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Methods in Enzymology. [URL: https://pubmed.ncbi.nlm.nih.gov/9379581/]
  • Muttenthaler, M., et al. (2015). Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. Nature Protocols. [URL: https://pubmed.ncbi.nlm.nih.gov/26068898/]
  • Yan, L. Z., & Dawson, P. E. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences. [URL: https://www.pnas.org/doi/10.1073/pnas.92.26.12485]
  • Yan, L. Z., & Dawson, P. E. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences of the United States of America. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC40388/]
  • Fmoc Solid Phase Peptide Synthesis. ChemPep. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfnxMaWM6cRFTBV0LXf9RP9dV3ufPMfbG_8fvZPgWbBq_Mk9kQnGlnFP19fet0edmy-oCbQZe_sLeG5PDK3h4R_opjVvTgoSkaUFWCYOm7FksVT_BwtBsBQEfPi4agciW5QYKQyKMMIE-YD3wFstYdFwY=]
  • Muttenthaler, M., et al. (2015). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Nature Protocols. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4506385/]
  • Sharma, A., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.1c00427]
  • Cleavage Cocktails; Reagent B. Aapptec Peptides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4bJajsMj5EVcvk192h8tC8KwurDRzq2J14hyZVvN_RJ22IhaYaBb2axFxFPc7Tvo4RBggtIso3rKdBDQYAQIcxLTWzMA8anrycBIHI6KoXnM3u4Dm3Nm2RC7XxA8wHPZQAzGxlR_WUc5H1nvWu9-MyotcHPVD_O_ocafpBC4L_Ui_Gna3Ef7P0Z7y3wtD]
  • Muttenthaler, M., et al. (2015). Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. UQ eSpace. [URL: https://espace.library.uq.edu.au/view/UQ:361284]
  • Application Notes and Protocols for TFA Cleavage of Pbf-Protected Peptides. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrApgcwb4DLEOuoJRPmwbISqzeD4mZsM5-Uk-2zH_bK8V34_e5w-hxcD1gSDbUYSF3EjgL6uhf7vA2VTnGjyK8gwbq4qElomvOWvAPEfcHm-JUHZqKOMlPelLfEV-S9wU7HX1_zOERqCTNW4bG7YY-hEH_NJw6uiVmFVXTkUXMFlU6eAH1CqalIYobs10pM8swSVuLucpTrhGhQ90R44reGxElGVjItg==]
  • Fmoc Amino Acids for SPPS. AltaBioscience. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIqGDMeTzjpwEUiFy8psf3UF42Czouhxt8ZvvwTTQimnLITm9FJTPS_XB5CWl3SCasGdDLs9UOp1fRhbytoqf6oK-ts-I8oS1UJyQNgbkKSf98yJGNt_kcnwk37VHlxrtb6cLmZfAZ4S7De8bq3Her7qxcSu8GKp7-]
  • Góngora-Benítez, M., et al. (2014). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. ACS Sustainable Chemistry & Engineering. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4392411/]
  • Bofill, R., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules. [URL: https://www.mdpi.com/1420-3049/25/19/4479]
  • An In-depth Technical Guide to Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS). Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLsJY5iQLQCOrXT6Mj1DYjIIMaFDK6-zgJXTMdF7AoojUeALJWhmKu3eZnTavhHjZWis6nXm5e6EAFPD6Nie0mBOyM3XGL8drXunE_V2VaEvhkJlj31hUuk99WczBcmZ0N7UUX84C7SqFIsU6fr87f-Qk2W3oz0VmCIG2PCEZd7VoZJFM84L4ceydEtHngMKNQaHAndhNtfzS66bUdgIEFRGAsACPbo_qzDedjxpAsIg==]
  • Muttenthaler, M., et al. (2015). Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. ResearchGate. [URL: https://www.researchgate.net/publication/277884260_Methods_setup_and_safe_handling_for_anhydrous_hydrogen_fluoride_cleavage_in_Boc_solid-phase_peptide_synthesis]
  • T boc fmoc protocols in peptide synthesis. Slideshare. [URL: https://www.slideshare.net/slideshow/t-boc-fmoc-protocols-in-peptide-synthesis/251342611]
  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [URL: https://www.researchgate.
  • Peptide synthesis. Wikipedia. [URL: https://en.wikipedia.org/wiki/Peptide_synthesis]
  • Application Notes and Protocols for Fmoc Deprotection using Piperidine in Solid-Phase Peptide Synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGP1wZKWOq_c3sXAeZQ9nCJPorcNQfAwraxa251xAAwbyHDtmYgkjOQTaOVTO3DIAdlw7n4qB5E_QviZTNyrZ8wFpP6LBqxOQFDVcDL6s029WJtA2njlTJbo96VkbGk2FzyEpgMcA62afb2X6O7tySgWW8TDLqELqN6Jk-lyU48h2f54Aob4HkjJU2r3fvW9xO3C5f25x4bQoIDmvRKyrCphcY589juJAmnUY6gPNKkRO4yWKe4pqd_MPsKi-jkvIJZLxawkA==]
  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2504364/]
  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/chemistry-and-synthesis/peptide-synthesis/fmoc-resin-cleavage]
  • Wade, J. D., et al. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Letters in Peptide Science. [URL: https://www.researchgate.net/publication/250070542_Base-induced_side_reactions_in_Fmoc-solid_phase_peptide_synthesis_Minimization_by_use_of_piperazine_as_Na-deprotection_reagent]
  • Muttenthaler, M., et al. (2015). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. ResearchGate. [URL: https://www.researchgate.net/figure/EQUIPMENT-SETUP-HF-safety-All-procedures-requiring-HF-must-be-performed-in-HF-resistant_fig1_277884260]
  • Boc Solid Phase Peptide Synthesis. ChemPep. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUzFve7msNhwlreWO6s6PP8sEYUSAizrHcfyr67OSUdEpcRhO4rmpUxlQX2DVRVLNy7gwtw4KY3tbri6qelkOQD3DrkQ1ZyIZBDMRuWVA-XlcWuTt85-o_j0Mc03Jvn-vpeF1OQ_D4rBJwl8EZIlw-Gw==]
  • Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides. ResearchGate. [URL: https://www.researchgate.net/publication/380796123_Comparison_of_Fmoc_and_Boc_methods_currently_used_for_the_chemical_synthesis_of_peptides]
  • Fmoc-Amino Acids for Peptide Synthesis. AAPPTec. [URL: https://www.aapptec.com/fmoc-amino-acids-s]

Sources

A Researcher's Guide to Greener Deprotection: Navigating the Environmental Impact of Trifluoroacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Trifluoroacetic acid (TFA) has long been the reagent of choice for deprotection reactions, particularly in solid-phase peptide synthesis (SPPS), prized for its efficacy and volatility. However, its classification as a per- and polyfluoroalkyl substance (PFAS) and its increasing accumulation in global water systems have cast a critical eye on its environmental sustainability.[1][2][3][4] This guide provides a comprehensive comparison of TFA with greener alternatives, offering researchers and drug development professionals the data-driven insights needed to transition towards more environmentally benign methodologies without compromising scientific outcomes. We will delve into the environmental fate of TFA, quantitatively compare its performance against emerging alternatives like methanesulfonic acid/formic acid mixtures and solid-acid catalysts, and provide actionable experimental protocols for their implementation.

The Double-Edged Sword: TFA's Role and Environmental Burden

Deprotection is a fundamental step in multi-step organic synthesis, essential for revealing reactive functional groups at the desired stage. In the context of Fmoc/tBu-based SPPS, TFA is the cornerstone for the final cleavage of the peptide from its solid support and the removal of acid-labile side-chain protecting groups.[5][6] Its high acidity, volatility (facilitating easy removal post-reaction), and effectiveness have made it an indispensable tool.[5]

However, the very stability that makes TFA effective also renders it a persistent environmental pollutant.[3][7]

The Environmental Profile of Trifluoroacetic Acid
  • Persistence and Accumulation: TFA is a terminal degradation product of numerous fluorinated compounds, including some refrigerants (HFCs/HFOs), pesticides, and pharmaceuticals.[3][7][8] Its strong carbon-fluorine bond resists natural degradation pathways, leading to its designation as a "forever chemical."[1][3] This persistence results in its accumulation in aquatic environments, with studies showing a four-to-six-fold increase in TFA concentrations in Swiss surface waters and precipitation since the mid-1990s.[2][4]

  • Mobility and Ubiquity: Due to its high solubility in water, TFA is highly mobile and is now ubiquitously found in rainwater, rivers, oceans, and drinking water across the globe.[1][9][10]

  • Toxicity Concerns: While TFA exhibits low acute toxicity in mammals, concerns are growing over its long-term effects.[9][11] In 2024, German authorities proposed classifying TFA as a substance presumed to be toxic to human reproduction based on animal studies.[1][12][13][14] Although it does not bioaccumulate in animal food chains, it can bioaccumulate in some terrestrial plants.[7][9]

The escalating environmental concentrations and emerging toxicological concerns necessitate a proactive shift towards greener alternatives in the lab.

A Comparative Analysis of Deprotection Alternatives

The ideal TFA alternative should balance high deprotection efficiency with a significantly improved environmental and safety profile. Below, we compare several promising alternatives against the TFA benchmark.

Greener Acidic Cocktails: The MSA/Formic Acid System

A highly effective greener substitute for the traditional 95% TFA cleavage cocktail is a mixture of methanesulfonic acid (MSA) and formic acid (FA).[15][16][17]

  • Performance: A solution of 2% MSA in formic acid, supplemented with scavengers like triisopropylsilane (TIS), has been shown to achieve quantitative cleavage and deprotection of complex peptides, including the blockbuster API tirzepatide, within 2-3 hours.[15][16] Cleavage yields are often superior to those obtained with classical TFA methods.[15][16] A minor side reaction, formylation of certain residues (Ser, Thr, Trp, Tyr), can be easily reversed with a dilute ammonium hydroxide treatment.[15]

  • Environmental Advantages: This method drastically reduces strong acid consumption by approximately 98%.[15][16] It replaces TFA, a PFAS, with MSA and formic acid, which are considered far more environmentally friendly and are not persistent pollutants.[15][16]

Reusability and Flow Chemistry: Solid-Acid Catalysts

Heterogeneous solid-acid catalysts, such as zeolites (e.g., H-BEA) and tungstated zirconia, represent a paradigm shift from stoichiometric liquid acids to recyclable catalytic systems.[18][19]

  • Performance: These catalysts enable N-Boc deprotection in continuous flow reactors, often achieving high yields with residence times of less than a minute at elevated temperatures (120-150 °C).[18][19] This approach facilitates product separation, enhances productivity, and eliminates the need for aqueous workup or salt-breaking steps.[18]

  • Environmental Advantages: The primary benefit is the reusability of the catalyst, which dramatically reduces chemical waste and improves process mass intensity (PMI). By integrating these catalysts into a flow chemistry setup, solvent usage is minimized, and the overall process becomes more efficient and contained.[19]

The Mild and Selective Approach: Enzymatic Deprotection

For substrates with multiple sensitive functional groups, biocatalysis offers unparalleled selectivity.

  • Performance: Certain enzymes, such as lipase A from Candida antarctica (CAL-A) and an esterase from Bacillus subtilis, can selectively hydrolyze tert-butyl ester protecting groups while leaving other acid-labile groups like Boc, Z, and Fmoc completely intact.[20] This method operates under very mild, near-neutral pH conditions.

  • Environmental Advantages: Enzymatic reactions are conducted in aqueous media, eliminating the need for harsh organic solvents and acids. The biocatalysts themselves are biodegradable, positioning this as one of the greenest possible deprotection strategies.

Data Summary: Quantitative Comparison of Deprotection Methods
Reagent/MethodTypical ConditionsCleavage EfficiencyKey AdvantagesKey DisadvantagesEnvironmental Profile
TFA (Benchmark) 95% TFA, 5% Scavengers, RT, 2-4h>90%High efficiency, volatile, well-establishedHarsh, non-selective, generates PFAS wasteVery Poor: Persistent, mobile, potential reproductive toxicant[1][3][12]
MSA/Formic Acid 2% MSA, 95.5% FA, 2.5% TIS, RT, 2-3h>95%[15]Reduces strong acid use by 98%, TFA-free, high yieldPotential for formylation (reversible)Good: Uses non-persistent, more benign acids[15][16]
Solid-Acid Catalyst (H-BEA Zeolite) Flow reactor, THF solvent, 140-150°C, <1 min residenceHigh YieldsReusable catalyst, reduced waste, ideal for flow chemistryHigh temperature required, potential for catalyst poisoningExcellent: Minimal waste, high atom economy[18][21]
Enzymatic (e.g., CAL-A) Aqueous buffer, RTGood to HighExtremely selective, very mild conditionsSubstrate-specific, slower reaction timesExcellent: Biodegradable catalyst, aqueous solvent[20]

Experimental Protocols

To facilitate the adoption of these greener alternatives, we provide detailed, self-validating protocols for a standard TFA deprotection and a comparative method using the MSA/Formic Acid system.

Protocol 1: Standard Boc-Deprotection using TFA

Objective: To deprotect a Boc-protected amine using a standard TFA/DCM procedure.

Materials:

  • Boc-protected amine (1.0 mmol)

  • Dichloromethane (DCM), reagent grade (10 mL)

  • Trifluoroacetic acid (TFA), reagent grade (10 mL)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator, magnetic stirrer, separatory funnel

Procedure:

  • Dissolve the Boc-protected amine (1.0 mmol) in DCM (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (10 mL) to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.

  • Re-dissolve the residue in ethyl acetate or another suitable organic solvent.

  • Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution.

  • Wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the deprotected amine.

Protocol 2: Greener Global Deprotection using MSA/Formic Acid

Objective: To perform the final cleavage and deprotection of a peptide from a solid support using the MSA/FA cocktail.[15]

Materials:

  • Peptide-bound resin (e.g., Rink Amide resin, 0.1 mmol scale)

  • Cleavage Cocktail: 2% Methanesulfonic acid (MSA), 95.5% Formic acid (FA), 2.5% Triisopropylsilane (TIS) (v/v/v). Prepare 10 mL for a 0.1 mmol scale synthesis.

  • Cold diethyl ether

  • Centrifuge and centrifuge tubes

  • Lyophilizer

Procedure:

  • Place the peptide-bound resin in a reaction vessel.

  • Add the freshly prepared MSA/FA/TIS cleavage cocktail (10 mL) to the resin.

  • Allow the mixture to react at room temperature for 2-3 hours with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether (approx. 40 mL).

  • Cool the mixture at -20 °C for 30 minutes to maximize precipitation.

  • Pellet the peptide by centrifugation (e.g., 4000 rpm for 5 min).

  • Decant the ether, wash the peptide pellet twice more with cold ether, and centrifuge again.

  • After the final wash, dry the peptide pellet under a stream of nitrogen and then in vacuo or by lyophilization.

  • If formylation is suspected (confirm by LC-MS), treat the crude peptide with 0.5 M NH₄OH in water to remove the formyl group before purification.

Visualization of Workflows and Decision Logic

Diagrams can clarify complex workflows and aid in decision-making. The following are rendered using Graphviz (DOT language).

Diagram 1: Deprotection Workflow Comparison```dot

G cluster_0 TFA-Based Workflow (Batch) cluster_1 Solid-Acid Catalyst Workflow (Flow) TFA_Start Start: Boc-Protected Substrate TFA_React Add Stoichiometric TFA in Solvent TFA_Start->TFA_React TFA_Workup Aqueous Workup / Neutralization TFA_React->TFA_Workup TFA_Waste Generate Aqueous & Organic Waste (Contains TFA) TFA_Workup->TFA_Waste TFA_Product Isolated Product TFA_Workup->TFA_Product SAC_Start Start: Boc-Protected Substrate in Solvent SAC_React Pump Through Packed Bed Reactor (PBR) with Solid Catalyst SAC_Product Collect Product Stream SAC_Evap Solvent Evaporation SAC_Final Isolated Product (Base) SAC_Catalyst Catalyst in PBR (Reusable)

Caption: Decision tree for choosing a suitable deprotection method.

Conclusion and Future Outlook

The evidence is clear: while trifluoroacetic acid is a highly effective reagent, its environmental persistence and accumulating presence in global ecosystems demand a transition to greener alternatives. [1][3]Fortunately, viable and often superior alternatives are emerging from the principles of green chemistry. The methanesulfonic acid/formic acid system offers a near drop-in replacement for TFA in peptide cleavage, drastically reducing environmental impact without a performance penalty. [15][16]For process chemistry and large-scale synthesis, solid-acid catalysts in continuous flow systems provide a pathway to significantly reduce waste and improve efficiency. [18][19] As researchers and drug development professionals, the onus is on us to critically evaluate our laboratory practices and adopt these more sustainable methods. By embracing these greener alternatives, we can continue to advance scientific discovery while acting as responsible stewards of our shared environment. The future of synthesis is not only about efficacy and yield but also about sustainability and minimal impact.

References

  • Fidha, F., Kumar, A., Leko, M., Marder, O., Burov, S., Sharma, A., de la Torre, B. G., & Albericio, F. (2025). Advancing sustainable peptide synthesis: methanesulfonic acid–formic acid as a greener substitute for TFA in final global deprotection. Green Chemistry, 27, 14911. [Link]

  • Kim, M. H., Nason, J. A., & Bouwer, E. J. (2000). Biodegradability of Trifluoroacetic Acid. Environmental Engineering Science, 17(6), 337-344. [Link]

  • Wu, Y., Scott, S. L., et al. (2021). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Reaction Chemistry & Engineering. [Link]

  • Blake, T. A., Tona, V., & Murphy, J. J. (2023). Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. Molecules, 28(15), 5849. [Link]

  • Carrington, D. (2024). Rapidly rising levels of TFA ‘forever chemical’ alarm experts. The Guardian. [Link]

  • Solomon, K. R., et al. (2016). Sources, fates, toxicity, and risks of trifluoroacetic acid and its salts: Relevance to substances regulated under the Montreal and Kyoto protocols. Journal of Toxicology and Environmental Health, Part B, 19(7), 289-304. [Link]

  • Hofer, M., et al. (2025). Trifluoroacetate (TFA) in Precipitation and Surface Waters in Switzerland: Trends, Source Attribution, and Budget. ResearchGate. [Link]

  • Chemical & Engineering News. (2025). Rising TFA Levels in Rain Prompt Debate Over Environmental and Health Risks. cen.acs.org. [Link]

  • Mérieux NutriSciences. (2025). Trifluoroacetic Acid (TFA): A PFAS Under Scrutiny? [Link]

  • Wikipedia. (n.d.). Trifluoroacetic acid. [Link]

  • Schmidt, M., et al. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry, 70(9), 3737-3740. [Link]

  • Arp, H. P. H., et al. (2024). The Global Threat from the Irreversible Accumulation of Trifluoroacetic Acid (TFA). Environmental Science & Technology. [Link]

  • PolyPeptide Group. (2024). Sustainable PFAS-free alternatives for TFA in SPPS. [Link]

  • Lipomed. (n.d.). Confirmation that there is no current alternative to TFA for peptide synthetic process. Toxic Docs. [Link]

  • Chen, Y., et al. (2025). Solid Acid-Enabled N-Boc Deprotection and Acetal Hydrolysis in the Synthesis of Vepdegestrant. Organic Process Research & Development. [Link]

  • Dekant, W., & Dekant, S. (2023). Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures. Archives of Toxicology. [Link]

  • Eurofins. (n.d.). New report on TFA in surface- and groundwaters. [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific solvent issues with BOC deprotection. [Link]

  • Boehringer Ingelheim. (2024). TFA-free Peptide Synthesis. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection Reagent Guide. [Link]

  • National Law Review. (2024). What the TFA! Is Trifluoroacetic Acid Another "Forever Chemical" on the Rise? [Link]

  • TZW: DVGW-Technologiezentrum Wasser. (n.d.). TRIFLUOROACETIC ACID – POSSIBLE CONSEQUENCES OF A CHANGE IN REGULATION (TFA-Trink). [Link]

  • GenScript. (n.d.). Impact of TFA - A Review. [Link]

  • Giraud, M., et al. (2025). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. PubMed Central. [Link]

  • Asplund, J., & Leek, H. (2000). Formic acid as a milder alternative to trifluoroacetic acid and phosphoric acid in two-dimensional peptide mapping. Journal of Chromatography A, 891(1), 183-187. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

Sources

A Senior Application Scientist's Comparative Guide to Halogenated Analogs of 2-(4-Boc-piperazinyl)-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Halogenation in a Privileged Scaffold

The 2-(4-Boc-piperazinyl)-2-phenylacetic acid scaffold is a cornerstone in modern medicinal chemistry. Its inherent structural features—a chiral center, a protected piperazine ring, and an aromatic phenyl group—make it a versatile building block for a multitude of therapeutic agents, particularly in neuropharmacology and oncology.[1][2][3] The piperazine moiety is frequently employed to enhance aqueous solubility and oral bioavailability, key determinants of a successful drug candidate.[4]

This guide moves beyond the parent compound to explore a critical aspect of lead optimization: halogen substitution on the phenyl ring. By systematically replacing a hydrogen atom with fluorine, chlorine, or bromine, researchers can fine-tune a molecule's physicochemical and pharmacological properties. This comparison will delve into the synthesis, reactivity, and potential structure-activity relationship (SAR) implications of these chloro, fluoro, and bromo analogs, providing the data-driven insights necessary for rational drug design.

General Synthetic Strategy: Nucleophilic Substitution

The most common and efficient route to synthesizing these analogs is through a direct nucleophilic substitution reaction. This involves reacting the desired α-bromo substituted phenylacetic acid with N-Boc-piperazine. The tert-butyloxycarbonyl (Boc) group is a crucial protecting group that prevents N,N'-dialkylation and allows for selective reactions at the unprotected nitrogen.[2][5] The choice of the α-halogen on the phenylacetic acid starting material is critical; α-bromo derivatives are generally more reactive than their α-chloro counterparts due to the lower bond dissociation energy of the carbon-bromine bond, making bromide a superior leaving group.[6]

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A Halogen-Substituted α-Bromo Phenylacetic Acid (X = F, Cl, Br) C Nucleophilic Substitution (e.g., Polar Solvent, Base) A->C Electrophile B 1-Boc-piperazine B->C Nucleophile D 2-(4-Boc-piperazinyl)-2- (X-phenyl)acetic acid C->D Forms C-N bond

Caption: General synthetic pathway for halogenated this compound analogs.

Comparative Physicochemical Properties

The introduction of a halogen atom, even a single one, significantly alters the molecule's physical and chemical properties. These changes, summarized below, have profound implications for a compound's behavior in biological systems.

PropertyParent Compound2-Chloro Analog4-Chloro Analog3-Bromo Analog
Molecular Formula C₁₇H₂₄N₂O₄[2][7]C₁₇H₂₃ClN₂O₄[3]C₁₇H₂₃ClN₂O₄C₁₇H₂₃BrN₂O₄
Molecular Weight 320.39 g/mol [2][7]354.83 g/mol [3]354.83 g/mol 399.28 g/mol
CAS Number 347186-49-6[2][7]885272-96-8[3]885272-98-01215494-17-7
Appearance White powder[2]---
Melting Point 191-197 °C[2]---
Predicted LogP ~1.7 - 2.5~2.2 - 3.0~2.2 - 3.0~2.4 - 3.2
Predicted pKa ~3.5 - 4.5~3.4 - 4.4~3.4 - 4.4~3.4 - 4.4

Note: Predicted LogP and pKa values are estimations from chemical software and can vary. Data for fluoro analogs are less commonly published in vendor catalogs but would follow similar trends.

Structure-Activity Relationship (SAR) Insights: The Halogen Effect

The choice of halogen and its position on the phenyl ring are critical decisions in drug design, influencing everything from target affinity to metabolic stability.

  • Fluorine: Often considered a "metabolic blocker." The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like Cytochrome P450s. Introducing fluorine at a site of potential metabolism can significantly increase a drug's half-life. Its small size and high electronegativity can also enhance binding interactions through favorable electrostatic contacts without causing significant steric hindrance.

  • Chlorine: Increases lipophilicity more than fluorine, which can enhance membrane permeability and potentially improve cell-based activity. Its larger size compared to fluorine can be used to probe the steric tolerance of a target's binding pocket. The 3,4-dichloro substitution pattern, in particular, has been shown to be favorable in some drug discovery efforts.[8]

  • Bromine: Offers the greatest increase in lipophilicity and size among the three. This can be advantageous for maximizing van der Waals interactions within a large, hydrophobic binding pocket. Furthermore, the bromine atom can act as a halogen bond donor, a specific and directional non-covalent interaction that can significantly enhance binding affinity to a target protein. From a synthetic standpoint, the higher reactivity of bromo-aromatic compounds makes them valuable intermediates for further functionalization via cross-coupling reactions.[6]

G cluster_props cluster_outcomes Halogen Halogen Substitution (F, Cl, Br) Properties Physicochemical Properties Halogen->Properties Size Size (F < Cl < Br) Lipophilicity Lipophilicity (F < Cl < Br) Electrostatics Electronic Effects (Electronegativity) Outcomes Pharmacological Impact Properties->Outcomes Binding Target Binding Affinity (Sterics, Halogen Bonds) Size->Binding Lipophilicity->Binding PK Pharmacokinetics (PK) (Solubility, Permeability) Lipophilicity->PK Electrostatics->Binding Metabolism Metabolic Stability (C-F bond strength) Electrostatics->Metabolism

Caption: Logical relationship between halogen properties and pharmacological outcomes.

Representative Experimental Protocol: Synthesis of 2-(4-Boc-piperazinyl)-2-(2-chlorophenyl)acetic acid

This protocol provides a robust method for synthesizing the title compound. It incorporates in-process checks and a thorough purification procedure to ensure high purity, a self-validating system critical for generating reliable biological data.

Materials:

  • α-Bromo(2-chloro)phenylacetic acid

  • 1-Boc-piperazine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add α-bromo(2-chloro)phenylacetic acid (1.0 eq) and anhydrous acetonitrile (approx. 0.1 M concentration).

  • Base Addition: Add anhydrous potassium carbonate (2.5 eq) to the stirred solution.

  • Nucleophile Addition: Add 1-Boc-piperazine (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 60-70 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% Ethyl Acetate in Hexanes. The reaction is typically complete within 4-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts and wash the filter cake with Ethyl Acetate.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Aqueous Extraction:

    • Dissolve the crude residue in Ethyl Acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). Causality Note: The bicarbonate wash removes any unreacted acidic starting material.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient elution (e.g., 20% to 60% Ethyl Acetate in Hexanes).

  • Characterization:

    • Combine the pure fractions (identified by TLC) and concentrate to yield the final product as a solid.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC analysis. The expected molecular weight is 354.83 (for C₁₇H₂₃ClN₂O₄).[3]

G A 1. Combine Reactants & Base (α-bromo acid, Boc-piperazine, K₂CO₃) in Acetonitrile B 2. Heat to 60-70 °C Monitor by TLC A->B C 3. Reaction Complete B->C D 4. Cool & Filter Salts C->D E 5. Concentrate Filtrate D->E F 6. Redissolve in EtOAc E->F G 7. Wash with NaHCO₃ & Brine F->G H 8. Dry (MgSO₄) & Concentrate G->H I 9. Purify via Silica Gel Chromatography H->I J 10. Characterize Pure Product (NMR, MS, HPLC) I->J

Caption: Step-by-step experimental workflow for synthesis and purification.

Conclusion and Outlook

The choice between chloro, fluoro, and bromo analogs of this compound is not arbitrary but a strategic decision rooted in the principles of medicinal chemistry.

  • Fluoro-analogs are ideal for programs where metabolic stability is a primary concern.

  • Chloro-analogs offer a balance of increased lipophilicity and steric bulk, useful for probing binding pockets and enhancing membrane permeability.

  • Bromo-analogs provide the highest lipophilicity and the potential for halogen bonding, while also serving as versatile handles for further synthetic elaboration.

This guide provides a foundational framework for comparing these critical building blocks. By understanding the causal relationships between halogen substitution and resulting molecular properties, researchers can more effectively select the optimal analog to accelerate their drug discovery and development programs.

References

  • PubChem. this compound.[Link]

  • Khan, F. A., et al. (2015).
  • V, S., et al. (2013). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis. [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]

  • Hulcoop, D. G. (2009). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
  • Costantino, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Wikipedia. Phenylacetic acid.[Link]

  • Chiba, J., et al. (2006). Synthesis, biological evaluation, and pharmacokinetic study of prolyl-1-piperazinylacetic acid and prolyl-4-piperidinylacetic acid derivatives as VLA-4 antagonists. Bioorganic & Medicinal Chemistry. [Link]

  • Hulshof, K. G., et al. (2021). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Piperazine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The Analytical Imperative for Piperazine Scaffolds

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its prevalence in active pharmaceutical ingredients (APIs) — from anthelmintics like piperazine itself to blockbuster drugs for allergies, psychoses, and viral infections — is a testament to its versatile physicochemical properties and favorable biological profile.[1] However, the very properties that make it a valuable pharmacophore also present distinct analytical challenges. Its high polarity, basicity, and potential hygroscopicity can complicate separation and quantification.[2] Furthermore, the parent piperazine molecule lacks a native chromophore, rendering direct UV detection difficult.[3]

This guide provides a comprehensive framework for developing and validating robust analytical methods for piperazine-containing compounds. We will move beyond rote procedural descriptions to explore the underlying scientific rationale for methodological choices, ensuring that every protocol is a self-validating system. Our approach is grounded in the authoritative principles established by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), providing researchers and drug development professionals with a practical and defensible strategy for ensuring data integrity.[4][5]

A Comparative Overview of Core Analytical Techniques

The selection of an analytical technique is the first critical decision in method development. The choice is dictated by the analyte's properties, the sample matrix, and the intended purpose of the analysis (e.g., impurity profiling vs. bulk assay).

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse of pharmaceutical analysis. For piperazine compounds, several approaches are common:

    • HPLC with UV Detection (Post-Derivatization): For compounds lacking a UV chromophore, derivatization is essential. A reagent like 4-chloro-7-nitrobenzofuran (NBD-Cl) reacts with the secondary amine groups of piperazine to form a stable, UV-active derivative, enabling sensitive detection.[6] This approach is cost-effective and utilizes standard laboratory equipment.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): The high polarity of many piperazine compounds makes them ideal candidates for HILIC. This technique uses a polar stationary phase and a high-organic mobile phase, providing better retention for polar analytes that are poorly retained in traditional reversed-phase (RP) chromatography.[7]

    • Reversed-Phase HPLC with Alternative Detectors: When derivatization is undesirable, detectors that do not rely on UV absorbance, such as Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD), can be employed.[3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers unparalleled sensitivity and specificity, making it the gold standard for trace-level analysis, such as quantifying impurities or analyzing samples from biological matrices.[7][8] It can directly detect non-chromophoric compounds like piperazine, eliminating the need for derivatization.[9]

  • Gas Chromatography (GC): GC is suitable for volatile and thermally stable piperazine derivatives.[1] For less volatile compounds, derivatization may be necessary to increase volatility. GC coupled with a Mass Spectrometer (GC-MS) is a powerful tool for identifying unknown impurities and has been used to measure nitrosamine impurities in piperazine-containing drug formulations.[10]

Head-to-Head Performance Comparison

The following table summarizes the typical performance characteristics of the most common validated methods for piperazine analysis.

ParameterHPLC-UV (with Derivatization)LC-MS/MSGC-MS
Specificity High (dependent on chromatographic resolution and derivatization selectivity)Very High (based on precursor/product ion transitions)High (based on retention time and mass spectrum)
Analyte Piperazine and its derivativesPiperazine and its derivativesVolatile Piperazine derivatives
Matrix Active Pharmaceutical Ingredients (API)API, Plasma, Urine, SerumPharmaceutical Drug Substances
Linearity Range ~30 - 350 ppm[6]~1 - 200 µg/kg[7]~0 - 10 µg/mL[11]
Accuracy (% Recovery) 104.87 - 108.06%[6]102.93 - 111.46%[7]98.6 - 101.2%[11]
Precision (%RSD) < 1.13%[12]< 5.28%[7]< 2.0%[11]
Limit of Detection (LOD) ~30 ppm[6]0.4 µg/kg[7]~0.002 - 0.008%[11]
Limit of Quantitation (LOQ) ~90 ppm[6]1.0 µg/kg[7]~0.005 - 0.03%[11]

The Validation Workflow: A Structured Approach

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[13] The process should be systematic and well-documented, following a pre-approved validation protocol. The ICH Q2(R1) guideline provides a comprehensive framework for this process.[4]

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Reporting & Lifecycle ATP Define Analytical Target Profile (ATP) MethodDev Method Development & Optimization ATP->MethodDev Protocol Write Validation Protocol MethodDev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) Limits LOD & LOQ Robustness Robustness Report Validation Report Robustness->Report Lifecycle Method Lifecycle Management Report->Lifecycle

Caption: The three-phase workflow for analytical method validation.

Foundational Validation Parameters: The "Why" and "How"

The core parameters of validation are not merely a checklist; they are interconnected components that collectively build confidence in the method's performance.[14]

Validation_Parameter_Relationships cluster_quant Quantitative Tests cluster_limit Limit Tests center_node Fit for Purpose Accuracy Accuracy center_node->Accuracy Precision Precision center_node->Precision Linearity Linearity center_node->Linearity LOD Detection Limit (LOD) center_node->LOD LOQ Quantitation Limit (LOQ) center_node->LOQ Specificity Specificity center_node->Specificity Robustness Robustness center_node->Robustness Accuracy->Precision Precision->Linearity Range Range Linearity->Range LOD->LOQ

Caption: Interrelationships between core validation parameters.

  • Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[15] For piperazine compounds, this is critical because synthesis-related impurities (e.g., ethylene diamine) or degradation products (e.g., N-formylpiperazine) can be structurally similar.[2]

  • Trustworthiness (Self-Validating System): A method's specificity is confirmed by spiking the drug substance or product with appropriate levels of impurities and demonstrating that the analyte peak is free from interference. Peak purity analysis using a photodiode array (PDA) detector is an excellent way to confirm this, providing a quantifiable metric of spectral homogeneity across the peak.

  • Expertise & Experience: Linearity demonstrates a direct proportional relationship between the analyte concentration and the analytical signal. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[13] For an assay, this is typically 80-120% of the test concentration. For an impurity, the range must cover from the reporting threshold to 120% of the specification.

  • Trustworthiness (Self-Validating System): Linearity is not just about achieving a high correlation coefficient (r² > 0.99). The y-intercept of the regression line should be statistically insignificant from zero, and a visual inspection of the residual plot should show a random distribution of points around the x-axis, confirming no systematic bias.

  • Expertise & Experience: Accuracy is the closeness of the test results to the true value, while precision is the degree of scatter between a series of measurements.[14] Precision is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).[13]

  • Trustworthiness (Self-Validating System): Accuracy is typically determined by applying the method to a sample of known concentration (e.g., a certified reference material) or by spiking a blank matrix with a known amount of analyte. Results are expressed as percent recovery. For precision, the results are expressed as the relative standard deviation (%RSD) of a series of measurements. Acceptance criteria are set based on the method's purpose; for example, an assay of a major component typically requires an RSD of ≤ 2%.[14]

  • Expertise & Experience: The Limit of Detection (LOD) is the lowest amount of analyte that can be detected but not necessarily quantitated. The Limit of Quantitation (LOQ) is the lowest amount that can be determined with acceptable precision and accuracy.[13] These are critical for impurity analysis.

  • Trustworthiness (Self-Validating System): While often estimated based on a signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ), the established LOQ must be experimentally verified.[12] This is done by preparing samples at the proposed LOQ concentration and demonstrating that the precision and accuracy meet pre-defined requirements.

  • Expertise & Experience: Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C).[13] This provides an indication of its reliability during normal usage.

  • Trustworthiness (Self-Validating System): Robustness studies are a form of in-laboratory stress testing. By identifying which parameters are most critical to the separation, it allows for the inclusion of specific system suitability criteria (e.g., resolution between critical peaks) in the final method to ensure performance is maintained over time.

Experimental Protocols: From Theory to Practice

The following protocols provide a step-by-step guide for validating two common methods for piperazine analysis.

Protocol: Validation of an HPLC-UV Method with Derivatization

This protocol is based on the derivatization of piperazine with NBD-Cl.[6][12]

Objective: To validate an HPLC-UV method for the quantification of piperazine as a process-related impurity in an Active Pharmaceutical Ingredient (API).

1. Derivatization Procedure: a. Prepare a 1.0 mg/mL solution of the API in diluent (e.g., Acetonitrile/Water). b. To 1.0 mL of this solution, add 0.5 mL of borate buffer (pH 9.5) and 0.5 mL of NBD-Cl solution (1.0 mg/mL in acetonitrile). c. Vortex the mixture and heat at 60°C for 30 minutes. d. Cool to room temperature and add 0.1 mL of 1M HCl to stop the reaction. e. Dilute to a final volume of 5.0 mL with diluent.

2. Chromatographic Conditions:

  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm)[12]
  • Mobile Phase: Acetonitrile: Methanol: Diethylamine (90:10:0.1, v/v/v)[12]
  • Flow Rate: 1.0 mL/min[12]
  • Column Temperature: 35°C[12]
  • Detection Wavelength: 340 nm[12]
  • Injection Volume: 10 µL[12]

3. Validation Experiments:

  • Specificity: Analyze a blank (diluent), an un-spiked API sample, and an API sample spiked with piperazine and other known impurities. Ensure no interfering peaks are observed at the retention time of the piperazine-NBD derivative.
  • Linearity: Prepare a series of at least five concentrations of piperazine spanning the expected range (e.g., 30 to 350 ppm).[6] Perform the derivatization and inject each in triplicate. Plot the mean peak area against concentration and calculate the regression line and correlation coefficient.
  • Accuracy: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking the API. Calculate the percent recovery for each sample.
  • Precision (Repeatability): Prepare six individual samples of API spiked at 100% of the target concentration. Calculate the %RSD of the measured concentrations.
  • Precision (Intermediate): Repeat the repeatability experiment on a different day with a different analyst.
  • LOQ: Prepare a series of dilute solutions. Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.[12] Confirm this concentration by preparing six samples at this level and verifying that the precision (%RSD) is acceptable.
Protocol: Validation of an LC-MS/MS Method

This protocol is designed for the trace-level quantification of piperazine in a pharmaceutical formulation.[7][9]

Objective: To validate a sensitive LC-MS/MS method for the quantification of a genotoxic N-nitrosopiperazine impurity in a drug product.

1. Sample Preparation: a. Accurately weigh and dissolve the drug product in a suitable solvent (e.g., Methanol) to achieve a target concentration of 1.0 mg/mL of the API. b. Centrifuge or filter the sample to remove any undissolved excipients. c. Dilute the supernatant/filtrate as needed to fall within the calibration range.

2. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system
  • Column: F5 or C18 column suitable for polar compounds
  • Mobile Phase A: 0.1% Formic Acid in Water (or 2 mM Ammonium Formate)[9]
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[9]
  • Flow Rate: 0.2 - 0.5 mL/min
  • Gradient: Optimize for separation of the impurity from the API.
  • Mass Spectrometer: Triple Quadrupole
  • Ionization: Electrospray Ionization, Positive Mode (ESI+)[9]
  • MRM Transitions: Monitor at least two transitions for the target impurity (e.g., for piperazine: m/z 87.1 → 44.1).[7] One transition is for quantification (quantifier) and the second for confirmation (qualifier).

3. Validation Experiments:

  • Specificity: Analyze a blank matrix and a sample spiked with the API. Confirm no signal is detected in the MRM channels for the impurity.
  • Linearity: Prepare a calibration curve with at least six non-zero points covering the expected range (e.g., 1 ng/mL to 50 ng/mL).[9] Use a weighted (1/x or 1/x²) linear regression if appropriate.
  • Accuracy & Precision: Prepare quality control (QC) samples in blank matrix at a minimum of three concentration levels (low, medium, high). Analyze at least five replicates of each QC level. Accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and precision (%RSD) should not exceed 15% (20% at the LLOQ).
  • Limit of Quantitation (LLOQ): The LLOQ is the lowest point on the calibration curve that meets the accuracy and precision criteria mentioned above.[9]

Conclusion: Beyond Compliance to Scientific Excellence

The validation of analytical methods for piperazine-containing compounds is a multifaceted process that demands a deep understanding of both analytical chemistry and regulatory expectations. By moving beyond a simple box-ticking exercise and embracing the scientific rationale behind each validation parameter, researchers can develop methods that are not only compliant but are truly robust, reliable, and fit for purpose. The choice between a workhorse HPLC-UV method and a highly sensitive LC-MS/MS technique depends on the specific analytical challenge. However, the principles of validation—grounded in the guidelines of the ICH and USP—remain universal. A thoroughly validated method is the bedrock of data integrity, ensuring the quality and safety of the pharmaceutical products that rely on this ubiquitous chemical scaffold.

References

  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation. Available at: [Link]

  • USP General Chapter <1225> Validation of Compendial Procedures. (n.d.). BA Sciences. Available at: [Link]

  • <1225> Validation of Compendial Procedures. (n.d.). USP-NF. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). ResearchGate. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. Available at: [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025). Investigations of a Dog. Available at: [Link]

  • Revised USP Chapter <1225> "Validation of Compendial Methods" approved. (2017). ECA Academy. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). FDA. Available at: [Link]

  • Analysis of piperazine drug formulations for N-nitrosamines. (1981). PubMed. Available at: [Link]

  • HPLC Analysis of Piperazine on Primesep 100. (n.d.). SIELC Technologies. Available at: [Link]

  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. (2006). PubMed. Available at: [Link]

  • Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine. (2024). Analytical Methods (RSC Publishing). Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Available at: [Link]

Sources

A Comparative Guide to the Synthetic Applications of 2-(4-Boc-piperazinyl)-2-phenylacetic Acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: Unveiling a Versatile Synthetic Intermediate

In the landscape of modern medicinal chemistry and asymmetric synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-(4-Boc-piperazinyl)-2-phenylacetic acid emerges as a compound of significant interest, embodying several key structural features that render it a highly versatile intermediate. This guide provides an in-depth analysis of its potential applications, objectively comparing its utility against other established alternatives and furnishing the experimental context required by researchers, scientists, and drug development professionals.

At its core, the molecule integrates three critical functionalities:

  • A Piperazine Scaffold: The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1][2][3] Its presence often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability, and provides a rigid framework to orient pharmacophoric groups.[1][4]

  • A Chiral α-Phenylacetic Acid Moiety: Chiral carboxylic acids with a stereocenter alpha to the carboxyl group are fundamental building blocks in the synthesis of many natural products and pharmaceuticals.[5] This moiety not only introduces chirality but also serves as a handle for a variety of chemical transformations.

  • A Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group on the distal nitrogen of the piperazine allows for regioselective functionalization.[2] It masks one of the reactive secondary amines, directing reactions to other parts of the molecule, and can be removed under acidic conditions to allow for further elaboration.[2][6]

This unique combination makes this compound a valuable tool, particularly as an intermediate for pharmaceuticals targeting neurological disorders and in the synthesis of peptide-based drugs.[7][8] This guide will explore its primary applications as a core scaffold in drug discovery and as a resolving agent in asymmetric synthesis.

Part 1: A Privileged Scaffold for Medicinal Chemistry

The piperazine ring is one of the most frequently utilized N-heterocycles in drug design.[3] Its prevalence is due to the structural and physicochemical advantages it confers upon a molecule, including acting as a basic, hydrophilic group to optimize pharmacokinetics or as a rigid linker to position functional groups for optimal target interaction.[1] The subject of this guide, this compound, serves as an excellent starting point for leveraging these benefits.

The synthetic tractability of the Boc-protected piperazine is a key advantage.[9] The Boc group allows for the selective modification of the carboxylic acid (e.g., amide bond formation) without interference from the piperazine nitrogens. Subsequent removal of the Boc group unmasks the second nitrogen, which can then be functionalized through standard methods like reductive amination, N-arylation (e.g., Buchwald-Hartwig coupling), or acylation to build molecular complexity.[1]

G cluster_start Starting Material cluster_path1 Pathway A: Carboxyl Functionalization cluster_path2 Pathway B: Piperazine Functionalization start This compound amide_coupling Amide Coupling (e.g., with R1-NH2) start->amide_coupling 1a deprotection2 Boc Deprotection (e.g., TFA or HCl) start->deprotection2 1b deprotection1 Boc Deprotection (e.g., TFA or HCl) amide_coupling->deprotection1 2a n_functionalization1 N-Functionalization (e.g., Reductive Amination with R2-CHO) deprotection1->n_functionalization1 3a productA Final Product A n_functionalization1->productA n_functionalization2 Selective N-Functionalization (e.g., N-Arylation with R3-X) deprotection2->n_functionalization2 2b carboxyl_activation Carboxyl Activation & Coupling (e.g., with R4-OH) n_functionalization2->carboxyl_activation 3b productB Final Product B carboxyl_activation->productB

Caption: General synthetic workflows starting from this compound.

Comparative Analysis with Alternative Scaffolds

While highly valuable, the piperazine scaffold is one of many heterocyclic systems used in drug discovery. The choice of a core structure is a critical decision in the design of a new chemical entity.

ScaffoldKey AdvantagesRepresentative DrugsComparison to Piperazine
Piperazine Excellent PK properties, synthetic accessibility, rigid linker.[1]Imatinib, Aripiprazole, SildenafilOften provides superior water solubility and a well-defined conformational constraint.
Piperidine Common in natural products, less basic than piperazine, synthetically versatile.Ritalin, Fentanyl, DonepezilLacks the second nitrogen atom, offering a different vector for substitution and reduced basicity.
Morpholine Introduces polarity without high basicity, metabolically stable.Linezolid, GefitinibThe oxygen atom reduces basicity compared to piperazine, which can be advantageous for avoiding certain off-target effects.
Pyrrolidine Five-membered ring offers different geometry, common in natural products.Procyclidine, AniracetamProvides a more compact scaffold with different bond angles and conformational flexibility.

The decision to use a this compound building block is thus a strategic one, made when the specific conformational rigidity and physicochemical properties of the piperazine ring are desired for optimal target engagement and drug-like properties.

Part 2: Application in Asymmetric Synthesis as a Chiral Resolving Agent

The separation of enantiomers, known as chiral resolution, is a critical process in the production of single-enantiomer drugs.[10] One of the most established and scalable methods is the formation of diastereomeric salts. This process involves reacting a racemic mixture with a pure enantiomer of a "resolving agent."[10][11] The resulting diastereomers have different physical properties, such as solubility, which allows them to be separated by techniques like fractional crystallization.[11]

As a chiral carboxylic acid, this compound is ideally suited to function as a resolving agent for racemic bases, such as amines. The acidic carboxyl group reacts with the basic amine to form a pair of diastereomeric salts.

G

Caption: Workflow for chiral resolution of a racemic amine using an acidic resolving agent.

Comparative Analysis with Alternative Resolving Agents

The effectiveness of a chiral resolution is highly dependent on the choice of the resolving agent, which is often determined empirically.[11] this compound enters a field of well-established acidic resolving agents.

Resolving AgentClassAcidityCommon ApplicationsComparison & Considerations
Tartaric Acid Carboxylic AcidModerateBroadly used for resolving amines.[10]Readily available and inexpensive. The di-acid nature offers different salt-forming possibilities.
(1S)-(+)-10-Camphorsulfonic Acid (CSA) Sulfonic AcidStrongForms stable, crystalline salts with a wide range of amines.[11]Stronger acidity can be beneficial for less basic amines. Rigid bicyclic structure provides good chiral recognition.
Mandelic Acid Carboxylic AcidModerateResolution of amines and alcohols (after derivatization).Structurally similar to the phenylacetic acid core of the title compound, but lacks the piperazine moiety.
Mosher's Acid (MTPA) Carboxylic AcidModeratePrimarily used as a chiral derivatizing agent for NMR analysis of enantiomeric purity.[12]The bulky CF3 group provides distinct NMR signals for diastereomers but is less commonly used for bulk separation.
This compound Carboxylic AcidModerateResolution of chiral amines.[13]The presence of the bulky, lipophilic Boc-piperazine group can significantly influence the crystal packing of the diastereomeric salts, potentially leading to better separation compared to simpler acids like mandelic acid. The cost and availability may be a factor for large-scale resolutions.

The unique value of this compound as a resolving agent lies in its complex, bulky structure. This complexity can lead to more pronounced differences in the crystal lattice energies of the resulting diastereomeric salts, which is the physical basis for a successful separation by crystallization.

Part 3: Experimental Protocols

To provide a practical context, the following section details a representative experimental protocol for the use of this compound as a chiral resolving agent.

Protocol: Resolution of Racemic 1-Phenylethylamine

Objective: To separate the enantiomers of racemic 1-phenylethylamine using (R)-2-(4-Boc-piperazinyl)-2-phenylacetic acid.

Materials:

  • Racemic 1-phenylethylamine

  • (R)-2-(4-Boc-piperazinyl)-2-phenylacetic acid (0.5 molar equivalents)

  • Methanol (solvent)

  • Diethyl ether (anti-solvent)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO4)

  • Filter paper and Buchner funnel

  • Round bottom flasks and reflux condenser

Methodology:

  • Salt Formation:

    • In a 250 mL round bottom flask, dissolve racemic 1-phenylethylamine (e.g., 10.0 g) in methanol (100 mL).

    • In a separate flask, dissolve (R)-2-(4-Boc-piperazinyl)-2-phenylacetic acid (0.5 equivalents) in methanol (50 mL).

    • Warm both solutions gently to ensure complete dissolution.

    • Slowly add the resolving agent solution to the amine solution with stirring.

    • Heat the resulting mixture to reflux for 15 minutes, then allow it to cool slowly to room temperature.

  • Fractional Crystallization:

    • Allow the solution to stand at room temperature for 12-24 hours. If no crystals form, slowly add diethyl ether as an anti-solvent until turbidity is observed, then allow to stand.

    • Collect the resulting crystals by vacuum filtration using a Buchner funnel. This is the first crop of the less soluble diastereomeric salt.

    • Wash the crystals with a small amount of cold methanol.

    • Dry the crystals. This solid is enriched in one diastereomer (e.g., (S)-amine • (R)-acid).

    • The filtrate (mother liquor) is enriched in the other diastereomer (e.g., (R)-amine • (R)-acid).

  • Liberation of the Enantiomer:

    • Suspend the collected crystals in a mixture of water (50 mL) and DCM (50 mL).

    • Basify the aqueous layer by slowly adding 1 M NaOH until the pH is >11 to deprotonate the amine.

    • Separate the layers in a separatory funnel. Extract the aqueous layer twice more with DCM (2 x 25 mL).

    • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine (e.g., S-1-phenylethylamine).

  • Recovery of the Resolving Agent:

    • Acidify the aqueous layer from step 3 with 1 M HCl until the pH is <3 to protonate the carboxylic acid.

    • Extract the aqueous layer three times with DCM (3 x 25 mL).

    • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate to recover the resolving agent.

  • Validation:

    • Determine the enantiomeric excess (e.e.) of the recovered amine using chiral HPLC or by preparing a derivative with Mosher's acid chloride and analyzing by ¹H NMR spectroscopy.[12]

Causality Behind Experimental Choices:

  • 0.5 Equivalents of Resolving Agent: Theoretically, only 0.5 equivalents are needed to resolve half of the racemic mixture, making the process more economical.[13]

  • Solvent Selection: Methanol is chosen for its ability to dissolve the reactants, while diethyl ether is used as an anti-solvent to induce crystallization if necessary. The ideal solvent system is one where the two diastereomeric salts have a significant solubility difference.

  • Slow Cooling: Slow cooling promotes the formation of larger, more ordered crystals, which are typically of higher purity than those formed by rapid precipitation.

Conclusion

This compound stands out as a highly valuable and versatile building block for advanced chemical synthesis. Its dual nature as both a privileged medicinal chemistry scaffold and a potent chiral resolving agent provides chemists with a powerful tool for two distinct but critical areas of research and development. As a scaffold, it offers a direct route to novel compounds with desirable pharmacokinetic properties, leveraging the well-documented success of the piperazine core. As a resolving agent, its structural complexity offers a unique advantage in achieving efficient separation of enantiomers through diastereomeric salt crystallization. While alternatives exist for both applications, the unique combination of features in this single molecule ensures its continued relevance and utility in the demanding fields of drug discovery and asymmetric synthesis.

References

  • G. Cilibrizzi, S. S. V. Ramasastri, D. J. Dixon, Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 2023 , 28(18), 6688. [Link]

  • A. K. K. V. Podapati, S. R. V. S. N. K. V. D. K. General synthetic strategies toward piperazine scaffold. ResearchGate, 2022 . [Link]

  • J. A. R. Salvador, R. C. M. C. de Carvalho, M. A. C. Neves, Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2021 , 2(4), 438-463. [Link]

  • S. Ma, Carboxylic Acids as Building Blocks in Catalytic Asymmetric Reactions. ACS Catalysis, 2022 , 12(14), 8195-8234. [Link]

  • S. K. Guchhait, Asymmetric Synthesis of Biologically Active Piperazine Derivatives. Bentham Science, 2022 . [Link]

  • S. K. Guchhait, Chiral Carboxylic Acids as Organic Catalysts for Asymmetric Reactions. ResearchGate, 2023 . [Link]

  • M. Leutzsch, T. D. F. König, B. List, Activation of carboxylic acids in asymmetric organocatalysis. Angewandte Chemie International Edition, 2014 , 53(30), 7933-7936. [Link]

  • A. Singh, PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate, 2015 . [Link]

  • S. K. Guchhait, Chiral Carboxylic Acids as Organic Catalysts for Asymmetric Reactions. Scilit, 2023 . [Link]

  • X. Han, Y. Yang, W. Wang, Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances. Organic & Biomolecular Chemistry, 2020 , 18(44), 8939-8954. [Link]

  • Wikipedia, Chiral derivatizing agent. Wikipedia, 2023 . [Link]

  • M. A. A. Razzaq, Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate, 2024 . [Link]

  • D. R. D. M. J. M. K. C. L. H. S. S. J. C. K. S. K. Resolution of alpha-(phenoxy)phenylacetic acid derivatives.
  • P. G. V. V. N. K. K. S. B. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES, 2014 . [Link]

  • Wikipedia, Chiral resolution. Wikipedia, 2023 . [Link]

  • K. H. K. S. Y. A method for optical resolution of phenylacetic acid derivative. European Patent Office, 1987 . [Link]

Sources

A Researcher's Comparative Guide to the Conformational Analysis of Boc-Protected Piperazine Rings

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The piperazine ring is a cornerstone scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] Its conformational flexibility allows it to present pharmacophoric groups in precise three-dimensional arrangements, profoundly influencing biological activity. The introduction of a tert-butoxycarbonyl (Boc) protecting group, a common strategy in multi-step synthesis, significantly alters this conformational landscape.[3][4] This guide provides an in-depth comparison of the primary analytical techniques used to elucidate the conformation of N-Boc-protected piperazine rings. We will explore the theoretical underpinnings, compare the strengths and limitations of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling, and provide actionable experimental protocols to empower researchers in their drug design and development endeavors.

The Conformational Landscape of Piperazine

Like cyclohexane, the piperazine ring is not planar. To minimize steric and torsional strain, it predominantly adopts a chair conformation .[3][5] This chair form can undergo ring inversion, rapidly interconverting between two equivalent chair conformations at room temperature. Substituents on the ring's nitrogen or carbon atoms can occupy either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position.

The introduction of an N-acyl group, such as the tert-butoxycarbonyl (Boc) group, introduces two major conformational complexities:

  • Restricted Amide Bond Rotation: The C-N bond of the carbamate has partial double-bond character, hindering free rotation.[1][3] This leads to the existence of distinct rotamers, often observable by NMR spectroscopy.

  • Biased Ring Inversion: The bulky Boc group creates a significant steric bias. To minimize destabilizing 1,3-diaxial interactions, the piperazine ring will preferentially adopt a chair conformation where the Boc group, or other large substituents, occupies the more spacious equatorial position.[4] In some cases, this steric strain can even favor non-chair conformations like boat or twist-boat forms, although the chair conformation remains strongly favored in most cases.[6][7][8][9]

Understanding which conformation predominates is critical, as the spatial orientation of the entire molecule—and thus its ability to bind to a biological target—is dictated by the ring's pucker and the orientation of its substituents.

Comparative Analysis of Key Experimental Techniques

Elucidating the precise conformation of a Boc-protected piperazine requires a multi-faceted approach. The three primary techniques—NMR spectroscopy, X-ray crystallography, and computational modeling—each provide unique and complementary information.

Technique Phase Information Obtained Advantages Limitations
NMR Spectroscopy SolutionTime-averaged conformation, dynamic processes (ring inversion, rotamers), through-bond & through-space proximities.Provides data on the molecule's behavior in a biologically relevant solution state. Can quantify dynamic equilibria.Data represents a population average; interpretation can be complex. Requires careful analysis of coupling constants and NOEs.
X-ray Crystallography SolidPrecise, static 3D structure of a single conformer in the crystal lattice. Bond lengths and angles.Provides an unambiguous, high-resolution structure. Considered the "gold standard" for structural determination.[5]Crystal packing forces can sometimes trap a higher-energy conformer not representative of the solution state. Requires a suitable single crystal.
Computational Modeling In SilicoRelative energies of different conformers (chair, boat, etc.), predicted geometries, bond angles, and dihedral angles.Cost-effective and rapid. Allows for systematic exploration of the entire conformational space. Can predict properties before synthesis.Accuracy is highly dependent on the chosen method (e.g., DFT, MP2) and basis set.[6][9] Results must be validated by experimental data.
Expert Insights: A Synergistic Approach

Experimental Protocols & Methodologies

Protocol: NMR-Based Conformational Analysis in Solution

This protocol outlines the steps to determine the solution-state conformation of a mono-N-Boc-piperazine derivative using ¹H NMR, focusing on coupling constants and Nuclear Overhauser Effect (NOE) data.

Causality: The magnitude of the three-bond proton-proton coupling constant (³JHH) is dependent on the dihedral angle (φ) between the protons, as described by the Karplus equation .[10][11] By measuring J-values, we can estimate dihedral angles and thus deduce the ring's conformation. NOE experiments identify protons that are close in space (<5 Å), providing definitive evidence for axial vs. equatorial assignments.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the Boc-piperazine compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[12]

    • Ensure the sample is free of particulate matter.

  • Data Acquisition:

    • Acquire a standard high-resolution ¹H NMR spectrum.

    • Acquire a 2D Correlation Spectroscopy (COSY) spectrum to identify which protons are coupled to each other.

    • Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum. Use a mixing time appropriate for a small molecule (e.g., 500-800 ms for NOESY).

  • Data Analysis & Interpretation:

    • Assign Protons: Use the COSY spectrum to trace the connectivity of the piperazine ring protons. Protons on the same carbon (geminal) will not show a COSY cross-peak but can be identified by their characteristic splitting patterns.

    • Extract Coupling Constants (³JHH): Carefully measure the J-values for all vicinal proton couplings from the 1D ¹H spectrum.

      • Large couplings (³J ≈ 10-13 Hz) are indicative of a trans-diaxial relationship (φ ≈ 180°).

      • Small couplings (³J ≈ 2-5 Hz) are indicative of axial-equatorial or equatorial-equatorial relationships (φ ≈ 60°).

    • Analyze NOE Data: Look for key through-space correlations in the NOESY/ROESY spectrum. The most informative correlations are typically 1,3-diaxial interactions. For example, an NOE between an axial proton at C2 and an axial proton at C6 would strongly support a chair conformation.

    • Construct the Model: Combine the J-coupling and NOE data to build a self-consistent 3D model of the dominant solution conformation.

Workflow: Computational Modeling

This workflow provides a guide for predicting the low-energy conformers of a Boc-piperazine derivative.

Causality: Computational methods calculate the potential energy of a molecule as a function of its geometry. By systematically exploring different conformations and minimizing their energy, we can identify the most stable (and therefore most populated) structures. Modern Density Functional Theory (DFT) functionals, such as M06-2X, have shown a good balance of accuracy and efficiency for this purpose.[6][8][9]

G cluster_0 Computational Workflow A 1. Build 3D Structure (e.g., mono-Boc-piperazine) B 2. Conformational Search (Systematically rotate bonds to generate initial conformers) A->B Initial Geometry C 3. Geometry Optimization & Energy Minimization (e.g., DFT with M06-2X functional) B->C Candidate Structures D 4. Analyze Results (Rank conformers by relative energy) C->D Optimized Geometries & Energies E 5. Validate with Experimental Data (Compare predicted J-couplings/distances with NMR data) D->E Predicted Low-Energy Conformer(s)

Caption: A typical workflow for computational conformational analysis.

Case Study: Mono-Boc-Piperazine vs. 2-Substituted Analogs

The introduction of a substituent on a ring carbon atom further complicates the conformational equilibrium. Consider the case of a 2-substituted N'-Boc-piperazine.

G cluster_0 Conformational Equilibrium of 2-Substituted N-Boc-Piperazine cluster_1 Steric Considerations A Chair 1 (Substituent Axial) B Chair 2 (Substituent Equatorial) A->B Ring Inversion Note1 Chair 1 has a 1,3-diaxial interaction between the axial substituent and the axial proton at C6. This is generally disfavored. Note2 Chair 2 is typically the major conformer, as it places the bulky substituent in the less hindered equatorial position.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe and Compliant Disposal of 2-(4-Boc-piperazinyl)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on the synthesis and application of novel compounds. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, the community, and the environment. This guide provides a detailed, procedure-driven framework for the proper disposal of 2-(4-Boc-piperazinyl)-2-phenylacetic acid (CAS: 347186-49-6), moving beyond mere instruction to explain the scientific rationale behind each step.

Compound Identification and Hazard Profile

Before any handling or disposal, a thorough understanding of the compound's identity and associated hazards is paramount. This foundational knowledge informs every subsequent safety and disposal decision.

  • Chemical Name: this compound

  • Synonyms: tert-butyl 4-(carboxy(phenyl)methyl)piperazine-1-carboxylate

  • Molecular Formula: C₁₇H₂₄N₂O₄[1]

  • Molecular Weight: 320.38 g/mol [2]

  • Appearance: Solid[2]

The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below. These classifications are the primary drivers for the stringent disposal protocols required.

Hazard Class GHS Pictogram Hazard Statement Classification Supporting Sources
Serious Eye Damage/IrritationGHS07 (Exclamation Mark)H319: Causes serious eye irritationCategory 2 / 2A[1][2]
Skin SensitizationGHS07 (Exclamation Mark)H317: May cause an allergic skin reactionCategory 1[1][2]
Water HazardNot ApplicableWGK 3: Severely hazardous to waterNot Applicable[2]

The WGK 3 classification is particularly critical for disposal, indicating a high potential for environmental damage if released into aquatic systems. This directly prohibits sewer disposal.[2]

Core Principles of Compliant Waste Management

The disposal of any chemical, including this compound, is governed by a hierarchy of controls and regulations. The "why" behind our disposal protocol is rooted in these principles:

  • Cradle-to-Grave Responsibility: The generator of the waste (the laboratory) is legally responsible for it from creation to final, safe disposal.

  • Environmental Protection: The primary goal is to prevent the release of harmful substances into the air, water, or land. The compound's high water hazard classification (WGK 3) underscores this principle.[2]

  • Personnel Safety: Protocols are designed to minimize exposure to laboratory personnel during handling, storage, and transport of waste. The classification as a skin sensitizer and serious eye irritant dictates the mandatory use of appropriate Personal Protective Equipment (PPE).[1][2]

Pre-Disposal Protocol: Segregation and Containment

Proper disposal begins in the laboratory at the moment waste is generated.

Step 1: Waste Identification and Segregation

  • Immediately classify all materials contaminated with this compound as hazardous chemical waste.

  • This includes:

    • Unused or expired pure compound.

    • Grossly contaminated items (e.g., filter paper, weighing boats).

    • Contaminated PPE (gloves, lab coats if visibly soiled).

    • Empty containers that have not been decontaminated.

  • Causality: Segregation is crucial to prevent unintended chemical reactions in the waste container and to ensure the waste stream is correctly profiled for the disposal facility. Mixing with incompatible materials, such as strong oxidizing agents, must be avoided.[3][4]

Step 2: Select an Appropriate Waste Container

  • Use a dedicated, sealable, and chemically compatible container for solid waste. A high-density polyethylene (HDPE) drum or pail is a standard choice.

  • The container must be in good condition, free of leaks or residues from previous use.

  • The container must be clearly labeled as "Hazardous Waste."

Step 3: Label the Waste Container

  • The label must include, at a minimum:

    • The full chemical name: "this compound" and CAS number "347186-49-6".

    • The hazard characteristics: "Irritant," "Skin Sensitizer."

    • The accumulation start date.

    • The name of the principal investigator or laboratory contact.

  • Trustworthiness: Accurate and complete labeling is a legal requirement and ensures the waste is handled correctly by environmental health and safety (EHS) personnel and the final disposal facility.

Step-by-Step Disposal Procedures

This protocol outlines the approved methods for the final disposition of the chemical and its associated containers.

Method 1: Disposal of Solid this compound Waste

This is the primary disposal route for the chemical itself and any materials heavily contaminated with it.

  • Personal Protective Equipment (PPE): Before handling the waste, don appropriate PPE, including:

    • Safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[5]

    • Chemical-resistant gloves (e.g., nitrile).

    • A lab coat.

    • In cases of significant dust generation, an N95 (US) or equivalent dust mask is required.[2]

  • Transfer Waste: Carefully transfer the solid waste into the pre-labeled hazardous waste container using a scoop or spatula. Avoid generating dust.[4][5]

  • Seal and Store: Securely seal the container lid. Store the container in a designated satellite accumulation area within the laboratory. This area should be away from drains and incompatible materials.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the waste container.

  • Final Disposition (by licensed facility): The designated and approved disposal method is controlled incineration .[5][6]

    • Causality: Incineration at high temperatures in a facility equipped with flue gas scrubbing ensures the complete thermal destruction of the organic molecule into simpler, less harmful components (such as CO₂, H₂O, and nitrogen oxides), with the scrubbers neutralizing acidic gases.[5] This method is definitive and environmentally preferred over landfilling for organic compounds. Under no circumstances should this chemical be discharged into sewer systems or placed in regular trash. [5]

Method 2: Decontamination and Disposal of Empty Containers

"Empty" containers that once held this compound must be managed as hazardous waste unless properly decontaminated.

  • Triple Rinsing: Decontaminate the container by rinsing it three times with a suitable solvent in which the compound is soluble.

    • Rationale: The goal is to remove all chemical residue. The choice of solvent should be guided by laboratory use; common solvents like methanol or dichloromethane are effective.

  • Manage Rinsate: The solvent rinsate from this procedure is now considered hazardous waste. It must be collected in a separate, properly labeled hazardous liquid waste container.

  • Container Puncturing: After triple-rinsing, render the container unusable for other purposes by puncturing or defacing it.[5]

  • Final Disposal of Decontaminated Container: Once triple-rinsed and punctured, the container can typically be disposed of as non-hazardous solid waste (e.g., recycling or sanitary landfill), depending on institutional policy.[5] Consult your EHS office for confirmation.

Emergency Procedures for Accidental Spills

In the event of a spill, prompt and correct action is essential to mitigate exposure and environmental release.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Wear the full PPE suite as described in Section 4.

  • Containment: Prevent the spill from spreading or entering drains.

  • Clean-up: For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container.[3][7] Avoid generating dust. Use a dustpan and brush or a HEPA-filtered vacuum reserved for chemical waste.

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.

Disposal Decision Workflow

The following diagram illustrates the logical pathway for managing waste related to this compound.

G cluster_0 Disposal Workflow start Waste Generated (this compound) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated items) waste_type->solid_waste Solid Material container_waste Empty Container waste_type->container_waste Container package_solid Place in labeled Hazardous Solid Waste Container solid_waste->package_solid store_solid Store in Satellite Accumulation Area package_solid->store_solid ehs_pickup_solid Arrange EHS Pickup store_solid->ehs_pickup_solid incinerate Final Disposal: Licensed Controlled Incineration ehs_pickup_solid->incinerate decontaminate Decontaminate? (Triple Rinse) container_waste->decontaminate manage_rinsate Collect Rinsate as Hazardous Liquid Waste decontaminate->manage_rinsate Yes haz_container Treat as Hazardous Solid Waste decontaminate->haz_container No puncture_container Puncture Container manage_rinsate->puncture_container non_haz_disposal Dispose as Non-Hazardous (Recycle/Landfill per EHS) puncture_container->non_haz_disposal haz_container->package_solid

Caption: Decision workflow for the disposal of this compound waste.

References

  • This compound | C17H24N2O4 | CID 2762217. PubChem, National Center for Biotechnology Information. [Link]

  • tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2. PubChem, National Center for Biotechnology Information. [Link]

Sources

A Researcher's Guide to Handling 2-(4-Boc-piperazinyl)-2-phenylacetic acid: PPE, Operations, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, technically grounded guide for the safe handling of 2-(4-Boc-piperazinyl)-2-phenylacetic acid (CAS No. 199527-34-1). The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the "what" but the "why" behind each safety measure. Our objective is to build a foundation of trust by delivering value that extends beyond the chemical itself, ensuring both personnel safety and experimental integrity.

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly prevalent, its structural components—a phenylacetic acid derivative and a Boc-protected amine—inform a conservative and robust safety protocol. Phenylacetic acid itself is known to cause skin and serious eye irritation.[1][2] The Boc (tert-butoxycarbonyl) protecting group is stable under many conditions but can be cleaved by strong acids.[3] As a solid, likely crystalline powder, the primary routes of exposure are inhalation of dust, and direct skin or eye contact.[4][5]

Therefore, all procedures must be based on the principle of minimizing dust generation and preventing direct contact.

Hazard Assessment and Core Personal Protective Equipment (PPE)

A thorough hazard assessment is the foundation of laboratory safety.[6][7][8] For this compound, we must assume it poses risks of skin irritation, serious eye irritation, and respiratory tract irritation if inhaled as a dust. The following table outlines the minimum required PPE for routine operations, such as weighing and preparing solutions.

Protection Type Specification Rationale for Use
Hand Protection Nitrile rubber gloves (minimum 0.11 mm thickness).[4] Double-gloving is recommended.Prevents direct skin contact. Phenylacetic acid derivatives can be irritating.[1][9] Double-gloving minimizes contamination risk when removing the outer pair.[5]
Eye & Face Protection Chemical splash goggles. A face shield is required when handling larger quantities (>25g) or when there is a significant splash risk.Protects against airborne powder and accidental splashes of solutions. Safety glasses are insufficient as they do not protect against splashes.[10]
Body Protection A buttoned, long-sleeved laboratory coat.Shields skin and personal clothing from powders and chemical splashes.
Respiratory Protection Not typically required for small-scale use within a certified chemical fume hood. For bulk handling or potential aerosolization, a NIOSH-approved N95 respirator or higher is necessary.A chemical fume hood provides the primary barrier against inhalation. A respirator is a secondary defense if engineering controls are insufficient or fail.
Foot Protection Closed-toe shoes.[10]Protects feet from spills and dropped equipment.

The Hierarchy of Controls: Beyond PPE

While PPE is essential, it is the last line of defense. A robust safety plan prioritizes engineering and administrative controls to minimize hazard exposure at the source.

Engineering Controls: Your Primary Shield
  • Chemical Fume Hood: All manipulations of solid this compound that could generate dust—including weighing, transferring, and preparing stock solutions—must be performed inside a certified chemical fume hood.[4][11] This is the most critical engineering control for preventing respiratory exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

Administrative Controls: Safe Work Practices
  • Designated Area: Establish a designated area within the lab specifically for handling this compound.[12] This area should be clearly labeled.

  • Waste Management: Segregate all waste contaminated with this compound. Solid waste (gloves, wipes, weigh paper) and liquid waste must be collected in separate, clearly labeled, sealed containers for hazardous waste disposal.

  • Hygiene: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4][12] Do not store or consume food and drink in the laboratory.

Operational Workflow: From Weighing to Disposal

This step-by-step protocol for a common laboratory task illustrates the integration of PPE and safety controls.

Workflow Diagram: Safe Weighing and Solution Preparation

G cluster_prep PART 1: Preparation cluster_handling PART 2: Chemical Handling (Inside Fume Hood) cluster_cleanup PART 3: Decontamination & Disposal prep_ppe 1. Don PPE (Lab Coat, Goggles, Double Gloves) prep_hood 2. Verify Fume Hood (Check certification & airflow) prep_ppe->prep_hood prep_area 3. Prepare Work Area (Line with bench paper, gather materials) prep_hood->prep_area handle_weigh 4. Weigh Compound (Use anti-static device if needed) prep_area->handle_weigh Move to Hood handle_transfer 5. Transfer to Flask handle_weigh->handle_transfer handle_dissolve 6. Add Solvent & Dissolve handle_transfer->handle_dissolve handle_seal 7. Cap & Label Solution handle_dissolve->handle_seal clean_tools 8. Decontaminate Spatula/Glassware handle_seal->clean_tools Conclude Handling clean_waste 9. Dispose of Solid Waste (Outer gloves, weigh paper in sealed bag) clean_tools->clean_waste clean_ppe 10. Doff PPE (Remove inner gloves last) clean_waste->clean_ppe clean_wash 11. Wash Hands Thoroughly clean_ppe->clean_wash

Caption: Workflow for safely handling solid chemical powders.

Emergency Procedures: Responding to Exposure

In the event of an accidental exposure, immediate and correct action is critical.

  • Skin Contact : Immediately remove contaminated clothing.[4] Rinse the affected skin area with copious amounts of cool water for at least 15 minutes.[4] Seek medical attention if irritation develops or persists.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][4] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.

  • Spill Response : For a small powder spill, gently cover with absorbent paper. Wet the paper with a suitable solvent (e.g., isopropanol) to prevent dust from becoming airborne. Carefully sweep the dampened material into a labeled hazardous waste container.[1][4] For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.

Disposal Plan: Compliant Waste Management

Proper chemical waste disposal is a legal and ethical requirement.

  • Solid Waste : All disposable items contaminated with this compound (e.g., gloves, weigh paper, absorbent pads, contaminated PPE) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[5]

  • Liquid Waste : Unused solutions or reaction mixtures containing the compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not pour chemical waste down the drain.

  • De-protection Considerations : The Boc protecting group is typically removed with strong acids like trifluoroacetic acid (TFA) or HCl.[3] Waste streams from these de-protection steps will be corrosive and require neutralization or separate disposal according to your institution's EHS guidelines.

By adhering to this multi-layered safety approach—prioritizing engineering controls, mandating appropriate PPE, following strict operational workflows, and planning for emergencies and disposal—researchers can handle this compound with confidence and integrity.

References

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]

  • OSHA's PPE Laboratory Standards. Clarion Safety Systems. [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. American Bio-Safety. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager Magazine. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Standard operating procedure for hazardous chemicals Handling of nanomaterials. University of California, Irvine. [Link]

  • Phenylacetic acid - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention (CDC). [Link]

  • Chemical Safety Guidelines - Toxic and Health Hazard Powders. Duke University Occupational & Environmental Safety Office. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]

  • Occupational Health Guidelines for Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]

  • Calcium Carbonate Safety Data Sheet. West Liberty University. [Link]

  • Safety Data Sheet. DC Fine Chemicals. [Link]

  • BOC deprotection. Hebei Boze Chemical Co.,Ltd. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Bases - ACS GCI Pharmaceutical Roundtable Reagent Guides. American Chemical Society. [Link]

  • How should I deprotect Boc-amino group without breaking ester bond?. ResearchGate. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.